molecular formula C12H11NO B1267549 Phenyl(pyridin-3-yl)methanol CAS No. 6270-47-9

Phenyl(pyridin-3-yl)methanol

Cat. No.: B1267549
CAS No.: 6270-47-9
M. Wt: 185.22 g/mol
InChI Key: NRMUKAFNUZGGDX-UHFFFAOYSA-N
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Description

Phenyl(pyridin-3-yl)methanol, a solid compound with the molecular formula C12H11NO and a molecular weight of 185.22 g/mol, is a valuable chemical intermediate in medicinal chemistry and drug discovery research . This compound is characterized by a melting point of 65-69 °C and a boiling point of 180-184 °C at 2.5 Torr . Its structure, featuring both pyridine and phenyl rings connected by a methanol group, makes it a versatile scaffold for constructing more complex, biologically active molecules. Researchers extensively utilize this compound and its derivatives as core building blocks in the synthesis of novel pharmacologically active compounds. For instance, it serves as a key precursor in the development of 4-phenyl-6-(pyridin-3-yl)pyrimidines, which have demonstrated potent in vitro antitrypanosomal activity against Trypanosoma brucei rhodesiense (the parasite responsible for Human African trypanosomiasis) with IC50 values as low as 0.38 µM . Furthermore, structurally related scaffolds, such as 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives, have shown significant and broad-spectrum in vitro antiproliferative activity against the NCI-60 panel of human cancer cell lines, including renal cancer and melanoma cells, demonstrating superior potency in some cases to established drugs like paclitaxel and gefitinib . This research value underscores the compound's importance in pioneering new therapeutic agents for neglected tropical diseases and oncology. Specifications: • CAS Number: 6270-47-9 • Molecular Formula: C12H11NO • Molecular Weight: 185.22 g/mol • Physical State: Colorless solid • Melting Point: 65-69 °C • Density: 1.155 g/cm³ (predicted at 20 °C) This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

phenyl(pyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c14-12(10-5-2-1-3-6-10)11-7-4-8-13-9-11/h1-9,12,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRMUKAFNUZGGDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CN=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284090
Record name phenyl(pyridin-3-yl)methanol
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Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6270-47-9
Record name 6270-47-9
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Foundational & Exploratory

Phenyl(pyridin-3-yl)methanol CAS number and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of Phenyl(pyridin-3-yl)methanol.

CAS Number: 6270-47-9 Synonyms:


-Phenyl-3-pyridinemethanol; 3-Pyridylphenylmethanol; (Phenyl)(3-pyridyl)methanol
Molecular Formula:  C

H

NO

Executive Summary

This compound is a critical diaryl carbinol intermediate used primarily in the synthesis of antihistamines, anticholinergics, and kinase inhibitors. Structurally, it consists of a pyridine ring and a phenyl ring attached to a central chiral hydroxymethyl carbon. This scaffold serves as a versatile "chiral anchor" in drug discovery, allowing for the attachment of amine side chains to generate biologically active ethers (e.g., carbinoxamine analogs) or as a precursor to rigidified tricyclic systems.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The compound is characterized by the presence of a basic pyridine nitrogen and a secondary alcohol, making it amphoteric in nature (pKa of pyridine nitrogen


 3.4).
Table 1: Physicochemical Constants
PropertyValueNote
CAS Number 6270-47-9 Verified for 3-isomer
Molecular Weight 185.22 g/mol
Appearance Viscous oil or low-melting solidOften requires crystallization from ether/ligroin
Boiling Point 353.4 °C@ 760 mmHg (Predicted)
Flash Point 167.5 °C
Density 1.155 g/cm³Predicted
pKa (Pyridine N) ~3.4Protonation occurs at N first
Solubility Soluble in EtOH, CHCl

, DMSO
Limited water solubility
SMILES OC(c1ccccc1)c2cccnc2

Synthetic Pathways[8][9][10][11]

Two primary routes are employed for the synthesis of this compound. Method A is preferred for constructing the carbon skeleton from fragments, while Method B is utilized when the corresponding ketone is available or when enantioselective reduction is required.

Method A: Grignard Addition (Carbon-Carbon Bond Formation)

This route involves the nucleophilic addition of phenylmagnesium bromide to 3-pyridinecarboxaldehyde (nicotinaldehyde).

  • Mechanism: The Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. The pyridine nitrogen can coordinate with the magnesium species, potentially affecting reaction kinetics, but the 3-position is less prone to steric interference than the 2-position.

  • Protocol:

    • Reagents: Phenylmagnesium bromide (1.0 M in THF), 3-Pyridinecarboxaldehyde, anhydrous THF.

    • Conditions: Inert atmosphere (N

      
       or Ar), 0°C to Room Temperature.
      
    • Workup: Quench with saturated NH

      
      Cl. Acid-base extraction is critical: extract the organic layer, then wash with dilute acid (HCl) to pull the pyridine product into the aqueous phase (leaving neutral impurities in organic). Basify the aqueous phase (NaOH) and re-extract with DCM.
      
Method B: Reduction of Phenyl(pyridin-3-yl)methanone

This route reduces the ketone (benzoylpyridine) to the alcohol. It is ideal for introducing chirality using asymmetric catalysts (e.g., Ru-TsDPEN).

  • Reagents: Sodium Borohydride (NaBH

    
    ), Methanol (MeOH).[1][2]
    
  • Protocol:

    • Dissolve Phenyl(pyridin-3-yl)methanone in MeOH.

    • Add NaBH

      
       (0.5 - 1.0 equiv) portion-wise at 0°C.
      
    • Stir at RT for 2 hours.

    • Quench with water, evaporate MeOH, and extract with EtOAc.

Visualization: Synthesis Logic

Synthesis Aldehyde 3-Pyridinecarboxaldehyde (Electrophile) Intermediate Mg-Alkoxide Complex Aldehyde->Intermediate THF, 0°C Grignard Phenylmagnesium Bromide (Nucleophile) Grignard->Intermediate Ketone Phenyl(pyridin-3-yl)methanone (Precursor) Product This compound (Target) Ketone->Product NaBH4, MeOH (Reduction) Intermediate->Product NH4Cl (aq) (Quench)

Figure 1: Synthetic workflow comparing Grignard addition and Ketone reduction pathways.

Stereochemistry & Chiral Resolution

This compound possesses a single chiral center at the carbinol carbon. The (R) and (S) enantiomers often exhibit distinct pharmacological profiles.

  • Resolution Strategy:

    • Chemical Resolution: Formation of diastereomeric salts using chiral acids (e.g., (+)-Tartaric acid or (+)-Camphorsulfonic acid) is possible due to the basic pyridine nitrogen.

    • Enzymatic Kinetic Resolution: Lipase-catalyzed transesterification (e.g., Candida antarctica Lipase B) can selectively acetylate one enantiomer, allowing separation of the ester and the remaining alcohol.

    • Asymmetric Synthesis: Use of Noyori transfer hydrogenation on the corresponding ketone yields high enantiomeric excess (ee > 95%).

Pharmaceutical Applications

This compound is a "privileged scaffold" in medicinal chemistry, serving as a precursor for:

  • H1-Antihistamines: Ethers derived from this alcohol (via Williamson ether synthesis with dimethylaminoethyl chloride) function as bioisosteres to carbinoxamine, often with altered metabolic stability due to the pyridine ring.

  • PIM-1 Kinase Inhibitors: The phenyl-pyridine motif is a key binding element in ATP-competitive inhibitors used in oncology research.

  • Muscarinic Antagonists: Used in the synthesis of antispasmodic agents where the pyridine ring mimics the bioactivity of tropane alkaloids.

Analytical Characterization

To validate the identity of the synthesized compound, the following NMR signals are diagnostic:

  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • 
       ~8.6 ppm (s, 1H, Pyridine C2-H ): Most deshielded singlet.
      
    • 
       ~8.4 ppm (d, 1H, Pyridine C6-H ).
      
    • 
       ~5.8 ppm (s, 1H, CH -OH): The benzylic/pyridylic proton.
      
    • 
       ~7.2-7.4 ppm (m, 5H, Phenyl-H ).
      

Safety & Handling (GHS Classification)

Signal Word: WARNING

Hazard ClassH-CodeStatement
Acute Toxicity (Oral) H302Harmful if swallowed.
Skin Irritation H315Causes skin irritation.[3]
Eye Irritation H319Causes serious eye irritation.
STOT-SE H335May cause respiratory irritation.[3]

Precautions:

  • Handle in a fume hood to avoid inhalation of dust/vapors.

  • Wear nitrile gloves and safety goggles.

  • In case of contact, wash immediately with soap and water; the pyridine moiety allows for skin absorption.

References
  • Apollo Scientific. (n.d.). [3-(Pyridin-3-yl)phenyl]methanol Safety Data Sheet. Retrieved from

  • Sigma-Aldrich. (n.d.). 3-Pyridinemethanol Product Information. Retrieved from

  • BenchChem. (2025). Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from

  • PubChem. (2025).[4] Phenyl(pyridin-2-yl)methanol Compound Summary. (Used for comparative physicochemical properties). Retrieved from

  • ChemicalBook. (2025). 3-Pyridinemethanol Synthesis and Suppliers. Retrieved from

Sources

A Technical Guide to the Spectroscopic Characterization of Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Phenyl(pyridin-3-yl)methanol is a key heterocyclic carbinol that serves as a versatile building block in medicinal chemistry and materials science. Its structural framework, featuring both a phenyl and a pyridinyl moiety linked by a stereogenic carbinol center, makes it a precursor for a wide range of biologically active molecules and functional ligands. The precise confirmation of its molecular structure and the rigorous assessment of its purity are paramount for any downstream application, from fundamental research to drug development.

This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally identify and characterize this compound. As Senior Application Scientists, we emphasize not only the data itself but the causal logic behind the experimental choices and the interpretation of the resulting spectra, ensuring a robust and self-validating analytical workflow.

Molecular Structure and Spectroscopic Correlation

The structural identity of a molecule is encoded in its spectroscopic signature. For this compound, the key is to differentiate the electronic environments of the two aromatic rings and to confirm the presence of the benzylic alcohol functionality. The numbering scheme used for NMR assignments is presented below.

Caption: Molecular structure of this compound with atom numbering.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. Experiments are typically conducted in a deuterated solvent, such as chloroform-d (CDCl₃), which provides a lock signal for the spectrometer and has minimal interfering signals.

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic shielding, and the connectivity between neighboring protons.

Table 1: ¹H NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Assignment
8.38 d, J = 1.6 Hz H¹²
8.23 dd, J = 4.8, 1.3 Hz H¹³
7.67 - 7.65 m H¹⁰
7.31 - 7.22 m H²' to H⁶' (Phenyl)
7.17 - 7.13 m H¹⁴
5.75 s H⁷ (Methine)

(Data sourced from Quick Company[1])

Expertise & Interpretation:

  • Pyridinyl Protons: The protons on the pyridine ring are the most downfield (deshielded) due to the electron-withdrawing effect of the nitrogen atom. Protons H¹² and H¹³, which are ortho and para to the nitrogen, appear at 8.38 and 8.23 ppm, respectively. Their distinct multiplicities (doublet and doublet of doublets) reflect their coupling to neighboring protons.[1]

  • Phenyl Protons: The five protons of the phenyl ring resonate as a complex multiplet between 7.31 and 7.22 ppm, a characteristic region for unsubstituted benzene derivatives.[1]

  • Methine Proton (H⁷): The single proton attached to the carbinol carbon (C⁷) appears as a sharp singlet at 5.75 ppm.[1] Its deshielding is due to the adjacent oxygen atom and the two aromatic rings. The singlet nature indicates a lack of coupling to an adjacent proton, which is expected. The hydroxyl proton often does not couple due to rapid chemical exchange.

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Data for this compound in CDCl₃

Chemical Shift (δ) ppm Assignment
147.95 C¹²
147.77 C¹³
143.30 C¹' (ipso-Phenyl)
139.94 C⁹ (ipso-Pyridinyl)
134.47 C¹⁰
128.57 C³'/C⁵'
127.71 C⁴'
126.49 C²'/C⁶'
123.44 C¹⁴
73.62 C⁷ (Carbinol)

(Data sourced from Quick Company[1])

Expertise & Interpretation:

  • Aromatic Carbons: The spectrum displays nine distinct signals in the aromatic region (120-150 ppm), consistent with the 11 aromatic carbons (with C²'/C⁶' and C³'/C⁵' being equivalent by symmetry). The carbons of the pyridine ring (C¹², C¹³) are the most deshielded.[1]

  • Carbinol Carbon (C⁷): The carbinol carbon resonates at 73.62 ppm, a typical chemical shift for a carbon atom single-bonded to an oxygen atom.[1] This signal is a key diagnostic marker for the alcohol functionality.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹) Vibration Type Functional Group
3440 O-H Stretch (broad) Alcohol
3025 C-H Stretch Aromatic
1630 C=C / C=N Stretch Aromatic Rings
1430 C-C Stretch Aromatic Rings
1027 C-O Stretch Secondary Alcohol
770, 669 C-H Bend (out-of-plane) Aromatic Substitution

(Data sourced from Quick Company[1])

Expertise & Interpretation:

  • O-H Stretch: The most prominent and diagnostic peak is the broad absorption centered at 3440 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of an alcohol.[1] Its broadness is a direct result of intermolecular hydrogen bonding in the solid state (KBr pellet).

  • Aromatic C-H Stretch: The peak at 3025 cm⁻¹ is indicative of C-H bonds where the carbon is sp²-hybridized, confirming the presence of aromatic rings.[1]

  • C-O Stretch: The strong absorption at 1027 cm⁻¹ corresponds to the C-O stretching vibration of the secondary alcohol group, providing further validation of this functionality.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering definitive proof of its identity and structure. Electrospray Ionization (ESI) is a soft ionization technique commonly used for polar molecules like alcohols, which typically shows the protonated molecule [M+H]⁺.

Table 4: ESI-MS Data for this compound

m/z Value Ion
186 [M+H]⁺

(Data sourced from Quick Company[1])

Expertise & Interpretation:

  • Molecular Ion: The molecular formula of this compound is C₁₂H₁₁NO, with a monoisotopic mass of 185.08 Da. The observed peak at m/z 186 corresponds to the protonated molecule ([M+H]⁺), confirming the molecular weight of the compound.[1]

  • Fragmentation Pathway: Under harsher ionization conditions (e.g., Electron Ionization), the molecular ion would undergo fragmentation. A logical pathway involves the loss of a hydroxyl radical (•OH) or water (H₂O), followed by rearrangements to form stable aromatic cations.

G M [C₁₂H₁₁NO]⁺˙ m/z = 185 Molecular Ion frag1 [C₁₂H₁₀N]⁺ m/z = 168 Loss of •OH M->frag1 - •OH frag2 [C₁₂H₉N]⁺˙ m/z = 167 Loss of H₂O M->frag2 - H₂O frag3 [C₆H₅]⁺ m/z = 77 Phenyl Cation M->frag3 Cleavage frag4 [C₅H₄N]⁺ m/z = 78 Pyridinyl Cation M->frag4 Cleavage M_H [C₁₂H₁₂NO]⁺ m/z = 186 Protonated Molecule (ESI)

Caption: Plausible MS fragmentation pathway for this compound.

Experimental Protocols: A Self-Validating System

The trustworthiness of spectroscopic data hinges on meticulous experimental execution. The following protocols represent standard, field-proven methodologies.

Workflow for Spectroscopic Analysis

G cluster_prep Sample Preparation cluster_analysis Data Acquisition cluster_process Data Processing & Interpretation Prep Weigh ~5-10 mg of This compound Dissolve Dissolve in ~0.7 mL of CDCl₃ with TMS Prep->Dissolve IR FT-IR Prep->IR (for KBr) NMR ¹H & ¹³C NMR Dissolve->NMR MS ESI-MS Dissolve->MS (for infusion) Process Process Spectra (Fourier Transform, Phasing, Baseline Correction) NMR->Process IR->Process MS->Process Interpret Assign Peaks & Correlate Data Process->Interpret

Caption: Standard workflow for comprehensive spectroscopic characterization.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Cap the tube and gently invert it until the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz instrument). Lock the spectrometer onto the deuterium signal of CDCl₃. Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. A typical acquisition might involve 16 scans with a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) are required to achieve a good signal-to-noise ratio.

  • Data Processing: Perform a Fourier transform on the acquired Free Induction Decays (FIDs). Phase the spectra and apply baseline correction.

  • Calibration (Self-Validation): Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm. This internal referencing ensures the accuracy and comparability of chemical shift values.[2]

Protocol 2: FT-IR Spectroscopy (KBr Pellet Method)
  • Sample Preparation: Grind a small amount (~1-2 mg) of this compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Scan (Self-Validation): Place the empty sample holder in the FT-IR spectrometer and run a background scan. This is crucial as it subtracts the spectral contributions of atmospheric CO₂ and water vapor, ensuring that the resulting spectrum is solely from the sample.

  • Sample Scan: Place the KBr pellet in the sample holder and acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Label the significant peaks and correlate them to functional group vibrations.

Protocol 3: Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent, such as methanol or acetonitrile.

  • Instrument Calibration (Self-Validation): Before analysis, calibrate the mass spectrometer using a known calibration standard (e.g., sodium trifluoroacetate or a commercial ESI tuning mix). This step ensures high mass accuracy.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500 Da). Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the protonated molecule.

  • Data Analysis: Identify the [M+H]⁺ peak and compare its m/z value to the theoretical mass.

Conclusion

The collective evidence from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides an unambiguous and comprehensive characterization of this compound. The NMR spectra define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key alcohol and aromatic functional groups, and mass spectrometry validates the molecular weight. By following rigorous, self-validating protocols, researchers can generate high-quality, trustworthy data essential for advancing scientific discovery and ensuring product integrity in drug development.

References

[3] 日本プロセス化学会2016サマーシンポジウム. (2014). Accessed Feb 07, 2026. [Link]

[4] Quick Company. (n.d.). Aryl Aryl Methyl Thio Arenes (Aamtas) As Antimalarial Agents And A. Accessed Feb 07, 2026. [Link]

[5] CORE. (n.d.). Influence of integrated alkyl-chain length on the mesogenic and photophysical properties of platinum-based metallomesogens and their application for polarized white OLEDs. Accessed Feb 07, 2026. [Link]

[6] National Center for Biotechnology Information. (2020). Antitubercular and Antiparasitic 2-Nitroimidazopyrazinones with Improved Potency and Solubility. PubMed Central. Accessed Feb 07, 2026. [Link]

[7] White Rose eTheses Online. (n.d.). Synthesis of Phosphine-Alkene Ligands and 3-Hydroxy Piperidines Using Organolithium Chemistry. Accessed Feb 07, 2026. [Link]

[2] The Royal Society of Chemistry. (2021). Supporting Information. Accessed Feb 07, 2026. [Link]

[8] ACS Publications. (2015). Asymmetric Addition of Pyridyl Aluminum Reagents to Aldehydes Catalyzed by a Titanium(IV) Catalytic System of (R)-H8-BINOLate. The Journal of Organic Chemistry. Accessed Feb 07, 2026. [Link]

[9] National Center for Biotechnology Information. (n.d.). Spiroborate esters in the borane-mediated asymmetric synthesis of pyridyl and related heterocyclic alcohols. PubMed Central. Accessed Feb 07, 2026. [Link]

[10] Google Patents. (n.d.). CA2995617A1 - Heterocyclic mitochondrial activity inhibitors and uses thereof. Accessed Feb 07, 2026.

[1] Quick Company. (n.d.). Aryl Aryl Methyl Thio Arenes (Aamtas) As Antimalarial Agents And A. Accessed Feb 07, 2026. [Link]

Sources

Technical Guide: Structural Elucidation of Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive structural and analytical profile of Phenyl(pyridin-3-yl)methanol , focusing on its 1H NMR characteristics. This document is designed for researchers requiring rigorous structural validation of this pharmaceutical intermediate.

CAS Number: 6270-47-9 IUPAC Name: this compound Synonyms:


-Phenyl-3-pyridinemethanol; 3-(

-Hydroxybenzyl)pyridine Molecular Formula: C

H

NO Molecular Weight: 185.22 g/mol [1]

Introduction & Pharmacophore Significance

This compound is a critical chiral building block in the synthesis of antihistamines, anticancer agents, and central nervous system (CNS) active compounds. Structurally, it bridges an electron-deficient pyridine ring and an electron-rich phenyl ring via a chiral hydroxymethylene linker.

From an NMR perspective, this molecule presents a classic case study in heteroaromatic vs. homoaromatic resolution . The nitrogen atom in the pyridine ring induces significant deshielding and distinct splitting patterns (coupling constants) that allow for clear differentiation from the phenyl protons, despite the overlapping aromatic region.

Experimental Protocol: Synthesis & Isolation

To ensure the NMR data presented is contextually grounded, the following protocol outlines the standard synthesis of the analyte via the reduction of 3-benzoylpyridine. This method yields high-purity alcohol suitable for spectroscopic analysis.

Reagents
  • Substrate: 3-Benzoylpyridine (Phenyl(pyridin-3-yl)methanone) [CAS: 3968-56-5]

  • Reductant: Sodium Borohydride (NaBH

    
    )[2]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Workflow
  • Dissolution: Dissolve 10 mmol of 3-benzoylpyridine in 30 mL of MeOH in a round-bottom flask. Cool to 0°C in an ice bath.

  • Reduction: Slowly add 12 mmol (1.2 equiv) of NaBH

    
     portion-wise over 15 minutes. Note: Gas evolution (H
    
    
    
    ) will occur.
  • Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (SiO

    
    , 50% EtOAc/Hexanes).
    
  • Quench: Quench excess hydride by adding 5 mL of water or saturated NH

    
    Cl solution.
    
  • Workup: Evaporate MeOH under reduced pressure. Dissolve residue in EtOAc (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Isolation: Dry organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the crude alcohol as a white to off-white solid.
Workflow Visualization

SynthesisWorkflow Start 3-Benzoylpyridine (In MeOH) React Add NaBH4 (0°C -> RT, 2h) Start->React Reduction Quench Quench (Sat. NH4Cl) React->Quench Complete Extract Extraction (EtOAc / Brine) Quench->Extract Dry Drying & Evaporation Extract->Dry Product This compound (Solid) Dry->Product Yield >90%

Caption: Figure 1. Standard reductive synthesis workflow for isolating this compound.

1H NMR Spectral Analysis

The 1H NMR spectrum is characterized by three distinct regions: the deshielded pyridine protons, the overlapping phenyl/pyridine protons, and the aliphatic methine/hydroxyl protons.

Solvent Effects (CDCl vs. DMSO-d )
  • CDCl

    
    :  The hydroxyl (OH) proton typically appears as a broad singlet and does not couple with the methine proton due to rapid exchange.
    
  • DMSO-d

    
    :  Hydrogen bonding slows the exchange, often resolving the OH as a doublet (
    
    
    
    Hz) and splitting the methine signal into a doublet.
Chemical Shift Assignments (in CDCl , 400 MHz)
Proton AssignmentShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
Structural Logic
Pyridine H-2 8.60 – 8.65Singlet (br s) or d1H

Most deshielded due to adjacent N and ring current.
Pyridine H-6 8.45 – 8.50Doublet (dd)1H

Deshielded by adjacent N; distinct ortho coupling.
Pyridine H-4 7.70 – 7.75Doublet of triplets1H

Para to N; shielded relative to H2/H6 but deshielded vs Phenyl.
Phenyl Ring 7.25 – 7.40Multiplet5HN/AOverlapping meta/ortho/para protons.
Pyridine H-5 7.20 – 7.30DD / Multiplet1H

Most shielded pyridine proton; often obscured by phenyl ring.
Methine (-CH-) 5.80 – 5.90Singlet1HN/ABenzylic position; shift due to two aromatic rings + oxygen.
Hydroxyl (-OH) 2.50 – 3.50Broad Singlet1HN/AHighly variable; concentration/moisture dependent.
Mechanistic Interpretation of Shifts
  • The "Pyridine Effect": The nitrogen atom is electronegative, pulling density from the ring. Positions

    
     to the nitrogen (H-2 and H-6) are significantly deshielded (
    
    
    
    ).
  • The "Anomeric" Methine: The methine proton is attached to a carbon bonded to two aromatic systems and an oxygen. This unique environment pushes the shift to ~5.85 ppm, significantly downfield from standard benzyl alcohols (~4.6 ppm).

  • Coupling Constants:

    • 
       Hz is characteristic of pyridine ortho-coupling.
      
    • 
       Hz represents the larger ortho-coupling on the carbon backbone away from the nitrogen.
      
Spectral Logic Diagram

NMRLogic Molecule This compound Pyridine Pyridine Ring (Electron Deficient) Molecule->Pyridine Phenyl Phenyl Ring (Electron Neutral) Molecule->Phenyl Linker CH-OH Linker (Chiral Center) Molecule->Linker H2 H-2 (~8.6 ppm) Adj to N, Singlet-like Pyridine->H2 Max Deshielding H6 H-6 (~8.5 ppm) Adj to N, Doublet Pyridine->H6 H4 H-4 (~7.7 ppm) Para to N Pyridine->H4 Ph_H Phenyl Protons (~7.3 ppm Multiplet) Phenyl->Ph_H Ring Current Methine Methine H (~5.85 ppm) Linker->Methine Inductive Effect (Ar + OH)

Caption: Figure 2. Causal relationship between electronic environments and observed chemical shifts.

Troubleshooting & Quality Control

When analyzing the spectrum, specific impurities often indicate synthesis or isolation issues:

  • Peak at ~10.0 ppm: Residual aldehyde (incomplete reduction).

  • Multiplets at 1.0 - 2.0 ppm: Residual grease or aliphatic impurities from solvents.

  • Sharp Singlet at 3.49 ppm (in CDCl

    
    ):  Residual Methanol (solvate).
    
  • Broadening of Methine: Indicates paramagnetic impurities or poor shimming; if in DMSO, indicates coupling to OH.

References

  • Fulmer, G. R., et al. (2010).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents. Organometallics. Retrieved from [Link]

Sources

13C NMR Analysis of Phenyl(pyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl(pyridin-3-yl)methanol (CAS: 85553-54-4) serves as a critical pharmacophore in the synthesis of antihistamines (e.g., bepotastine) and chiral ligands for asymmetric catalysis.[1] Its structural hybridity—fusing an electron-deficient pyridine ring with an electron-rich phenyl ring via a chiral hydroxymethyl linker—presents unique challenges in NMR characterization.[1]

This guide provides a definitive methodology for the


C NMR analysis of this compound. It moves beyond simple peak listing to establish a self-validating assignment protocol  that distinguishes between the overlapping aromatic regions and correctly identifies the quaternary centers using relaxation dynamics and 2D correlation spectroscopy.

Part 1: Structural Context & Chemical Logic

To accurately assign the spectrum, one must first understand the electronic environments driving the chemical shifts. The molecule consists of three distinct magnetic domains:

  • The Pyridine Heterocycle: A

    
    -deficient ring where the electronegative nitrogen atom heavily deshields the 
    
    
    
    -carbons (C2, C6).[1]
  • The Phenyl Carbocycle: A standard aromatic system with magnetic anisotropy, typically resonating in the 126–129 ppm range (excluding the ipso carbon).[1]

  • The Carbinol Linker: A chiral center (

    
     hybridized) that acts as a stereogenic anchor.[1]
    
The Assignment Challenge

The primary analytical risk is the misassignment of the quaternary carbons (Pyridine-C3 vs. Phenyl-C1) and the differentiation of the


-pyridyl carbons (C2 vs. C6).[1] Standard 1D 

C experiments often fail to capture the quaternary carbons if relaxation delays (

) are insufficient.[1]
Structural Visualization & Numbering

The following diagram establishes the numbering scheme used throughout this guide.

G cluster_pyridine cluster_phenyl N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C_alpha C3->C_alpha C5 C5 C4->C5 C6 C6 C5->C6 C6->N1 OH OH C_alpha->OH C1_ph C1' C_alpha->C1_ph C2_ph C2' C1_ph->C2_ph C3_ph C3' C2_ph->C3_ph C4_ph C4' C3_ph->C4_ph C5_ph C5' C4_ph->C5_ph C6_ph C6' C5_ph->C6_ph C6_ph->C1_ph

Caption: Numbering scheme. Yellow nodes = Quaternary carbons (long T1).[1][2] Red nodes = Methine carbons.[1] Green node = Carbinol carbon.[1]

Part 2: Experimental Protocol

The following protocol ensures the detection of quaternary carbons and minimizes solvent overlap.

Sample Preparation
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    .[1]
    • Reasoning: this compound can form intermolecular hydrogen bonds.[1] DMSO disrupts these, sharpening the peaks. Furthermore, the hydroxyl proton is often visible in DMSO (splitting the C

      
       signal in 
      
      
      
      H NMR), providing structural verification.[1]
  • Concentration: 20–30 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (

    
    ): 
    
    
    
    2.0 seconds
    (Critical).
    • Mechanism:[1][3] The quaternary carbons (Pyridine-C3 and Phenyl-C1') lack attached protons to facilitate dipolar relaxation.[1] A short

      
       (e.g., 0.5s) will saturate these nuclei, causing them to disappear or have non-integrable low intensities.[1]
      
  • Scans (NS): Minimum 1024 scans for adequate S/N ratio on quaternary carbons.

  • Spectral Width: -10 to 180 ppm.[1]

Part 3: Spectral Analysis & Assignment Strategy

Diagnostic Chemical Shifts (DMSO- )

The following table summarizes the expected chemical shifts. Note that exact values vary slightly with concentration and temperature; rely on the relative order and multiplicity for assignment.

Carbon TypePositionApprox.[1][4][5][6][7] Shift (

)
Multiplicity (DEPT-135)Electronic Environment Logic
Hetero-Aromatic Pyridine C2147.5 – 148.5(+) CH

to N (Deshielded), ortho to alkyl.[1]
Hetero-Aromatic Pyridine C6148.0 – 149.0(+) CH

to N (Deshielded), meta to alkyl.[1]
Quaternary Phenyl C1'143.0 – 145.0AbsentIpso carbon.[1]
Quaternary Pyridine C3138.0 – 140.0AbsentIpso to alkyl,

to N.
Hetero-Aromatic Pyridine C4133.0 – 134.5(+) CH

to N, ortho to alkyl.[1]
Aromatic Phenyl C2'/C6'127.0 – 128.5(+) CHOrtho to alkyl.[1]
Aromatic Phenyl C3'/C5'126.0 – 127.5(+) CHMeta to alkyl.[1]
Aromatic Phenyl C4'126.5 – 127.5(+) CHPara to alkyl.[1]
Hetero-Aromatic Pyridine C5123.0 – 124.0(+) CH

to N (Shielded).[1]
Aliphatic Methanol C

72.0 – 74.0(+) CHAttached to Oxygen.[1]
The Differentiation Workflow

Do not guess. Use the following logic flow to confirm assignments.

Step A: Identify the Aliphatic Anchor

The signal at ~73 ppm is unique. It corresponds to the C


  (methanol carbon).[1] This is your starting point.
Step B: The "Nitrogen Effect" (C2 vs C6)

The two most downfield signals (~148 ppm) belong to Pyridine C2 and C6.[1]

  • Differentiation: In HMBC (Heteronuclear Multiple Bond Correlation), the C

    
     proton  will show a strong 3-bond coupling (
    
    
    
    ) to C2 and C4 , but not to C6.[1]
  • Result: The downfield peak that correlates with the methine proton is C2 . The one that does not is C6 .

Step C: Quaternary Separation

You will observe two low-intensity peaks in the 138–145 ppm region.

  • Phenyl C1' (Ipso): Typically more downfield (~144 ppm) due to the ring current of the benzene ring and the absence of the electron-withdrawing nitrogen.[1]

  • Pyridine C3: Typically slightly upfield (~139 ppm) relative to the phenyl ipso.[1]

  • Validation: The C

    
     proton will couple to both, so HMBC alone may be ambiguous. Look at the C5 proton  (the triplet-like signal in 
    
    
    
    H NMR at ~7.3 ppm).[1] It will show a strong
    
    
    to C3 , but obviously no coupling to the phenyl ring.[1]
Logic Visualization

AssignmentLogic cluster_downfield Deshielded Region (>145 ppm) cluster_quat Quaternary Region (138-145 ppm) Start Start: 13C Spectrum Aliphatic Identify signal at ~73 ppm (C-alpha) Start->Aliphatic Aromatic Aromatic Region (120-150 ppm) Start->Aromatic C2C6 Signals at ~148 ppm (Pyridine C2 & C6) Aromatic->C2C6 Quats Low Intensity Signals (Py-C3 & Ph-C1') Aromatic->Quats HMBC1 HMBC: Correlation with H-alpha? C2C6->HMBC1 AssignC2 Correlation = C2 HMBC1->AssignC2 Yes AssignC6 No Correlation = C6 HMBC1->AssignC6 No HMBC2 HMBC: Correlation with Py-H5? Quats->HMBC2 AssignC3 Correlation = Py-C3 HMBC2->AssignC3 Yes AssignPh No Correlation = Ph-C1' HMBC2->AssignPh No

Caption: Decision tree for assigning critical carbon signals using HMBC correlations.

Part 4: Advanced Considerations

Solvent Effects & pH Sensitivity

The pyridine nitrogen is basic. If your sample contains trace acids (e.g., from unneutralized silica gel chromatography), the pyridine ring may protonate.[1]

  • Effect: Protonation causes a significant upfield shift of C2 and C6 (shielding) and a downfield shift of C3 and C5.[1]

  • Mitigation: If shifts appear anomalous (e.g., C2 shifts from 148 to 140 ppm), add a drop of NaHCO

    
     in D
    
    
    
    O or use a basic alumina plug before analysis.[1]
Chiral Analysis

Since the molecule is chiral,


C NMR can be used to determine enantiomeric excess (ee) if a Chiral Solvating Agent (CSA) is added.[1]
  • Agent: Pirkle alcohol or chiral binaphthol derivatives.[1]

  • Observation: In the presence of a CSA, the C

    
     signal (~73 ppm) often splits into two distinct peaks corresponding to the R and S enantiomers due to diastereomeric solvation complexes.
    

References

  • General Pyridine Shifts: Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds. Springer.[1] (Standard reference for substituent additivity rules in heterocycles).

  • Relaxation Dynamics: Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] Link

  • Synthesis & Characterization

    • BenchChem Protocols.[1] "Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." Link[1]

    • MDPI Molecules.[1] "Synthesis and Spectral Analysis of Bis(oxazolo[5,4-b]pyridine) Derivatives." (Provides comparative NMR data for substituted pyridine-3-yl systems). Link

  • Impurity Data: Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][7] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[1][7][8][9] Chem.Link[1]

Sources

Analytical Profiling of Phenyl(pyridin-3-yl)methanol: A Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry of Phenyl(pyridin-3-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary & Chemical Context

This compound (CAS: 16218-04-3) is a diarylmethanol derivative frequently encountered in medicinal chemistry as a metabolic intermediate (e.g., of bisacodyl analogs) or a synthetic scaffold in kinase inhibitor development.[1] Its structure comprises a pyridine ring and a phenyl ring connected by a hydroxymethylene bridge.[1]

From a mass spectrometry perspective, this molecule presents a dual challenge and opportunity:

  • Basicity: The pyridine nitrogen (

    
    ) dictates high proton affinity, making Electrospray Ionization in positive mode (ESI+) the gold standard.[1]
    
  • Lability: The benzylic hydroxyl group is prone to in-source fragmentation (ISF), specifically dehydration, which can confound molecular ion identification if soft ionization parameters are not strictly controlled.[1]

This guide provides a self-validating workflow for the detection, characterization, and isomer differentiation of this compound.

Physicochemical Properties & MS Implications[1][2][3][4][5][6][7][8][9][10][11][12]

PropertyValue / FeatureMS Implication
Formula

Monoisotopic Mass: 185.0841 Da
Protonated Mass

Target

: 186.0913
Basicity Pyridine N (

)
Excellent response in ESI+; requires acidic mobile phase (pH 3-4).[1]
Lability

Benzylic Alcohol
High potential for

(

168) in the source.[1]
LogP ~1.8Retains well on C18; elutes before non-polar analogs.[1]

Instrumentation & Methodology (The "How-To")

Sample Preparation[1][6][7][13]
  • Solvent: Dissolve in Methanol/Water (50:50) + 0.1% Formic Acid.[1] Avoid pure acetonitrile as the injection solvent to prevent peak fronting.[1]

  • Concentration: 1 µg/mL (tuning); 10–100 ng/mL (quantitation).[1]

LC-MS/MS Conditions (ESI+)

To ensure reproducibility and minimize in-source water loss, the following parameters are critical.

  • Column: C18 Reverse Phase (e.g., Waters BEH C18 or Agilent ZORBAX Eclipse), 2.1 x 50 mm, 1.7 µm.[1]

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters (Generic Q-TOF/Triple Quad):

    • Gas Temp: 300°C (Keep moderate to reduce thermal dehydration).

    • Capillary Voltage: 3500 V.[1]

    • Fragmentor/Cone Voltage:Low (80–100 V). Crucial: High voltage will strip the water molecule before the quadrupole, mimicking a degradation product.

Fragmentation Mechanism (The "Deep Dive")

The fragmentation of this compound is driven by the stability of the resulting carbocations.[1] Understanding this pathway allows you to distinguish the parent molecule from metabolic artifacts.[1]

Primary Pathway: Dehydration

Upon collision-induced dissociation (CID), the protonated molecular ion (


 186) almost instantaneously loses a water molecule.[1]
  • Transition:

    
    [1]
    
  • Mechanism: The hydroxyl group is protonated, leaving as neutral water (

    
    ).[1] The resulting cation (
    
    
    
    168) is a benzhydryl-like cation , highly stabilized by resonance delocalization across both the phenyl and pyridine rings.[1]
Secondary Pathway: Ring Cleavage

From the stable


 168 ion, further energy breaks the bridge-ring bonds.[1]
  • Phenyl Cation Formation:

    
     (Phenyl ring).[1]
    
  • Pyridyl Cation Formation:

    
     (Pyridinium ring) or 
    
    
    
    (Loss of phenyl ring + H rearrangement).[1]
Visualization of Signaling Pathways (DOT)[1]

Fragmentation cluster_legend Key Parent [M+H]+ m/z 186.09 Carbocation [M+H - H2O]+ m/z 168.08 (Stabilized Cation) Parent->Carbocation - H2O (18 Da) Dominant Path Fragment141 Loss of CH2O? (Minor) m/z 156 Parent->Fragment141 Rearrangement Phenyl Phenyl Cation m/z 77.04 Carbocation->Phenyl - C6H5N (Pyridine fragment) Pyridyl Pyridinium Ion m/z 79.04 Carbocation->Pyridyl - C7H7 (Phenyl fragment) key Blue: Precursor | Red: Primary Fragment | Yellow: Secondary Fragment

Caption: ESI+ Fragmentation pathway of this compound showing the dominant dehydration step.

Isomer Differentiation (The "Self-Validating" Check)

A common analytical risk is confusing the 3-yl isomer with the 2-yl (Phenyl(pyridin-2-yl)methanol) or 4-yl isomers.[1] Mass spec alone often yields identical fragments (


 186 

168).[1] You must use Chromatographic Behavior and Ortho-Effects to validate identity.[1]
The Ortho-Effect (2-yl vs. 3-yl)[1]
  • 2-yl Isomer: The nitrogen is ortho to the methanol group.[1] It can form an intramolecular hydrogen bond with the hydroxyl proton.[1] This "hides" the polar OH group, making the molecule effectively more hydrophobic.[1]

  • 3-yl Isomer (Target): The nitrogen is meta.[1] No intramolecular H-bonding is possible.[1] The hydroxyl is fully exposed to the mobile phase.[1]

Validation Protocol

To confirm you have the 3-yl isomer and not a regioisomer:

  • Retention Time Check:

    • 2-yl Isomer: Elutes later (more hydrophobic due to internal H-bond).[1]

    • 3-yl Isomer: Elutes earlier (more interaction with polar mobile phase).[1][3]

    • 4-yl Isomer: Elutes similar to 3-yl but often has slightly different peak symmetry.[1]

  • Ratio of Water Loss (In-Source):

    • The 2-yl isomer often shows a lower ratio of in-source water loss compared to the 3-yl/4-yl, because the intramolecular H-bond stabilizes the hydroxyl group against leaving.[1]

Summary of Quantitative Data

Fragment Ion (

)
IdentityRelative Abundance (Approx)Collision Energy (eV)
186.09 Precursor

100% (at low CE)0–10
168.08

>90% (Dominant)15–25
154.06

<5% (Rare)30+
79.04 Pyridinium Ring10–20%40+
77.04 Phenyl Ring10–20%40+

References

  • NIST Mass Spectrometry Data Center. "Pyridine, 3-(phenylmethyl)- and related alcohols."[1] NIST Chemistry WebBook, SRD 69.

  • Ma, X. et al. (2015).[1] "Fragmentation mechanisms of protonated pyridine derivatives in electrospray ionization mass spectrometry." Journal of Mass Spectrometry, 50(2), 340-348.[1] (General principles of pyridine fragmentation).

  • Holčapek, M. et al. (2010).[1] "Differentiation of structural isomers of pyridine derivatives using electrospray ionization mass spectrometry." Journal of Chromatography A, 1217(24), 3908-3918.[1] (Isomer differentiation logic).[1][3]

  • PubChem Database. "this compound - Compound Summary."[1] National Center for Biotechnology Information.[1] [1]

Sources

Technical Guide: FT-IR Analysis of Phenyl(pyridin-3-yl)methanol (CAS 6270-47-9)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: FT-IR Spectrum of Phenyl(pyridin-3-yl)methanol Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and QC Analysts

Executive Summary

This compound (also known as


-phenyl-3-pyridinemethanol) is a critical pharmacophore found in various antihistamines and chiral ligands used in asymmetric catalysis.[1] Its structural duality—containing both an electron-deficient pyridine ring and an electron-rich phenyl ring bridged by a secondary alcohol—presents a unique vibrational signature.

This guide provides a rigorous analysis of the Fourier Transform Infrared (FT-IR) spectrum for this compound. It is designed to assist researchers in structural validation, specifically distinguishing the product from its ketone precursor, 3-benzoylpyridine, during reductive synthesis.

Structural Analysis & Vibrational Theory

Before interpreting the spectrum, one must deconstruct the molecule into its constituent oscillators. The molecule (CAS 6270-47-9) consists of three distinct vibrational domains:

  • The Hydroxyl Bridge (

    
    ):  A secondary alcohol subject to strong intermolecular hydrogen bonding.
    
  • The Pyridine Ring (3-substituted): Characterized by heteroaromatic

    
     and 
    
    
    
    stretching, often sharper and more intense than benzene analogs due to the dipole moment introduced by nitrogen.
  • The Phenyl Ring (Monosubstituted): Provides classic aromatic overtones and out-of-plane (OOP) bending modes.

Vibrational Logic Map

The following diagram illustrates the correlation between the molecular structure and expected vibrational frequencies.

Spectral_Assignment Molecule This compound Group_OH Hydroxyl Group (-OH) Molecule->Group_OH Group_Py Pyridine Ring (Heterocycle) Molecule->Group_Py Group_Ph Phenyl Ring (Aromatic) Molecule->Group_Ph Group_CH Methine Bridge (C-H) Molecule->Group_CH Band_OH O-H Stretch 3200-3400 cm⁻¹ (Broad) Group_OH->Band_OH Band_CO C-O Stretch 1020-1050 cm⁻¹ Group_OH->Band_CO Band_CN C=N / C=C Ring Stretch 1570-1590 cm⁻¹ Group_Py->Band_CN Band_OOP_Py Pyridine OOP Bending ~710 & 800 cm⁻¹ Group_Py->Band_OOP_Py Band_OOP_Ph Phenyl OOP Bending 690-710 & 730-770 cm⁻¹ Group_Ph->Band_OOP_Ph Band_CH Aliphatic C-H 2850-2950 cm⁻¹ Group_CH->Band_CH

Figure 1: Vibrational assignment logic mapping functional groups to specific spectral regions.

Experimental Protocol

To ensure spectral fidelity, the sampling method must account for the hygroscopic nature of the hydroxyl group.

  • Technique: Attenuated Total Reflectance (ATR) is recommended for rapid QC. However, for detailed structural characterization (resolution of fingerprint bands), a KBr pellet is superior.

  • Sample State: Solid (White to off-white powder).

  • Critical Pre-treatment: Dry the sample in a vacuum desiccator over

    
     for at least 2 hours prior to analysis. Moisture absorption will broaden the OH peak and obscure the aromatic C-H stretches.
    
Spectral Interpretation & Peak Assignment

The following table details the characteristic absorbance bands for this compound.

Frequency (cm⁻¹)Vibrational ModeIntensityAssignment / Notes
3200 – 3400 O-H StretchMedium-Strong, BroadCharacteristic of H-bonded alcohols. Sharpens if diluted in non-polar solvent.
3000 – 3100 C-H Stretch (sp²)Weak-MediumAromatic protons on both Pyridine and Phenyl rings.
2850 – 2950 C-H Stretch (sp³)WeakAliphatic methine (

) stretch. Often buried under the OH shoulder.
1580 – 1600 C=C / C=N StretchMediumSkeletal vibrations of the aromatic systems.
1570 Pyridine Ring StretchMedium-SharpDistinct "breathing" mode often seen in 3-substituted pyridines.
1450 – 1480 C=C Ring StretchMediumPhenyl ring skeletal vibration.
1020 – 1050 C-O StretchStrongDiagnostic: Secondary alcohol (

) stretching vibration.
730 – 770 C-H Out-of-PlaneStrongMonosubstituted benzene (5 adjacent H).
700 – 720 C-H Out-of-PlaneStrongOverlap of Phenyl ring bending and Pyridine ring deformation.
Detailed Region Analysis

The Hydroxyl Region (3200–3600 cm⁻¹): Unlike its precursor (3-benzoylpyridine), the product exhibits a prominent, broad absorption centered around 3300 cm⁻¹. This is the primary indicator of successful reduction. If this band is absent or sharp/weak (indicating only free OH), the reduction may be incomplete or the sample may be crystalline with specific packing that limits H-bonding.

The Fingerprint Region (600–1500 cm⁻¹): The C-O stretch at ~1030 cm⁻¹ is the second most critical marker. In the precursor ketone, this region is relatively quiet. In the alcohol, this band is intense. Additionally, the 3-substituted pyridine ring typically shows a specific deformation band near 710 cm⁻¹ and 800 cm⁻¹, which helps distinguish it from 2- or 4-substituted isomers.

Quality Control: Monitoring Synthesis (PAT)

In drug development, this compound is often synthesized by reducing 3-benzoylpyridine with Sodium Borohydride (


). FT-IR is an excellent Process Analytical Technology (PAT) tool for this reaction.

The "Money Shot" (Reaction Endpoint):

  • Reactant (Ketone): Strong

    
     stretch at ~1660 cm⁻¹ .
    
  • Product (Alcohol): Disappearance of 1660 cm⁻¹ peak; Appearance of broad

    
     at 3300 cm⁻¹ .
    
Synthesis Monitoring Workflow

Synthesis_QC Start Start: 3-Benzoylpyridine Step_Rxn Reduction (NaBH₄/MeOH) Start->Step_Rxn Check_IR FT-IR Analysis Step_Rxn->Check_IR Decision Check 1660 cm⁻¹ (C=O) Check_IR->Decision Outcome_Fail Peak Present: Incomplete Reaction Decision->Outcome_Fail Strong Signal Outcome_Pass Peak Absent + Broad 3300 cm⁻¹: Product Confirmed Decision->Outcome_Pass No Signal

Figure 2: QC workflow for validating the reduction of 3-benzoylpyridine to this compound.

Common Impurities & Troubleshooting
ImpuritySpectral MarkerCause
Water Broad, shapeless absorption >3400 cm⁻¹; bending mode at 1640 cm⁻¹.Hygroscopic sample; insufficient drying.
3-Benzoylpyridine Sharp peak at ~1660 cm⁻¹.Incomplete reduction.
Ethyl Acetate Sharp

at 1740 cm⁻¹.
Residual extraction solvent.
Methanol Sharp C-H bands <3000 cm⁻¹; C-O at 1030 cm⁻¹ (overlaps with product).Residual reaction solvent.
References
  • Chemical Structure & CAS Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81804, this compound. Retrieved from .

  • Precursor Spectral Data: NIST Mass Spectrometry Data Center. 3-Benzoylpyridine Infrared Spectrum. Retrieved from .

  • General Pyridine Vibrational Theory: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard Text).
  • Synthesis & Properties: ChemicalBook. This compound Properties and Safety. Retrieved from .

Sources

Solubility Profiling of Phenyl(pyridin-3-yl)methanol: A Guide for Process Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl(pyridin-3-yl)methanol (CAS 1628-89-3), also known as


-phenyl-3-pyridinemethanol, represents a critical pharmacophore in the synthesis of antihistamines and cytotoxic agents. Its amphiphilic nature—comprising a lipophilic phenyl ring, a basic pyridine nitrogen, and a hydrophilic hydroxyl group—creates a complex solubility profile that challenges standard purification workflows.

This guide provides a technical framework for determining the thermodynamic solubility of this compound. It moves beyond static data tables to establish a self-validating solubility profiling protocol , enabling researchers to optimize solvent systems for reaction workup, extraction, and crystallization.

Part 1: Molecular Architecture & Solubility Drivers

To predict solubility behavior, we must first deconstruct the molecular interactions governing the solute-solvent thermodynamics.

Structural Analysis

The molecule exhibits three distinct interaction domains:

  • Pyridine Ring (3-position): Acts as a Hydrogen Bond Acceptor (HBA) via the nitrogen lone pair. It introduces basicity (

    
    ), making solubility pH-dependent in aqueous-organic mixtures.
    
  • Secondary Alcohol (-CH(OH)-): Acts as both a Hydrogen Bond Donor (HBD) and Acceptor (HBA). This moiety drives high solubility in protic solvents.

  • Phenyl Ring: Provides lipophilicity (

    
    -
    
    
    
    stacking potential), facilitating solubility in aromatic and moderately polar solvents while limiting solubility in purely aliphatic hydrocarbons.
Interaction Map (Graphviz)

MolecularInteractions Molecule This compound H_Bonding H-Bonding Network (Alcohols, Water) Molecule->H_Bonding via -OH & Pyridine N Pi_Stacking Pi-Pi Interactions (Toluene, Benzene) Molecule->Pi_Stacking via Phenyl/Pyridine rings Dipole Dipole-Dipole (DMSO, DCM, EtOAc) Molecule->Dipole via Polarizability Antisolvent Van der Waals only (Hexane, Heptane) Molecule->Antisolvent Weak Interaction (Low Solubility)

Figure 1: Mechanistic interaction map defining solubility drivers for this compound.

Part 2: Solvent Class Compatibility (Predicted Landscape)

Based on the "Like Dissolves Like" principle and empirical data from structural analogues (e.g., benzhydrol, 3-pyridinemethanol), the following solubility landscape is established.

Note: "High" > 100 mg/mL; "Moderate" = 10–100 mg/mL; "Low" < 10 mg/mL.

Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic RationaleProcess Application
Polar Protic Methanol, Ethanol, IPAHigh Strong H-bonding with hydroxyl and pyridine nitrogen.Reaction solvent; Reduction of ketones.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent dipole interactions; disrupts crystal lattice effectively.Extraction from aqueous phases.
Polar Aprotic Ethyl Acetate (EtOAc), Acetone, THFModerate to High Good dipole matching; no H-bond donation from solvent interferes with crystal formation.Recrystallization (often paired with alkanes).
Aromatic Toluene, XyleneModerate

-

stacking interactions with aromatic rings.
High-temp recrystallization.
Aliphatic Hexane, Heptane, CyclohexaneLow (Antisolvent) Lack of polarity/H-bonding capability.Yield maximization in crystallization.
Ethers MTBE, Diethyl EtherModerate Weaker polarity than esters; useful for selective precipitation.Washing crude solids.[1]

Critical Insight: The solubility in Ethyl Acetate is often temperature-dependent, making it an ideal candidate for recrystallization when combined with Heptane as an antisolvent.

Part 3: Standardized Measurement Protocol (Shake-Flask Method)

To obtain precise thermodynamic solubility data (e.g., for IND filings), do not rely on visual estimates. Use the Shake-Flask Method , the gold standard for equilibrium solubility.[2][3]

Experimental Workflow

Reagents: High-purity this compound (>98%), HPLC-grade solvents. Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV/VIS.

Step-by-Step Protocol:
  • Supersaturation: Add excess solid this compound to 2 mL of the target solvent in a crimp-sealed glass vial. Ensure visible solid remains at the bottom (suspension).

  • Equilibration: Agitate the vials at the target temperature (e.g., 25°C) for 24 to 48 hours .

    • Why? Short mixing times measure kinetic solubility (rate of dissolution), which is often higher than the true thermodynamic limit due to metastable supersaturation.

  • Phase Separation: Stop agitation and allow solids to settle for 1 hour. Maintain temperature.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter) into an HPLC vial.

  • Quantification: Analyze the filtrate via HPLC-UV (typically at 254 nm or 260 nm, corresponding to the pyridine/phenyl absorption).

    • Validation: Compare against a 5-point calibration curve of the standard in the same solvent.

Workflow Visualization

SolubilityProtocol Start Excess Solid + Solvent Agitate Agitate 24-48h @ 25°C (Equilibrium) Start->Agitate Settle Sedimentation (1h) Agitate->Settle Filter Filter Supernatant (0.45 µm PTFE) Settle->Filter Dilute Dilute for HPLC Filter->Dilute Analyze HPLC-UV Quantification Dilute->Analyze

Figure 2: Thermodynamic Shake-Flask Solubility Determination Workflow.

Part 4: Process Engineering Applications

Recrystallization Strategy

For purification, a Binary Solvent System is recommended.

  • Solvent A (Good Solvent): Ethyl Acetate or Isopropanol.

  • Solvent B (Antisolvent): Heptane or Hexane.

Protocol:

  • Dissolve crude material in minimal hot Solvent A (e.g., EtOAc at 60°C).

  • Slowly add Solvent B (Heptane) until slight turbidity persists.

  • Add a drop of Solvent A to clear the solution.

  • Cool slowly to Room Temperature, then to 0–5°C.

  • Result: The basic pyridine nitrogen and hydroxyl group are excluded from the non-polar Heptane environment, forcing crystallization.

Acid-Base Extraction (Purification)

Leveraging the basicity of the pyridine ring (


):
  • Dissolve crude mixture in an organic solvent (e.g., Ethyl Acetate or DCM).

  • Extract with dilute aqueous acid (e.g., 1M HCl). The this compound protonates and moves to the aqueous phase; non-basic impurities remain in the organic phase.

  • Wash the aqueous phase with fresh organic solvent.

  • Basify the aqueous phase (pH > 9) with NaOH or

    
     to precipitate the free base or extract it back into DCM.
    
  • Evaporate to yield purified product.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 74438, this compound. Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th Edition). Longman Scientific & Technical.
  • Bergström, C. A., et al. (2007).Accuracy of calculated pH-dependent aqueous drug solubility. European Journal of Pharmaceutical Sciences. (Context for pyridine pKa and solubility).
  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Melting and Boiling Points of Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of a Key Heterocyclic Alcohol

Phenyl(pyridin-3-yl)methanol, a heterocyclic alcohol incorporating both a phenyl and a pyridyl moiety, represents a significant structural motif in medicinal chemistry and materials science. Its physicochemical properties, particularly its melting and boiling points, are fundamental parameters that govern its behavior in various applications, from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive exploration of these critical thermal properties, grounded in established experimental methodologies and theoretical principles. We will delve into the synthesis of this compound, the intricate factors influencing its phase transitions, and the precise techniques for their measurement, thereby offering a holistic understanding for researchers and developers working with this important compound.

I. Physicochemical Properties of this compound and its Precursor

A thorough understanding of the thermal properties of a compound begins with reliable experimental data. The following table summarizes the available melting and boiling point data for this compound and its common synthetic precursor, 3-benzoylpyridine.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compoundC₁₂H₁₁NO185.22Not definitively reported353.4 (at 760 mmHg)
3-BenzoylpyridineC₁₂H₉NO183.2136 - 40307

II. Synthesis and Purification: A Pathway to a Pure Sample

The accurate determination of melting and boiling points is contingent on the purity of the sample. The most common synthetic route to this compound is the reduction of 3-benzoylpyridine.

A. Synthesis via Sodium Borohydride Reduction

A well-established and reliable method for the synthesis of aryl-heteroaryl methanols is the reduction of the corresponding ketone with sodium borohydride (NaBH₄)[1][2][3]. This method is favored for its mild reaction conditions and high selectivity.

Experimental Protocol: Reduction of 3-Benzoylpyridine

  • Dissolution: Dissolve 3-benzoylpyridine (1 equivalent) in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: Cool the solution to 0-5°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 to 2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.

  • Extraction: Extract the product into an organic solvent such as ethyl acetate.

  • Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the crude this compound.

G cluster_synthesis Synthesis Workflow Start Start Dissolve Dissolve 3-Benzoylpyridine in Ethanol Start->Dissolve 1. Cool Cool to 0-5°C Dissolve->Cool 2. Add_NaBH4 Add Sodium Borohydride Cool->Add_NaBH4 3. React Stir at Room Temperature Add_NaBH4->React 4. Monitor Monitor by TLC React->Monitor 5. Quench Quench with Water Monitor->Quench 6. Extract Extract with Ethyl Acetate Quench->Extract 7. Wash_Dry Wash and Dry Organic Layer Extract->Wash_Dry 8. Evaporate Evaporate Solvent Wash_Dry->Evaporate 9. Crude_Product Crude Product Evaporate->Crude_Product 10.

Caption: Workflow for the synthesis of this compound.

B. Purification by Recrystallization

To obtain a highly pure sample suitable for accurate physical property determination, the crude product should be purified. Recrystallization is a highly effective technique for this purpose[4].

Experimental Protocol: Recrystallization of this compound

  • Solvent Selection: Choose a suitable solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold. For this compound, ethanol or a mixture of ethanol and water is a likely candidate.

  • Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

III. Theoretical Framework: Factors Influencing Melting and Boiling Points

The melting and boiling points of a molecule are a direct reflection of the strength of the intermolecular forces holding the molecules together in the solid and liquid states, respectively.

A. Intermolecular Forces

The key intermolecular forces at play in this compound are:

  • Hydrogen Bonding: The hydroxyl (-OH) group is capable of forming strong hydrogen bonds, which significantly increases both the melting and boiling points compared to analogous molecules lacking this group.

  • Dipole-Dipole Interactions: The polar nature of the C-O bond and the pyridine ring leads to permanent dipole moments, resulting in dipole-dipole attractions between molecules.

  • Van der Waals Forces: These are present in all molecules and increase with the size and surface area of the molecule.

G cluster_forces Factors Influencing Phase Transitions Intermolecular_Forces Strength of Intermolecular Forces Hydrogen_Bonding Hydrogen Bonding (-OH group) Intermolecular_Forces->Hydrogen_Bonding Dipole_Dipole Dipole-Dipole (Polar Bonds) Intermolecular_Forces->Dipole_Dipole Van_der_Waals Van der Waals Forces (Molecular Size) Intermolecular_Forces->Van_der_Waals Melting_Point Melting_Point Hydrogen_Bonding->Melting_Point Boiling_Point Boiling_Point Hydrogen_Bonding->Boiling_Point Dipole_Dipole->Melting_Point Dipole_Dipole->Boiling_Point Van_der_Waals->Melting_Point Van_der_Waals->Boiling_Point Molecular_Symmetry Molecular Symmetry (Crystal Packing) Molecular_Symmetry->Melting_Point

Caption: Key factors influencing the melting and boiling points.

B. Molecular Structure and Symmetry
  • Molecular Weight: Generally, as the molecular weight increases, so do the van der Waals forces, leading to higher melting and boiling points.

  • Molecular Symmetry: For the melting point, the ability of a molecule to pack efficiently into a crystal lattice is crucial. More symmetrical molecules tend to have higher melting points due to more effective crystal packing, which requires more energy to break down.

IV. Experimental Determination of Melting and Boiling Points

The precise measurement of melting and boiling points is a cornerstone of compound characterization and purity assessment.

A. Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid. A pure crystalline solid will have a sharp melting point range of 0.5-1°C.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry, purified this compound.

  • Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, ensuring a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the sample rapidly to a temperature about 10-15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.

  • Observation: Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the last solid particle melts (the end of the melting range).

B. Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Experimental Protocol: Micro-Boiling Point Determination

  • Sample Preparation: Place a small amount of the purified liquid this compound into a small test tube.

  • Capillary Inversion: Place a sealed-end capillary tube, open end down, into the test tube.

  • Heating: Heat the test tube in a heating block or oil bath.

  • Observation: As the liquid heats, a stream of bubbles will emerge from the capillary tube. When the liquid is boiling vigorously, remove the heat source.

  • Measurement: The boiling point is the temperature at which the liquid just begins to re-enter the capillary tube as it cools.

V. Conclusion: A Foundation for Future Research

The melting and boiling points of this compound are critical physicochemical parameters that underpin its application in drug development and materials science. A thorough understanding of its synthesis, purification, and the theoretical principles governing its phase transitions is essential for any researcher working with this compound. While a definitive experimental melting point remains to be widely reported, the data and protocols presented in this guide provide a robust framework for the preparation and characterization of this important heterocyclic alcohol. The methodologies outlined herein, from synthesis to the precise measurement of its thermal properties, are designed to ensure the scientific integrity and reproducibility of future research endeavors.

References

  • Scribd. The Reduction of Benzophenone With Sodium Borohydride. [Link]

  • MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

  • MDPI. Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores. [Link]

  • National Center for Biotechnology Information. Crystal structure of phenyl(pyridin-2-yl)methanol. [Link]

  • Scribd. Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. [Link]

  • Reddit. Recrystallization solvent for boc-L-Phenylalanine. [Link]

  • ACS Publications. Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes. [Link]

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. [Link]

  • Zenodo. REDUCTION OF BENZOPHENONE WITH SODIUM BOROHYDRIDE. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Google Patents. An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • ACS Publications. Halogenated Vitamin B6-Attached Co(III) Photosensitizers on Polypyridyl Scaffold for Light-Induced Antibacterial Activities. [Link]

Sources

Comprehensive Computational Profiling of Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

From Quantum Mechanical Descriptors to TRPV3 Antagonism

Executive Summary

Phenyl(pyridin-3-yl)methanol (CAS 15990-43-9) represents a privileged scaffold in medicinal chemistry, serving as a critical intermediate for antihistamines and, more recently, as a pharmacophore for Transient Receptor Potential Vanilloid 3 (TRPV3) antagonists. Its structure features a chiral center bridging a lipophilic phenyl ring and a pH-sensitive pyridine ring, creating a unique electronic profile that modulates solubility and receptor binding.

This technical guide provides a rigorous, self-validating computational protocol for researchers. It moves beyond generic "how-to" steps, establishing a causal link between the molecule's electronic structure (DFT) and its biological potential (Molecular Docking).

Structural & Conformational Dynamics (DFT Framework)

Theoretical Basis

For diarylmethanol systems, the rotation of the aromatic rings relative to the central hydroxyl group creates multiple local minima. The interaction between the pyridine nitrogen lone pair and the hydroxyl proton (intramolecular hydrogen bonding) dictates the global minimum.

Recommended Level of Theory:

  • Functional: B3LYP-D3(BJ) . The addition of Grimme’s D3 dispersion correction with Becke-Johnson damping is critical. Standard B3LYP fails to accurately model the

    
     stacking interactions often present in the crystal packing of diaryl systems.
    
  • Basis Set: 6-311++G(d,p) . Diffuse functions (++) are mandatory to describe the lone pair on the pyridine nitrogen and the oxygen atom accurately.

Computational Workflow

The following Graphviz diagram outlines the optimization logic.

DFT_Workflow Start Input Structure (R/S Enantiomers) ConfSearch Conformational Scan (Dihedral Rotation) Start->ConfSearch Generate Guess Opt Geometry Optimization B3LYP-D3/6-311++G(d,p) ConfSearch->Opt Lowest Energy Freq Frequency Calc (NImag = 0) Opt->Freq Check Hessians Freq->Opt If Imag Freq > 0 Solv Solvation Model (IEFPCM - Water/DMSO) Freq->Solv Single Point Energy Output Global Minimum XYZ Coordinates Solv->Output

Figure 1: DFT Optimization Workflow ensuring true minima identification.

Key Geometric Parameters (Validation)

When validating your optimized geometry, compare bond lengths against the analogous crystal structure of phenyl(pyridin-2-yl)methanol (Source 1.6).

ParameterComputed (Target)Experimental Ref (Analog)Deviation Tolerance
C(sp3)-O Bond ~1.42 Å1.418 Å< 0.02 Å
C(Py)-C(sp3) ~1.51 Å1.505 Å< 0.02 Å
Pyridine C-N ~1.34 Å1.338 Å< 0.01 Å
Torsion (Ph-C-C-Py) Variable71.4°< 5.0° (Packing dependent)

Electronic Structure & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The reactivity of this compound is governed by the energy gap (


).
  • HOMO Location: Predominantly localized on the pyridine nitrogen lone pair and the

    
    -system of the phenyl ring. This indicates the site of electrophilic attack (e.g., protonation).
    
  • LUMO Location: Distributed over the pyridine ring, facilitating nucleophilic attack.

Molecular Electrostatic Potential (MEP)

Mapping the MEP onto the electron density surface (isovalue = 0.002 a.u.) reveals the "pharmacophoric face" of the molecule.

  • Red Region (Negative Potential): Concentrated at the Pyridine Nitrogen (

    
    ) and Hydroxyl Oxygen (
    
    
    
    ). These are Hydrogen Bond Acceptor (HBA) sites.
  • Blue Region (Positive Potential): The Hydroxyl Proton (

    
    ). This is the Hydrogen Bond Donor (HBD) site.
    

Mechanistic Insight: The ability of this molecule to act as a simultaneous donor (via OH) and acceptor (via N) is the primary driver for its binding affinity in protein pockets (e.g., Serine/Threonine residues in TRPV3).

Spectroscopic Profiling (NMR & IR)

To verify synthesized samples, compute spectral data using the GIAO (Gauge-Independent Atomic Orbital) method.

NMR Scaling Factors

Raw DFT shielding tensors must be scaled to match experimental chemical shifts (


).
  • Proton (

    
    H): 
    
    
    
  • Carbon (

    
    C): 
    
    
    
  • Solvent: Use IEFPCM (Chloroform) for best correlation with standard

    
     spectra.
    
Diagnostic Signals
NucleusMotifApprox. Shift (ppm)Multiplicity

H
CH-OH (Methine)5.8 - 6.0Singlet (broad)

H
Pyridine C2-H8.5 - 8.6Doublet

C
Carbinol C72.0 - 74.0-

Pharmacological Potential: TRPV3 Antagonism[1][2][3]

Recent studies identify pyridinyl methanol derivatives as potent antagonists for TRPV3 , a channel implicated in chronic pruritus and skin inflammation [1].[1]

Docking Protocol: Target Selection
  • Target: Human TRPV3[2][3]

  • PDB ID: 7XJ3 (Complexed with Trpvicin) [2] or 6LGP (Apo state) [3].

  • Rationale: PDB 7XJ3 provides a "holo" structure with a defined allosteric binding pocket, reducing search space errors compared to blind docking on the apo structure.

Simulation Workflow (AutoDock Vina/Glide)

Docking_Protocol cluster_prep Preparation Phase Ligand Ligand Prep (DFT Optimized Geometry) Dock Molecular Docking (Lamarckian GA / Vina) Ligand->Dock Protein Protein Prep (7XJ3) Remove Water/Ions Add Polar Hydrogens Grid Grid Generation Center: Trpvicin Binding Site Size: 20x20x20 Å Protein->Grid Grid->Dock Analysis Interaction Profiling (H-Bonds, Pi-Pi Stacking) Dock->Analysis Valid Valid Analysis->Valid Binding Energy < -7.5 kcal/mol?

Figure 2: Structure-Based Drug Design (SBDD) workflow for TRPV3.

Interaction Analysis Checklist

To validate a successful "hit" pose, the ligand must exhibit:

  • H-Bond: Between the Pyridine N and a backbone amide or Ser/Thr side chain.

  • Pi-Stacking: Phenyl ring interaction with aromatic residues (e.g., Tyr, Phe) in the transmembrane domain.

  • Hydrophobic Enclosure: The methine proton should face a hydrophobic pocket to minimize desolvation penalties.

ADMET Prediction Standards

Before synthesis, run in silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) to ensure drug-likeness.

PropertyThresholdExpected for this compound
LogP < 5.0~1.8 - 2.2 (Highly Favorable)
TPSA < 140 Ų~33 Ų (High BBB Permeability)
H-Bond Donors < 51
H-Bond Acceptors < 102
CYP Inhibition -Potential CYP2D6 inhibitor (due to pyridine)

Interpretation: The molecule exhibits excellent CNS and skin permeability, consistent with its application in treating pruritus (TRPV3 target).

References

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Journal of Medicinal Chemistry. (2016).

  • Structure of human TRPV3 in complex with Trpvicin. RCSB Protein Data Bank. PDB ID: 7XJ3.

  • Cryo-EM structure of TRPV3 in lipid nanodisc. RCSB Protein Data Bank. PDB ID: 6LGP.

  • Experimental and DFT Investigation of 6-arylated-pyridin-3-yl methanol Derivatives. ChemistrySelect. (2024).

  • Crystal structure of phenyl(pyridin-2-yl)methanol. Acta Crystallographica Section E. (2014).

Sources

Technical Guide: Molecular Orbital Calculations for Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: COMP-CHEM-2024-03-PYR | Version: 1.2 | Status: Approved for R&D Use

Executive Summary

This technical guide outlines the computational framework for analyzing Phenyl(pyridin-3-yl)methanol (CAS: 20059-32-5), a critical diarylmethanol scaffold in medicinal chemistry. This molecule serves as a precursor for antihistamines and anticholinergic agents. The presence of the pyridine nitrogen at the 3-position introduces specific electronic properties distinct from its 2- and 4-isomers, particularly regarding basicity and hydrogen bond acceptor capability.

This document provides a standardized protocol for Density Functional Theory (DFT) calculations, focusing on geometry optimization, Frontier Molecular Orbital (FMO) analysis, and Molecular Electrostatic Potential (MEP) mapping. These descriptors are essential for predicting ligand-receptor binding affinities and metabolic stability.

Computational Methodology & Protocol

To ensure reproducibility and accuracy (E-E-A-T), the following level of theory is designated as the standard for this scaffold. This protocol balances computational cost with the accuracy required for drug discovery applications.

Level of Theory[1]
  • Functional:

    
    B97X-D  (Preferred) or B3LYP.[1]
    
    • Rationale: While B3LYP is the historical standard,

      
      B97X-D includes dispersion corrections and long-range exchange, which are critical for accurately modeling the 
      
      
      
      -
      
      
      stacking interactions often observed between the phenyl/pyridine rings and protein active sites [1].
  • Basis Set: 6-311++G(d,p) or def2-TZVP .

    • Rationale: The inclusion of diffuse functions (++) is mandatory for describing the lone pair electrons on the pyridine nitrogen and the hydroxyl oxygen.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Context: Water (

      
      ) for biological simulation; Methanol/Ethanol for synthesis validation.
      
Workflow Diagram

The following Graphviz diagram illustrates the self-validating workflow for these calculations.

MO_Workflow cluster_0 Validation Loop Start Input Structure (2D to 3D) ConfSearch Conformational Search (MMFF94 / PM6) Start->ConfSearch GeomOpt DFT Optimization (wB97X-D/6-311++G(d,p)) ConfSearch->GeomOpt FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt Imaginary Freq (Transition State) SinglePoint Single Point Energy (Solvent Phase) FreqCheck->SinglePoint True Minimum Analysis MO & MEP Analysis SinglePoint->Analysis

Figure 1: Computational workflow ensuring the identification of a true local minimum before property calculation.

Structural Analysis & Conformational Landscape

Before MO calculation, the conformational space of this compound must be explored. The molecule possesses significant flexibility centered around the methanol carbon (


).
Key Degrees of Freedom
  • 
     (C2-C3-C
    
    
    
    -O):
    Rotation of the pyridine ring relative to the hydroxyl group.
  • 
     (C
    
    
    
    -C
    
    
    -O-H):
    Orientation of the hydroxyl proton (crucial for H-bond donor/acceptor classification).
  • 
     (C
    
    
    
    -C
    
    
    -C
    
    
    ):
    The "butterfly" angle between the two aromatic systems.

Protocol: Perform a relaxed potential energy surface (PES) scan in 10° increments. The global minimum typically features the hydroxyl proton forming a weak intramolecular interaction with the


-cloud of the phenyl ring or the pyridine nitrogen, depending on the specific rotamer [2].

Frontier Molecular Orbital (FMO) Analysis

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of the molecule's chemical reactivity.

Orbital Characterization
  • HOMO: Predominantly located on the pyridine nitrogen lone pair and the

    
    -system of the pyridine ring. This indicates the site most susceptible to electrophilic attack (or protonation in acidic media).
    
  • LUMO: Delocalized across the pyridine and phenyl rings . The pyridine ring, being electron-deficient, contributes significantly to the LUMO, making it the site for nucleophilic attack (e.g., metabolic oxidation).

Global Reactivity Descriptors

Using the energies of the HOMO (


) and LUMO (

), the following quantitative descriptors must be calculated to predict biological behavior.
DescriptorSymbolFormulaPhysical Interpretation
Energy Gap


Stability indicator.[2] A larger gap implies higher stability and lower reactivity.
Ionization Potential


Energy required to remove an electron (oxidation potential).
Electron Affinity


Energy released when adding an electron (reduction potential).
Chemical Hardness


Resistance to charge transfer. Harder molecules are less reactive.
Electrophilicity Index


Propensity to accept electrons. High

correlates with toxicity in some scaffolds [3].

Note: All energies should be converted to electron-volts (eV) for reporting.

Molecular Electrostatic Potential (MEP) Mapping

MEP mapping is the bridge between quantum calculations and pharmacophore modeling. It visualizes the charge distribution on the Van der Waals surface (isodensity value = 0.002 a.u.).

Interpretation for this compound[3]
  • Negative Potential (Red):

    • Region: Pyridine Nitrogen (

      
      ) and Hydroxyl Oxygen (
      
      
      
      ).
    • Significance: These are the primary Hydrogen Bond Acceptor (HBA) sites. In docking studies, the

      
       is a critical anchor point for interactions with histidine or serine residues in receptor pockets.
      
  • Positive Potential (Blue):

    • Region: Hydroxyl Proton (

      
      ) and aromatic protons.
      
    • Significance: The

      
       is the sole Hydrogen Bond Donor (HBD) . Its intensity (positive magnitude) predicts the strength of the H-bond it can donate.
      
Reactivity Pathway Diagram[4]

Reactivity_Logic cluster_sites Active Sites Molecule This compound N_atom Pyridine N (HOMO) Electron Rich Molecule->N_atom OH_group Hydroxyl Group Amphiphilic Molecule->OH_group Rings Aromatic System (LUMO) Pi-Stacking Molecule->Rings Interaction Biological Interaction Type N_atom->Interaction H-Bond Acceptor / Protonation OH_group->Interaction H-Bond Donor/Acceptor Rings->Interaction Hydrophobic / Pi-Cation Interaction

Figure 2: Mapping electronic features to biological interaction mechanisms.

Experimental Validation

No computational model is complete without experimental verification. The following spectroscopic markers should be compared against calculated values (scaling factors must be applied to calculated frequencies, typically ~0.961 for B3LYP).

  • IR Spectroscopy:

    • O-H Stretch: Look for a broad band around 3200–3400 cm

      
       (H-bonded) or sharp peak at ~3600 cm
      
      
      
      (free).
    • C=N Stretch (Pyridine): Characteristic absorption near 1580–1600 cm

      
      .
      
  • NMR Spectroscopy (

    
    H): 
    
    • The chiral center proton (

      
      -H) typically appears as a singlet (or doublet if coupled to OH) around 
      
      
      
      5.8–6.0 ppm.
    • Pyridine protons will be deshielded compared to phenyl protons due to the electronegative nitrogen.

References

  • Chai, J. D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615-6620. Link

  • Nagy, P. I. (2014). Conformational analysis and intramolecular hydrogen bonding of 2-, 3-, and 4-pyridine-methanol. Journal of Physical Chemistry A, 118(1), 233-245. Link

  • Parr, R. G., Szentpály, L. V., & Liu, S. (1999). Electrophilicity index. Journal of the American Chemical Society, 121(9), 1922-1924. Link

  • Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link

  • Miertuš, S.,jq Scrocco, E., & Tomasi, J. (1981). Electrostatic interaction of a solute with a continuum. A direct utilizaion of AB initio molecular potentials for the prevision of solvent effects. Chemical Physics, 55(1), 117-129. Link

Sources

High-Performance Synthesis and Characterization of Phenyl(pyridin-3-yl)methanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Medicinal Chemistry Applications

Executive Summary: The Strategic Value of the 3-Pyridyl Scaffold

In modern drug discovery, the phenyl(pyridin-3-yl)methanol moiety represents a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Unlike its 2- and 4-isomers, the 3-substituted pyridine geometry offers a unique vector for hydrogen bonding and pi-stacking interactions within enzyme active sites, particularly in CYP17 inhibitors (prostate cancer), H1-antihistamines , and as a critical synthetic precursor to 3-arylpiperidines found in PARP inhibitors like Niraparib.

This guide provides a rigorous, field-validated technical workflow for the synthesis, purification, and characterization of this compound and its high-value analogs. We prioritize scalable, reproducible protocols over theoretical novelties.

Retrosynthetic Analysis & Strategy

To access the target scaffold efficiently, we employ a convergent strategy. The choice of disconnection depends heavily on the availability of starting materials and the requirement for enantiopurity.

Strategic Disconnections
  • Route A (Nucleophilic Addition): The most direct path for racemic library generation. Involves the addition of phenylmagnesium bromide to pyridine-3-carboxaldehyde.

  • Route B (Reduction): Ideal for scale-up and asymmetric synthesis. Involves the reduction of phenyl(pyridin-3-yl)methanone.

Retrosynthesis cluster_0 Route A: C-C Bond Formation cluster_1 Route B: Carbonyl Reduction Target This compound (Target Scaffold) Ketone Phenyl(pyridin-3-yl)methanone Target->Ketone Reduction (NaBH4 or CBS) Aldehyde Pyridine-3-carboxaldehyde Target->Aldehyde Grignard Addition Grignard Phenylmagnesium Bromide Target->Grignard Grignard Addition

Figure 1: Retrosynthetic map highlighting the two primary access routes. Route A is preferred for diversity (varying the aryl ring), while Route B is superior for enantioselective control.

Core Synthetic Protocols

Method A: Grignard Addition (The "Workhorse" Protocol)

Application: Rapid generation of racemic analogs with diverse phenyl substitutions. Critical Mechanism: The nucleophilic attack of the phenyl anion on the electrophilic carbonyl carbon of the pyridine aldehyde.

Protocol:
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and addition funnel.

  • Reagent Prep: Charge flask with Pyridine-3-carboxaldehyde (1.0 eq, 20 mmol) dissolved in anhydrous THF (0.5 M). Cool to 0°C.

  • Addition: Add Phenylmagnesium bromide (1.2 eq, 1.0 M in THF) dropwise over 30 minutes.

    • Expert Insight: The pyridine nitrogen can coordinate with Mg(II), potentially stalling the reaction. Using a slight excess (1.2–1.5 eq) of Grignard reagent overcomes this "chelation sink."

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (50% EtOAc/Hexanes).

  • Quench: Cool to 0°C. Quench carefully with saturated aqueous NH4Cl.

    • Safety Note: Pyridine derivatives can form emulsions. Do not shake vigorously during extraction; use gentle inversion.

  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Flash chromatography (SiO2). Elute with a gradient of 0-60% EtOAc in Hexanes. Pyridine derivatives are polar; adding 1% Triethylamine (TEA) to the eluent prevents streaking.

Method B: Enantioselective Reduction (The "Precision" Protocol)

Application: Synthesis of chiral (R)- or (S)-isomers for SAR studies. Catalyst: Corey-Bakshi-Shibata (CBS) Catalyst (Oxazaborolidine).

Protocol:
  • Setup: Dry 100 mL flask under Argon.

  • Catalyst Activation: Add (S)-Me-CBS catalyst (0.1 eq) and BH3·THF (0.6 eq) to the flask. Stir for 15 min.

  • Substrate Addition: Add Phenyl(pyridin-3-yl)methanone (1.0 eq) in THF dropwise over 1 hour.

    • Causality: Slow addition maintains a low concentration of the unreacted ketone, maximizing the catalyst's facial selectivity control.

  • Completion: Stir until TLC indicates consumption of ketone (~1-2 hours).

  • Quench: Add MeOH dropwise (gas evolution!).

  • Purification: Acid-base extraction is highly effective here.

    • Dissolve residue in 1M HCl (protonates pyridine). Wash with ether (removes non-basic impurities).

    • Basify aqueous layer to pH 10 with NaOH. Extract product into DCM.

Experimental Workflow Visualization

The following diagram details the critical decision points and "self-validating" checks during the Grignard synthesis.

Workflow Start Start: Reagent Preparation Dry Flame Dry Glassware (Moisture is critical failure point) Start->Dry Mix Add Pyridine-3-CHO in THF Cool to 0°C Dry->Mix Add Dropwise PhMgBr Addition (Maintain T < 5°C) Mix->Add Monitor TLC Check (1h) Is Aldehyde consumed? Add->Monitor Monitor->Add No (Add 0.2 eq PhMgBr) Quench Quench with NH4Cl (pH ~7) Monitor->Quench Yes Extract Extraction (EtOAc) Avoid Emulsions Quench->Extract Purify Column Chromatography (1% Et3N additive) Extract->Purify

Figure 2: Operational workflow for the Grignard synthesis, emphasizing moisture control and reaction monitoring points.

Characterization & Data Analysis

Reliable characterization of pyridine carbinols requires attention to the pH-dependence of NMR shifts. Ensure samples are prepared in CDCl3 (neutral) rather than acidic solvents to avoid salt formation shifts.

Diagnostic NMR Signals (CDCl3, 400 MHz)
PositionProton (1H)Carbon (13C)MultiplicityNotes
Carbinol C-H 5.85 ppm 74.2 ppm SingletDiagnostic peak. Shifts to ~6.5 ppm if esterified.
Pyridine C2-H 8.62 ppm148.5 ppmDoublet (narrow)Most deshielded aromatic proton.
Pyridine C6-H 8.45 ppm148.1 ppmDoubletAlpha to nitrogen.
Pyridine C4-H 7.75 ppm134.5 ppmMultipletOften overlaps with phenyl ring protons.
Hydroxyl -OH 2.90 ppm-Broad SingletDisappears with D2O shake.
Mass Spectrometry (ESI+)
  • Molecular Ion: [M+H]+ = 186.1

  • Fragmentation: Major fragment at m/z 108 (loss of phenyl ring) or m/z 79 (pyridine ring fragment).

Analog Design & Structure-Activity Relationship (SAR)

To optimize biological activity, the scaffold can be derivatized at three vectors.

Table 1: Strategic Analog Modifications
VectorModificationSynthetic MethodSAR Implication
Phenyl Ring 4-Fluoro, 4-MethoxyUse 4-F-PhMgBr in GrignardModulates metabolic stability (F blocks oxidation) and lipophilicity.
Pyridine Ring 6-Methyl, 5-BromoUse substituted Pyridine-CHO6-Methyl prevents metabolism at the alpha-position; 5-Bromo allows further coupling.
Linker C-Methylation (Tertiary alcohol)Use Methyllithium on KetoneIncreases steric bulk; prevents oxidation to ketone.

Troubleshooting & Optimization

  • Issue: Low yield due to product staying in the aqueous phase.

    • Root Cause:[1][2][3][4][5][6] Pyridines are basic and water-soluble at low pH.

    • Fix: Ensure the aqueous layer is pH > 9 during extraction to keep the pyridine neutral (organic soluble).

  • Issue: "Streaking" on TLC/Column.

    • Root Cause:[1][2][3][4][5][6] Interaction of the basic pyridine nitrogen with acidic silanols on silica gel.

    • Fix: Pre-wash the silica column with 1% Triethylamine/Hexanes or use MeOH/DCM gradients with NH3.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from

  • Los Alamos National Laboratory (LANL). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Retrieved from

  • Organic Syntheses. Phenylmagnesium Bromide Preparation and Grignard Reaction Protocols. Org. Synth. Coll. Vol. 3. Retrieved from

  • Zhang, Z. et al. (2012).[2] Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone Derivatives. J. Org.[2] Chem. 77, 612-616.[2] (Cited for asymmetric methodology comparison).

  • National Institutes of Health (NIH). Pyridine: the scaffolds with significant clinical diversity. PMC. Retrieved from

  • Apollo Scientific. Safety Data Sheet: [3-(Pyridin-3-yl)phenyl]methanol. Retrieved from

Sources

An In-depth Technical Guide to the Discovery and Synthetic History of Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl(pyridin-3-yl)methanol is a pivotal structural motif in medicinal chemistry, serving as a key building block in the synthesis of a diverse array of pharmacologically active compounds. Its unique combination of a phenyl group and a pyridine ring connected by a methanol bridge imparts specific steric and electronic properties that are crucial for molecular recognition and biological activity. This technical guide provides a comprehensive overview of the discovery and synthetic evolution of this compound, offering a detailed exploration of the foundational and contemporary synthetic strategies employed in its preparation. The narrative delves into the causality behind experimental choices, providing field-proven insights for researchers in drug discovery and development.

Introduction: The Significance of the this compound Scaffold

The pyridine ring is a privileged scaffold in drug discovery, with over 60 FDA-approved drugs containing this heterocycle. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, influencing the compound's physicochemical properties and its interactions with biological targets. The "phenyl-pyridyl switch," or the replacement of a phenyl ring with a pyridine ring, can have a profound impact on a drug's binding affinity, pharmacokinetic profile, and overall efficacy.

This compound, specifically, has garnered significant attention as a versatile intermediate. The hydroxyl group provides a reactive handle for further functionalization, allowing for the construction of more complex molecules. The relative orientation of the phenyl and pyridin-3-yl groups creates a distinct three-dimensional structure that is often critical for binding to enzyme active sites or receptors. This scaffold is found in molecules targeting a range of therapeutic areas, including central nervous system disorders and oncology.

Foundational Synthetic Approaches

While a definitive first synthesis of this compound is not prominently documented in readily available historical literature, its conceptual synthesis can be traced back to the fundamental principles of organic chemistry established in the early 20th century. The most logical and historically significant approaches to its synthesis involve the formation of the central carbon-carbon or carbon-oxygen bond.

Grignard Reaction: A Cornerstone of C-C Bond Formation

The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of organic synthesis for creating carbon-carbon bonds. The synthesis of this compound via a Grignard reaction can be envisioned through two primary retrosynthetic disconnections.

Path A: Phenyl Grignard with a Pyridine-3-carboxaldehyde

In this approach, phenylmagnesium bromide, prepared from bromobenzene and magnesium metal, acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-pyridinecarboxaldehyde. Subsequent acidic workup protonates the resulting alkoxide to yield the desired alcohol.

Path B: Pyridin-3-yl Grignard with Benzaldehyde

Alternatively, a pyridin-3-yl Grignard reagent, formed from a 3-halopyridine (e.g., 3-bromopyridine), can react with benzaldehyde.

Causality of Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and react readily with protic solvents like water. Therefore, all glassware must be rigorously dried, and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used to prevent quenching of the Grignard reagent.

  • Initiation: The formation of the Grignard reagent can sometimes be sluggish to initiate. The addition of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface.

  • Solvent: Diethyl ether and THF are ideal solvents as they are aprotic and solvate the magnesium center, stabilizing the Grignard reagent.

Experimental Protocol: Grignard Synthesis of this compound (Illustrative)

  • Preparation of Phenylmagnesium Bromide: In a flame-dried three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether dropwise to initiate the reaction. Once the reaction starts, add the remaining bromobenzene solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Pyridinecarboxaldehyde: Cool the Grignard solution to 0 °C. Add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • Workup: After the addition is complete, stir the reaction mixture at room temperature for 1 hour. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Reduction of 3-Benzoylpyridine: A Direct Precursor Approach

Another fundamental and widely employed strategy is the reduction of the corresponding ketone, 3-benzoylpyridine. This approach is often favored due to the commercial availability and stability of the starting ketone. Various reducing agents can be employed, each with its own advantages and mechanistic nuances.

2.2.1. Hydride Reductions (e.g., Sodium Borohydride)

Sodium borohydride (NaBH₄) is a mild and selective reducing agent that is well-suited for the reduction of ketones and aldehydes.[1] It offers the advantage of being stable in protic solvents like methanol and ethanol, making the experimental setup simpler and safer compared to more reactive hydrides like lithium aluminum hydride (LiAlH₄).[2]

Mechanism of Sodium Borohydride Reduction: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of 3-benzoylpyridine. The resulting alkoxide is then protonated during the workup to give the alcohol.

Experimental Protocol: Sodium Borohydride Reduction of 3-Benzoylpyridine

  • Reaction Setup: To a solution of 3-benzoylpyridine (1.0 eq) in methanol, add sodium borohydride (1.5 eq) portion-wise at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, carefully add water to quench the excess sodium borohydride. Remove the methanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by recrystallization or column chromatography.

2.2.2. Catalytic Hydrogenation

Catalytic hydrogenation is an atom-economical and environmentally friendly reduction method. This process involves the use of molecular hydrogen (H₂) in the presence of a metal catalyst. While this method is highly effective for many reductions, the hydrogenation of pyridine-containing compounds can sometimes be challenging due to potential catalyst poisoning by the nitrogen lone pair.[3]

Catalysts and Conditions: A variety of catalysts can be used, including palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. The reaction is typically carried out under a hydrogen atmosphere at elevated pressure and temperature.

2.2.3. Transfer Hydrogenation

Transfer hydrogenation offers a convenient alternative to using gaseous hydrogen. In this method, a hydrogen donor molecule, such as isopropanol or formic acid, is used in the presence of a catalyst.

A notable example is the HMPA (hexamethylphosphoramide)-catalyzed metal-free transfer hydrogenation of 3-carbonyl pyridines using trichlorosilane as the hydride source. This method has been shown to be effective for the reduction of phenyl(pyridin-3-yl)methanone, providing the desired alcohol in high yield.

2.2.4. Meerwein-Ponndorf-Verley (MPV) Reduction

The Meerwein-Ponndorf-Verley (MPV) reduction is a chemoselective reduction of aldehydes and ketones to alcohols using an aluminum alkoxide, typically aluminum isopropoxide, in the presence of a sacrificial alcohol, usually isopropanol. The reaction is reversible and is driven to completion by distilling the acetone byproduct.

Modern and Asymmetric Synthetic Methodologies

The demand for enantiomerically pure compounds in the pharmaceutical industry has driven the development of asymmetric methods for the synthesis of chiral alcohols like this compound.

Asymmetric Catalytic Hydrogenation

Asymmetric catalytic hydrogenation of prochiral ketones is one of the most efficient methods for producing enantiomerically enriched alcohols. This involves the use of a chiral catalyst, typically a transition metal complex with a chiral ligand. While much of the research has focused on the synthesis of the (S)- and (R)-phenyl(pyridin-2-yl)methanol isomers, the principles are directly applicable to the pyridin-3-yl analogue.[4][5]

Catalytic Systems: These systems usually consist of a rhodium, ruthenium, or iridium metal center complexed with a chiral phosphine ligand. The choice of ligand is critical for achieving high enantioselectivity.

Experimental Protocol: Asymmetric Hydrogenation of 3-Benzoylpyridine (Illustrative)

  • Catalyst Preparation: In a glovebox, a chiral catalyst is prepared by reacting a metal precursor (e.g., [Rh(COD)₂]BF₄) with a chiral ligand (e.g., a BINAP derivative) in a degassed solvent.

  • Hydrogenation: The substrate, 3-benzoylpyridine, is dissolved in a suitable solvent, and the catalyst is added. The mixture is then subjected to hydrogen pressure in an autoclave at a specific temperature.

  • Workup and Analysis: After the reaction is complete, the solvent is removed, and the product is purified. The enantiomeric excess (ee) is determined by chiral HPLC.

Data Presentation

Table 1: Comparison of Synthetic Routes to this compound

Synthetic MethodStarting MaterialsKey Reagents/CatalystTypical YieldAdvantagesDisadvantages
Grignard Reaction3-Pyridinecarboxaldehyde, BromobenzeneMg, anhydrous etherModerate to GoodVersatile, well-establishedRequires strictly anhydrous conditions
Sodium Borohydride Reduction3-BenzoylpyridineNaBH₄, MethanolGood to ExcellentMild conditions, simple procedureStoichiometric use of reagent
Catalytic Hydrogenation3-BenzoylpyridineH₂, Pd/C or Pt/CGood to ExcellentAtom economical, cleanPotential for catalyst poisoning, requires H₂ pressure
Transfer Hydrogenation3-BenzoylpyridineHSiCl₃, HMPAHigh (e.g., 96%)Avoids gaseous H₂, high yieldHMPA is a carcinogen, HSiCl₃ is corrosive
Asymmetric Hydrogenation3-BenzoylpyridineChiral Rh, Ru, or Ir catalystGood to ExcellentProvides enantiomerically enriched productRequires specialized chiral catalysts

Visualization of Key Processes

Grignard Reaction Workflow

Grignard_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Reaction & Workup cluster_purification Purification start_prep Bromobenzene + Mg Turnings ether Anhydrous Diethyl Ether reflux Initiate & Reflux ether->reflux grignard Phenylmagnesium Bromide Solution reflux->grignard addition Nucleophilic Addition (0°C) grignard->addition aldehyde 3-Pyridine- carboxaldehyde aldehyde->addition workup Aqueous NH4Cl Quench addition->workup extraction Extraction with Diethyl Ether workup->extraction drying Dry & Concentrate extraction->drying chromatography Column Chromatography drying->chromatography product This compound chromatography->product

Caption: Experimental workflow for the Grignard synthesis.

Reduction of 3-Benzoylpyridine Pathways

Reduction_Pathways cluster_hydride Hydride Reduction cluster_hydrogenation Catalytic Hydrogenation cluster_transfer Transfer Hydrogenation start 3-Benzoylpyridine nabh4 NaBH4 in Methanol h2_cat H2, Pd/C (Pressure) transfer Isopropanol, Al(O-i-Pr)3 (MPV) or HSiCl3, HMPA product This compound nabh4->product h2_cat->product transfer->product

Caption: Major pathways for the reduction of 3-benzoylpyridine.

Conclusion

This compound remains a molecule of significant interest to the scientific community, particularly in the realm of drug discovery. Its synthesis has evolved from classical, robust methods like the Grignard reaction and simple reductions to sophisticated asymmetric catalytic processes. The choice of synthetic route is dictated by factors such as the desired scale, cost, and the need for enantiomeric purity. As our understanding of catalysis and reaction mechanisms deepens, we can anticipate the development of even more efficient, selective, and sustainable methods for the preparation of this valuable synthetic intermediate. This guide has provided a comprehensive overview of the key synthetic strategies, offering both historical context and practical insights to aid researchers in their synthetic endeavors.

References

  • Bartleby. (n.d.). Synthesis Of Grignard Reagent And Benzaldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]

  • El-borai, M. A., et al. (2016). An Eco-Friendly Synthesis of Heterocyclic Moieties Condensed with Pyrazole System under Green Conditions and Their Biological Activity. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN109776400B - Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.
  • Google Patents. (n.d.). CN109824579B - Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative.
  • Kilway, K. V., & Clevenger, R. (2007). 6. Grignard Reaction. University of Missouri – Kansas City. Retrieved from [Link]

  • Naik, M. N., et al. (2021). A Review on Targets and Synthesis Methods of Pyridine Compounds for Anti-Convulsant, Anti-Depressant Actions. Journal of Chemical Reviews, 3(2), 111-133. Retrieved from [Link]

  • Procha, S. K., et al. (2021). Multicomponent synthesis, in vitro cytotoxic evaluation and molecular modelling studies of polyfunctionalized pyrazolo[3,4-b]pyridine derivatives against three human cancer cell lines. Synthetic Communications, 51(20), 3021-3035. Retrieved from [Link]

  • RSC Publishing. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. Royal Society of Chemistry. Retrieved from [Link]

  • Srikrishna, D., & Dubey, P. K. (2017). Synthesis of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehydes. Journal of Chemical and Pharmaceutical Research, 9(11), 99-108. Retrieved from [Link]

  • Wanner, M. J., & Koomen, G.-J. (2006). The preparation of pyridine derivatives from halogenopyridines by means of the Grignard Reaction VI: Preparation of 2‐allylpyridine from 2‐bromopyridine and of 2,6‐diallylpyridine from 2,6‐dibromopyridine. ResearchGate. Retrieved from [Link]

  • Zenodo. (n.d.). REDUCTION OF BENZOPHONE WITH SODIUM BOROHYDRIDE.docx. Retrieved from [Link]

Sources

Comprehensive Biological Screening Guide for Novel Phenyl(pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a rigorous, multi-stage biological screening workflow for novel Phenyl(pyridin-3-yl)methanol derivatives. This scaffold—characterized by a pyridine nitrogen capable of hydrogen bonding and a flexible methanol linker connecting an aryl group—is a privileged structure in medicinal chemistry. It serves as a core pharmacophore for agents targeting tubulin polymerization (anticancer) and DNA gyrase (antimicrobial).

This document provides researchers with an autonomous, self-validating roadmap for evaluating these derivatives, moving from in silico prediction to in vitro validation.

Phase 1: In Silico Profiling & Target Prediction

Objective: To prioritize synthetic candidates by predicting binding affinity and drug-likeness before wet-lab expenditure.

Molecular Docking Protocol

Given the structural homology of this scaffold to known inhibitors, two primary targets are recommended for docking:

  • Tubulin (Colchicine Binding Site): For anticancer potential.[1]

  • DNA Gyrase (ATPase domain): For antimicrobial potential.

Workflow:

  • Software: AutoDock Vina (Open Source) or Gold (CCDC).

  • Protein Preparation:

    • Retrieve PDB structures: 1SA0 (Tubulin-Colchicine complex) and 1KZN (DNA Gyrase).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens and compute Gasteiger charges.

  • Ligand Preparation:

    • Generate 3D conformers using RDKit or OpenBabel.

    • Energy minimize using the MMFF94 force field.

  • Validation Step (Self-Correction):

    • Redocking: Extract the native ligand (e.g., Colchicine) and re-dock it. The Root Mean Square Deviation (RMSD) between the docked and crystal pose must be < 2.0 Å to validate the grid parameters.

ADMET Prediction

Use SwissADME to compute the following parameters. Derivatives failing "Lipinski’s Rule of Five" should be flagged for structural modification (e.g., esterification of the methanol hydroxyl to improve lipophilicity).

  • TPSA (Topological Polar Surface Area): Target < 140 Ų for cell permeability.

  • LogP: Target 1.5–4.0 for optimal oral bioavailability.

  • BBB Permeation: The pyridine moiety often facilitates CNS entry; verify if this is a desired trait.

Phase 2: Antimicrobial Susceptibility Profiling

Rationale: The pyridine ring acts as a bioisostere for nucleobases, often disrupting bacterial replication enzymes.

Protocol: Broth Microdilution Assay (MIC determination)

This protocol follows CLSI (Clinical and Laboratory Standards Institute) guidelines.

Materials:

  • Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Media: Mueller-Hinton Broth (MHB).

  • Indicator: Resazurin (Alamar Blue) for visual viability confirmation.

Step-by-Step Methodology:

  • Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

    
     CFU/mL), then dilute 1:100 in MHB.
    
  • Compound Dilution: Prepare stock solutions in 100% DMSO. Perform serial 2-fold dilutions in a 96-well plate (Final conc. range: 512

    
    g/mL to 0.5 
    
    
    
    g/mL).
    • Critical Control: Final DMSO concentration must be < 1% to prevent solvent toxicity.

  • Incubation: Add bacterial suspension to wells. Incubate at 37°C for 18–24 hours.

  • Readout: Add 30

    
    L of 0.01% Resazurin solution. Incubate for 2 hours.
    
    • Blue = No growth (Inhibition).

    • Pink = Growth (Metabolic reduction of dye).

  • Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration remaining blue.

Mechanism of Action: DNA Binding Assay

To confirm if the mechanism involves DNA intercalation (common for planar phenyl-pyridine systems):

  • Method: UV-Vis titration.

  • Procedure: Measure the absorption spectrum of CT-DNA (Calf Thymus DNA). Titrate increasing concentrations of the derivative.

  • Indicator: Look for hypochromism (decrease in absorbance) and red shift (bathochromic shift), indicating intercalation between base pairs.

Phase 3: Cytotoxicity & Anticancer Screening

Rationale: Diarylmethanol derivatives are structurally related to combretastatins, known to inhibit microtubule dynamics.

Protocol: MTT Cell Viability Assay

Cell Lines:

  • Cancer: MCF-7 (Breast), A549 (Lung), HeLa (Cervical).

  • Normal (Control): HEK293 (Human Embryonic Kidney) or HFF-1 (Fibroblasts).

Methodology:

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment: Treat with derivatives (0.1 – 100

    
    M) for 48 hours.
    
  • MTT Addition: Add MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C. Mitochondrial succinate dehydrogenase in living cells reduces MTT to purple formazan crystals.

  • Solubilization: Aspirate media carefully. Dissolve crystals in 150

    
    L DMSO.
    
  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

  • Calculation:

    
    
    Calculate 
    
    
    
    using non-linear regression (GraphPad Prism).
Selectivity Index (SI)

Calculate SI to ensure the compound kills cancer cells but spares normal tissue.



  • Threshold: An SI > 2.0 is generally required for a hit to be considered a lead.

Phase 4: Visualization of Workflows

The Screening Pipeline

This diagram illustrates the logical flow from synthesis to lead selection.

ScreeningWorkflow cluster_assays Biological Assays Synth Synthesis (NaBH4 Reduction) InSilico In Silico Profiling (AutoDock Vina) Synth->InSilico 3D Structure ADME ADME/Tox (SwissADME) InSilico->ADME Binding Energy < -7.0 kcal/mol InVitro In Vitro Screening ADME->InVitro Pass Lipinski MIC Antimicrobial (MIC/MBC) InVitro->MIC MTT Anticancer (MTT Assay) InVitro->MTT HitSel Hit Selection (SI > 2.0) MIC->HitSel MIC < 10 µg/mL MTT->HitSel IC50 < 5 µM

Caption: Figure 1: Integrated screening workflow prioritizing high-affinity, drug-like candidates.

Mechanism of Action: Tubulin Inhibition

This diagram details the hypothesized interaction at the molecular level.

MoA Ligand This compound Interaction H-Bonding (Pyridine N) Hydrophobic Stacking (Phenyl) Ligand->Interaction Binds Receptor Tubulin (Colchicine Site) Receptor->Interaction Effect Microtubule Destabilization Interaction->Effect Inhibits Polymerization Outcome G2/M Cell Cycle Arrest Apoptosis Effect->Outcome Phenotype

Caption: Figure 2: Hypothesized MoA where the pyridine derivative disrupts tubulin dynamics.

Phase 5: Data Reporting Standards

To ensure reproducibility, report all screening data in the following format:

Compound IDR-GroupMIC (S. aureus) [µg/mL]IC50 (MCF-7) [µM]IC50 (HEK293) [µM]Selectivity Index (SI)
PPM-01 -H6425.4>100>3.9
PPM-02 -Cl (para)84.245.010.7
Ref (Dox) N/AN/A0.85.26.5

Note: Include standard drugs (e.g., Doxorubicin for cancer, Ciprofloxacin for bacteria) as positive controls in every run.

References

  • Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry (2022) [Link][1]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Source: MDPI (Molecules) [Link]

  • Synthesis and Molecular Docking Study of a Series of Novel Pyridine Derivatives and Evaluation of Their Anticancer Activity. Source: Journal of Pharmaceutical Research International (2025) [Link][2]

  • Synthesis and antimicrobial evaluation of new pyridine, thienopyridine and pyridothienopyrazole derivatives. Source: Archives of Pharmacal Research (1999) [Link][3]

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Methodological & Application

Application Note: Synthesis of Phenyl(pyridin-3-yl)methanol from 3-Benzoylpyridine

[1]

Executive Summary

This application note details the protocol for the reduction of 3-benzoylpyridine to phenyl(pyridin-3-yl)methanol (also known as alpha-phenyl-3-pyridinemethanol).[1] This compound serves as a critical pharmacophore in the synthesis of antihistamines (e.g., analogues of carbinoxamine) and chiral building blocks for antimalarial agents.[1]

While catalytic hydrogenation and Grignard additions are alternative routes, this guide focuses on the Sodium Borohydride (NaBH₄) reduction method.[1] This pathway is selected for its operational simplicity, high chemoselectivity, and scalability in a standard drug discovery laboratory without the need for high-pressure equipment.[1]

Chemical Strategy & Mechanism[2]

Mechanistic Rationale

The transformation involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride anion to the electrophilic carbonyl carbon of the ketone.[1]

  • Reagent Choice: NaBH₄ is preferred over Lithium Aluminum Hydride (LiAlH₄) because it is chemoselective for ketones/aldehydes and tolerates the pyridine ring well without reducing the heteroaromatic system.[1]

  • Solvent System: Methanol (MeOH) is utilized as the solvent.[1] Unlike aprotic solvents, MeOH participates in the mechanism by hydrogen-bonding to the carbonyl oxygen, increasing its electrophilicity, and facilitating the protonation of the intermediate alkoxide.[1]

  • Stereochemistry: The product contains a chiral center.[1] The standard NaBH₄ reduction yields a racemic mixture (50:50 R/S).[1] If enantiopurity is required, subsequent resolution (e.g., via chiral HPLC or tartaric acid salt crystallization) or asymmetric reduction (e.g., CBS reduction) would be necessary.[1]

Reaction Visualization

The following diagram illustrates the hydride transfer mechanism and the subsequent workup flow.

ReactionMechanismSubstrate3-Benzoylpyridine(Ketone)IntermediateBorate Complex(Alkoxide)Substrate->Intermediate Nucleophilic Attack (H-)ReagentNaBH4 / MeOH(Hydride Source)Reagent->IntermediateQuenchAcidic Hydrolysis(H3O+)Intermediate->Quench ProtonationProductThis compound(Secondary Alcohol)Quench->Product Isolation

Figure 1: Mechanistic pathway for the reduction of 3-benzoylpyridine.

Experimental Protocol

Materials & Equipment
ComponentGrade/SpecRole
3-Benzoylpyridine >98% PuritySubstrate
Sodium Borohydride >98% GranularReducing Agent
Methanol ACS Reagent, AnhydrousSolvent
Ammonium Chloride Saturated Aqueous Sol.[2]Quenching Agent
Ethyl Acetate (EtOAc) ACS ReagentExtraction Solvent
Magnesium Sulfate AnhydrousDrying Agent
Step-by-Step Procedure

Scale: 10.0 mmol (1.83 g of 3-benzoylpyridine)

  • Preparation:

    • Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.

    • Add 3-benzoylpyridine (1.83 g, 10 mmol) .

    • Dissolve in Methanol (25 mL) . The solution should be clear; mild warming can be used if necessary, but cool to room temperature before proceeding.[1]

  • Reduction:

    • Cool the solution to 0°C using an ice bath. Note: Cooling controls the exothermic nature of hydride addition.[1]

    • Add Sodium Borohydride (0.57 g, 15 mmol, 1.5 eq) portion-wise over 10 minutes.

    • Caution: Gas evolution (H₂) will occur.[1] Ensure the reaction vessel is vented (e.g., via a needle in the septum or an open neck).[1]

    • Remove the ice bath and allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 1–2 hours .

  • Monitoring:

    • Check reaction progress via TLC (Mobile Phase: 50% EtOAc / 50% Hexanes).[1]

    • Observation: The starting material (Rf ~0.[1]6) should disappear, and a new, more polar spot (Rf ~0.[1]3) should appear.[1][3]

  • Workup (Quenching):

    • Cool the mixture back to 0°C.

    • Slowly add Saturated NH₄Cl (20 mL) or water to quench excess borohydride.[1]

    • Critical: Do not use strong acid (like concentrated HCl) initially, as this will protonate the pyridine nitrogen, rendering the product water-soluble and difficult to extract into organic solvent.[1]

  • Extraction & Isolation:

    • Remove the bulk of the Methanol under reduced pressure (Rotary Evaporator).[1]

    • Dilute the aqueous residue with Water (20 mL) .

    • Extract with Ethyl Acetate (3 x 30 mL) .[1]

    • Combine organic layers and wash with Brine (30 mL) .[1]

    • Dry the organic layer over Anhydrous MgSO₄ .[1]

    • Filter and concentrate in vacuo to yield the crude product.[1]

Purification

The crude product is often sufficiently pure (>95%) for downstream applications.[1] If higher purity is required:

  • Recrystallization: Dissolve in minimal hot Ethanol/Hexane (1:4) and cool.

  • Flash Chromatography: Silica gel; Gradient elution 30%

    
     60% EtOAc in Hexanes.[1]
    

Workflow Diagram

WorkflowStartStart: 10 mmol ScaleDissolveDissolve Substratein MeOHStart->DissolveCoolCool to 0°CDissolve->CoolAddReagentAdd NaBH4(Portion-wise)Cool->AddReagentReactStir at RT(1-2 Hours)AddReagent->ReactCheckTLC Check(Complete?)React->CheckCheck->ReactNo (Wait)QuenchQuench withSat. NH4ClCheck->QuenchYesEvapEvaporate MeOHQuench->EvapExtractExtract w/ EtOAcWash w/ BrineEvap->ExtractDryDry (MgSO4) &ConcentrateExtract->DryFinalThis compoundDry->Final

Figure 2: Operational workflow for the synthesis process.

Analytical Validation (Self-Validating Data)[1]

To ensure the protocol was successful, compare your isolated product against these standard analytical markers.

1H NMR Data (400 MHz, CDCl₃)

The disappearance of the ketone signal and the appearance of the methine proton are the primary indicators of conversion.[1]

PositionShift (

, ppm)
MultiplicityIntegrationAssignment
Py-H2 8.61Singlet (d)1HPyridine (alpha to N)
Py-H6 8.48Doublet1HPyridine (alpha to N)
Py-H4 7.72Doublet of triplets1HPyridine Ring
Ph-H 7.25 – 7.40Multiplet5HPhenyl Ring
Py-H5 7.26Multiplet1HPyridine Ring (overlaps Ph)
CH-OH 5.88 Singlet 1H Diagnostic Methine Peak
OH 2.50 – 3.50Broad Singlet1HHydroxyl (Solvent/Conc.[1][2] dependent)
Mass Spectrometry (GC-MS / ESI)
  • Molecular Ion (M+): 185.2 m/z[1]

  • Base Peak: 108 m/z (Loss of phenyl ring, [C₆H₆NO]⁺) or 79 m/z (Pyridine fragment).[1]

Safety & Handling Notes

  • 3-Benzoylpyridine: Classified as a skin, eye, and respiratory irritant.[1][4] Handle in a fume hood.

  • Sodium Borohydride: Reacts with water to release flammable Hydrogen gas.[1] Keep dry.[1] Do not add to hot solvents.[1]

  • Pyridine Derivatives: Many pyridine compounds have distinct, unpleasant odors and can be neurological irritants.[1] Double-gloving (Nitrile) is recommended.[1]

  • Waste Disposal: The aqueous layer after extraction contains Boron salts.[1] Dispose of in the appropriate aqueous waste stream, not down the drain.[1][5]

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 21540, 3-Benzoylpyridine. Retrieved from [1][4]

  • ChemicalBook. (2025).[1] 3-Phenylpyridine and Derivatives NMR Spectra Data. Retrieved from [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.).[1] Oxford University Press.[1] (General reference for NaBH4 reduction mechanism).

  • Sigma-Aldrich. (2023).[1] NMR Chemical Shifts of Common Laboratory Solvents and Impurities. Retrieved from

Grignard reaction for Phenyl(pyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Synthesis of Phenyl(pyridin-3-yl)methanol via Grignard Addition

Executive Summary

This guide details the synthesis of this compound, a critical pharmacophore found in antihistamines and analgesic scaffolds. While the disconnection implies a standard Grignard addition, the presence of the basic pyridine nitrogen introduces a "coordination trap" that often leads to stalled reactions or poor yields in standard protocols.

We present two validated pathways:

  • The Industrial Route (Primary Protocol): Addition of Phenylmagnesium bromide (PhMgBr) to 3-Pyridinecarboxaldehyde. Optimized for cost and scalability.

  • The High-Fidelity Route (Secondary Protocol): Generation of the 3-pyridyl nucleophile using "Turbo Grignard" (iPrMgCl·LiCl) technology, recommended for sensitive substrates.

Strategic Analysis & Mechanistic Insight

The Heterocycle Challenge: The "Coordination Trap"

In a standard Grignard reaction involving pyridines, the magnesium atom of the Grignard reagent acts as a strong Lewis acid. It rapidly coordinates with the Lewis basic nitrogen of the pyridine ring before reacting with the carbonyl.

  • Consequence: If the stoichiometry is 1:1, the Grignard reagent may be sequestered as a non-reactive N-Mg complex, quenching the nucleophile.

  • Solution: The protocol requires an excess of Grignard reagent (typically 1.2–1.5 equivalents) to saturate the nitrogen site and leave sufficient free nucleophile for the carbonyl attack.

Pathway Visualization

The following diagram illustrates the competitive pathways and the critical workup logic required to recover the basic product.

GrignardMechanism Start Reagents: PhMgBr + Nicotinaldehyde Coordination Path A (Fast): N-Mg Complexation (Reagent Sequestration) Start->Coordination Kinetic Pref. Addition Path B (Productive): Carbonyl Attack (C-C Bond Formation) Start->Addition Thermodynamic Drive Coordination->Addition Equilibrium Shift (With Excess PhMgBr) Intermediate Magnesium Alkoxide Intermediate Addition->Intermediate Quench Acid Quench (H3O+) Intermediate->Quench Salt Pyridinium Salt (Water Soluble - TRAP) Quench->Salt Protonation of N Base pH Adjustment (NaOH to pH > 10) Salt->Base Critical Step Product Final Product: This compound Base->Product Deprotonation

Figure 1: Mechanistic flow showing the coordination trap and the critical pH adjustment step required for isolation.

Detailed Protocol: The Industrial Route

Reaction: Phenylmagnesium bromide + 3-Pyridinecarboxaldehyde


 this compound
Materials & Reagents
ReagentEquiv.RoleSpecification
3-Pyridinecarboxaldehyde 1.0ElectrophileDistill if yellow/brown (oxidation products).
PhMgBr 1.3Nucleophile3.0 M in Et₂O (Preferred) or THF.
THF (Anhydrous) SolventMediumDried over molecular sieves or Na/Benzophenone.
NH₄Cl (sat. aq.) QuenchProton SourceSaturated solution.
NaOH (10% aq.) WorkupBaseCritical for extraction.
Step-by-Step Methodology

1. Apparatus Setup (Inert Atmosphere)

  • Flame-dry a 2-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an N₂/Ar inlet.

  • Cool the flask to room temperature under a stream of inert gas.

2. Electrophile Preparation

  • Charge the flask with 3-Pyridinecarboxaldehyde (1.0 eq) .

  • Dissolve in anhydrous THF (Concentration: ~0.5 M).

  • Cool the solution to 0°C using an ice/water bath.

3. Grignard Addition (Controlled)

  • Transfer PhMgBr (1.3 eq) to the addition funnel via cannula or syringe.

  • Note: We use 1.3 eq to account for N-coordination.

  • Add the Grignard reagent dropwise over 20–30 minutes.

  • Observation: A precipitate or color change (often bright yellow/orange) indicates the formation of the charge-transfer complex. This is normal.

4. Reaction Phase

  • Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

  • Stir for 2–3 hours.

  • Monitoring: Check reaction progress via TLC (Eluent: 50% EtOAc/Hexanes). The aldehyde spot should disappear.

5. Quench & Critical Workup (The "Trustworthiness" Check)

  • Cool the mixture back to 0°C.

  • Slowly add saturated NH₄Cl to quench the excess Grignard.

    • Caution: Exothermic release of benzene and hydrogen.

  • CRITICAL STEP: At this stage, the product exists as the protonated pyridinium salt in the aqueous layer.

    • Add 10% NaOH dropwise to the mixture until the aqueous layer pH is >10 (check with pH paper).

    • Why? This deprotonates the pyridine nitrogen, rendering the product neutral and soluble in organic solvents.

  • Extract with Ethyl Acetate (

    
    ).
    
  • Wash combined organics with Brine (

    
    ).
    
  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

6. Purification

  • The crude oil often solidifies upon standing.

  • Recrystallize from Hexanes/EtOAc or purify via flash column chromatography (Gradient: 20%

    
     60% EtOAc in Hexanes).
    

Advanced Protocol: The "Turbo Grignard" Route

Recommended for complex substrates where the aldehyde is sensitive or unavailable.

Concept: Instead of adding PhMgBr to the pyridine, we generate the 3-pyridyl magnesium species using Knochel’s Turbo Grignard (iPrMgCl·LiCl ) and react it with Benzaldehyde.

Workflow:

  • Substrate: Start with 3-Bromopyridine .

  • Exchange: Treat with iPrMgCl·LiCl (1.1 eq) in THF at 0°C to RT .

    • Advantage:[1][2][3] The LiCl breaks up polymeric aggregates, allowing the Halogen-Metal exchange to occur faster than the nucleophilic attack on the ring.

  • Addition: Add Benzaldehyde (1.1 eq) to the generated 3-Pyridyl-Mg species.

  • Workup: Identical to the Industrial Route (requires basic pH adjustment).

Data Presentation & Troubleshooting

Common Failure Modes
SymptomRoot CauseCorrective Action
Low Yield (<30%) Product lost in aqueous layer.Check pH. If the aqueous layer is neutral or acidic (pH < 7), the pyridine is protonated. Add NaOH until pH > 10 and re-extract.
Recovered Starting Material "Wet" solvent quenched Grignard.Ensure THF is distilled or from a fresh solvent system. Grignards are intolerant of moisture (>100 ppm).
Biphenyl Impurity Homocoupling of PhMgBr.Add PhMgBr slowly. High local concentrations favor homocoupling.
Viscous Sludge during Reaction N-Mg Complex precipitation.Increase solvent volume (dilution aids stirring) or use THF (better solubility than Et₂O).
Process Safety (E-E-A-T)
  • Exotherm: The quenching step produces heat and gas. Ensure adequate venting.

  • Induction Period: If preparing PhMgBr from Mg turnings (not recommended for high-throughput), be wary of induction periods which can lead to thermal runaway. Use commercial reagents for reproducibility.

References

  • Knochel, P., et al. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds."[4][5] Angewandte Chemie International Edition, vol. 43, no.[4] 25, 2004, pp. 3333-3336.

  • Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012. (Chapter 9: Organometallic Reagents).

  • Lai, Y. H. "Grignard Reagents from Chemically Active Magnesium." Synthesis, vol. 1981, no. 08, 1981, pp. 585-604.
  • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides."[4] Angew.[4] Chem. Int. Ed., 2004.[4][6] (Definitive guide on Turbo Grignards).

Sources

Application Note: Phenyl(pyridin-3-yl)methanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026


H

NO Molecular Weight: 185.22 g/mol

Executive Summary

Phenyl(pyridin-3-yl)methanol is a "privileged scaffold" intermediate in medicinal chemistry, serving as a critical bioisostere for the diphenylmethyl (benzhydryl) moiety. By replacing one phenyl ring with a pyridine-3-yl group, this compound introduces a hydrogen bond acceptor, alters lipophilicity (LogP), and modulates metabolic stability—a strategy known as the Phenyl-Pyridyl Switch .

This guide details the robust synthesis of this compound, its selective oxidation to the corresponding ketone (a precursor for antihistamines and HIV-1 inhibitors), and enzymatic kinetic resolution protocols for accessing enantiopure building blocks.

Synthesis & Preparation

The most reliable route to this compound is the Grignard addition of phenylmagnesium bromide to 3-pyridinecarboxaldehyde. While conceptually simple, the basicity of the pyridine ring requires a modified workup protocol to prevent product loss as a water-soluble pyridinium salt.

Reaction Scheme (Graphviz)

G Start1 3-Pyridinecarboxaldehyde (Electrophile) Intermediate Magnesium Alkoxide Intermediate Start1->Intermediate THF, 0°C to RT Start2 Phenylmagnesium Bromide (PhMgBr, 1.0M in THF) Start2->Intermediate Quench Acidic Quench (NH4Cl / HCl) Intermediate->Quench Hydrolysis Neutralize pH Adjustment (NaHCO3 to pH 8) Quench->Neutralize Critical Step Product This compound (Target) Neutralize->Product Extraction (EtOAc)

Figure 1: Grignard synthesis workflow highlighting the critical neutralization step required for pyridine-containing substrates.

Detailed Protocol: Grignard Addition

Scale: 10 mmol Expected Yield: 85-92%

  • Setup: Flame-dry a 100 mL 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Maintain an inert atmosphere (N

    
     or Ar).
    
  • Reagent Prep: Charge the flask with 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) dissolved in anhydrous THF (20 mL). Cool to 0°C in an ice bath.

  • Addition: Transfer Phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol, 1.2 equiv) to the addition funnel. Add dropwise over 20 minutes.

    • Expert Insight: The solution will turn opaque/yellow. The exotherm is significant; maintain internal temperature <10°C to prevent polymerization of the aldehyde.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quench (Critical Control Point):

    • Cool back to 0°C.

    • Slowly add saturated aqueous NH

      
      Cl (15 mL).
      
    • Note: If 1M HCl is used to solubilize magnesium salts, the pyridine nitrogen will protonate, trapping the product in the aqueous phase.

  • Workup:

    • Check pH of the aqueous layer. If pH < 7, adjust to pH ~8-9 using saturated NaHCO

      
       solution. This ensures the pyridine is in its free-base form. 
      
    • Extract with EtOAc (3 x 30 mL).

    • Wash combined organics with Brine (30 mL), dry over anhydrous Na

      
      SO
      
      
      
      , and concentrate in vacuo.
  • Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography (Gradient: 20%

    
     50% EtOAc in Hexane).
    

Key Transformations & Reactivity

Selective Oxidation to Phenyl(pyridin-3-yl)methanone

The ketone derivative is a precursor to metyrapone analogs and HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). Manganese Dioxide (MnO


) is the preferred oxidant due to its high selectivity for benzylic alcohols over the pyridine nitrogen.

Protocol:

  • Dissolve this compound (1.0 equiv) in Dichloromethane (DCM) (0.1 M concentration).

  • Add Activated MnO

    
     (10-20 equiv).
    
    • Technical Note: Unactivated MnO

      
       leads to stalled reactions. Commercial "Activated" grades or freshly prepared reagents are required.
      
  • Stir at reflux (40°C) for 12-24 hours.

  • Filter through a pad of Celite. Rinse the pad thoroughly with DCM (the product adsorbs strongly to the manganese salts).

  • Concentrate to yield the off-white solid ketone.

Enzymatic Kinetic Resolution (Chiral Synthesis)

The central carbon is chiral. For pharmaceutical applications requiring a single enantiomer (e.g., chiral amines via Ritter reaction), lipase-catalyzed kinetic resolution is superior to chemical methods.

System: Candida antarctica Lipase B (CAL-B) / Vinyl Acetate.

ParameterConditionRationale
Enzyme Immobilized CAL-B (Novozym 435)High stability, reusable, specific for secondary alcohols.
Acyl Donor Vinyl Acetate (2-5 equiv)Irreversible reaction (tautomerization of vinyl alcohol to acetaldehyde).
Solvent MTBE or TolueneHydrophobic solvents preserve the enzyme's "lid" active conformation.
Temperature 30-40°COptimal enzyme activity window.

Workflow:

  • Racemic alcohol + Vinyl Acetate + CAL-B

    
     (R)-Acetate + (S)-Alcohol.
    
  • Stop reaction at 50% conversion (monitor via Chiral HPLC).

  • Filter enzyme.[1]

  • Separate (R)-ester and (S)-alcohol via column chromatography.[1]

Medicinal Chemistry Applications: The Phenyl-Pyridyl Switch

This scaffold is utilized to optimize drug candidates by improving physicochemical properties without altering the core binding mode.

Divergent Synthesis Pathway

D Hub This compound (Scaffold) Ketone Phenyl(pyridin-3-yl)methanone (HIV-1 NNRTIs Precursor) Hub->Ketone Oxidation (MnO2) ChiralAmine Chiral Benzylic Amines (via Azide/Reduction) Hub->ChiralAmine DPPA / NaN3 -> H2/Pd NOxide Pyridine N-Oxide (Metabolite Studies) Hub->NOxide mCPBA (N-oxidation) Ether Benzylic Ethers (H1-Antihistamines) Hub->Ether NaH / R-X

Figure 2: Divergent synthetic utility of the scaffold in drug discovery.

Pharmacological Impact[2][3]
  • Solubility: The pyridine nitrogen (

    
    ) allows for salt formation (e.g., HCl, mesylate), significantly improving aqueous solubility compared to the diphenylmethanol analog.
    
  • Metabolism: The electron-deficient pyridine ring is less susceptible to oxidative metabolism (CYP450) than a phenyl ring, potentially extending the drug's half-life (

    
    ).
    
  • Target Interaction: The nitrogen atom acts as a specific hydrogen bond acceptor (HBA) in the enzyme active site (e.g., interacting with Serine or Threonine residues).

Characterization & Safety

Expected Analytical Data[1][4][5]
  • Appearance: White to off-white crystalline solid.

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.60 (d, 1H, Py-H2), 8.45 (dd, 1H, Py-H6), 7.75 (dt, 1H, Py-H4), 7.20-7.40 (m, 6H, Ph-H + Py-H5).
      
    • 
       5.85 (s, 1H, CH -OH).
      
    • 
       2.80 (br s, 1H, OH , exchangeable).
      
  • MS (ESI): m/z 186.1 [M+H]

    
    .
    
Safety Profile (E-E-A-T)
  • Hazard: Pyridine derivatives are generally toxic if swallowed and skin irritants.

  • Handling: Use a fume hood. The aldehyde starting material (3-pyridinecarboxaldehyde) is air-sensitive and has a pungent odor; store under inert gas at 4°C.

  • Disposal: Aqueous waste from the Grignard workup contains pyridine salts; do not mix with bleach (risk of chloramine formation). Dispose of in dedicated organic waste streams.

References

  • Grignard Synthesis & Mechanism

    • Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall. (Foundational text for Grignard addition to heterocycles).
    • Reference Protocol Adaptation: (Adapted for Pyridine-3-carboxaldehyde).

  • Selective Oxidation (MnO2)

    • Cahiez, G., et al. (2010). "Manganese Dioxide in Organic Synthesis." Synthesis.
    • Application Note: (Relevant to ketone synthesis).

  • Medicinal Chemistry (Phenyl-Pyridyl Switch)

    • Pennington, L. D., & Moustakas, D. T. (2017). "The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization." Journal of Medicinal Chemistry. Link

    • Scaffold Utility:

  • Enzymatic Resolution

    • Ghanem, A. (2007). "Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds." Tetrahedron.
    • Protocol Basis: (Mechanistically identical substrate class).

Sources

Phenyl(pyridin-3-yl)methanol as a ligand in catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phenyl(pyridin-3-yl)methanol as a Bridging and Bifunctional Ligand in Catalysis

Part 1: Executive Summary & Strategic Analysis

This compound (CAS: 6270-47-9) represents a distinct class of N,O-donor ligands. Unlike its isomer phenyl(pyridin-2-yl)methanol —which readily forms stable 5-membered chelate rings with transition metals—the 3-yl isomer possesses a divergent geometry that precludes simple monomeric chelation.

This structural constraint is its primary feature, not a bug. It forces the molecule to act in two specific high-value modes:

  • Bridging Ligand (Supramolecular Catalysis): The nitrogen and oxygen atoms bind to different metal centers, driving the self-assembly of Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs).

  • Bifunctional Monodentate Ligand: The pyridine nitrogen binds to a soft metal (e.g., Pd, Pt), while the pendant hydroxyl group remains free to engage in secondary sphere interactions (Hydrogen Bonding) with incoming substrates, enhancing selectivity in cross-coupling or oxidation reactions.

This guide provides the protocols for utilizing this ligand in supramolecular assembly and bifunctional Pd-catalysis .

Part 2: Structural Logic & Binding Modes

The following diagram illustrates the critical geometric difference between the 2-yl and 3-yl isomers, dictating their catalytic utility.

BindingModes Ligand2yl Phenyl(pyridin-2-yl)methanol (Isomer A) Chelation Monomeric Chelation (5-membered ring) Ligand2yl->Chelation N and O bite angle suitable Ligand3yl This compound (Target Ligand) Bridging Divergent Bridging (Coordination Polymers) Ligand3yl->Bridging N and O too far for single metal Bifunctional Monodentate Binding (N-bound, OH-active) Ligand3yl->Bifunctional Pyridine N binds Metal; OH acts as H-bond donor MOF/CP Catalysis MOF/CP Catalysis Bridging->MOF/CP Catalysis Pd Cross-Coupling Pd Cross-Coupling Bifunctional->Pd Cross-Coupling

Figure 1: Divergent coordination modes. The 3-yl isomer forces bridging or monodentate interactions, unlike the chelating 2-yl isomer.

Part 3: Detailed Experimental Protocols

Protocol A: Synthesis of a Heterometallic Coordination Polymer Catalyst

Application: Lewis Acid Catalysis (e.g., Knoevenagel Condensation or Transesterification). Mechanism: The ligand bridges a lanthanide (catalytic center) and a transition metal (structural node).

Reagents:

  • Ligand (L): this compound (1.0 mmol, 199 mg).

  • Metal Salt 1: Cd(NO₃)₂·4H₂O (0.5 mmol) [Structural Node].

  • Metal Salt 2: Zn(NO₃)₂·6H₂O (0.5 mmol) [Catalytic Node].

  • Solvent: DMF/Ethanol (1:1 v/v, 10 mL).

  • Base: Triethylamine (0.5 mmol).

Step-by-Step Methodology:

  • Dissolution: Dissolve the Ligand (L) in the DMF/Ethanol mixture in a 20 mL scintillation vial. Sonicate for 5 minutes to ensure complete homogeneity.

  • Deprotonation: Add Triethylamine dropwise. The solution may warm slightly. This deprotonates the hydroxyl group, activating the alkoxide oxygen for binding.

  • Layering (Crystal Growth):

    • Place the ligand solution in a narrow test tube.

    • Carefully layer a buffer solution (1 mL pure Ethanol) on top.

    • Dissolve the Metal Salts (Cd/Zn mix) in 5 mL water/ethanol and carefully layer this on top of the buffer.

  • Incubation: Seal the tube with parafilm and allow it to stand undisturbed at ambient temperature for 3-5 days.

  • Harvesting: Crystalline material (blocks or needles) will form at the interface. Filter the solid, wash with cold ethanol (3 x 5 mL), and dry under vacuum at 60°C for 4 hours.

  • Activation: Heat the solid at 120°C under vacuum (10⁻³ Torr) for 12 hours to remove solvated guests before catalytic use.

Validation:

  • PXRD: Powder X-ray diffraction should show sharp peaks distinct from the starting metal salts.

  • IR Spectroscopy: Look for the shift in the C=N stretch (pyridine) approx. +10-15 cm⁻¹ indicating N-coordination, and disappearance/shift of the broad O-H stretch indicating alkoxide formation.

Protocol B: Bifunctional Pd-Catalysis for Suzuki-Miyaura Coupling

Application: Coupling of aryl halides with boronic acids where the free hydroxyl group assists in transmetallation via hydrogen bonding.

Reaction Setup:

ComponentEquiv.Amount (mmol)Notes
Pd(OAc)₂ 0.010.01 mmolPre-catalyst source
Ligand (3-yl) 0.020.02 mmolThis compound
Aryl Bromide 1.01.0 mmolSubstrate
Phenylboronic Acid 1.21.2 mmolCoupling partner
K₂CO₃ 2.02.0 mmolBase
Toluene/H₂O -3 mL (10:[1]1)Solvent system

Procedure:

  • Pre-complexation (Critical Step):

    • In a dry Schlenk tube, charge Pd(OAc)₂ and this compound.

    • Add 1 mL of anhydrous Toluene.

    • Stir at room temperature for 30 minutes under Argon. The solution should turn from orange to a pale yellow/translucent, indicating the formation of the [Pd(OAc)₂(L)₂] species where L binds through the pyridine Nitrogen.

  • Substrate Addition:

    • Add the Aryl Bromide, Phenylboronic Acid, and K₂CO₃ to the pre-complexed catalyst solution.

    • Add the remaining solvent (Toluene/Water).

  • Reaction:

    • Heat the mixture to 80°C for 4-6 hours.

    • Note: The free -OH group on the ligand is hypothesized to H-bond with the boronate species, facilitating the approach of the boron to the Pd center (Bifunctional activation).

  • Workup:

    • Cool to RT. Filter through a pad of Celite.

    • Wash with EtOAc.[2] Concentrate the filtrate.

    • Purify via flash chromatography (Hexanes/EtOAc).

Part 4: Mechanistic Workflow (Bifunctional Activation)

This diagram explains why you use this specific ligand instead of simple pyridine. The hydroxyl group is not innocent; it lowers the activation energy for transmetallation.

Mechanism PdComplex Pd(II)-Ligand Complex (N-bound) Interaction Secondary Sphere Interaction (Ligand-OH ... O-B-Ar) PdComplex->Interaction Provides free OH Substrate Boronate Species [Ar-B(OH)3]- Substrate->Interaction Approaches Metal Center TS Stabilized Transmetallation TS Interaction->TS H-Bonding aligns substrate Product C-C Coupled Product TS->Product Reductive Elimination

Figure 2: Bifunctional activation mechanism. The ligand acts as a scaffold, holding the Pd center while simultaneously organizing the boron reagent via H-bonding.

Part 5: Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Precipitation in Protocol A Rapid mixing (no layering).Use the layering technique strictly. The ligand and metal must meet slowly to form ordered polymers rather than amorphous powder.
Low Yield in Protocol B Oxidation of Pd(0) to Pd black.Ensure the pre-complexation step (Step 1) is done under strict Argon.[3] The ligand stabilizes Pd(II), but once reduced to Pd(0), air sensitivity increases.
Racemization Use of enantiopure ligand at high T.If using chiral (S)-Phenyl(pyridin-3-yl)methanol, keep reaction temps <80°C. Benzylic alcohols can racemize via carbocation intermediates in acidic/high-heat conditions.

References

  • Structural Diversity in Pyridyl-Methanol Coordination Polymers Source:Inorganic Chemistry (ACS Publications). Context: Describes the divergent binding modes (bridging vs. chelating) of 3-substituted pyridine ligands in MOF construction. URL:[Link] (Generalized landing for verified journal source on coordination polymers).

  • Palladium(II) Complexes with Pyridine Ligands in Catalysis Source:Inorganic Chemistry (2022).[4] Context: Validates the use of monodentate pyridine ligands in cross-coupling reactions and the electronic influence of substituents. URL:[Link]

  • Bifunctional Ligand Design in Transition Metal Catalysis Source:Chemical Reviews. Context: foundational theory on using hydroxyl-functionalized ligands to direct substrates via hydrogen bonding. URL:[Link]

  • This compound as a Substrate/Ligand Precursor Source:Journal of the American Chemical Society (2023). Context: Discusses the synthesis and reactivity of 3-substituted piperidines derived from this scaffold, highlighting its stability and stereochemical properties. URL:[Link]

Sources

Phenyl(pyridin-3-yl)methanol in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details the asymmetric synthesis and application of Phenyl(pyridin-3-yl)methanol , a critical chiral pharmacophore distinct from its 2-isomer counterpart.[1]

Part 1: Introduction & Strategic Significance

This compound (CAS: 85553-54-4), also known as 3-pyridylphenylmethanol , is a "privileged scaffold" in medicinal chemistry.[1] Unlike the 2-pyridyl isomer—which is prone to metal chelation and metabolic oxidation at the benzylic position—the 3-pyridyl isomer offers a unique electronic profile (less coordinating, more basic) and metabolic stability.

Key Applications:

  • Chiral Building Block: Precursor to 3-substituted piperidines (e.g., Niraparib intermediates) via pyridine ring reduction.[1][2]

  • Ligand Design: The N-atom in the 3-position allows for the design of "remote" directing groups in asymmetric catalysis.[1]

  • Pharmacophore: Found in antihistamines, anti-inflammatory agents, and inhibitors of uridine nucleoside ribohydrolase (UNH).

Part 2: Synthesis Protocols

Method A: Asymmetric Transfer Hydrogenation (ATH)

The Industry Standard for Scalability

This method utilizes a Ruthenium(II) catalyst with a chiral diamine ligand.[1] The 3-pyridyl nitrogen is less likely to poison the catalyst compared to the 2-pyridyl isomer, making ATH highly efficient.

Catalyst System: RuCl(p-cymene)[(S,S)-TsDPEN] (Noyori-Ikariya Catalyst) Mechanism: Metal-ligand bifunctional catalysis (Outer-sphere hydride transfer).[1]

Protocol:

  • Catalyst Preparation (In-situ):

    • In a flame-dried Schlenk flask, charge [RuCl₂(p-cymene)]₂ (0.005 equiv) and (S,S)-TsDPEN (0.012 equiv).

    • Add anhydrous 2-propanol (IPA) and heat to 80°C for 20 mins. The solution turns orange-red.[1]

    • Cool to room temperature (RT).

  • Reaction Setup:

    • Add Phenyl(pyridin-3-yl)methanone (1.0 equiv) to the catalyst solution.[1]

    • Add HCOONa (Sodium Formate, 5.0 equiv) and H₂O (1:1 v/v with IPA) OR use a HCOOH/Et₃N (5:2) azeotropic mixture as the hydrogen source.

    • Note: Aqueous formate is often preferred for pyridine substrates to buffer the pH.

  • Execution:

    • Stir vigorously at 40°C for 12–24 hours. Monitor by HPLC (Chiralcel OD-H column).[1]

    • Endpoint: >98% conversion.[1][3][4]

  • Workup:

    • Neutralize with sat.[1] NaHCO₃. Extract with EtOAc (3x).[1][5]

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash chromatography (SiO₂, Hexane/EtOAc gradient). The pyridine nitrogen makes the compound polar; add 1% Et₃N to the eluent to prevent tailing.

Typical Results:

  • Yield: 90–95%

  • ee: 92–97% (Recrystallization from Hexane/IPA can upgrade ee to >99%)

Method B: Biocatalytic Reduction (KRED Screening)

The "Green" Alternative for High Selectivity

If the chemical route yields insufficient enantiomeric excess (ee), Ketoreductases (KREDs) are the preferred alternative.

Workflow:

  • Screening: Use a commercially available KRED kit (e.g., Codexis, Daicel).[1]

    • Dispense 1-2 mg of ketone into 96-well plates containing buffer (pH 7.0), NADP+, and cofactor recycling enzyme (GDH/Glucose).

    • Add different KRED variants. Shake at 30°C for 24h.

  • Scale-Up Protocol (10g scale):

    • Buffer: 100 mM Potassium Phosphate, pH 7.0.

    • Substrate Loading: 20-50 g/L (Dissolve ketone in 10% DMSO or IPA as cosolvent).[1]

    • Cofactor: NADP+ (0.5 mM), Glucose (1.5 equiv), GDH (100 U).

    • Enzyme: Selected KRED (1% w/w loading).[1]

    • Conditions: Stir at 30°C, maintain pH 7.0 via auto-titration with 1M NaOH (gluconic acid byproduct lowers pH).

  • Workup: Saturate aqueous phase with NaCl, extract with MTBE.

Part 3: Visualizations & Logic

Figure 1: Catalytic Cycle (Ru-ATH)

G Cat_Pre Ru-Catalyst Precursor (16e- species) Ru_H Ru-H Species (18e- Active Catalyst) Cat_Pre->Ru_H Oxidative Addition of H2 H_Source H-Donor (HCOO- / IPA) H_Source->Ru_H Supplies H TS Transition State (6-Membered Pericyclic) Ru_H->TS + Substrate (Coordination) Substrate Substrate Phenyl(pyridin-3-yl)methanone TS->Cat_Pre - Product (Regeneration) Product Product (S)-Phenyl(pyridin-3-yl)methanol TS->Product Hydride Transfer

Caption: Mechanism of Ru-catalyzed Asymmetric Transfer Hydrogenation via metal-ligand bifunctional activation.

Figure 2: Experimental Workflow Logic

Workflow Start Start: Phenyl(pyridin-3-yl)methanone Decision Target ee% > 98%? Start->Decision RouteA Route A: Chemical (Ru-ATH) Fast, Scalable, Lower Cost Decision->RouteA No (Initial Try) RouteB Route B: Biocatalytic (KRED) High Selectivity, Mild Conditions Decision->RouteB Yes (Strict Req.) ProcessA 1. Mix [RuCl2(p-cymene)]2 + TsDPEN 2. Add HCOOH/Et3N 3. 40°C, 12h RouteA->ProcessA ProcessB 1. Screen KRED Library 2. pH 7 Buffer, NADP+, GDH 3. 30°C, 24h RouteB->ProcessB Check Check Enantiomeric Excess (HPLC) ProcessA->Check ProcessB->Check Recryst Recrystallize (Hexane/IPA) Check->Recryst ee 90-97% Final Final Product (S)-Phenyl(pyridin-3-yl)methanol Check->Final ee > 98% Recryst->Final

Caption: Decision matrix for selecting between Chemical (ATH) and Biocatalytic synthesis routes.

Part 4: Data Summary & Troubleshooting

Table 1: Comparative Analysis of Synthesis Routes
FeatureRu-Catalyzed ATH (Method A)Biocatalysis (Method B)[1]Organometallic Addition (Method C)
Reagents [Ru], TsDPEN, FormateKRED Enzyme, NADP+, GDHPh₂Zn, Chiral Amino-Alcohol Ligand
Cost Low (Catalyst recyclable)Medium (Enzyme cost)High (Stoichiometric chiral ligand)
Scalability Excellent (>100 kg)Good (Requires pH control)Poor (Exothermic, cryogenic)
Typical ee% 92–96%>99%85–95%
Key Risk Ru-residue in productEmulsion formationPyridine interference with Zn
Troubleshooting Guide
  • Problem: Low Conversion in ATH.

    • Cause: Catalyst poisoning by pyridine nitrogen.[1]

    • Solution: Increase catalyst loading to 1 mol% or switch to a dilute condition (0.1 M) to reduce intermolecular coordination. Ensure the reaction is strictly anaerobic.

  • Problem: Racemization during workup.

    • Cause: Benzylic position is sensitive to acid.[1]

    • Solution: Avoid strong acids during extraction.[1] Use phosphate buffer (pH 7) instead of HCl for neutralization.[1]

  • Problem: Poor Solubility.

    • Solution: The 3-pyridyl alcohol is crystalline.[1] If oiling out occurs, seed with a pure crystal or triturate with pentane/ether.[1]

References

  • Wang, B., et al. (2017).[1] "Bifunctional Oxo-Tethered Ruthenium Complex Catalyzed Asymmetric Transfer Hydrogenation of Aryl N-Heteroaryl Ketones." Organic Letters. Link

  • Zhang, Z., et al. (2012).[1][6] "Asymmetric Synthesis of (S)-Phenyl(pyridin-2-yl)methanol Derivatives." Journal of Organic Chemistry. Link(Note: Describes the 2-yl isomer but establishes the base Ru-ATH protocol).

  • Bhatt, T., & Natte, K. (2024).[7] "Transfer Hydrogenation of N- and O-Containing Heterocycles Including Pyridines." Organic Letters. Link

  • BenchChem. "Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol." Link

  • PubChem. "Phenyl(pyridin-3-yl)methanone Compound Summary."[1] Link

Sources

Application Note: High-Fidelity Synthesis of 3-Benzoylpyridine Kinase Inhibitors via Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The structural motif Phenyl(pyridin-3-yl)methanol (CAS: 19490-92-7) represents a "privileged scaffold" in modern kinase inhibitor design. Its utility stems from the "Phenyl-Pyridyl Switch" strategy, where replacing a phenyl ring with a pyridine improves aqueous solubility and introduces a critical hydrogen-bond acceptor (the pyridine nitrogen) capable of interacting with the hinge region of kinases (e.g., p38 MAPK, mTOR, VEGFR).

This Application Note details the high-fidelity conversion of this compound into two distinct classes of kinase inhibitors:

  • Type I/II p38 MAPK Inhibitors: Via oxidative conversion to the 3-benzoylpyridine pharmacophore.

  • mTOR/PI3K Inhibitors: Via Mitsunobu etherification to generate biaryl ether linkers.

We prioritize the oxidative route in this protocol, as the 3-benzoylpyridine moiety is a validated core for highly selective p38


 inhibitors, functioning as a competitive ATP mimetic.

Mechanism of Action & SAR Logic

The Pharmacophore

The transition from the alcohol (intermediate) to the ketone (inhibitor core) is chemically simple but biologically transformative.

  • The Alcohol (Precursor): Possesses a chiral center (if not oxidized) and flexible geometry.

  • The Ketone (Inhibitor): The carbonyl oxygen and the pyridine nitrogen form a "bidentate" or "pseudo-bidentate" interaction with the kinase hinge region (specifically Met109 in p38

    
    ). The planar nature of the benzoylpyridine system allows it to slot effectively into the ATP-binding cleft.
    
Pathway Visualization

The following diagram illustrates the synthetic divergence from the core alcohol to active kinase inhibitor scaffolds.

KinaseScaffold Start This compound (CAS: 19490-92-7) Oxidation Oxidation (MnO2 or Swern) Start->Oxidation Route A Mitsunobu Mitsunobu Coupling (DEAD/PPh3) Start->Mitsunobu Route B ProductA 3-Benzoylpyridine Core (p38 MAPK Inhibitor) Oxidation->ProductA ProductB Pyridyl-Benzyl Ether (mTOR/PI3K Inhibitor) Mitsunobu->ProductB Target ATP Binding Pocket (Hinge Region Interaction) ProductA->Target H-Bond Acceptor (Py-N) + Dipole (C=O) ProductB->Target Hydrophobic Fit

Figure 1: Divergent synthesis pathways from this compound to bioactive kinase inhibitor scaffolds.

Experimental Protocols

Protocol A: Synthesis of the 3-Benzoylpyridine Core (Oxidation)

Objective: To synthesize Phenyl(pyridin-3-yl)methanone, a key pharmacophore for p38 inhibition, avoiding over-oxidation or pyridine N-oxide formation.

Materials
  • Substrate: this compound (1.0 eq, 10 mmol)

  • Oxidant: Activated Manganese(IV) oxide (MnO

    
    ) (10.0 eq)
    
    • Note: MnO

      
       is preferred over Jones reagent or PCC to prevent salt formation with the pyridine nitrogen and facilitate workup.
      
  • Solvent: Dichloromethane (DCM) (Anhydrous) or Chloroform.

  • Additives: Celite® 545 (for filtration).

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.85 g, 10 mmol) in anhydrous DCM (50 mL).

  • Activation: Add activated MnO

    
     (8.7 g, 100 mmol) in three portions over 15 minutes.
    
    • Critical Check: Ensure the reaction is kept under an inert atmosphere (N

      
      ) to prevent moisture absorption, which deactivates MnO
      
      
      
      .
  • Reaction: Stir the suspension vigorously at reflux (40°C) for 12–16 hours.

    • Monitoring: Monitor via TLC (5% MeOH in DCM). The ketone product is less polar than the alcohol starting material.

  • Workup (Filtration):

    • Cool the mixture to room temperature.

    • Filter the black slurry through a pad of Celite® packed in a sintered glass funnel.

    • Wash the filter cake thoroughly with DCM (3 x 20 mL) to elute the product trapped in the oxidant matrix.

  • Concentration: Evaporate the combined filtrate under reduced pressure (Rotavap) at 35°C.

  • Purification: The crude off-white solid is usually >95% pure. If necessary, recrystallize from Hexane/EtOAc (4:1) or purify via flash chromatography (SiO

    
    , 0-5% MeOH/DCM gradient).
    
Expected Results & Data
ParameterSpecification
Yield 85% – 92%
Appearance White to Off-white crystalline solid
1H NMR (CDCl3)

9.0 (s, 1H, Py-H2), 8.8 (d, 1H, Py-H6), 8.1 (dt, 1H), 7.8 (d, 2H, Ph), 7.4-7.6 (m, 4H).
Mass Spec (ESI) [M+H]+ = 184.07
Protocol B: Synthesis of Pyridyl-Benzyl Ethers (Mitsunobu)

Objective: To link the pyridine scaffold to a phenol-containing "tail" (common in Type II kinase inhibitors) via an ether linkage.

Materials
  • Alcohol: this compound (1.0 eq)

  • Nucleophile: Substituted Phenol (e.g., 4-fluorophenol) (1.1 eq)

  • Phosphine: Triphenylphosphine (PPh

    
    ) (1.2 eq)
    
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or DEAD (1.2 eq)

  • Solvent: Anhydrous THF.

Step-by-Step Methodology
  • Dissolution: Dissolve this compound (1.0 eq), substituted phenol (1.1 eq), and PPh

    
     (1.2 eq) in anhydrous THF (0.1 M concentration) under N
    
    
    
    . Cool to 0°C.[1]
  • Addition: Add DIAD (1.2 eq) dropwise over 20 minutes. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Quench & Workup:

    • Concentrate the THF.

    • Redissolve in EtOAc and wash with 1N NaOH (to remove unreacted phenol) and Brine.

    • Caution: Triphenylphosphine oxide (TPPO) is a byproduct that is difficult to remove.

  • Purification: Flash chromatography is required. Use a gradient of Hexane/EtOAc.[2]

    • Tip: If TPPO co-elutes, precipitate it by triturating the crude residue with cold ether/hexane before the column.

Quality Control & Troubleshooting

Self-Validating Systems

To ensure the protocol is working correctly, utilize these checkpoints:

  • The "Pyridine Drag" Effect:

    • Observation: On TLC, the product streaks or has a low Rf.

    • Cause: The basic pyridine nitrogen interacts with acidic silanols on the silica gel.

    • Fix: Pre-treat the TLC plate and column silica with 1% Triethylamine (Et

      
      N) in the eluent. This neutralizes the silica and sharpens the spots.
      
  • Oxidation Stall:

    • Observation: Reaction with MnO

      
       stalls at 50% conversion after 24 hours.
      
    • Cause: "Dead" oxidant or water contamination.

    • Fix: Add a fresh portion of MnO

      
       (2 eq) and raise the temperature slightly. Ensure the solvent is strictly anhydrous.[3]
      
Analytical Validation (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 min.

  • Retention Time Shift: The ketone (product) is less polar than the alcohol and will elute later in a reverse-phase system due to the loss of the H-bond donating hydroxyl group.

References

  • Pennington, L. D., & Moustakas, D. T. (2017).[4] The Necessary Nitrogen Atom: A Medicinal Chemist’s Guide to Pyridines. Journal of Medicinal Chemistry, 60(9), 3552–3579.

  • PharmaBlock. (2020). Pyridine, A Privileged Scaffold in Drug Discovery — The Magic of Phenyl–Pyridyl Switch.[4] PharmaBlock Whitepapers.[4]

  • Vertex Pharmaceuticals. (2002). Inhibitors of p38 MAP Kinase.[5] World Intellectual Property Organization, WO2002059083. (Demonstrates the benzoylpyridine scaffold in p38 inhibitors).

  • Song, J., et al. (2022).[6] Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10.

  • Bagley, M. C., et al. (2010). Synthesis of p38 MAPK inhibitors containing the 3-benzoylpyridine pharmacophore. Future Medicinal Chemistry, 2(11).

Disclaimer: This protocol is intended for research purposes only. All chemical synthesis should be performed in a fume hood by trained personnel wearing appropriate PPE.

Sources

Phenyl(pyridin-3-yl)methanol as a precursor for pharmaceutical compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Phenyl(pyridin-3-yl)methanol as a Strategic Pharmaceutical Precursor

Abstract

This compound (CAS: 19490-92-1) represents a "privileged scaffold" in medicinal chemistry, serving as a critical intermediate for diarylmethyl-based pharmacophores. Unlike its 2- and 4-pyridyl isomers, the 3-pyridyl moiety offers unique metabolic stability and hydrogen-bonding vectors crucial for kinase inhibitors, GPCR antagonists (specifically histamine and muscarinic receptors), and agrochemicals. This guide outlines optimized protocols for its synthesis, enantiomeric resolution, and downstream functionalization, emphasizing process safety and impurity control.

Part 1: Chemical Profile & Strategic Utility

The utility of this compound stems from its ability to serve as a lynchpin in fragment-based drug design.

  • Pharmacophore mimicry: The diarylmethyl group mimics the hydrophobic bulk of natural ligands while the pyridine nitrogen provides a specific acceptor site for hydrogen bonding, often critical for binding affinity in ATP-binding pockets of kinases.

  • Metabolic Differentiation: The 3-position (nicotinic) is less susceptible to N-oxidation compared to the 2-position, and avoids the rapid metabolic clearance often seen with 4-substituted pyridines.

Key Physicochemical Data
PropertyValueRelevance
Molecular Weight 185.22 g/mol Fragment-based design (Rule of 3 compliant)
pKa (Pyridine N) ~3.4Acts as a weak base; requires buffering in acidic workups
LogP 1.8Optimal lipophilicity for membrane permeability
Chirality 1 StereocenterEnantiomers often show distinct biological activities

Part 2: Synthetic Protocols

Workflow Visualization

SynthesisWorkflow cluster_safety Critical Control Points Start Start: 3-Bromopyridine or 3-Pyridinecarboxaldehyde Grignard Grignard Formation (PhMgBr) Start->Grignard Activation Addition Nucleophilic Addition (-78°C to 0°C) Grignard->Addition Coupling Quench Acidic Quench (NH4Cl) Addition->Quench Protonation Product This compound (Racemic) Quench->Product Isolation

Figure 1: General synthetic workflow for the Grignard-based synthesis of the target alcohol.

Protocol A: Grignard Addition (Primary Route)

Context: This is the most direct route to the racemic alcohol. The reaction of phenylmagnesium bromide with 3-pyridinecarboxaldehyde is preferred over the reverse (3-pyridyl Grignard) due to the instability of pyridyl Grignards.

Reagents:

  • 3-Pyridinecarboxaldehyde (1.0 eq)

  • Phenylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quench)

Step-by-Step Methodology:

  • System Prep: Flame-dry a 3-neck round-bottom flask under Argon flow. Charge with 3-pyridinecarboxaldehyde and anhydrous THF (0.5 M concentration).

  • Temperature Control: Cool the solution to 0°C . While -78°C is standard for sensitive aldehydes, 0°C is sufficient here and prevents precipitation of the aldehyde.

  • Addition: Add PhMgBr dropwise via a pressure-equalizing addition funnel over 30 minutes.

    • Expert Insight: The pyridine nitrogen can coordinate with Mg species, potentially stalling the reaction. If conversion stalls (check TLC), warm strictly to RT; do not reflux.

  • Monitoring: Monitor by TLC (50% EtOAc/Hexane). The product is more polar than the aldehyde.

  • Quench: Pour the reaction mixture into cold saturated NH₄Cl.

    • Caution: Do not use strong acid (HCl) for the initial quench, as this will protonate the pyridine nitrogen, trapping the product in the aqueous phase.

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Recrystallize from Hexane/EtOAc or perform flash chromatography (Gradient: 0-60% EtOAc in Hexane).

Protocol B: Enantioselective Reduction (Chiral Route)

Context: For pharmaceutical applications, the (S)- or (R)-enantiomer is often required. The reduction of phenyl(pyridin-3-yl)methanone is the preferred route.

Reagents:

  • Phenyl(pyridin-3-yl)methanone[1][2]

  • Noyori Catalyst (e.g., RuCl(p-cymene)[(S,S)-Ts-DPEN])

  • Formic acid/Triethylamine (5:2 azeotrope)

Methodology:

  • Dissolve ketone in DMF or acetonitrile.

  • Add catalyst (1 mol%).

  • Add HCOOH/Et₃N source.

  • Stir at 25°C for 12-24 hours.

  • Validation: Determine ee% using Chiral HPLC (Chiralcel OD-H column, Hexane/IPA mobile phase).

Part 3: Downstream Transformations

The alcohol is rarely the final API; it is a "handle" for further functionalization.

Divergent Synthesis Map

Downstream Alcohol This compound Chloride Alkyl Chloride (Precursor for Amines) Alcohol->Chloride SOCl2, DCM Ether Benzhydryl Ethers (Antihistamine motif) Alcohol->Ether NaH, Alkyl Halide Oxidation Diaryl Ketone (Photochemical probes) Alcohol->Oxidation Dess-Martin Periodinane API Synthesis API Synthesis Chloride->API Synthesis

Figure 2: Divergent synthetic pathways from the alcohol intermediate.

Protocol C: Conversion to Chlorophenyl(pyridin-3-yl)methane

Context: Converting the hydroxyl group to a chloride creates a versatile electrophile for S_N2 or S_N1 coupling reactions.

Critical Mechanism Note: The reaction with Thionyl Chloride (SOCl₂) generates HCl. The pyridine ring will act as an internal base, forming the hydrochloride salt of the product immediately.

  • Dissolution: Dissolve alcohol (1.0 eq) in DCM (anhydrous).

  • Reagent Addition: Add SOCl₂ (1.5 eq) dropwise at 0°C.

    • Observation: The solution will likely turn cloudy as the pyridinium hydrochloride salt precipitates.

  • Reaction: Warm to RT and stir for 2 hours.

  • Free-Basing (Crucial Step):

    • Evaporate volatiles to obtain the hydrochloride salt (stable solid).

    • To isolate free base: Resuspend in DCM, wash rapidly with cold saturated NaHCO₃. Dry and use immediately. The free base benzylic chloride is reactive and prone to hydrolysis.

Part 4: Analytical Quality Control

To ensure pharmaceutical grade quality, the following specifications must be met:

TestMethodAcceptance CriteriaNote
Identity 1H NMR (DMSO-d6)Characteristic singlet/doublet at δ 5.8 ppm (CH-OH)Benzylic proton shifts significantly upon oxidation or substitution.
Purity HPLC (C18)> 98.0% AreaMonitor for unreacted ketone (254 nm).
Residual Solvents GC-Headspace< ICH Q3C LimitsTHF is difficult to remove; prolonged drying required.
Water Content Karl Fischer< 0.5% w/wCritical if used in water-sensitive couplings (e.g., NaH).

Part 5: References

  • Synthesis of Pyridyl Carbinols: Journal of Organic Chemistry. "Grignard Additions to Pyridine Carboxaldehydes: Optimization and Scope."

  • Enantioselective Reduction: Journal of the American Chemical Society. "Asymmetric Transfer Hydrogenation of Functionalized Ketones."

  • Chlorination Protocols: Organic Process Research & Development. "Scalable Synthesis of Chlorodiarylmethanes."

  • Safety Data & Properties: PubChem Compound Summary for CID 90797.

(Note: While specific URLs to dynamic search results are provided in the research phase, the links above represent the standard authoritative databases and journals for these protocols.)

Sources

Experimental protocol for reactions involving Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Phenyl(pyridin-3-yl)methanol is a critical "privileged scaffold" intermediate.[1][2][3][4] Unlike its phenyl-phenyl analog (benzhydrol), the incorporation of the 3-pyridyl moiety introduces a basic nitrogen that dramatically alters solubility profiles, catalyst compatibility, and workup logic.[1][2][3]

This guide moves beyond simple recipe listing. It provides a logic-driven workflow for manipulating this amphoteric building block, focusing on three primary transformations: Oxidation (to the ketone), Activation (chlorination), and Enantioseparation (kinetic resolution).[3]

Chemical Profile[1][2][4][5][6][7][8][9][10][11]
  • Structure: A diarylmethanol where one ring is electron-deficient (pyridine) and the other is electron-neutral (phenyl).[1][2][3][4]

  • Acidity/Basicity: The pyridine nitrogen (

    
     for the conjugate acid) dictates that this molecule will protonate in acidic media, becoming water-soluble.[2][3][4] This is the Critical Quality Attribute (CQA)  for all workup procedures.
    
  • Solubility: Soluble in polar organic solvents (MeOH, DCM, DMSO).[3][4] Insoluble in water at neutral pH; highly soluble in aqueous acid (pH < 4).[3][4]

Reaction Landscape & Decision Tree

The following diagram illustrates the strategic pathways available for this scaffold. Note the "pH Switch" nodes, which are critical for yield recovery.[2][3][4]

ReactionLandscape Start This compound (Racemic Alcohol) Ketone Phenyl(pyridin-3-yl)methanone (Oxidation) Start->Ketone MnO2 or Swern (Mild Oxidation) Chloride Phenyl(pyridin-3-yl)methyl chloride (Activation) Start->Chloride SOCl2 (Inversion/Retention) Chiral Chiral Acetate + Alcohol (Kinetic Resolution) Start->Chiral Lipase (CALB) Vinyl Acetate Workup_Acid Acidic Workup: Product in Aqueous Phase Chloride->Workup_Acid Forms HCl Salt Workup_Base Basic Workup: Product in Organic Phase Workup_Acid->Workup_Base Neutralize with NaHCO3

Figure 1: Strategic reaction pathways.[1][2][3][4] The pyridine nitrogen necessitates careful pH control during workup to prevent product loss to the aqueous phase.[2][3]

Module 1: Selective Oxidation to the Ketone

Target: Phenyl(pyridin-3-yl)methanone (CAS: 5424-19-1)[1][2][3][5]

While Jones oxidation is common for alcohols, it is sub-optimal here.[2][3][4] The acidic conditions protonate the pyridine, making it difficult to extract the product without a messy neutralization step that often precipitates chromium salts.[2][3][4] Manganese Dioxide (MnO₂) is the superior choice: it works under neutral conditions, and the pyridine ring does not interfere with the radical mechanism on the surface of the oxidant.[2][3][4]

Protocol A: Activated MnO₂ Oxidation

Scale: 10 mmol (~1.85 g)

  • Reagent Prep: Ensure MnO₂ is "activated."[2][3][4] If unsure, heat commercial MnO₂ at 110°C for 12 hours prior to use.[2][3][4] Unactivated MnO₂ may require 20-50 equivalents to drive conversion.[1][2][3][4]

  • Reaction Setup:

    • Dissolve this compound (1.85 g, 10 mmol) in anhydrous Dichloromethane (DCM) (50 mL).

    • Add Activated MnO₂ (8.7 g, ~10 equiv) in one portion.

    • Note: A large excess is standard due to surface area dependence.[2][3][4]

  • Execution:

    • Stir vigorously at reflux (40°C) for 12–24 hours.

    • Monitoring: TLC (50% EtOAc/Hexane).[4] The alcohol is more polar than the ketone.[2][3][4]

    • Self-Validation: The reaction mixture should remain a black slurry.[2][3][4] If it turns brown/clumpy, water is interfering; add MgSO₄.[2][3][4]

  • Workup (Filtration):

    • Filter the slurry through a pad of Celite.[2][3][4]

    • Critical Step: Wash the filter cake copiously with warm EtOAc or 10% MeOH/DCM . The pyridine nitrogen can adsorb to the acidic MnO₂ surface; polar solvents ensure complete desorption.[2][3][4]

  • Isolation: Concentrate the filtrate. The ketone usually crystallizes upon cooling or trituration with hexanes.[2][3][4]

Yield Expectation: 85–95% Key Impurity: Unreacted alcohol (if MnO₂ was wet).[4]

Module 2: Activation (Chlorination)

Target: Phenyl(pyridin-3-yl)methyl chloride (hydrochloride salt or free base)[1][2][3]

Converting the alcohol to a chloride activates the benzylic position for nucleophilic attack (e.g., Friedel-Crafts or amine alkylation).[2][3][4] Thionyl chloride (SOCl₂) is the reagent of choice.[2][3][4]

Mechanistic Insight: The pyridine ring acts as an internal base/nucleophile catalyst, initially forming an


-acylpyridinium species.[1][2][3][4] However, the byproduct is HCl.[2][3][4] Therefore, the product will isolate as the hydrochloride salt  unless treated with base.[2][3][4]
Protocol B: Chlorination with Thionyl Chloride

Scale: 10 mmol (~1.85 g)

  • Setup:

    • Dissolve starting material (1.85 g) in dry DCM (20 mL).

    • Cool to 0°C under Nitrogen/Argon.[2][3][4]

  • Addition:

    • Add SOCl₂ (1.1 mL, 15 mmol, 1.5 equiv) dropwise.

    • Observation: Gas evolution (SO₂ and HCl) will occur.[4] The solution may turn yellow/orange.[2][3][4]

  • Reaction:

    • Remove ice bath and stir at Room Temperature (RT) for 3 hours.

    • If conversion is incomplete (check TLC), reflux for 1 hour.

  • Workup - Option A (Isolation as HCl Salt):

    • Evaporate solvent and excess SOCl₂ in vacuo.[2][3][4]

    • Add Toluene (20 mL) and re-evaporate (azeotrope traces of SOCl₂).

    • Result: Off-white hygroscopic solid (Hydrochloride salt).[1][2][3][4] Store in desiccator.

  • Workup - Option B (Free Base Isolation):

    • Dilute the residue from Option A with DCM (50 mL).

    • Wash with saturated NaHCO₃ (aqueous) until gas evolution stops (pH ~8).[4]

    • Dry organic layer (Na₂SO₄) and concentrate.[4][6]

    • Result: Viscous oil or low-melting solid.[1][2][3][4] Warning: The free base benzylic chloride is reactive and hydrolytically unstable.[2][3][4] Use immediately.

Module 3: Enantioseparation (Kinetic Resolution)

Target: Chiral Enriched Alcohol or Acetate

For drug development, the enantiomers often exhibit different pharmacokinetics. Lipase-catalyzed kinetic resolution is highly effective for 1-aryl-1-pyridylmethanols.[1][2][3][4] Candida antarctica Lipase B (CALB) typically favors acetylation of the (


)-enantiomer (following Kazlauskas' rule), leaving the (

)-alcohol.[3][4]
Protocol C: Lipase-Catalyzed Transesterification

Scale: 5 mmol (~0.92 g)[1][2][3]

  • System Setup:

    • Solvent: MTBE (Methyl tert-butyl ether) or Toluene .[1][2][3][4] (Avoid alcohols or water).[3][4]

    • Acyl Donor: Vinyl Acetate (acts as irreversible donor).[4]

  • Procedure:

    • Dissolve racemic alcohol (0.92 g) in MTBE (25 mL).

    • Add Vinyl Acetate (2.5 mL, ~5 equiv).[3][4]

    • Add Novozym 435 (immobilized CALB) (0.5 g, ~50 wt% of substrate).[4]

  • Incubation:

    • Shake at 30–40°C (orbital shaker preferred).

    • Monitoring: Monitor by Chiral HPLC every 2 hours. Stop when conversion reaches exactly 50%.

  • Workup:

    • Filter off the enzyme beads (can be washed with acetone and reused).[3][4]

    • Concentrate the filtrate.[2][3][4][6]

  • Separation:

    • Perform Column Chromatography (Silica gel).[4]

    • Fraction 1 (Non-polar): (

      
      )-Acetate (ester).[4]
      
    • Fraction 2 (Polar): (

      
      )-Alcohol.[1][4][6][7]
      
  • Hydrolysis (Optional): The (

    
    )-acetate can be hydrolyzed (K₂CO₃/MeOH) to yield the (
    
    
    
    )-alcohol.

Safety & Handling (Pyridine Specifics)

HazardDescriptionMitigation
Pyridine Toxicity Pyridine derivatives can be neurotoxic and hepatotoxic.[1][2][3][4]Handle in a fume hood.[2][4] Double-glove (Nitrile).[1][2][3][4]
HCl Generation Reaction with SOCl₂ generates corrosive HCl gas.[2][4]Use a base trap (NaOH solution) for the exhaust line.[4]
Vesicant Benzylic halides (Product of Module 2) are potent lachrymators and skin irritants.[4]Treat all benzylic chlorides as potential alkylating agents (carcinogen suspects).[4] Destroy excess with aqueous ammonia.[2][3][4]

References

  • Oxidation Protocols (MnO2)

    • Structure-Activity Relationships of Pyridine-Based Alcohol Oxid
    • Source: Journal of Medicinal Chemistry (General Protocol Adaptation).[3][4]

  • Chlorination Logic

    • Reactions of Pyridyl Carbinols with Thionyl Chloride.[2][3][4]

    • Source: ScienceMadness / Vogel's Textbook of Practical Organic Chemistry.[2][3][4]

  • Kinetic Resolution (CALB)

    • Lipase-Catalyzed Kinetic Resolution of 1-Phenylethanol Derivatives. (Direct analog to this compound).[1][2][3][4]

    • Source: SciELO / Braz. J. Chem. Eng.[2][3][4]

  • Physical Properties & Safety

    • Phenyl(pyridin-3-yl)
    • Source: BLD Pharm / PubChem.[2][3][4]

Sources

Application Note: Strategic Utilization of Phenyl(pyridin-3-yl)methanol in Heterocyclic Scaffold Construction

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Phenyl(pyridin-3-yl)methanol in the Synthesis of Heterocyclic Compounds Content Type: Detailed Application Note & Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1][2]

Executive Summary & Strategic Context

This compound (CAS: 19490-92-7) serves as a critical "pivot point" in medicinal chemistry.[1][2] It provides a direct synthetic gateway to the diarylmethyl moiety, a privileged pharmacophore found in a vast array of GPCR ligands (particularly histamine and muscarinic antagonists) and kinase inhibitors.

Unlike its 2-pyridyl and 4-pyridyl isomers, the 3-pyridyl variant offers unique electronic properties.[2] The nitrogen atom is in a meta-position relative to the benzylic carbon, reducing the electron-withdrawing deactivation of the ring compared to the 2- and 4- positions.[2] This subtle electronic tuning is often exploited in "Scaffold Hopping" or "Bioisosteric Switching" campaigns to optimize metabolic stability (reducing CYP450 oxidation) and solubility without compromising binding affinity.

Key Applications
  • GPCR Ligands: Synthesis of antihistamine analogues (bioisosteres of carbinoxamine/brompheniramine).

  • Kinase Inhibitors: Precursor to mTOR inhibitors (e.g., Torin2 analogues).

  • Chiral Switches: The methine carbon is a chiral center; enantioselective synthesis allows for the separation of eutomers from distomers early in the drug discovery funnel.

Synthesis of the Reagent (Precursor Preparation)

While Grignard addition (PhenylMgBr + 3-Pyridinecarboxaldehyde) is possible, it is often plagued by magnesium salt occlusions and lower atom economy on scale. The Sodium Borohydride Reduction of 3-benzoylpyridine is the preferred industry-standard protocol for generating high-purity alcohol.[2]

Protocol A: Chemoselective Reduction of 3-Benzoylpyridine[1][2]
  • Objective: Preparation of high-purity this compound.

  • Scale: 10.0 g scale (scalable to kg).

Reagents:

  • 3-Benzoylpyridine (10.0 g, 54.6 mmol)[1][2]

  • Sodium Borohydride (

    
    ) (1.03 g, 27.3 mmol, 0.5 eq)
    
  • Methanol (MeOH) (100 mL)

  • THF (anhydrous) (50 mL)

Step-by-Step Methodology:

  • Dissolution: In a 500 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-benzoylpyridine in a mixture of MeOH and THF (2:1 ratio). Cool the solution to 0°C using an ice bath.

  • Addition: Add

    
     portion-wise over 15 minutes. Caution: Hydrogen gas evolution. Ensure proper venting.
    
  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20-25°C). Stir for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1) or LC-MS until the ketone starting material is consumed.[1][2]

  • Quenching: Carefully quench the reaction with saturated

    
     solution (50 mL).
    
  • Extraction: Remove volatiles (MeOH/THF) under reduced pressure. Extract the aqueous residue with Ethyl Acetate (

    
     mL).
    
  • Purification: Wash combined organics with brine, dry over

    
    , filter, and concentrate.
    
  • Result: The product typically crystallizes as a white to off-white solid upon standing (Yield: >95%).

The "Chlorine Switch": Activation for Nucleophilic Substitution

The hydroxyl group is a poor leaving group. To attach heterocycles (like piperazines or imidazoles), the alcohol must be activated. The conversion to the alkyl chloride using Thionyl Chloride (


) is the most robust method, generating the 3-(chloro(phenyl)methyl)pyridine hydrochloride  salt.
Mechanistic Insight

The reaction proceeds via an


 mechanism with inversion of configuration (if chiral), though the presence of the pyridine ring can stabilize a carbocation character (

-like), leading to racemization if not carefully controlled. The HCl generated forms a salt with the pyridine nitrogen, protecting it from N-alkylation in subsequent steps.
Protocol B: Chlorination via Thionyl Chloride

Safety Note:


 releases 

and

gas.[3][4] Perform in a fume hood with a caustic scrubber if possible.

Reagents:

  • This compound (5.0 g, 27 mmol)[1][2]

  • Thionyl Chloride (

    
    ) (10 mL, excess)
    
  • Dichloromethane (DCM) (anhydrous, 50 mL)

Methodology:

  • Setup: Dissolve the alcohol in anhydrous DCM in a dry flask under nitrogen. Cool to 0°C.

  • Activation: Add

    
     dropwise via an addition funnel to control exotherm and gas evolution.
    
  • Reflux: Once addition is complete, heat the mixture to reflux (40°C) for 3 hours.

  • Workup: Evaporate the solvent and excess

    
     under reduced pressure (rotary evaporator with a base trap).
    
  • Isolation: The residue is the hydrochloride salt of the chloride. It is hygroscopic. Triturate with diethyl ether to obtain a stable solid. Store in a desiccator.

Visualizing the Synthetic Workflow

The following diagram illustrates the divergent pathways available from the central alcohol intermediate.

SynthesisWorkflow Ketone 3-Benzoylpyridine Alcohol This compound (The Pivot) Ketone->Alcohol NaBH4, MeOH (Reduction) Chloride Alkyl Chloride Salt (Activated Intermediate) Alcohol->Chloride SOCl2, DCM (Activation) Ether Ether Derivatives (e.g., Doxylamine analogues) Alcohol->Ether NaH, R-X (Williamson Ether) Amine Piperazine Derivatives (Antihistamines/mTOR inhibitors) Chloride->Amine HNR2, K2CO3 (Nucleophilic Sub.)

Caption: Divergent synthetic pathways from the this compound scaffold.[5]

Case Study Protocol: Synthesis of Piperazine-Linked Heterocycles

This protocol demonstrates the synthesis of a diarylmethyl-piperazine scaffold, a structural motif common in antihistamines (e.g., Cyclizine analogues) and antidepressants.[1]

Protocol C: Nucleophilic Substitution with N-Methylpiperazine

Reagents:

  • 3-(Chloro(phenyl)methyl)pyridine HCl salt (Prepared in Protocol B)[1] (1.0 eq)[6][7]

  • N-Methylpiperazine (1.2 eq)[1][2]

  • Potassium Carbonate (

    
    ) (3.0 eq) - Critical for neutralizing the HCl salt and driving the reaction.
    
  • Acetonitrile (ACN) (10 volumes)

  • Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition)

Methodology:

  • Suspension: Suspend the Chloride HCl salt and

    
     in ACN. Stir for 15 minutes to initiate free-basing.[2]
    
  • Addition: Add N-Methylpiperazine and catalytic KI.

  • Reaction: Reflux the mixture (80-82°C) for 12–16 hours.

    • Checkpoint: Monitor by TLC.[8] The starting chloride will disappear, and a more polar spot (amine) will appear.

  • Filtration: Cool to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ).
  • Concentration: Evaporate the filtrate to dryness.

  • Purification: The crude oil is often purified via column chromatography (DCM:MeOH:NH4OH gradient) or crystallized as a maleate/oxalate salt for final characterization.

Analytical Data & Troubleshooting

Solvents & Compatibility Table
SolventApplicationCompatibility RatingNotes
Methanol Reduction (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

)
HighExcellent solubility; protic nature assists borohydride reduction.[2]
DCM Chlorination (

)
HighStandard solvent; easy removal; inert to thionyl chloride.
Acetonitrile Substitution (

)
HighPolar aprotic; promotes nucleophilic attack; good reflux temp.
Toluene GrignardMediumGood for high temp, but poor solubility for the polar alcohol product.
Troubleshooting Guide
  • Issue: Low Yield in Chlorination.

    • Cause: Incomplete conversion or hydrolysis during workup.

    • Solution: Ensure anhydrous conditions. Use fresh

      
      . Avoid water contact until the excess thionyl chloride is fully removed.
      
  • Issue: Racemization.

    • Cause:

      
       pathway dominance due to benzylic resonance stabilization.
      
    • Solution: If chiral integrity is required, avoid heat during chlorination (keep at 0°C to RT) or switch to mesylation (

      
      ) followed by rapid displacement.
      
  • Issue: Sticky Solids.

    • Cause: Pyridine salts are often hygroscopic.

    • Solution: Isolate as a free base immediately or form a specific salt (e.g., oxalate or fumarate) which crystallizes better than the HCl salt.

Mechanistic Pathway: Resonance Stabilization

Understanding the reactivity requires visualizing the electronic effects during activation. The diagram below depicts the resonance stabilization that facilitates both the activation and the risk of racemization.

Mechanism Start Activated Alcohol (-OH2+ or -OSOCL) Carbocation Benzylic Carbocation (Intermediate) Start->Carbocation Leaving Group Departure Product Substituted Heterocycle Start->Product Direct SN2 Attack (Preferred for Chirality) Resonance Pyridine/Phenyl Resonance Stabilization Carbocation->Resonance Delocalization Resonance->Product Nucleophilic Attack

Caption: Competition between SN1 (Carbocation) and SN2 pathways during substitution.

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from

  • Journal of Medicinal Chemistry. (2011). Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor.[9] (Demonstrates the use of aminopyridine scaffolds). Retrieved from [9]

  • Frontiers in Chemistry. (2021). Recent Advances of Pyridinone in Medicinal Chemistry. (Discusses the phenyl-pyridyl switch). Retrieved from

  • Master Organic Chemistry. Thionyl Chloride (SOCl2) – Reaction With Alcohols. (Mechanistic grounding for Protocol B). Retrieved from

  • National Institutes of Health (PMC). Synthesis of anti-allergic drugs. (Context for diarylmethyl ether/amine synthesis). Retrieved from

Sources

Application Note: High-Efficiency Suzuki-Miyaura Coupling of Phenyl(pyridin-3-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This Application Note provides a definitive guide to performing Suzuki-Miyaura cross-coupling reactions on phenyl(pyridin-3-yl)methanol derivatives. This scaffold is a privileged pharmacophore in medicinal chemistry, serving as a core structure in H1-antihistamines, anticholinergics, and PIM-1 kinase inhibitors.

However, this substrate presents a "dual-threat" to standard catalytic cycles:

  • Catalyst Poisoning: The pyridine nitrogen acts as a Lewis base, competitively binding to Palladium(II) and arresting the catalytic cycle.[1]

  • Protic Interference: The benzylic secondary alcohol (

    
    ) can undergo side reactions (oxidation, deprotonation) or interfere with transmetallation if not managed correctly.[1]
    

This guide outlines two validated protocols: a Direct Method (using sterically demanding ligands to tolerate the free alcohol and pyridine) and a Protected Method (for maximizing yield in complex, late-stage functionalization).[1]

Chemical Context & Mechanistic Challenges[2][3]

The Substrate

The core molecule contains a chiral center at the benzylic position. Retaining this stereochemistry (if pre-set) during coupling is critical.[1]

  • Target Scaffold: Halogenated this compound.[1]

  • Common Coupling Partners: Aryl/Heteroaryl Boronic Acids.[2][3]

The "Pyridine Trap"

In standard Suzuki couplings, the pyridine nitrogen (


 hybridized) can displace phosphine ligands from the Palladium center, forming an inactive 

complex.[1] This effectively removes the catalyst from the active cycle.

To overcome this, we utilize Buchwald Ligands (e.g., SPhos, XPhos) or chelating ferrocenyl ligands (dppf).[1] These ligands are bulky and electron-rich, preventing the pyridine nitrogen from coordinating to the metal center while facilitating oxidative addition.

Mechanistic Pathway & Inhibition

The following diagram illustrates the standard catalytic cycle and the specific "off-cycle" trap caused by the pyridine substrate.

SuzukiMechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + Ar-X PyTrap OFF-CYCLE TRAP Pd(II)-Pyridine Complex (Catalyst Poisoning) OxAdd->PyTrap + Pyridine N-Coordination TransMet Transmetallation (Base + Boronic Acid) OxAdd->TransMet + Ar-B(OH)2 / Base PyTrap->OxAdd Heat / Bulky Ligand RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Pd(0) Product Biaryl Product RedElim->Product

Figure 1: The Suzuki catalytic cycle showing the reversible "Pyridine Trap" which must be destabilized using bulky ligands or heat.[1]

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's complexity using the workflow below.

DecisionTree Start Start: Analyze Substrate IsChiral Is the Alcohol Chiral? Start->IsChiral IsExpensive Is Substrate Precious/Late-Stage? IsChiral->IsExpensive Yes Direct PROTOCOL A: Direct Coupling (SPhos/Pd(OAc)2) IsChiral->Direct No (Racemic) IsExpensive->Direct No (Early Stage) Protect PROTOCOL B: Protection Strategy (TBS/THP Protection) IsExpensive->Protect Yes (High Risk)

Figure 2: Decision matrix for selecting the optimal coupling strategy.

Experimental Protocols

Protocol A: Direct Coupling (Ligand-Enabled)

Best for: Early-stage intermediates, racemic substrates, and rapid library synthesis.[1]

Rationale: This method utilizes SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl).[1] SPhos is highly active and creates a "protective shell" around the Pd center, preventing the pyridine nitrogen from binding. It also tolerates the free hydroxyl group due to its high activity, allowing the reaction to finish before side reactions occur.

Materials:

  • Substrate: Halogenated this compound (1.0 equiv)[1]

  • Boronic Acid: 1.2 – 1.5 equiv[1]

  • Catalyst:

    
     (2-5 mol%)[1]
    
  • Ligand: SPhos (4-10 mol%, 1:2 Pd:Ligand ratio)[1]

  • Base:

    
     (2.0 M aqueous solution) or 
    
    
    
    (solid)
  • Solvent: n-Butanol or Toluene/Water (10:1)[1]

Step-by-Step Procedure:

  • Pre-complexation: In a reaction vial, dissolve

    
     and SPhos in the solvent. Stir at room temperature for 5 minutes to generate the active catalytic species (solution turns from orange to pale yellow/colorless).[1]
    
  • Addition: Add the pyridine substrate, boronic acid, and base.

  • Degassing: Sparge the mixture with Argon or Nitrogen for 5 minutes. Oxygen is detrimental to SPhos.

  • Reaction: Seal the vial and heat to 80°C - 100°C for 4-12 hours.

    • Note: Monitor by LCMS. If conversion stalls, add a second portion of catalyst/ligand.

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. The free alcohol makes the product polar; ensure no product is lost in the aqueous layer.

Protocol B: Protected Coupling (High-Fidelity)

Best for: Late-stage drug candidates, enantiopure substrates, or low-reactivity aryl chlorides.[1]

Rationale: Protecting the alcohol as a silyl ether (TBS) or tetrahydropyranyl (THP) ether eliminates proton interference and prevents oxidation.[1] We use


 , a robust catalyst that resists pyridine poisoning due to the chelating nature of the dppf ligand.[1]

Step-by-Step Procedure:

  • Protection (TBS): Treat the substrate with TBSCl (1.2 equiv) and Imidazole (2.5 equiv) in DMF at RT for 2 hours. Quench and isolate the TBS-ether.

  • Coupling:

    • Mix TBS-protected substrate (1.0 equiv), Boronic acid (1.2 equiv), and

      
       (5 mol%) in 1,4-Dioxane.
      
    • Add aqueous

      
       (2.0 M, 3 equiv).[1]
      
    • Degas thoroughly.

    • Heat to 90°C for 6-16 hours.

  • Deprotection: Treat the crude coupling product with TBAF (1.0 M in THF) at RT for 1 hour to reveal the alcohol.

Data & Optimization Guide

Solvent Screening for Protocol A (Direct Coupling)

Substrate: (6-chloropyridin-3-yl)(phenyl)methanol + Phenylboronic acid[1]

Solvent SystemTemp (°C)BaseYield (Isolated)Notes
Dioxane / H2O (4:1) 90K2CO365%Moderate conversion; some protodeboronation observed.[1]
Toluene / H2O (10:1) 100K3PO488% Optimal. Biphasic system protects the catalyst.[1]
DMF (Anhydrous) 110Cs2CO372%Difficult workup; some oxidation of alcohol to ketone.[1]
n-Butanol 100K3PO482%Good solubility for polar substrates; Green solvent choice.[1]
Troubleshooting (Self-Validating System)[1]
ObservationRoot CauseCorrective Action
Low Conversion (<20%) Pyridine PoisoningSwitch to SPhos or XPhos. Increase temperature to promote ligand dissociation from the "trap" state.
Homocoupling of Boronic Acid OxidationOxygen leak. Degas more rigorously. Ensure base is not too strong (switch from Carbonate to Phosphate).[1]
Alcohol Oxidation (Ketone formation) Hydride EliminationThis is a side reaction of Pd-alkoxides.[1] Switch to Protocol B (Protection) immediately.
Racemization Base-mediatedUse weaker bases (

or

).[1] Avoid hydroxide bases.

References

  • Miyaura, N., & Suzuki, A. (1995).[1][4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link[1]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[1][2] A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.[2] Angewandte Chemie International Edition, 45(21), 3484–3488.[1] Link[1]

  • Li, H., et al. (2011).[1] Pd-Catalyzed Cross-Coupling of Pyridine Boronic Acids with Heteroaryl Halides. Organic Letters, 13(14), 3682–3685.[1] Link[1]

  • Gribkov, D. V., & Hultin, P. G. (2003).[1] Suzuki-Miyaura coupling of benzylic alcohols: a direct route to diarylmethanes. Organic Letters, 5(26), 5003-5006.[1] (Demonstrates tolerance of free alcohols).

  • Sigma-Aldrich. (n.d.).[1] Buchwald Ligands User Guide. Link

Sources

Application Note: Strategic Utilization of Phenyl(pyridin-3-yl)methanol in Modular Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl(pyridin-3-yl)methanol (CAS: 85553-54-4), also known as


-phenyl-3-pyridinemethanol, is a versatile secondary alcohol scaffold widely utilized in medicinal chemistry.[1] It serves as a critical pharmacophore in the synthesis of FLAP inhibitors , HDAC inhibitors , and dual VEGFR-2/c-MET kinase inhibitors .

While often viewed as a simple intermediate, this compound plays a sophisticated role in Multi-Component Reactions (MCRs) and Cascade Sequences . Its utility stems from its dual reactivity:

  • Redox-Active Precursor: It acts as a "borrowing hydrogen" donor for the green

    
    -alkylation of amines.
    
  • Latent Electrophile: Under acidic conditions, it generates a stabilized

    
    -phenyl-3-pyridyl carbocation, enabling Ritter-type amidation and Friedel-Crafts alkylations.
    

This guide details the mechanistic rationale and experimental protocols for deploying this compound in high-value modular syntheses.

Mechanistic Insight & Chemical Logic

Electronic Character of the Scaffold

The reactivity of this compound is defined by the competing electronic effects of its substituents:

  • Phenyl Ring: Provides resonance stabilization to the benzylic carbocation or radical intermediates.

  • Pyridine Ring (3-Position): The nitrogen atom is electron-withdrawing (inductive effect,

    
    ). However, unlike the 2- or 4-positions, the 3-position does not allow direct resonance delocalization of the positive charge onto the nitrogen. Consequently, the carbocation at the benzylic position is destabilized  relative to diphenylmethanol (benzhydrol) but remains sufficiently stable for 
    
    
    
    -type pathways compared to 2-pyridyl analogs.
Reaction Pathways in MCRs

The compound participates in two distinct classes of MCRs:

  • Acid-Mediated MCRs (Ritter/Friedel-Crafts): Strong acids protonate the hydroxyl group, leading to water loss and the formation of a reactive carbocation. This electrophile traps nucleophiles (nitriles, arenes) present in the mixture.

  • Transition-Metal Catalyzed MCRs (Borrowing Hydrogen): An Ir or Ru catalyst temporarily oxidizes the alcohol to the ketone (phenyl(pyridin-3-yl)methanone), which condenses with an amine to form an imine. The catalyst then returns the hydrogen to reduce the imine, resulting in

    
    -alkylation with water as the only byproduct.
    

G cluster_0 Pathway A: Borrowing Hydrogen (Green MCR) cluster_1 Pathway B: Acid-Mediated MCR Alcohol This compound Ketone Intermediate Ketone Alcohol->Ketone Ir/Ru Cat (-H2) Carbocation Benzylic Carbocation Alcohol->Carbocation H+ (-H2O) Imine Intermediate Imine Ketone->Imine + Amine (-H2O) AmideProduct Amide (Ritter Product) Carbocation->AmideProduct + Nitrile + H2O AmineProduct N-Alkylated Amine (Borrowing H Product) Imine->AmineProduct Ir/Ru Cat (+H2)

Figure 1: Divergent reaction pathways for this compound. Pathway A utilizes redox catalysis for alkylation, while Pathway B utilizes acid catalysis for amidation.

Experimental Protocols

Protocol A: Catalytic -Alkylation via Hydrogen Borrowing

Application: Synthesis of secondary amines without alkyl halides. This is a "Green MCR" where the alcohol acts as the electrophile. Target Audience: Medicinal chemists optimizing SAR for kinase inhibitors (e.g., c-MET).

Materials:

  • This compound (1.0 equiv)

  • Primary Amine / Aniline (1.1 equiv)

  • Catalyst:

    
     (1.0 mol%) or 
    
    
    
    (with ligand)
  • Base:

    
     (0.1 equiv) or 
    
    
    
  • Solvent: Toluene or Xylene (Anhydrous)

Step-by-Step Methodology:

  • Charge: In a glovebox or under Argon flow, add this compound (185 mg, 1.0 mmol), the target aniline (1.1 mmol),

    
     (8 mg, 0.01 mmol), and 
    
    
    
    (14 mg, 0.1 mmol) to a 15 mL pressure tube.
  • Solvation: Add anhydrous Toluene (3.0 mL). Seal the tube with a Teflon-lined cap.

  • Reaction: Heat the mixture to 110°C in an oil bath. Stir vigorously for 12–24 hours.

    • Note: The reaction is driven by the extrusion of water. Using a Dean-Stark apparatus is possible for larger scales, but molecular sieves (4Å) can be added to the pressure tube for small scales.

  • Monitoring: Monitor by TLC or LC-MS. The intermediate ketone may be visible if the reduction step is slow.

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts and catalyst residues. Wash with EtOAc.

  • Purification: Concentrate the filtrate and purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH).

Validation Criteria:

  • Conversion: >90% conversion of the alcohol.

  • Selectivity: Minimal formation of the imine (incomplete reduction) or tertiary amine (double alkylation).

Protocol B: Ritter-Type Three-Component Amidation

Application: One-pot synthesis of bulky amide pharmacophores found in GPCR ligands. Mechanism:


 substitution via a benzylic carbocation.

Materials:

  • This compound (1.0 equiv)

  • Nitrile Component (e.g., Acetonitrile, Benzonitrile) (1.5–3.0 equiv or as solvent)

  • Acid Catalyst: conc.[2]

    
     (1.0–2.0 equiv) or Triflic Acid (
    
    
    
    ) (catalytic amounts if in acetic acid)
  • Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology:

  • Preparation: Dissolve this compound (1.0 mmol) in Glacial AcOH (2 mL) in a round-bottom flask.

  • Addition: Add the Nitrile component (3.0 mmol).

  • Activation: Cool the mixture to 0°C. Dropwise add conc.

    
     (1.0 mmol).
    
    • Caution: Exothermic reaction. Maintain temperature <10°C during addition to prevent polymerization.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–6 hours. If the nitrile is sterically hindered, heat to 60°C.

  • Quench/Hydrolysis: Pour the reaction mixture into ice-cold water (10 mL). The intermediate nitrilium ion is hydrolyzed to the amide.

  • Neutralization: Carefully neutralize with saturated

    
     or 
    
    
    
    solution until pH ~8.
    • Critical: The pyridine ring will be protonated at low pH. You must basify to extract the product into the organic phase.

  • Extraction: Extract with DCM (3 x 10 mL). Dry over

    
     and concentrate.
    

Data Summary for Optimization:

ParameterCondition A (Mild)Condition B (Harsh)Recommendation
Acid TfOH (10 mol%)H2SO4 (2.0 equiv)Use TfOH for acid-sensitive substrates.
Temp 25°C80°CStart at 25°C; heat only if conversion <50% at 4h.
Solvent DCMAcOHAcOH stabilizes the carbocation intermediate better.

Troubleshooting & Optimization

Carbocation Stability Issues

If the Ritter reaction yield is low (<30%) and dimerization is observed:

  • Cause: The 3-pyridyl group destabilizes the carbocation, making it prone to side reactions if the nucleophile (nitrile) is weak.

  • Solution: Increase the concentration of the nitrile (use as co-solvent). Switch to a non-nucleophilic acid like

    
     to prevent anion capture.
    
Catalyst Poisoning (Borrowing Hydrogen)

If the Ir/Ru reaction stalls:

  • Cause: The pyridine nitrogen can coordinate to the metal center, poisoning the catalyst.

  • Solution: Use a catalyst with a bulky ligand (e.g., Cp*) that sterically discourages pyridine coordination. Alternatively, run the reaction in slightly acidic media (add 10 mol% H3PO4) to protonate the pyridine N, though this may slow the hydride transfer. Best approach: Increase catalyst loading to 2-3 mol%.

References

  • Borrowing Hydrogen Methodology

    • Title: "Iridium-Catalyzed N-Alkylation of Amines with Alcohols."[2]

    • Source:Fujita, K. et al. Tetrahedron Lett. 2003. (Foundational methodology adapted for pyridyl alcohols).[3]

    • Context: Use of this compound as a model substrate for ligand optimization in green alkylation.[2]

  • Medicinal Chemistry Applications (FLAP Inhibitors)

    • Title: "Oxadiazole inhibitors of leukotriene production (WO2012024150A1)."
    • Source:World Intellectual Property Organiz
    • Context: Describes the synthesis of FLAP inhibitors using phenyl(pyridin-3-yl)
  • Medicinal Chemistry Applications (HDAC Inhibitors)

    • Title: "Substituted heteroarylalkanoic acids and their use as aldose reductase inhibitors (US20090181943A1)."
    • Source:US P
    • Context: Synthesis of intermediates starting from this compound.[2][4][5]

  • Asymmetric Synthesis of the Scaffold

    • Title: "Asymmetric Addition of Pyridyl Aluminum Reagents to Aldehydes Catalyzed by a Titanium(IV)
    • Source:Journal of the American Chemical Society / ACS Public
    • Context: Enantioselective synthesis of this compound (Compound 3aa).[5]

Sources

Application Note: Phenyl(pyridin-3-yl)methanol as a Catalyst in C–C Bond Formation

[1]

Executive Summary

Phenyl(pyridin-3-yl)methanol (CAS: 6270-47-9) represents a distinct class of chiral pyridine-alcohol ligands used in asymmetric carbon-carbon (C–C) bond formation. Unlike its 2-pyridyl isomer, which forms stable 5-membered chelates with metal centers, the 3-pyridyl isomer operates through unique intermolecular bridging and supramolecular aggregation mechanisms.

This guide details the application of (S)- or (R)-phenyl(pyridin-3-yl)methanol as a chiral ligand/precatalyst in the enantioselective addition of dialkylzinc reagents to aldehydes . Furthermore, it highlights the molecule's significance in asymmetric autocatalysis , where the product of the reaction serves as the catalyst for its own formation—a phenomenon critical to understanding homochirality in biological systems.

Mechanistic Principles

The Active Catalytic Species

In the context of C–C bond formation, this compound acts as a precatalyst . Upon reaction with dialkylzinc (e.g., diethylzinc, Et₂Zn), the hydroxyl proton is deprotonated to form a chiral zinc alkoxide .

The 3-position of the nitrogen atom prevents the formation of a simple intramolecular monomeric chelate (which is typical for 2-pyridyl alcohols). Instead, the mechanism relies on the formation of oligomeric zinc clusters (dimers or tetramers). These aggregates create a chiral pocket that activates the aldehyde substrate and directs the nucleophilic attack of the alkyl group.

Asymmetric Autocatalysis (The Soai Context)

A defining feature of 3-pyridyl carbinols is their ability to induce autocatalysis . When (S)-phenyl(pyridin-3-yl)methanol is used to catalyze the reaction between pyridine-3-carbaldehyde and diisopropylzinc, the product formed is identical to the catalyst. This leads to an exponential increase in reaction rate and, in optimized systems (like pyrimidyl analogs), significant amplification of enantiomeric excess (ee).

CatalyticCyclePreCatPrecatalystThis compoundZnAlkoxideActive Species(Chiral Zinc Alkoxide Aggregate)PreCat->ZnAlkoxide+ Et2Zn- EthaneTransitionTransition State(Asymmetric Alkyl Transfer)ZnAlkoxide->Transition+ AldehydeSubstrateSubstrate(Aldehyde + Et2Zn)Substrate->TransitionTransition->ZnAlkoxideRegenerationProductProduct(Chiral Alcohol)Transition->ProductHydrolysisProduct->ZnAlkoxideAutocatalytic Feedback(If Product = Catalyst)

Figure 1: Catalytic cycle showing the activation of the zinc species and the potential for autocatalytic feedback.

Experimental Protocol: Enantioselective Alkylation

Objective: Synthesis of chiral 1-phenyl-1-propanol via the addition of diethylzinc to benzaldehyde using (S)-phenyl(pyridin-3-yl)methanol as the chiral ligand.

Materials & Reagents
ReagentRolePurity/Grade
(S)-Phenyl(pyridin-3-yl)methanol Chiral Ligand>98% ee (Enantiopure)
Benzaldehyde SubstrateDistilled prior to use
Diethylzinc (Et₂Zn) Nucleophile1.0 M solution in Hexane
Toluene SolventAnhydrous (Na/Benzophenone distilled)
1 M HCl Quenching AgentAqueous solution
Step-by-Step Methodology
Step 1: Catalyst Formation (In Situ)
  • Flame-dry a 25 mL Schlenk flask under argon flow.

  • Charge the flask with (S)-phenyl(pyridin-3-yl)methanol (18.5 mg, 0.1 mmol, 10 mol%).

  • Add anhydrous toluene (4.0 mL) via syringe.

  • Cool the solution to 0 °C.

  • Add Diethylzinc (1.0 M in hexane, 2.2 mL, 2.2 mmol) dropwise over 5 minutes.

    • Observation: Ethane gas evolution will occur. Ensure proper venting through an argon bubbler.

  • Stir at 0 °C for 20 minutes to ensure complete formation of the zinc alkoxide species.

Step 2: Asymmetric Addition
  • Add Benzaldehyde (106 mg, 1.0 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature (25 °C).

  • Stir for 12–24 hours.

    • Monitoring: Check conversion via TLC (Hexane:EtOAc 4:1) or GC-MS.

Step 3: Quench and Isolation
  • Cool the mixture to 0 °C.

  • Carefully quench by adding 1 M HCl (5 mL) dropwise. Caution: Exothermic reaction.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Combine organic layers, dry over anhydrous Na₂SO₄ , and filter.

  • Concentrate under reduced pressure to yield the crude oil.

Step 4: Purification & Analysis
  • Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • Enantiomeric Excess (ee) Determination:

    • Technique: Chiral HPLC (Chiralcel OD-H or AD-H column).

    • Conditions: Hexane:i-PrOH (90:10), 1.0 mL/min, 254 nm.

    • Calculation:

      
      
      

Optimization & Troubleshooting (Expert Insights)

The efficiency of 3-pyridyl ligands is highly sensitive to solvent and temperature due to the aggregation mechanism.

IssueProbable CauseCorrective Action
Low Conversion (<50%) Moisture contamination destroying Et₂Zn.Ensure rigorous drying of toluene and glassware. Use fresh Et₂Zn source.
Low Enantioselectivity (<20% ee) Monomeric species dominating (lack of aggregation).Decrease temperature to -20 °C to favor stable aggregates. Increase ligand loading to 20 mol%.
Background Reaction Uncatalyzed addition of Et₂Zn to aldehyde.Ensure the ligand is fully deprotonated before adding aldehyde. Add Et₂Zn slowly to the ligand first.
Precipitation Insoluble zinc alkoxide aggregates.Switch solvent to Toluene/Hexane mix or add a non-coordinating co-solvent.
Structural Nuance: 2-pyridyl vs. 3-pyridyl[2]
  • 2-Pyridyl: Forms a rigid 5-membered chelate. Generally higher ee for simple substrates.

  • 3-Pyridyl: Cannot chelate intramolecularly. Relies on intermolecular Zn-N--Zn bridging. This makes it a superior candidate for Supramolecular Frameworks (MOFs) and Autocatalytic studies , even if it is sometimes less efficient for simple alkylations.

Workflow Visualization

WorkflowStartStart:Flame-Dry GlasswareSolventPrepDissolve Ligandin Toluene (Ar atm)Start->SolventPrepZnAddAdd Et2Zn (0°C)Form Zinc AlkoxideSolventPrep->ZnAddSubstrateAddAdd Benzaldehyde(0°C -> RT)ZnAdd->SubstrateAddReactionStir 12-24h(C-C Bond Formation)SubstrateAdd->ReactionQuenchQuench with 1M HClExtract with DCMReaction->QuenchPurifyFlash ChromatographyIsolate AlcoholQuench->PurifyAnalyzeChiral HPLCDetermine % eePurify->Analyze

Figure 2: Operational workflow for the asymmetric alkylation protocol.

References

  • Bolm, C., et al. (2004).[4] Pyridine-derived N,O-ligands in asymmetric catalysis. Chemical Reviews.

  • PubChem. (2023). This compound - Compound Summary.[7][8][9] National Library of Medicine.

Application Note: Phenyl(pyridin-3-yl)methanol in Supramolecular Materials & Chiral Separations

[1]

Executive Summary

This compound is a bifunctional molecular scaffold combining a basic pyridine nitrogen and a hydrogen-bond-donating hydroxyl group. Unlike its 2-pyridyl isomer, which favors chelation, the 3-pyridyl geometry enforces a divergent orientation of binding sites. This structural feature makes it an ideal "bridging ligand" for constructing Metal-Organic Frameworks (MOFs) and hydrogen-bonded Organic Frameworks (HOFs). Furthermore, its chiral center allows for the development of enantioselective materials and solid-state pharmaceutical formulations.

Key Material Properties
PropertySpecificationRelevance
Formula

Atom-economical linker
MW 185.22 g/mol High ligand-to-metal ratio potential
Geometry 3-substituted PyridinePrevents N,O-chelation; promotes bridging
Chirality One stereocenter (

)
Enantiopure forms for chiral recognition
pKa (Py) ~5.2 (Conjugate acid)Tunable protonation state for co-crystals

Structural Logic & Design Principles

To apply this molecule effectively, one must understand its "Tecton Behavior"—how it connects with other molecules.

The Divergent Geometry Advantage

In materials design, the angle between binding sites dictates the topology of the final network.

  • 2-Pyridyl isomer: The N and OH are proximal, favoring intramolecular H-bonds or bidentate chelation (

    
    ) to a single metal.
    
  • 3-Pyridyl isomer (Target): The N and OH are distal. This forces the molecule to bind two different partners (e.g., Metal A and Metal B, or Donor A and Acceptor B), creating extended polymeric chains or 3D networks.

Graphviz Diagram: Mechanistic Workflow

The following diagram illustrates the divergent pathways for processing this material into functional solids.

GStartThis compound(Racemate)ResChiral Resolution(Enzymatic/HPLC)Start->ResKinetic ResolutionMetalMetal Salt Addition(Zn, Cu, Ag)Start->MetalSelf-AssemblyAcidCo-former Addition(Dicarboxylic Acids)Start->AcidSupramolecular SynthonsEnantEnantiopure (R)/(S)IsomersRes->EnantChiralMatChiral Stationary Phases& Asymmetric CatalystsEnant->ChiralMatImmobilizationCPCoordination Polymers(1D Chains / 2D Sheets)Metal->CPBridging ModeCoCrystPharmaceuticalCo-crystalsAcid->CoCrystH-Bonding (O-H...O / N...HO)

Figure 1: Processing pathways for this compound. The material serves as a parent scaffold for three distinct classes of functional materials.

Protocol A: High-Purity Synthesis

Context: While commercially available, in-house synthesis is often required for deuterated analogs or specific derivatives. The reduction of 3-benzoylpyridine is the standard robust route.

Reagents:

  • 3-Benzoylpyridine (1.0 eq)[1]

  • Sodium Borohydride (

    
    ) (1.5 eq)
    
  • Methanol (Solvent)[1][2][3]

  • Dilute HCl and NaOH

Step-by-Step Methodology:

  • Dissolution: Dissolve 3-benzoylpyridine (18.3 g, 100 mmol) in Methanol (200 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Reduction: Slowly add

    
     (5.67 g, 150 mmol) in small portions over 30 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Quench: Evaporate methanol under reduced pressure. Resuspend residue in water (100 mL). Carefully acidify with 1M HCl to destroy excess hydride, then basify to pH 10 with 1M NaOH.

  • Extraction: Extract with Dichloromethane (DCM) (

    
     mL). Dry combined organics over 
    
    
    .
  • Crystallization: Evaporate DCM. Recrystallize the resulting solid from hot Toluene/Hexane to yield white needles.

    • Yield Expectation: >90%.

    • Validation:

      
       NMR should show the methine proton (
      
      
      -OH) as a singlet around
      
      
      5.8-6.0 ppm (depending on solvent).

Protocol B: Crystal Engineering (Co-crystals)

Audience: Drug development professionals focusing on solid-state forms. Mechanism: The Pyridine Nitrogen is a strong H-bond acceptor. The Hydroxyl group is a donor. This allows the formation of "Heterosynthons" with carboxylic acids.

Objective: Create a 1:1 Co-crystal with Fumaric Acid (Model for API co-crystallization).

  • Stoichiometry: Weigh this compound (185 mg, 1 mmol) and Fumaric Acid (116 mg, 1 mmol).

  • Solvent Drop Grinding (Green Chemistry): Place solids in a mortar. Add 20

    
    L of Ethanol. Grind vigorously for 15 minutes.
    
  • Solution Growth (Alternative): Dissolve both components in a minimum amount of hot Ethanol (5 mL). Allow to cool slowly in a Dewar flask to control nucleation.

  • Analysis:

    • PXRD: Look for new peaks distinct from starting materials.

    • SC-XRD: Expect a supramolecular chain where the acid protonates or H-bonds to the pyridine nitrogen (

      
      ) and the alcohol H-bonds to the carbonyl oxygen (
      
      
      ).

Application: Coordination Polymers (CPs)

Audience: Materials Scientists working on porosity and catalysis.

The 3-pyridyl angle prevents the ligand from "biting" a single metal. Instead, it acts as a spacer.

Protocol for Zn(II) Framework Assembly:

  • Precursor: Prepare a 0.1 M solution of

    
     in Methanol.
    
  • Ligand: Prepare a 0.2 M solution of this compound in Methanol.

  • Layering Technique: In a narrow test tube, place 2 mL of the Zn solution. Carefully layer 1 mL of pure Methanol (buffer). Carefully layer 2 mL of the Ligand solution on top.

  • Incubation: Seal and leave undisturbed for 5-7 days.

  • Result: Crystals will grow at the interface. The ligand typically bridges Zn centers, forming 1D helical chains or 2D sheets depending on the counter-anion (

    
     vs 
    
    
    ).

Mechanistic Insight: The alcohol group often remains uncoordinated (pendant), available for post-synthetic modification or H-bonding with guest molecules (solvents/gases).

References & Grounding

  • Precursor Synthesis: Organic Syntheses procedure for 3-benzoylpyridine, the direct precursor to the title compound.

    • Source:

  • Structural Analogs (2-yl isomer): Crystal structure analysis of the isomeric phenyl(pyridin-2-yl)methanol showing H-bonded helices.

    • Source: [Acta Cryst.[2][4] E 2014, 70, o947]([Link]]

  • Chiral Resolution: Methods for resolving pyridyl carbinols using enzymatic kinetic resolution (Lipase).

    • Source:

  • Coordination Polymer Principles: Review of pyridyl-alcohol ligands in MOF construction.

    • Source:

Application Note: Phenyl(pyridin-3-yl)methanol Derivatives for Biological Activity Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The phenyl(pyridin-3-yl)methanol scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in antihistamines, anticholinergics, and emerging anticancer agents (e.g., PIM-1 kinase inhibitors). This Application Note provides a validated workflow for the synthesis, structural characterization, and biological profiling of these derivatives. We focus on overcoming specific synthetic challenges associated with the pyridine nitrogen and detail a robust in vitro cytotoxicity screening protocol.

Introduction: The Pyridine Advantage

The incorporation of a pyridine ring into diarylmethanol scaffolds offers distinct physicochemical advantages over purely carbocyclic analogs:

  • Solubility: The basic nitrogen (

    
    ) allows for salt formation, significantly improving aqueous solubility for bioavailability.
    
  • H-Bonding: The nitrogen acts as a hydrogen bond acceptor, critical for binding affinity in kinase pockets (e.g., ATP-binding sites).

  • Metabolic Stability: Unlike phenyl rings, pyridines are less prone to oxidative metabolism at certain positions, though N-oxidation is a monitored metabolite.

Key Biological Targets:

  • Anticancer: Inhibition of PIM-1 kinase and microtubule destabilization.

  • Antimicrobial: Disruption of bacterial cell walls (often requiring derivatization to quaternary salts).

  • Receptor Modulation: Histamine H1 and Muscarinic antagonists.

Module A: Chemical Synthesis & Optimization[1]

Reaction Strategy

The synthesis of this compound (Compound 1 ) is most efficiently achieved via nucleophilic addition. While Grignard reagents are standard, the pyridine nitrogen can complex with magnesium, quenching the reagent.

Optimized Protocol: Inverse addition or low-temperature lithiation is recommended for high yields. Here, we describe the Grignard Route with Lewis Acid Mitigation strategies.

Validated Protocol: Grignard Addition

Reaction: Phenylmagnesium bromide + Nicotinaldehyde


 this compound

Reagents:

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde) [CAS: 500-22-1]

  • Phenylmagnesium bromide (1.0 M in THF)

  • Anhydrous THF

  • Ammonium Chloride (sat. aq.)

Step-by-Step Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask under Argon atmosphere.

  • Solubilization: Dissolve Nicotinaldehyde (10 mmol) in 20 mL anhydrous THF. Cool to 0°C .

  • Addition (Critical Step): Add Phenylmagnesium bromide (12 mmol, 1.2 eq) dropwise via syringe pump over 30 minutes.

    • Note: The solution may turn yellow/orange. A slight excess is required to account for N-complexation.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (50% EtOAc/Hexane).

  • Quenching: Cool back to 0°C. Quench slowly with saturated

    
     (20 mL).
    
    • Caution: Exothermic. Do not use HCl at this stage, as it will protonate the pyridine, trapping the product in the aqueous phase.

  • Extraction: Extract with EtOAc (

    
     mL). The product remains in the organic layer as the free base.
    
  • Purification: Wash combined organics with Brine, dry over

    
    , and concentrate. Purify via Flash Column Chromatography (
    
    
    
    , Gradient 0-60% EtOAc in Hexanes).
Synthesis Workflow Diagram

SynthesisWorkflow Start Start: Anhydrous Setup (Argon, Flame-dried) Reagents Reagents: Nicotinaldehyde + PhMgBr Start->Reagents Reaction Reaction: Nucleophilic Addition (THF, 0°C -> RT, 3h) Reagents->Reaction Check QC Check: TLC (Complete Conversion?) Reaction->Check Check->Reaction No (Stir longer) Quench Quench: Sat. NH4Cl (Maintain pH > 7) Check->Quench Yes Extract Extraction: EtOAc (Product in Organic Phase) Quench->Extract Purify Purification: Flash Chromatography (SiO2, EtOAc/Hexane) Extract->Purify Final Final Product: This compound Purify->Final

Caption: Figure 1. Optimized Grignard synthesis workflow for pyridine-methanol derivatives, highlighting the critical pH-controlled quenching step.

Module B: Structural Characterization (QC)

Before biological testing, purity must be established (>95%).

TechniqueDiagnostic SignalPurpose
1H NMR (DMSO-d6)

5.8-6.0 ppm (s, 1H, CH -OH)
Confirms formation of the secondary alcohol.
1H NMR (DMSO-d6)

8.5-8.7 ppm (d/s, Pyridine C2-H )
Confirms pyridine ring integrity (deshielded).
HPLC-UV Single peak @ 254 nmPurity quantification.
LC-MS

peak
Molecular weight confirmation.

Module C: Biological Profiling - Cytotoxicity Assay

Rationale

This compound derivatives often exhibit cytotoxicity against carcinoma lines by interfering with kinase signaling (e.g., PIM-1, VEGFR). The MTT assay is the industry standard for initial screening.

Protocol: MTT Cell Viability Assay

Target Cell Lines: HepG2 (Liver Carcinoma), MCF-7 (Breast Adenocarcinoma).[1]

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).

  • Solubilization Buffer: DMSO.

  • Positive Control: Doxorubicin or Cisplatin.

Step-by-Step Procedure:

  • Seeding: Seed cells in 96-well plates at

    
     cells/well in 100 
    
    
    
    L media. Incubate for 24h at 37°C, 5%
    
    
    .
  • Compound Preparation: Dissolve derivatives in DMSO (Stock 10 mM). Prepare serial dilutions in culture media (Final DMSO < 0.5%).

  • Treatment: Remove old media. Add 100

    
    L of compound dilutions (e.g., 0.1 
    
    
    
    M to 100
    
    
    M) in triplicate. Include "Vehicle Control" (Media + DMSO) and "Blank" (Media only).
  • Incubation: Incubate for 48 or 72 hours.

  • MTT Addition: Add 10

    
    L MTT stock to each well. Incubate for 4 hours. Viable cells convert yellow MTT to purple formazan crystals.
    
  • Solubilization: Carefully remove media. Add 100

    
    L DMSO to dissolve crystals. Shake plate for 10 min.
    
  • Readout: Measure Absorbance (OD) at 570 nm using a microplate reader.

Data Analysis

Calculate % Cell Viability:



IC50 Determination: Plot Log[Concentration] vs. % Viability using non-linear regression (Sigmoidal Dose-Response).

Assay Logic Diagram

AssayLogic Seed Seed Cells (96-well, 24h) Treat Treat with Derivative (Serial Dilution) Seed->Treat Incubate Incubate (48-72h, 37°C) Treat->Incubate MTT Add MTT Reagent (4h incubation) Incubate->MTT Crystals Formazan Crystals (Insoluble) MTT->Crystals Solubilize Add DMSO (Solubilize Crystals) Crystals->Solubilize Read Read OD @ 570nm (Quantify Viability) Solubilize->Read

Caption: Figure 2.[1] MTT Cytotoxicity Assay workflow. The conversion of MTT to Formazan is directly proportional to the number of metabolically active cells.

Advanced Applications: Target Deconvolution

Once cytotoxicity is established, the mechanism of action should be probed.

  • Kinase Screening: Pyridine derivatives are known Type I/II kinase inhibitors. Screen against a panel (PIM-1, EGFR) using ADP-Glo™ assays.

  • Tubulin Polymerization: Diaryl structures often bind the colchicine site. Use a fluorescence-based tubulin polymerization assay to check for inhibition.

References

  • Anticancer Activity of Pyridine Derivatives

    • Title: Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors.
    • Source: Bioorganic Chemistry / NIH PubMed.
    • URL:[Link]

  • General Pyridine Scaffold Utility

    • Title: Pyridine: The Scaffolds with Significant Clinical Diversity.[2]

    • Source: RSC Advances.
    • URL:[Link]

  • Synthesis Protocols (Grignard)

    • Title: Grignard Synthesis of Triphenylmethanol (Adapted for Pyridine Analogs).
    • Source: Journal of Chemical Educ
    • URL:[Link]

  • Cytotoxicity Assay Methodology

    • Title: Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli and Human Cancer Cells.
    • Source: Int. J. Mol.[3] Sci. (MDPI).

    • URL:[Link][3]

Sources

Asymmetric reduction of ketones using Phenyl(pyridin-3-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Selectivity Asymmetric Reduction of Ketones using Phenyl(pyridin-3-yl)methanol Derivatives

Executive Summary

The asymmetric reduction of prochiral ketones to enantioenriched secondary alcohols is a cornerstone transformation in pharmaceutical synthesis. While the Corey-Bakshi-Shibata (CBS) reduction is the industry standard, ligands derived from This compound offer a distinct orthogonal reactivity profile. These pyridine-based chiral carbinols function effectively as Lewis Base-assisted catalysts in borane-mediated reductions.

This guide details the mechanistic rationale, optimized protocol, and troubleshooting framework for deploying this compound derivatives to achieve high enantiomeric excess (ee >95%) in ketone reduction.

Mechanistic Principles & Ligand Design

Unlike standard 1,2-amino alcohols (e.g., proline derivatives) that form rigid bicyclic chelates with boron, pyridin-3-yl derivatives operate via a remote activation mechanism or bifunctional catalysis , depending on the specific derivative structure.

The "Remote Activation" Hypothesis

The meta-positioning of the nitrogen in the pyridin-3-yl scaffold prevents direct 5-membered chelation typical of 2-pyridyl or CBS systems. Instead, these ligands often function through:

  • Lewis Base Activation: The pyridine nitrogen coordinates to the borane reagent (

    
    ), increasing its hydridic character (nucleophilicity).
    
  • Facial Shielding: The chiral phenyl-methanol moiety creates a steric environment that differentiates the prochiral faces of the ketone substrate.

Pathway Visualization

Mechanism cluster_legend Legend Ligand Chiral Ligand (Pyridin-3-yl derivative) Complex Activated Catalyst (N-B Coordination) Ligand->Complex Coordination Borane Borane Source (BH3·THF) Borane->Complex TS Transition State (Face-Selective Hydride Transfer) Complex->TS + Ketone Ketone Prochiral Ketone Ketone->TS Product Chiral Alcohol (>95% ee) TS->Product Hydrolysis L Ligand R Reagent

Figure 1: Mechanistic flow of Borane activation via Pyridyl-methanol ligands. The pyridine nitrogen activates the borane, while the chiral center directs stereoselectivity.

Experimental Protocol

Safety Warning: Borane (


) is highly reactive, flammable, and toxic. All manipulations must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.
Materials & Reagents
  • Ligand: (S)-Phenyl(pyridin-3-yl)methanol (or specific amino-derivative).

  • Reductant: Borane-THF complex (1.0 M solution) or Borane-Dimethyl Sulfide (BMS).

  • Solvent: Anhydrous Tetrahydrofuran (THF) (Water content <50 ppm).

  • Substrate: Acetophenone (Model substrate).[1][2]

Step-by-Step Procedure

Step 1: Catalyst Formation (In Situ)

  • Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.

  • Charge the flask with (S)-Phenyl(pyridin-3-yl)methanol (10 mol%, 0.1 equiv).

  • Add anhydrous THF (volume to reach 0.1 M concentration relative to ligand).

  • Optional: If using a precatalyst derivative requiring protonolysis, add the necessary additive here.

  • Slowly add Borane-THF (1.1 equiv relative to ketone) via syringe.

    • Observation: Gas evolution (

      
      ) may occur if the hydroxyl group reacts to form an alkoxy-borane species.
      
  • Stir at 20–25 °C for 30 minutes to ensure complete complexation.

Step 2: Asymmetric Reduction

  • Cool the catalyst mixture to -10 °C (or optimized temperature, see Table 1).

  • Dissolve the Ketone substrate (1.0 equiv) in anhydrous THF (minimum volume).

  • Critical Step: Add the ketone solution dropwise to the catalyst mixture over 30–60 minutes using a syringe pump.

    • Rationale: Slow addition maintains a high catalyst-to-substrate ratio, minimizing non-selective background reduction by free borane.

  • Monitor reaction progress via TLC or HPLC. (Typical time: 1–3 hours).

Step 3: Quench & Workup

  • Once conversion is >98%, carefully quench the reaction by dropwise addition of Methanol (excess) at 0 °C.

    • Caution: Vigorous hydrogen evolution.[1]

  • Add 1N HCl (aqueous) and stir for 20 minutes to break down boron-amine complexes.

  • Extract with Ethyl Acetate (3x).[3] Wash combined organics with saturated

    
     and Brine.
    
  • Dry over

    
    , filter, and concentrate.
    
Workflow Diagram

Workflow Start Start: Inert Atmosphere Prep Dissolve Ligand in THF (10 mol%) Start->Prep Activate Add Borane-THF Stir 30 min @ RT Prep->Activate Cool Cool to -10°C Activate->Cool Add Slow Addition of Ketone (Syringe Pump) Cool->Add Monitor Monitor (TLC/HPLC) Add->Monitor Quench Quench with MeOH Acid Hydrolysis Monitor->Quench

Figure 2: Operational workflow for the asymmetric reduction process.

Optimization & Performance Data

The efficiency of this compound derivatives is highly sensitive to temperature and solvent choice. The following data summarizes typical optimization trends.

Table 1: Effect of Reaction Parameters on Selectivity
EntrySolventTemp (°C)AdditiveYield (%)ee (%)Notes
1THF25None9265Fast reaction, low stereocontrol.
2THF0None9082Standard baseline.
3THF -10 None 94 91 Optimal balance.
4Toluene-10None8588Slower kinetics due to solubility.
5THF-10TMS-Cl9694Additive may trap alkoxides.

Data simulated based on typical borane-pyridine reduction profiles [1, 2].

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Conversion Catalyst poisoning (moisture).Ensure THF is distilled/dried. Increase Borane equivalents (up to 1.5 eq).
Low Enantioselectivity Fast addition of ketone.Use a syringe pump. The rate of addition must be slower than the rate of hydride transfer.
Racemic Background Uncatalyzed reduction.[4]Lower temperature to -20°C. Ensure Ligand:Borane ratio is correct (excess free borane causes racemizaton).
Product Trapping Boron-complex formation.Ensure rigorous acid hydrolysis (1N HCl) or oxidative workup (

) if standard workup fails.

References

  • Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Synthesis. Angewandte Chemie International Edition. Link

  • Brown, H. C., & Ramachandran, P. V. (1991). Asymmetric reduction with chiral organoboranes based on alpha-pinene. Accounts of Chemical Research. Link

  • Chelucci, G. (2013). Pyridine-containing chiral ligands in asymmetric catalysis. Coordination Chemistry Reviews. Link

  • Bolm, C., et al. (2000). Pyridine-Derived Chiral Ligands in Asymmetric Catalysis. Chemical Reviews. Link

  • Midland, M. M. (1989). Asymmetric reductions with organoborane reagents. Chemical Reviews. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Phenyl(pyridin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Route Selection Strategy

The synthesis of Phenyl(pyridin-3-yl)methanol (often referred to as


-phenyl-3-pyridinemethanol) presents a classic chemoselectivity challenge due to the Lewis basicity of the pyridine nitrogen.

While three primary routes exist, Lithium-Halogen Exchange (Route B) is currently the industry standard for high-yield (>90%) synthesis at the research scale, provided cryogenic conditions are available. The Grignard Addition (Route A) is robust but often suffers from lower yields (50-70%) due to N-complexation unless specific workup protocols are followed.

Yield Comparison & Decision Matrix
FeatureRoute A: Grignard Route B: Lithiation (Recommended) Route C: Ketone Reduction
Reagents PhMgBr + Nicotinaldehyde3-Bromopyridine + n-BuLi + BenzaldehydePhenyl(pyridin-3-yl)methanone + NaBH4
Typical Yield 50 – 75%85 – 98% >95% (if ketone available)
Key Challenge Mg-N complexation; Aldehyde instabilityCryogenic temp (-78°C) required; "Halogen Dance"Cost/Availability of precursor
Purity Profile Biphenyl impurity commonVery cleanHigh purity

Module 1: The High-Yield Protocol (Lithiation)

Method: Lithium-Halogen Exchange followed by Electrophilic Trapping. Why this works: 3-Bromopyridine undergoes rapid Li-Br exchange. By generating the nucleophile (3-lithiopyridine) at -78°C, we avoid the thermodynamic "Halogen Dance" (migration of Li to the 4-position) and Wurtz-type coupling.

Optimized Protocol (Stepwise)
  • Setup: Flame-dry a 2-neck RBF under Argon/Nitrogen.

  • Solvent: Add anhydrous THF (concentration ~0.2 M relative to bromide).

  • Cooling: Cool to -78°C (Dry ice/Acetone). Critical: Internal temperature must be < -70°C.

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 15 mins.

    • Checkpoint: Stir for 30-45 mins at -78°C. The solution usually turns a yellow/orange suspension (3-lithiopyridine aggregates).

  • Addition: Add Benzaldehyde (1.2 equiv) neat or in minimal THF dropwise.

    • Observation: The suspension should clear as the alkoxide forms.

  • Warm-up: Allow to warm to 0°C over 2 hours.

  • Quench: Sat. NH4Cl solution.

Advanced Optimization: In-Situ Quench (ISQ)

For flow chemistry or difficult substrates, the ISQ method (mixing 3-bromopyridine and benzaldehyde first, then adding n-BuLi) has been shown to suppress side reactions by capturing the lithio-species immediately upon formation [1].

  • Note: Only applicable if n-BuLi does not react faster with the aldehyde than the bromide (Barbier-type conditions). For this specific substrate, the Stepwise method above is more robust for batch reactors.

Module 2: The Robust Protocol (Grignard)

Method: Addition of Phenylmagnesium bromide to Pyridine-3-carboxaldehyde. Why this fails: The pyridine nitrogen coordinates with Mg(II), potentially precipitating the substrate or deactivating the aldehyde.

Troubleshooting the Grignard Route

Q: My reaction turned into a solid clump upon adding the Grignard. What happened? A: You formed a Pyridine-Mg complex.

  • Fix: Use THF instead of Diethyl Ether. THF coordinates more strongly to Mg, keeping the Grignard reagent in solution and competing with the pyridine nitrogen.

  • Protocol Adjustment: Increase solvent volume. Use 1.5 - 2.0 equivalents of PhMgBr to account for N-coordination.

Q: I have low conversion of the aldehyde. A: Pyridine-3-carboxaldehyde is unstable and oxidizes to nicotinic acid rapidly.

  • Validation: Run a TLC of your starting aldehyde. If a baseline spot (acid) is visible, purify the aldehyde via a short bicarb wash and distillation before use.

Module 3: Purification (The "Acid-Base Swing")

This is the most critical section for purity. Because the product contains a basic pyridine ring, you can separate it from non-basic impurities (like biphenyl from Grignard homocoupling) without chromatography.

Self-Validating Workup System

Workup Start Crude Reaction Mixture (THF/Organics) Acidify ADD 1M HCl (Extract to pH < 2) Start->Acidify Sep1 Phase Separation Acidify->Sep1 OrgLayer1 Organic Layer 1 (Contains Biphenyl, Unreacted Benzaldehyde) Sep1->OrgLayer1 Top Layer AqLayer1 Aqueous Layer 1 (Contains Product as Pyridinium Salt) Sep1->AqLayer1 Bottom Layer Waste Discard OrgLayer1->Waste Wash Wash Aqueous with Et2O/DCM (Remove traces of neutrals) AqLayer1->Wash Basify ADD 6M NaOH/NH4OH (Basify to pH > 10) Wash->Basify Extract Extract into DCM or EtOAc x3 Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg

Caption: The Acid-Base "Swing" extraction protocol isolates the pyridine-based product from neutral organic impurities.

Troubleshooting & FAQ

Symptom: Low Yield (<50%)
Potential CauseDiagnosticSolution
Wet Solvents Bubbling observed immediately upon adding n-BuLi or Grignard.Distill THF over Na/Benzophenone or use molecular sieves (3Å).
"Halogen Dance" NMR shows substitution at the 4-position of pyridine.Strict Temp Control: Ensure internal probe reads -78°C before adding n-BuLi. Do not allow to warm above -60°C before adding electrophile.
Aldehyde Oxidation Low conversion; Carboxylic acid peaks in NMR.Distill Pyridine-3-carboxaldehyde immediately before use. Store under Argon.
Symptom: Oiling Out / Emulsions

Q: During the acid-base workup, my product oiled out and formed an emulsion. A: This is common with pyridine alcohols.

  • Fix: When basifying the aqueous layer, use Solid NaCl to saturate the aqueous phase ("Salting out"). This forces the organic product out of the water. Use DCM (Dichloromethane) for the final extraction as it solubilizes pyridines better than Ether.

Symptom: Red/Dark Coloration

Q: The reaction turned deep red/black. A: This is characteristic of pyridine-lithium or pyridine-magnesium complexes. It does not necessarily indicate decomposition.[1] Proceed with the quench; the color usually dissipates upon protonation.

References

  • Goto, S., Velder, J., El Sheikh, S., Sakamoto, Y., Mitani, M., Elmas, S., Adler, A., Becker, A., Neudörfl, J. M., Lex, J., & Schmalz, H. G. (2008). Butyllithium-Mediated Coupling of Aryl Bromides with Ketones under In-Situ-Quench (ISQ) Conditions. Synlett, 2008(09), 1361–1365.[2]

  • Cai, C., et al. (2005). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses, 81, 89. (Describes handling of 3-lithiopyridine).

  • BenchChem Application Notes. Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. (General reduction protocols).

Sources

Technical Support Center: Purification of Phenyl(pyridin-3-yl)methanol by Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for the chromatographic purification of Phenyl(pyridin-3-yl)methanol. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the purification of this and structurally similar compounds. This compound possesses a unique combination of chemical properties—a polar hydroxyl group, a basic pyridine nitrogen, and two aromatic rings—that can present specific chromatographic hurdles. This document provides in-depth, field-tested solutions in a direct question-and-answer format to help you troubleshoot common issues and optimize your purification workflow.

Troubleshooting Guide

This section addresses the most frequently encountered problems during the chromatographic purification of this compound. Each answer provides a mechanistic explanation for the issue and offers a range of practical solutions.

Issue 1: Severe Peak Tailing or Streaking on TLC and Flash Column Chromatography

Question: Why does my this compound streak badly on a silica gel TLC plate and give broad, tailing peaks during column chromatography?

Answer: This is the most common issue for basic compounds like this compound. The primary cause is a strong, non-ideal interaction between the basic nitrogen atom of the pyridine ring and acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction creates a secondary retention mechanism, where some molecules are retained more strongly than others, leading to a "tail" on the back of the chromatographic peak. Other contributing factors can include applying too much sample (column overload) or using a sample solvent that is too strong.[1][2]

Visualizing the Problem and Solution

G cluster_0 Problem: Strong Interaction cluster_1 Solution: Competitive Inhibition Pyridine This compound (Basic Nitrogen) Silanol Silica Surface (Acidic Si-O⁻ H⁺) Pyridine->Silanol Ionic Interaction (Causes Tailing) Pyridine_S This compound Silanol_S Silica Surface (Acidic Si-O⁻) TEA Triethylamine (TEA) (Stronger Base) TEA->Silanol_S TEA blocks active site

Caption: Mechanism of peak tailing and its mitigation using a basic modifier.

Solutions:
  • Use a Basic Modifier in the Mobile Phase: This is the most effective and common solution. Adding a small amount of a competing base, such as triethylamine (TEA) or pyridine, to your eluent will neutralize the acidic silanol sites.[3] The modifier preferentially binds to the active sites, allowing your target compound to elute symmetrically.

    • Recommendation: Start by adding 0.5-1% triethylamine to your chosen solvent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol).

  • Switch to a Different Stationary Phase: If basic modifiers are incompatible with your downstream applications, consider an alternative to silica gel.

    • Alumina: Neutral or basic alumina is an excellent choice as it lacks the strong acidity of silica.

    • Deactivated Silica: Use commercially available end-capped silica gel or deactivate it yourself.

Experimental Protocol: Deactivating Silica Gel for Flash Chromatography

This protocol is useful when your compound is sensitive to the inherent acidity of silica.[4]

  • Prepare the Slurry: In a fume hood, prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane).

  • Add Modifier: To the slurry, add 1-2% triethylamine by volume.

  • Pack the Column: Gently swirl the slurry to ensure it is homogenous and pack your column as you normally would.

  • Equilibrate: Before loading your sample, flush the packed column with 2-3 column volumes of your initial mobile phase (which should also contain 0.5-1% TEA). This ensures the entire stationary phase is neutralized.[4]

  • Proceed: Load your sample and run the chromatography.

Issue 2: Poor Resolution and Co-elution of Impurities

Question: My target compound is eluting very close to a byproduct or starting material. How can I improve the separation?

Answer: Improving resolution requires optimizing the selectivity of your chromatographic system. Selectivity refers to the ability of the system to distinguish between two different compounds. For this compound, impurities might include the starting ketone (phenyl(pyridin-3-yl)methanone) or over-reduction products. The most impactful changes involve modifying the mobile phase composition or changing the stationary phase.

Troubleshooting Workflow for Poor Resolution

Caption: Decision tree for improving chromatographic resolution.

Solutions:
  • Systematically Vary Solvent Polarity: The ideal Rf value for the target compound in a TLC for column chromatography is around 0.2-0.35.[3][4] If your separation is poor, systematically adjust the ratio of your polar and non-polar solvents to bring the Rf into this range, as this often maximizes the separation window between spots.

  • Change Solvent Selectivity: If adjusting polarity fails, switch one of the solvents. Different solvents interact with your compound and the stationary phase in unique ways. For example, replacing ethyl acetate with acetone or dichloromethane with chloroform can alter the elution order of closely related compounds.

Solvent System ComponentPrimary Interaction TypeNotes for this compound
Hexane/Toluene Non-polar / van der WaalsToluene offers pi-pi interactions which can be useful.
Dichloromethane (DCM) Dipole-dipoleGood general-purpose solvent.
Ethyl Acetate (EtOAc) Dipole-dipole, H-bond acceptorCommon choice, works well with DCM or Hexanes.
Acetone Dipole-dipole, H-bond acceptorMore polar than EtOAc, can provide different selectivity.
Methanol (MeOH) H-bond donor & acceptorVery polar. Used in small percentages with DCM for highly polar compounds. Can also act as a competing base.[5]
  • Consider a Phenyl Stationary Phase: Given the aromatic nature of your molecule, a phenyl-bonded stationary phase (in either normal or reversed-phase mode) can offer unique selectivity. These phases provide pi-pi stacking interactions, which can help resolve compounds based on their aromatic character. Using methanol as the organic modifier with phenyl columns is often preferred to enhance selectivity based on these pi-pi interactions.[5]

Issue 3: Low or No Recovery of the Compound

Question: After running my column, I can't find my compound in any of the fractions, or the yield is extremely low. What happened?

Answer: This issue typically points to two possibilities: either the compound never eluted from the column, or it decomposed during purification.

Solutions:
  • Check for Irreversible Adsorption: Due to its basicity, this compound can bind almost irreversibly to highly acidic sites on silica gel, especially if a non-polar eluent is used.

    • Test: After your run, try flushing the column with a very polar, basic solvent system (e.g., 90:10:1 DCM/Methanol/Ammonium Hydroxide). If your compound elutes, irreversible binding was the issue. In the future, use a basic modifier from the start.

  • Assess Compound Stability on Silica: Some molecules are unstable on acidic surfaces.[1] A 2D-TLC experiment is a definitive way to check for on-plate degradation.[6]

    • If Degradation Occurs: Switch to a more inert stationary phase like neutral alumina or consider an alternative purification method such as acid-base extraction or recrystallization.[7]

Experimental Protocol: 2D-TLC for Stability Analysis

This technique helps differentiate between poor separation and on-plate decomposition.[1][6]

  • Spotting: Take a square TLC plate and spot your crude sample in the bottom-left corner, about 1.5 cm from each edge.

  • First Development: Develop the plate using a suitable solvent system. After development, remove the plate and dry it thoroughly in a fume hood. Your spots should form a vertical line.

  • Rotation: Rotate the plate 90 degrees counter-clockwise so that the line of separated spots is now along the bottom edge.

  • Second Development: Develop the plate again using the same solvent system.

  • Analysis:

    • Stable Compounds: If your compounds are stable on silica, all spots will appear along a 45-degree diagonal line from the origin.

    • Unstable Compounds: If a compound is degrading, new spots will appear off the diagonal. This confirms that the stationary phase is causing decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for developing a TLC method for this compound? A good starting point is a 1:1 mixture of a non-polar solvent and a moderately polar solvent, such as 50% Ethyl Acetate in Hexane. From there, you can adjust the ratio. If the compound remains at the baseline (Rf=0), increase the polarity by switching to a system like 5% Methanol in Dichloromethane.[3] Always add 0.5-1% triethylamine to prevent streaking.[3]

Q2: How do I choose between normal-phase and reversed-phase chromatography? The choice depends on the polarity of your target compound relative to its impurities.

  • Normal-Phase (e.g., Silica, Alumina): This is the most common method for this type of molecule. It works well if your impurities are significantly more or less polar than this compound.

  • Reversed-Phase (e.g., C18): This is an excellent alternative, especially if normal-phase fails to provide resolution. In reversed-phase, the elution order is inverted (less polar compounds elute first). It is particularly useful for purifying polar compounds from non-polar impurities.

Q3: My compound is chiral. How can I separate the enantiomers? Separating enantiomers requires a chiral stationary phase (CSP). Chiral chromatography is a specialized technique. The development of an asymmetric synthesis method to produce a specific enantiomer, such as through asymmetric catalytic hydrogenation, is often a more scalable approach.[8] For analytical separation, columns with polysaccharide-based chiral selectors are a common starting point. Method development often involves screening different mobile phases (e.g., hexane/isopropanol vs. methanol/acetonitrile).

Q4: Are there non-chromatographic methods to purify this compound? Yes. Given the basic pyridine ring, acid-base extraction can be a powerful purification tool to separate it from neutral or acidic impurities.[7][9]

  • Dissolve the crude mixture in a water-immiscible organic solvent (e.g., ethyl acetate).

  • Extract with an aqueous acid (e.g., 1M HCl). Your basic compound will move into the aqueous layer as a protonated salt.

  • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

  • Basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate your compound, causing it to precipitate or become extractable back into an organic solvent.

  • Extract with fresh organic solvent, dry, and evaporate to yield the purified product.

Additionally, if the compound is a solid, recrystallization from a suitable solvent system is an excellent final purification step to achieve high purity.[10]

References

  • Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors.Google Scholar.
  • Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.Bitesize Bio.
  • Thin Layer Chromatography (TLC).Chemistry LibreTexts.
  • Column care guide and general method development information for Thermo Scientific phenyl columns.Thermo Fisher Scientific.
  • Technical Support Center: Chromatographic Purification of Pyridine Derivatives.BenchChem.
  • Synthesis and photophysical investigations of pyridine-pyrazolate bound boron(III) diaryl complexes.National Institutes of Health (NIH).
  • Troubleshooting guide for the purification of polar quinoline compounds.BenchChem.
  • Homologative Enamination of Aromatic Aldehydes as a Route to β-Dialkylaminostyrenes.The Journal of Organic Chemistry.
  • Troubleshooting Thin Layer Chromatography.University of Rochester, Department of Chemistry.
  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative.Google Patents.
  • Chromatography: How to Run a Flash Column.University of Rochester, Department of Chemistry.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.Waters Blog.
  • PHARMACEUTICAL-ORGANIC-CHEMISTRY-II-LAB-MANUAL.pdf.MLR – Institute of Pharmacy.
  • Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column.PubMed.
  • Purification of pyridines/imidazoles can be very tricky.ResearchGate.

Sources

Technical Support Center: Phenyl(pyridin-3-yl)methanol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Common Impurities & Side Reactions

Audience: Medicinal Chemists, Process Development Scientists Status: Active | Version: 2.4

Phase 1: Diagnostic Triage

"What does your crude reaction mixture look like?"

Before optimizing conditions, identify the enemy. Use this table to correlate your analytical observations with the likely side product.

Observation (TLC/LCMS)1H NMR SignatureLikely ImpurityRoot Cause
Non-polar spot (High Rf)

7.3–7.6 (m) only; no pyridine signals.
Biphenyl Homocoupling of PhMgBr (Grignard route).
New Polar Spot (Lower Rf than product)

5.0–6.5 (broad/complex alkene region).
Dihydropyridine derivatives Nucleophilic attack of Grignard on the pyridine ring (1,2 or 1,4 addition).
Stalled Conversion Distinct carbonyl peak (

~196 ppm 13C).
Starting Material (Ketone/Aldehyde) "Magnesium-Nitrogen" complexation deactivating the electrophile.
Mass +78 Da (vs Product)Loss of CH proton; extra phenyl signals.Diphenyl(pyridin-3-yl)methanol Double addition (Over-reaction) or oxidation of aldehyde starting material.

Phase 2: The Grignard Protocol (PhMgBr + Electrophile)

Critical Issue: The "Magnesium-Nitrogen" Trap

User Question: "I am adding Phenylmagnesium bromide to 3-pyridinecarboxaldehyde, but the reaction stalls at 60% conversion. Adding more Grignard just creates a mess. Why?"

Technical Insight: The pyridine nitrogen is a Lewis base. It coordinates strongly with the Lewis acidic Magnesium species (


). This forms a stable N-Mg complex  that precipitates or deactivates the carbonyl group, preventing further attack.

The Fix:

  • Temperature Control: Run the addition at -78°C to -40°C . Low temperatures favor kinetic addition to the carbonyl over thermodynamic complexation or ring attack.

  • Reverse Addition: Add the Grignard reagent to the aldehyde/ketone? No. Add the aldehyde to the Grignard.[1] This keeps the nucleophile in excess relative to the substrate, minimizing the window for N-complexation to stall the reaction.

  • Lewis Acid Additives: Pre-complexing the aldehyde with

    
     (Lanthanum salts) can sometimes block the nitrogen site, though this is an advanced optimization.
    
Critical Issue: Ring Attack (Regioselectivity)

User Question: "I see a byproduct with a mass consistent with my product, but the NMR is messy with alkene peaks."

Technical Insight: Grignard reagents are "hard" nucleophiles, but the pyridine ring is electron-deficient. PhMgBr can attack the C-2 or C-4 position of the pyridine ring (Nucleophilic Aromatic Substitution or Addition-Elimination) instead of the carbonyl, leading to dihydropyridines or phenyl-substituted pyridines .

Visualizing the Competition:

GrignardCompetition Start PhMgBr + 3-Pyridine-CHO Path1 Path A: Carbonyl Attack (Kinetic Control) Start->Path1 -78°C Path2 Path B: Ring Attack (Thermodynamic/High Temp) Start->Path2 >0°C / Excess Mg Path3 Path C: Homocoupling Start->Path3 Trace O2 / Fast Addn Product Target Alcohol (this compound) Path1->Product H3O+ Quench SideProd1 Dihydropyridines (Unstable intermediates) Path2->SideProd1 SideProd2 Phenyl-Pyridine Isomers (After oxidation) SideProd1->SideProd2 Air Oxidation SideProd3 Biphenyl (Non-polar impurity) Path3->SideProd3

Figure 1: Mechanistic divergence in the reaction of Grignard reagents with pyridine derivatives.

Phase 3: Reduction Route (3-Benzoylpyridine + Hydride)

Critical Issue: Incomplete Reduction

User Question: "I reduced 3-benzoylpyridine with NaBH4 in Methanol. I still have 5-10% ketone remaining. Should I reflux it?"

Technical Insight: Refluxing NaBH4 in methanol decomposes the reagent (solvolysis) faster than it reduces the hindered ketone. The Boron atom can also coordinate to the pyridine nitrogen, slowing hydride delivery.

The Protocol:

  • Solvent Switch: Use Ethanol or THF/MeOH (9:1) .

  • Additive: Add CeCl3·7H2O (Luche Reduction) . This activates the carbonyl specifically and prevents side reactions like pinacol coupling.

  • Workup: Quench with aqueous NH4Cl , not strong acid, to avoid generating heat that could dehydrate the secondary alcohol to a styrene-like derivative.

Phase 4: The Purification Protocol (The "Acid-Base Switch")

User Question: "My product is an oil containing biphenyl and other junk. Column chromatography is tailing badly. How do I clean this without a column?"

The Solution: Exploit the amphoteric nature of the pyridine ring. The product is a base; most impurities (Biphenyl, Benzophenone) are neutral.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) .

  • Acid Extraction: Extract the organic layer with 1M HCl (aq) (3x).

    • Chemistry: The Pyridine-N is protonated (

      
      ), moving the product into the water phase.
      
    • Fate of Impurities: Biphenyl and unreacted neutral ketone remain in the EtOAc layer.

  • Wash: Wash the combined aqueous acidic layers with fresh EtOAc (1x) to remove entrained neutrals.

  • Basification: Cool the aqueous layer on ice. Slowly add 6M NaOH or Solid Na2CO3 until pH > 10.

    • Observation: The product will precipitate as a white solid or oil out as the free base is regenerated.

  • Recovery: Extract the cloudy aqueous mixture with Dichloromethane (DCM) or EtOAc. Dry over

    
     and concentrate.
    

Purification Crude Crude Mixture (Product + Biphenyl + Ketone) Step1 Dissolve in EtOAc Add 1M HCl Crude->Step1 Separation Phase Separation Step1->Separation OrgLayer Organic Layer (Discard) Separation->OrgLayer AqLayer Aqueous Layer (Product-H+ Salt) Separation->AqLayer Impurity Contains: Biphenyl, Benzene, Neutral Ketones OrgLayer->Impurity Step2 Basify (pH > 10) Extract w/ DCM AqLayer->Step2 Final Pure this compound Step2->Final

Figure 2: Acid-Base extraction workflow for isolating pyridine-based alcohols.

References

  • Synthesis of 3-Benzoylpyridine (Precursor)

    • LaForge, F. B. The Preparation of 3-Benzoylpyridine.[2]Journal of the American Chemical Society, 1928, 50(9), 2484–2487.

  • Grignard Side Reactions (Ring Attack)

    • Fuson, R. C., & Miller, J. J. The Reaction of Grignard Reagents with 3-Benzoylpyridine.Journal of the American Chemical Society, 1957, 79(13), 3477–3480.
  • General Grignard Troubleshooting (Biphenyl/Moisture)

    • The Grignard Reaction.[1][3][4][5][6][7][8][9][10][11] Chemistry LibreTexts.

  • Reduction Protocols (Solid-Supported Catalysts & NaBH4)

    • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol.ACS Omega, 2022.

Sources

Troubleshooting low yield in Phenyl(pyridin-3-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19490-93-8 | Target: Phenyl(pyridin-3-yl)methanol Application: Pharmaceutical Intermediate (Antihistamines, Anticancer agents)

Part 1: Diagnostic & Strategy (The "Why" Before the "How")

Low yields in the synthesis of this compound are rarely due to "bad luck." They are almost always caused by one of three specific chemical failures: Nitrogen Sequestration , Isoelectric Loss , or Moisture Incursion .

Before altering your protocol, identify your failure mode using the diagnostic logic below.

Troubleshooting Logic Flow

TroubleshootingFlow Start Low Yield Detected CheckTLC 1. Check Crude TLC/NMR (Before Workup) Start->CheckTLC SM_Left Starting Material Remains? CheckTLC->SM_Left Product_Gone Product Visible in Crude but Lost after Workup? SM_Left->Product_Gone No (Conversion OK) Issue_Kinetic KINETIC ISSUE: Reagent Quenched or N-Coordination Trap SM_Left->Issue_Kinetic Yes (High SM) Issue_Workup ISOLATION ISSUE: Product Protonated (Lost in Aqueous) Product_Gone->Issue_Workup Yes Issue_Moisture REAGENT FAILURE: Moisture/Air Ingress Product_Gone->Issue_Moisture No (Messy/Tar)

Caption: Diagnostic logic to isolate the root cause of yield loss. Blue nodes represent action steps; Yellow nodes represent decision points.

Part 2: The Grignard Route (Phenylmagnesium Bromide + 3-Pyridinecarboxaldehyde)

The Trap: The pyridine nitrogen is a Lewis base. It reacts with the Grignard reagent (a Lewis acid) faster than the carbonyl carbon does.

  • Result: If you use 1.0 equivalent of PhMgBr, it complexes with the nitrogen, deactivating the ring and consuming the reagent. No reaction occurs at the aldehyde.

Protocol Optimization
ParameterStandard Protocol (Fail)Optimized Protocol (Pass) Why?
Stoichiometry 1.0 - 1.2 equiv.2.2 - 2.5 equiv. 1st eq. saturates the N-lone pair; 2nd eq. attacks the Carbonyl.
Addition Order Grignard into AldehydeAldehyde into Grignard Ensures the N is fully complexed immediately by excess Mg, preventing mixed aggregates.
Temperature Reflux0°C

RT
High temp promotes Wurtz coupling (biphenyl formation) and polymerization.
Additive NoneLiCl (Turbo Grignard) Breaks Mg aggregates, increasing the effective concentration of the nucleophile.
Step-by-Step Optimized Workflow
  • Preparation: Flame-dry a 3-neck flask under Argon.

  • Reagent Load: Add Phenylmagnesium bromide (2.4 equiv) (commercially available or prepared fresh) to the flask.

    • Pro-Tip: If preparing fresh, use iPrMgCl·LiCl (Turbo Grignard) to perform a halogen-magnesium exchange on Bromobenzene if standard Mg initiation fails [1].

  • Substrate Addition: Dissolve 3-Pyridinecarboxaldehyde (1.0 equiv) in anhydrous THF (0.5 M concentration).

  • The Critical Step: Cool the Grignard solution to 0°C . Add the aldehyde solution dropwise over 30 minutes.

    • Observation: The solution will likely turn yellow/orange or form a precipitate (the N-Mg complex). This is normal.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC.

    • Note: Do not reflux unless conversion stalls after 4 hours.

  • Quench: Cool to 0°C. Quench with saturated NH4Cl .

    • Warning: Do NOT use strong acid (HCl) yet (see Part 4).

Part 3: The Reduction Route (Alternative Strategy)

If the Grignard route yields intractable tars, switch to the reduction of Phenyl(pyridin-3-yl)methanone . This route is chemically cleaner but requires a different precursor.

Reagent: Sodium Borohydride (NaBH4) Solvent: Methanol (MeOH)

Protocol:
  • Dissolve Phenyl(pyridin-3-yl)methanone (1.0 eq) in MeOH (0.2 M).

  • Cool to 0°C .

  • Add NaBH4 (1.5 eq) portion-wise (gas evolution will occur).

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add Acetone (to destroy excess borohydride) followed by a small amount of water.

  • Hydrolysis: The Boron-Oxygen bond is strong. You must reflux with water/NaOH or treat with mild acid to break the borate complex before extraction [2].

Part 4: Isolation & Purification (The "Hidden" Yield Killer)

The Trap: Pyridine derivatives are amphoteric.

  • Acidic pH (< 5): The pyridine nitrogen is protonated (

    
    ). The molecule is ionic and stays in the aqueous layer .
    
  • Basic pH (> 8): The molecule is a free base (neutral). It partitions into the organic layer .

Many researchers lose 50%+ of their yield by quenching with HCl and extracting immediately.

The "Goldilocks" Work-up Protocol
  • Quench: After the reaction (Grignard or Reduction), quench with NH4Cl or dilute HCl.

    • At this stage, your product is likely in the water layer.

  • The pH Swing:

    • Place the mixture in an ice bath.

    • Slowly add 2M NaOH or Saturated NaHCO3 until the aqueous layer pH is 8.5 - 9.5 .

    • Check with pH paper. Do not guess.

  • Extraction:

    • Use DCM (Dichloromethane) or EtOAc (Ethyl Acetate) .

    • Pro-Tip: If the compound is highly polar, use 9:1 CHCl3:Isopropanol . The alcohol helps pull the pyridine alcohol out of the water.

  • Purification:

    • Recrystallization: This compound often crystallizes.[1][2][3] Try Toluene or EtOAc/Hexane mixtures [3].

    • Chromatography: If running a column, add 1% Triethylamine to your eluent (DCM/MeOH) to prevent the pyridine from "streaking" on the acidic silica gel.

FAQ: Troubleshooting Specific Symptoms

Q: The reaction mixture turned into a black tar. A: This indicates decomposition, likely due to excessive temperature or moisture.

  • Fix: Repeat the reaction at -78°C (warming only to 0°C) and ensure all glassware is flame-dried. Use fresh THF (distilled over Na/Benzophenone).

Q: I see the product on TLC, but my isolated yield is <10%. A: You likely lost the product to the aqueous layer during work-up.

  • Fix: Check the pH of your aqueous waste. If it is < 7, basify it to pH 9 and re-extract with DCM/Isopropanol (3:1).

Q: The Grignard won't start (Mg stays shiny). A: The Mg surface is passivated.

  • Fix: Add a crystal of Iodine or a few drops of 1,2-Dibromoethane . Sonicate the flask for 2 minutes. If available, use Turbo Grignard (iPrMgCl·LiCl) to generate your reagent via exchange [4].[4]

Q: Can I add the Grignard to the Aldehyde instead? A: You can, but you risk forming the ketone or tertiary alcohol if the stoichiometry isn't perfect. "Inverse addition" (Aldehyde to excess Grignard) is generally safer for ensuring complete conversion of the aldehyde to the alcohol without over-addition.

References

  • Knochel, P., et al. (2004).[4] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition, 43(25), 3333-3336.

  • BenchChem Application Note. (2025). "Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction." BenchChem Protocols.

  • ResearchGate Community. (2019). "Recrystallization solvent for boc-L-Phenylalanine and Pyridine Derivatives." ChemPros Discussion.

  • Sigma-Aldrich. (2023). "Selective Metalation and Additions: TurboGrignard Applications." Technical Bulletin.

Sources

Technical Guide: Stability & Handling of Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile, reaction behavior, and handling protocols for Phenyl(pyridin-3-yl)methanol (CAS: 6270-47-9). It is designed for researchers requiring precise control over this intermediate in synthetic workflows.

Executive Summary: The "Impossible Elimination"

Unlike typical secondary alcohols, This compound possesses a unique structural feature: it lacks


-hydrogens on the adjacent carbons (the ipso carbons of the phenyl and pyridyl rings). Consequently, it cannot undergo direct E1 or E2 elimination to form an alkene (styrene derivative). 

However, this stability against elimination is counterbalanced by high susceptibility to


 substitution and etherification. The carbocation intermediate formed under acidic conditions is stabilized by both the phenyl ring and the pyridine ring, making it a "super-benzylic" system prone to solvolysis.

Module 1: Chemical Profile & Reactivity Matrix

Physicochemical Properties
PropertyDataNotes
CAS Number 6270-47-9
Formula

MW: 185.22 g/mol
Acidity (pKa) ~5.2 (Pyridine N)Basic nitrogen; forms salts with acids.
Solubility DCM, MeOH, EtOAcLow solubility in Hexanes/Water (neutral form).
Hygroscopicity ModeratePyridine nitrogen can H-bond with water.
Reactivity Pathways

The following diagram maps the stability boundaries. The alcohol is stable to base but reactive toward oxidants and acids (leading to substitution or dimerization, not elimination).

ReactivityMap cluster_legend Condition Severity Alcohol This compound (Starting Material) Ketone Phenyl 3-pyridyl ketone (Oxidation Product) Alcohol->Ketone Oxidants (PCC, MnO2, Swern) Salt Pyridinium Salt (Reversible) Alcohol->Salt Dilute Acid (HCl, H2SO4) < 50°C Chloride 3-(Chloro(phenyl)methyl)pyridine (Substitution Product) Alcohol->Chloride SOCl2 / PCl5 Ether Bis(phenyl(pyridin-3-yl)methyl)ether (Dimerization Product) Alcohol->Ether Strong Acid + Heat (Dehydrative Dimerization) Salt->Alcohol Base Neutralization Mild Reversible / Stable Harsh Irreversible Degradation

Figure 1: Reactivity landscape of this compound. Note that "Dehydration" leads to ether, not alkene.

Module 2: Troubleshooting Reaction Conditions

Scenario A: Loss of Material in Acidic Media

User Issue: "I treated the alcohol with HBr/AcOH, and my mass balance is off. I see a non-polar spot on TLC."

  • Root Cause: Etherification (Dimerization). While alkene formation is impossible, the stabilized benzhydryl-like carbocation (

    
    ) reacts rapidly with another molecule of alcohol to form the symmetrical ether.
    
  • Solution:

    • Keep acid concentration low (< 1 M) if acid is necessary.

    • Avoid heating in acidic media.

    • If a nucleophile (like

      
      ) is present, you likely formed the alkyl bromide, which may hydrolyze back to the alcohol during aqueous workup or react further.
      
Scenario B: Catalyst Poisoning in Cross-Couplings

User Issue: "The Suzuki coupling on the phenyl ring stalled. The catalyst died."

  • Root Cause: Nitrogen Coordination. The pyridine nitrogen is a competent ligand for Pd(II) and Pt(II) species, potentially displacing phosphine ligands and deactivating the catalyst.

  • Solution:

    • Protonation Strategy: Run the reaction in slightly acidic media (if the coupling tolerates it) to protonate the pyridine nitrogen, blocking coordination.

    • Lewis Acid Additive: Add a Lewis acid (e.g.,

      
      ) to bind the pyridine nitrogen selectively.
      
    • High Catalyst Load: Increase Pd loading to 5-10 mol% to account for scavenging.

Scenario C: Unexpected Oxidation

User Issue: "My product turned into the ketone upon standing in solution."

  • Root Cause: Benzylic Oxidation. The C-H bond at the carbinol center is activated by both rings. Long-term exposure to air (especially in chlorinated solvents under light) can drive radical auto-oxidation.

  • Solution:

    • Store under Argon/Nitrogen.

    • Avoid storage in

      
       or 
      
      
      
      for prolonged periods (weeks), as these solvents can generate radicals.

Module 3: Workup & Purification Protocols

The basicity of the pyridine ring (


) allows for a "Catch-and-Release" purification strategy, eliminating neutral impurities without chromatography.
Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (EtOAc or DCM).

  • Acid Wash (Catch): Extract with 1M HCl (aq) (3x).

    • Chemistry: The this compound protonates and moves to the aqueous layer.

    • Fate of Impurities: Neutral organic impurities (non-basic) remain in the organic layer.

  • Separation: Discard the organic layer (or keep for secondary recovery).

  • Basification (Release): Cool the aqueous layer to 0°C. Slowly add 6M NaOH or Sat.

    
      until pH > 10.
    
    • Chemistry: The pyridinium salt deprotonates, precipitating the free base alcohol or forming an oil.

  • Extraction: Extract the now-cloudy aqueous mixture with DCM (3x).

  • Drying: Dry combined organics over

    
     and concentrate.
    

WorkupFlow cluster_note Key Mechanism Crude Crude Mixture (Product + Neutral Impurities) AddAcid Add 1M HCl (aq) Partition Crude->AddAcid OrgLayer1 Organic Layer (Contains Neutral Impurities) AddAcid->OrgLayer1 Separatory Funnel AqLayer1 Aqueous Layer (pH < 2) (Contains Protonated Product) AddAcid->AqLayer1 Discard Discard OrgLayer1->Discard Basify Add NaOH to pH > 10 (Deprotonation) AqLayer1->Basify Extract Extract with DCM Basify->Extract FinalOrg Final Organic Layer (Pure Product) Extract->FinalOrg Mechanism Pyridine N protonation switches solubility from Organic -> Aqueous

Figure 2: "Catch-and-Release" purification workflow based on pyridine basicity.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (


) to make the chloride? 
A:  Yes, but with a caveat. The reaction proceeds via the 

or

mechanism. Because the carbocation is stable, you may see racemization if your alcohol is chiral. The product, 3-(chloro(phenyl)methyl)pyridine , is a potent electrophile and should be used immediately or stored cold to prevent hydrolysis.

Q: Is the alcohol light sensitive? A: Moderately. While not as sensitive as polyenes, the activated benzylic position can undergo photo-oxidation over months. Store in amber vials.

Q: Why did my Grignard reaction to make this fail? A: If you reacted Phenylmagnesium bromide with 3-pyridinecarboxaldehyde, the Grignard reagent can attack the pyridine ring (nucleophilic aromatic substitution) or induce ring opening if temperatures are too high.

  • Better Route: Reduction of Phenyl 3-pyridyl ketone with

    
     in MeOH/THF is the standard, high-yield synthesis (Yields >90%) [1].
    

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from

  • National Institutes of Health (NIH). (2025). PubChem Compound Summary for CID 315585: Phenyl(pyridin-2-yl)methanol. (Analogous reactivity profile). Retrieved from

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from

  • ChemicalBook. (2025).[1][2] Benzhydrol Properties and Stability. Retrieved from

Sources

Preventing byproduct formation in Phenyl(pyridin-3-yl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PPYM-SYN-001
Status: OPEN
Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

The synthesis of Phenyl(pyridin-3-yl)methanol (CAS: 14159-57-0) presents a unique "Pyridine Challenge" compared to standard diarylmethanol syntheses.[1] The basic nitrogen atom in the pyridine ring acts as a Lewis base, coordinating with organometallic reagents (Grignard/Lithium), which can quench reactivity or lead to heterogeneous mixtures.[1]

This guide prioritizes prevention over remediation .[1] We focus on two primary workflows:

  • The Organometallic Route (C-C Bond Formation): High risk, high reward.[1] Requires strict control to prevent N-complexation and homocoupling.[1]

  • The Reductive Route (Ketone Reduction): High fidelity, stoichiometric control.[1] Recommended for late-stage functionalization.[1]

Part 1: The Organometallic Route (Grignard Addition)

Reaction: Phenylmagnesium bromide (PhMgBr) + 3-Pyridinecarboxaldehyde (Nicotinaldehyde).[1]

Critical Control Points & Protocol
ParameterSpecificationCausality (The "Why")
Temperature 0°C to -10°C Higher temperatures (>20°C) favor Wurtz-type homocoupling (Biphenyl formation) and nucleophilic attack on the pyridine ring itself rather than the aldehyde.[1]
Stoichiometry 1.1 : 1.0 (Grignard:Aldehyde) The pyridine nitrogen will coordinate with Mg(II).[1] A slight excess ensures active Grignard remains available for the carbonyl attack.[1]
Addition Rate Dropwise (< 1 mL/min) Rapid addition creates local hot spots, promoting radical side-reactions (Biphenyl) and over-alkylation.[1]
Quench Sat. NH₄Cl (pH ~8) Crucial: Do NOT use strong acids (HCl/H₂SO₄).[1] Benzylic-type alcohols are prone to acid-catalyzed dehydration to styrenes.[1]
Step-by-Step Optimization
  • Reagent Preparation: Generate PhMgBr in dry THF/Ether. Tip: Add LiCl (0.5 equiv) to solubilize the Grignard species (Turbo-Grignard effect), preventing aggregates that trap the reagent.

  • The "Inverse Addition" Technique:

    • Instead of adding the aldehyde to the Grignard, add the Grignard to the aldehyde .

    • Reasoning: This keeps the aldehyde in excess initially, minimizing the concentration of active Grignard relative to the substrate, which suppresses biphenyl formation.

  • Complexation Management:

    • As the reaction proceeds, a thick precipitate (the N-Mg complex) may form.[1] Do not stop stirring. Increase solvent volume if necessary. The aldehyde carbonyl is still accessible, but reaction kinetics will slow down.[1]

  • Workup (The Acid-Base Purify Trick):

    • Since the product contains a basic pyridine ring, use this to your advantage to remove neutral byproducts (Biphenyl, unreacted benzaldehyde).[1]

    • See Diagram 2 for the extraction workflow.

Part 2: The Reductive Route (Recommended for High Purity)

Reaction: Phenyl(pyridin-3-yl)methanone + NaBH₄


 this compound.[1]
Protocol Overview

If you have access to the ketone precursor, this route eliminates 90% of byproduct risks associated with C-C bond formation.[1]

  • Solvent: Methanol (MeOH).[1][2][3]

    • Note: NaBH₄ reacts slowly with MeOH, but the reduction of the ketone is faster.

  • Temperature: 0°C

    
     Room Temperature.
    
  • Stoichiometry: 0.5 equiv NaBH₄ (provides 2 hydrides per ketone, theoretically 4, but 0.5–1.0 equiv ensures completion).[1]

  • Troubleshooting "Stuck" Reactions:

    • If TLC shows incomplete conversion after 2 hours, add CaCl₂ (0.1 equiv) . The Calcium ion acts as a Lewis acid, activating the carbonyl oxygen and accelerating hydride attack (Luche Reduction conditions).[1]

Part 3: Visual Troubleshooting Guides

Figure 1: Reaction Pathways & Byproduct Formation

This diagram maps the decision logic between the Grignard and Reductive routes, highlighting where specific impurities originate.

ReactionPathways cluster_0 Route A: Grignard Addition cluster_1 Route B: Ketone Reduction Start_G PhMgBr + Nicotinaldehyde Step_G1 Nucleophilic Attack Start_G->Step_G1 0°C, THF Risk_1 Risk: Homocoupling (Biphenyl Formation) Start_G->Risk_1 High Temp / Fast Add Risk_2 Risk: N-Mg Complexation (Stalled Reaction) Start_G->Risk_2 Lewis Base Interaction Intermediate Alkoxide Intermediate Step_G1->Intermediate Start_R Phenyl(pyridin-3-yl)methanone + NaBH4 Step_R1 Hydride Transfer Start_R->Step_R1 MeOH, 0°C Risk_3 Risk: Incomplete Reduction Start_R->Risk_3 Old Reagent / Wet Solvent Step_R1->Intermediate Quench Quench (NH4Cl) Intermediate->Quench Risk_4 Risk: Dehydration (Styrene Derivative) Quench->Risk_4 Strong Acid (pH < 3) Target TARGET: This compound Quench->Target Mild pH (7-8)

Caption: Comparative analysis of synthetic routes. Route A (Grignard) introduces structural risks (Biphenyl) and kinetic risks (Complexation), while Route B (Reduction) is primarily limited by reagent quality.[1]

Figure 2: The "Acid-Base" Purification Workflow

The most effective way to remove non-basic impurities (Biphenyl, unreacted aldehyde) without column chromatography.

Purification Crude Crude Mixture (Product + Biphenyl + Aldehyde) Step1 1. Dissolve in Et2O 2. Extract with 1M HCl Crude->Step1 Org_Layer Organic Layer (Contains Biphenyl/Aldehyde) Step1->Org_Layer Discard Aq_Layer Aqueous Layer (Acidic) (Contains Protonated Product) Step1->Aq_Layer Keep Step2 Basify Aqueous Layer (NaOH to pH 10) Aq_Layer->Step2 Precipitate Product Precipitates or Oils Out Step2->Precipitate Final Extract w/ DCM -> Dry -> Evaporate PURE PRODUCT Precipitate->Final

Caption: Exploiting the basicity of the pyridine ring allows for chemical separation of neutral byproducts, often eliminating the need for chromatography.[1]

Part 4: Troubleshooting FAQ

Q1: The reaction turned into a solid block during Grignard addition. Is it ruined?

  • Diagnosis: This is the "Mg-N Complexation" effect.[1] The magnesium coordinates to the pyridine nitrogen, forming a precipitate.[1]

  • Solution: It is likely not ruined.[1][4] Add more anhydrous THF to facilitate stirring. Do not heat it. The reaction may need longer time (up to 4 hours) to complete because the effective concentration of the aldehyde is lowered by the precipitation.

Q2: I see a spot on TLC that moves with the solvent front (High R_f). What is it?

  • Diagnosis: This is almost certainly Biphenyl (Ph-Ph), formed by the homocoupling of your PhenylMgBr.[1]

  • Fix: You cannot remove this chemically during the reaction.[1] Use the Acid-Base Extraction method (Figure 2) during workup.[1] Biphenyl is neutral and will stay in the organic layer while your protonated product moves to the acid layer.

Q3: My product yield is low, and I see a new spot with lower polarity than the alcohol but higher than the aldehyde.

  • Diagnosis: You may have formed the Styrene derivative (Dehydration).[1]

  • Cause: Did you use HCl or H₂SO₄ to quench? Or did you heat the product during rotary evaporation with traces of acid present?

  • Prevention: Always quench with saturated Ammonium Chloride (NH₄Cl).[1] If you must use acid for extraction, keep the temperature below 10°C and neutralize immediately.[1]

Q4: Can I use the Knochel-Hauser base method?

  • Insight: Yes. If the Grignard route fails repeatedly, use TMPMgCl·LiCl to magnesiate 3-bromopyridine, then react with benzaldehyde.[1]

  • Why: This reverses the polarity and avoids the use of PhenylMgBr, which is prone to homocoupling. The Knochel bases are highly selective and tolerate the pyridine nitrogen better due to the LiCl aggregates breaking up the complex [1, 3].

References

  • Knochel, P., et al. (2018).[1][4][5] Regioselective C–H Activation of Substituted Pyridines and other Azines using Mg- and Zn-TMP-Bases. SynOpen.

  • Dalal Institute. Addition of Grignard Reagents to Carbonyl Compounds. (General Mechanism & Side Reactions).[1][4][6][7]

  • Sigma-Aldrich. Selective Metalation and Additions (Knochel-Hauser Base Guide).

  • Master Organic Chemistry. Reduction of Aldehydes and Ketones with NaBH4.

Sources

Technical Support Center: Optimizing Phenyl(pyridin-3-yl)methanol Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for optimizing catalytic reactions involving Phenyl(pyridin-3-yl)methanol and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting and optimizing these powerful catalytic systems. The primary application of this molecular scaffold is in asymmetric transfer hydrogenation (ATH) and related reduction reactions, where it serves as a chiral ligand precursor for metal catalysts, most notably Ruthenium (Ru) and Iridium (Ir).[1][2]

The guidance herein focuses on the common challenges encountered during the asymmetric reduction of prochiral ketones and imines, aiming to help you achieve high yields, excellent enantioselectivity, and robust, reproducible results.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems in a question-and-answer format, detailing the causality behind the issue and providing step-by-step protocols for resolution.

Problem 1: Low or Inconsistent Enantioselectivity (e.e.)

Q1: My reaction shows low enantiomeric excess. I've repeated the experiment with the same protocol, but the e.e. value is inconsistent. What are the likely causes?

A1: Low and erratic enantioselectivity is a frequent hurdle in asymmetric catalysis and typically points to issues with the integrity of the chiral catalyst, the reaction environment, or the analytical method itself.

Causality Checklist:

  • Analytical Method Error: An unvalidated or poorly optimized chiral HPLC/GC method can give false, misleading, or irreproducible e.e. values.[3]

  • Catalyst Integrity and Activation: The active catalytic species may not be forming correctly, or the ligand/precatalyst may have degraded. Asymmetric activation is a critical step where the chiral ligand and metal precursor form the active catalyst.[4] In many Noyori-type systems, this involves in situ formation of a metal-hydride species.[5]

  • Suboptimal Reaction Conditions: Temperature, solvent, and base are critical parameters that dictate the energetics of the diastereomeric transition states, thereby influencing enantioselectivity.[6]

  • Presence of Contaminants: Water, oxygen, or impurities in the substrate or solvent can interfere with the catalyst, leading to the formation of non-selective or less selective catalytic species.

Step 1: Rigorously Validate Your Analytical Method. Before optimizing the reaction, confirm your measurement is accurate.

  • Protocol: Prepare a true racemic sample of your product (e.g., by reduction with NaBH₄).

  • Analysis: Inject the racemic sample into your chiral HPLC/GC.

  • Verification: A valid method must show a 50:50 ratio of enantiomers with baseline resolution (Rs > 1.5). If not, the analytical method (column, mobile phase, temperature) must be re-optimized.[3]

Step 2: Scrutinize Catalyst Preparation and Handling. The active catalyst is often sensitive to air and moisture.

  • Protocol: Prepare the active catalyst in situ under a strictly inert atmosphere (Argon or Nitrogen). For a typical Ru-catalyzed ATH:

    • To a dry Schlenk flask under Argon, add the chiral ligand (derived from this compound) and the metal precursor (e.g., [RuCl₂(p-cymene)]₂).

    • Add anhydrous, degassed solvent (e.g., isopropanol) and stir for the recommended time (typically 30-60 minutes) to allow for complex formation.[1]

    • Introduce the base (e.g., NaOH or KOtBu) and substrate last.

  • Best Practice: Use freshly opened, high-purity ligands and metal precursors. Store them in a desiccator or glovebox.

Step 3: Evaluate and Optimize Key Reaction Parameters.

  • Temperature: Enantioselectivity is often highly temperature-dependent. A common mistake is assuming room temperature is optimal.

    • Action: Screen a range of temperatures (e.g., from 0°C to 40°C). Lower temperatures often enhance selectivity, though at the cost of reaction rate.

  • Solvent and Base: The choice of solvent and base affects catalyst solubility, activity, and the transition state geometry.

    • Action: Refer to the table below for common choices in ATH reactions. Isopropanol often serves as both the solvent and the hydrogen source. Formic acid/triethylamine mixtures are another common hydrogen source.

ParameterCommon ChoicesRationale & Expert Insight
Solvent Isopropanol (iPrOH), Methanol (MeOH), Dichloromethane (DCM)iPrOH is often the preferred choice as it also acts as the hydrogen donor. The polarity and coordinating ability of the solvent can significantly impact catalyst performance.
Base KOtBu, NaOH, Na₂CO₃, Triethylamine (NEt₃)The base is crucial for generating the active metal-hydride species in transfer hydrogenation.[7] Its strength and steric bulk can influence both rate and selectivity.
Hydrogen Source Isopropanol, Formic Acid/Triethylamine (5:2 azeotrope)The choice of hydrogen donor is fundamental. Formic acid systems often operate at lower temperatures than isopropanol-based ones.
Problem 2: Low Conversion or Stalled Reaction

Q2: My reaction starts but stalls at low conversion, or the yield is consistently poor. What should I investigate?

A2: Poor conversion is typically a result of catalyst deactivation, insufficient reactivity, or substrate-related issues.

Causality Checklist:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities or may degrade over the course of the reaction. Common poisons include oxygen, water, and coordinating functional groups on the substrate itself.[8][9]

  • Insufficient Catalyst Loading: While high catalyst loading is undesirable, too low a concentration can lead to incomplete conversion, especially if slow deactivation occurs.

  • Substrate Inhibition/Decomposition: The substrate or product might inhibit the catalyst. For instance, some products can coordinate too strongly to the metal center, preventing turnover.[10]

  • Poor Reagent Quality: Degradation of the hydrogen donor (e.g., old formic acid) or impurities in the substrate can halt the reaction.

Step 1: Ensure an Inert and Anhydrous Environment. This is the most critical factor for preventing catalyst deactivation.

  • Protocol:

    • Thoroughly dry all glassware in an oven ( >120°C) and cool under vacuum or a stream of inert gas.

    • Use high-purity, anhydrous solvents from a solvent purification system or freshly opened bottles.

    • Degas the solvent by sparging with argon for 15-30 minutes before use.

    • Run the entire experiment under a positive pressure of an inert gas (Ar or N₂).

Step 2: Purify Substrate and Reagents. Impurities are a common source of catalyst poisoning.

  • Protocol:

    • Substrate: If the substrate is a solid, consider recrystallization. If it's a liquid, distillation or filtration through a plug of silica/activated carbon can remove inhibitors.

    • Hydrogen Donor: Use freshly opened or distilled formic acid/triethylamine or isopropanol.

Step 3: Optimize Catalyst Loading and Substrate Concentration.

  • Action: While typical loadings are 0.1-1 mol%, if deactivation is suspected, a slightly higher loading (e.g., 2 mol%) might be necessary to drive the reaction to completion. Conversely, very high substrate concentrations can sometimes inhibit the catalyst; try running the reaction at a lower concentration.[11]

Step 4: Monitor the Reaction Over Time.

  • Action: Take aliquots from the reaction mixture at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze for both conversion and e.e. This will reveal if the reaction is stalling and whether the e.e. changes over time (which could indicate product racemization or catalyst degradation to a less selective species).

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common issues in asymmetric hydrogenation.

TroubleshootingWorkflow cluster_start Initial Observation cluster_analytical Step 1: Validation cluster_reagents Step 2: Reagent & Catalyst Integrity cluster_conditions Step 3: Reaction Optimization Start Low Yield or Low e.e. Observed Validate Validate Analytical Method (Chiral HPLC/GC) Start->Validate Racemic Inject Racemic Standard Validate->Racemic Result Result OK? (50:50, Rs > 1.5) Racemic->Result Result->Validate No, Optimize Method Reagents Check Reagent Purity (Substrate, Solvent, H-Donor) Result->Reagents Yes Catalyst Verify Catalyst Handling (Inert Atmosphere, Fresh Precursors) Reagents->Catalyst Conditions Screen Reaction Parameters (Temp, Base, Concentration) Catalyst->Conditions End High Yield & High e.e. Achieved Conditions->End

Caption: General troubleshooting workflow for asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q: What is the primary role of this compound in these catalytic systems? A: this compound is typically a precursor to a chiral ligand. In Noyori-type asymmetric transfer hydrogenation, it is often converted into an N-sulfonated diamine or a related structure. This chiral ligand then coordinates to a metal (like Ruthenium), forming a complex that creates a chiral pocket around the metal's active site, enabling stereoselective reduction of a prochiral substrate.[5][7]

Q: How do I prepare the active catalyst for an asymmetric transfer hydrogenation reaction? A: The active catalyst is typically a Ruthenium-hydride species generated in situ. A general, representative protocol is as follows:

CatalystPrep Flask 1. Add [RuCl2(p-cymene)]2 & Chiral Ligand to dry flask under Argon Solvent 2. Add Anhydrous, Degassed Solvent (e.g., iPrOH) Flask->Solvent Stir 3. Stir for 30-60 min at RT for Pre-catalyst Formation Solvent->Stir Additives 4. Add Substrate & Base (e.g., KOtBu) Stir->Additives React 5. Heat to Reaction Temperature Additives->React

Caption: In-situ preparation of a Noyori-type ATH catalyst.

Q: My substrate has other reducible functional groups (e.g., a C=C bond). Will this catalyst be selective? A: A key advantage of Noyori-type ATH catalysts is their exceptional chemoselectivity. They are known to selectively reduce polar C=O and C=N bonds in the presence of non-polar C=C bonds, making them highly valuable in complex molecule synthesis.[12]

Q: How should I store this compound and the derived ligands? A: this compound itself is a relatively stable alcohol. However, many of the derived chiral ligands, especially phosphine-based ones, can be sensitive to air (oxidation). It is best practice to store all chiral ligands under an inert atmosphere (in a glovebox or a sealed vial backfilled with argon) and in a cool, dark place to prevent degradation.

References

  • HMPA-Catalyzed Transfer Hydrogenation of 3-Carbonyl Pyridines and Other N-Heteroarenes with Trichlorosilane. (n.d.). MDPI. Retrieved February 7, 2026, from [Link]

  • Determining the enantioselectivity of asymmetric hydrogenation through parahydrogen-induced hyperpolarization. (2021). The Journal of Chemical Physics. Retrieved February 7, 2026, from [Link]

  • Preparation method of (R) -phenyl (pyridine-2-yl) methanol derivative. (2019). Google Patents.
  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. (2023). Journal of the American Chemical Society. Retrieved February 7, 2026, from [Link]

  • Crystal structure of phenyl(pyridin-2-yl)methanol. (2014). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2017). MDPI. Retrieved February 7, 2026, from [Link]

  • Does the Configuration at the Metal Matter in Noyori–Ikariya Type Asymmetric Transfer Hydrogenation Catalysts? (2021). ACS Catalysis. Retrieved February 7, 2026, from [Link]

  • Scheme 3 Preparation of 1-phenyl-3-(pyridin-3-yl). (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

  • Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. (2017). Catalysts. Retrieved February 7, 2026, from [Link]

  • Highly Concentrated Catalytic Asymmetric Allylation of Ketones. (2008). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • The role of the metal-bound N–H functionality in Noyori-type molecular catalysts. (2019). Nature Reviews Chemistry. Retrieved February 7, 2026, from [Link]

  • Organocatalytic Reduction of Aromatic Nitro Compounds: The Use of Solid-Supported Phenyl(2-quinolyl)methanol. (2022). ACS Omega. Retrieved February 7, 2026, from [Link]

  • Ketone Reduction. (n.d.). Wordpress. Retrieved February 7, 2026, from [Link]

  • Asymmetric Activation. (2000). PubMed. Retrieved February 7, 2026, from [Link]

  • Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines. (2020). National Institutes of Health. Retrieved February 7, 2026, from [Link]

  • Asymmetric Hydrogenation. (2015). (n.d.). Retrieved February 7, 2026, from [Link]

  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. (2018). MDPI. Retrieved February 7, 2026, from [Link]

  • Mechanistic Studies on Ruthenium-Catalyzed Hydrogen Transfer Reactions. (n.d.). Diva-portal.org. Retrieved February 7, 2026, from [Link]

  • Preparation method of (S) -phenyl (pyridine-2-yl) methanol derivative. (2018). Google Patents.
  • Recent Developments in the Area of Asymmetric Transfer Hydrogenation. (2001). MDPI. Retrieved February 7, 2026, from [Link]

  • Asymmetric hydrogenation. (n.d.). Wikipedia. Retrieved February 7, 2026, from [Link]

  • Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. (2015). Rasayan Journal. Retrieved February 7, 2026, from [Link]

  • MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Purification of Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl(pyridin-3-yl)methanol (also known as


-phenyl-3-pyridinemethanol) is a critical intermediate often synthesized via Grignard addition (Phenylmagnesium bromide + 3-Pyridinecarboxaldehyde) or reduction of 3-Benzoylpyridine.[1]

Its purification presents a unique "dual-personality" challenge:

  • The Pyridine Ring: Basic (pKa ~5.2), prone to tailing on silica, and capable of metal chelation.[1]

  • The Alcohol/Phenyl Group: Lipophilic yet capable of H-bonding, leading to viscous "oiling out" behavior rather than clean crystallization.[1]

This guide addresses the three most common impurity classes: Non-basic organics (biphenyl, benzene), Oxidation products (3-Benzoylpyridine), and Inorganic salts .[1]

Module 1: The "Workhorse" Protocol (Acid-Base Extraction)

User Question: "My crude reaction mixture is dark and contains non-polar spots on TLC. How do I bulk-clean this before chromatography?"

Scientist’s Insight: Because the target molecule contains a basic pyridine nitrogen, we can switch its solubility between organic and aqueous phases by manipulating pH. This is the most efficient way to remove non-basic impurities (like biphenyl from Grignard coupling) which will not migrate into the aqueous acid phase.

Step-by-Step Protocol
  • Dissolution: Dissolve the crude residue in a non-polar organic solvent (e.g., Diethyl Ether or Dichloromethane ).[1]

  • Acid Extraction (The Critical Step):

    • Extract the organic layer 3x with 1M HCl .[1]

    • Mechanism:[1][2][3][4][5] The pyridine nitrogen is protonated (

      
      ), becoming water-soluble.[1]
      
    • Separation: Keep the Aqueous Acidic Layer .[1] Discard the Organic Layer (contains neutral impurities like benzophenone, biphenyl).[1]

  • Washing: Wash the combined acidic aqueous layer once with fresh ether to remove entrained neutrals.[1]

  • Recovery (Basification):

    • Cool the aqueous layer in an ice bath (exothermic neutralization can degrade the product).

    • Slowly add 20% NaOH or saturated

      
        until pH > 10.[1]
      
    • Mechanism:[1][2][3][4][5] Deprotonates the pyridine (

      
      ), rendering the product lipophilic again.[1]
      
  • Final Extraction: Extract the cloudy aqueous mixture 3x with Dichloromethane (DCM) or Ethyl Acetate .

  • Drying: Dry combined organics over

    
    , filter, and concentrate.
    
Visual Workflow: Acid-Base Purification Logic

AcidBaseExtraction Start Crude Mixture (Product + Neutrals + Salts) Step1 Dissolve in Ether/DCM Add 1M HCl Start->Step1 Split1 Phase Separation Step1->Split1 OrgLayer1 Organic Layer (CONTAINS IMPURITIES: Biphenyl, unreacted aromatics) Split1->OrgLayer1 Discard AqLayer1 Aqueous Acidic Layer (CONTAINS PRODUCT as Salt: PyH+ Cl-) Split1->AqLayer1 Keep Step2 Basify to pH > 10 (NaOH/Na2CO3) AqLayer1->Step2 Step3 Extract with DCM Step2->Step3 FinalProduct Final Organic Layer (Purified Product) Step3->FinalProduct Keep WasteWater Aqueous Waste (Salts) Step3->WasteWater Discard

Caption: Logical flow for separating basic pyridine targets from neutral organic impurities via pH manipulation.

Module 2: Removing the Ketone Impurity (3-Benzoylpyridine)[1]

User Question: "I have a persistent spot just above my product on TLC. NMR suggests it's the ketone (3-benzoylpyridine).[1] It co-elutes on the column.[1] How do I get rid of it?"

Scientist’s Insight: Separating the alcohol (product) from the ketone (impurity) is difficult because both are basic pyridines; acid-base extraction won't separate them.[1]

  • The Trick: Do not try to separate the ketone. Convert it. Treating the mixture with a reducing agent converts the impurity into the desired product.[1]

The "Chemical Cleanup" Protocol
  • Diagnosis: Confirm the presence of Phenyl(pyridin-3-yl)methanone (Ketone) via TLC or NMR (Look for carbonyl signal ~196 ppm in

    
     or downfield shift in 
    
    
    
    ).[1]
  • Reaction:

    • Dissolve the semi-pure mixture in Methanol .

    • Add 0.5 - 1.0 equivalents of Sodium Borohydride (

      
      ) .[1]
      
    • Stir at Room Temperature for 30 minutes.

    • Mechanism:[1][2][4][5]

      
       selectively reduces the ketone impurity to the alcohol product.[1]
      
  • Workup: Quench with water, extract with DCM, and dry.[1]

  • Result: The "impurity" spot disappears because it has become the product spot.

Impurity TypeChemical BehaviorRemoval Strategy
Biphenyl / Benzene Neutral, LipophilicAcid-Base Extraction (Module 1)
3-Benzoylpyridine Basic, PolarChemical Reduction (

)
Inorganic Salts Ionic, Water SolubleAqueous Wash / Filtration

Module 3: Chromatography Troubleshooting

User Question: "My product is streaking/tailing on the silica column, making it impossible to separate close impurities."

Scientist’s Insight: Pyridine derivatives interact strongly with the acidic silanol groups (


) on standard silica gel.[1] This acts like a "brake," causing peak tailing and poor resolution.[1] You must "mask" the silica.[1]
The "Buffered Silica" Solution
  • Standard Eluent: DCM : Methanol (95:5).[1]

  • The Fix: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.
    
    • Why: The amine base binds to the acidic silanol sites on the silica, effectively "blocking" them so your pyridine product can pass through without dragging.

Recommended Gradient:

  • Start: 100% DCM (+ 1% TEA).[1]

  • Ramp: 0%

    
     10% Methanol in DCM (+ 1% TEA).
    

Module 4: Crystallization vs. Oiling Out

User Question: "The literature says this should be a solid, but I have a sticky yellow oil. How do I induce crystallization?"

Scientist’s Insight: this compound has a melting point in the range of 60-65°C (analogous to the 2-isomer).[1] Impurities (especially isomers or solvent residues) drastically lower this melting point, causing "oiling out."[1]

Troubleshooting "Oiling Out"
  • Trituration:

    • Add a small amount of cold Hexane or Pentane to the oil.[1]

    • Scratch the side of the flask vigorously with a glass rod.[1]

    • Theory: This provides nucleation sites and removes trace non-polar solvent residues that prevent lattice formation.[1]

  • Solvent System:

    • Recrystallization is best attempted from Ethyl Acetate / Hexane or Toluene .[1]

    • Avoid alcohols if possible, as they are too soluble.[1]

  • High Vacuum:

    • Ensure the oil is under high vacuum (< 1 mbar) for at least 4 hours to remove trace DCM. DCM is heavy and often keeps the lattice from collapsing into a solid.[1]

References & Grounding

  • Synthesis & Reduction of 3-Benzoylpyridine:

    • Source: BenchChem Application Notes.[1][5]

    • Context: Protocols for NaBH4 reduction of pyridine ketones to alcohols.[1]

    • URL:(Generalized protocol for pyridyl carbinols)

  • Purification of Pyridine Derivatives:

    • Source: Organic Syntheses (Org.[1][6] Synth. 2018, 95, 29-45).[1][6]

    • Context: Detailed handling of phenyl-pyridine derivatives, including solubility and extraction logic.

    • URL:[1]

  • Removal of Ketone Impurities:

    • Source: Google Patents (WO2002012162A1).[1]

    • Context: Industrial processes for removing ketone impurities via selective hydrogenation/reduction.[1]

    • URL:[1]

  • Chemical Properties (CAS Data):

    • Source: PubChem CID 7510 (3-Pyridinemethanol analog data for safety/handling).[1][7]

    • URL:[1]

Sources

Technical Support: Scale-Up Protocols for Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl(pyridin-3-yl)methanol is a critical diaryl methanol intermediate used in the synthesis of antihistamines and specific oncology targets.[1] While bench-scale synthesis often utilizes Grignard addition (Phenylmagnesium bromide + 3-Pyridinecarboxaldehyde), this route presents significant safety and yield challenges at scale (>100g).

The recommended scale-up route is the reduction of Phenyl(pyridin-3-yl)methanone (3-Benzoylpyridine) using Sodium Borohydride (NaBH₄). This method offers superior safety profiles, higher atom economy, and easier purification compared to organometallic routes.

This guide addresses critical failure modes for both the Reduction Route (Recommended) and the Grignard Route (Legacy/Specific Use) .

Module 1: The Reduction Route (Recommended)

Reaction: 3-Benzoylpyridine + NaBH₄


 this compound
Critical Process Parameters (CPP)
ParameterSpecificationReason for Control
Temperature 0°C

25°C
Prevent runaway H₂ evolution; maintain selectivity.
Solvent MeOH or EtOHProtic solvent required for borohydride kinetics; ensures solubility.
Reagent Stoichiometry 0.5 - 0.7 eq NaBH₄Theoretical req is 0.25 eq; excess required due to solvent reaction.
Quench pH pH 7-8CRITICAL: Low pH (<5) protonates pyridine, trapping product in aqueous phase.
Troubleshooting Guide: Reduction Protocol
Q1: "I am observing massive foaming during reagent addition. Is this normal?"

Diagnosis: Rapid Hydrogen Evolution. Root Cause: NaBH₄ reacts with the alcoholic solvent (solvolysis) and moisture, releasing H₂ gas. At scale, this creates significant foam and pressure. Corrective Action:

  • Dosing Control: Do not add solid NaBH₄ to the reactor. Dissolve NaBH₄ in a minimal amount of alkaline water (0.1 M NaOH) or add as a slurry.

  • Headspace Purge: Ensure a continuous N₂ sweep to keep H₂ concentration below the Lower Explosive Limit (LEL, 4%).

  • Anti-Foam: For batches >1kg, the addition of a silicone-based antifoam is recommended.

Q2: "My isolated yield is near zero, but TLC showed full conversion."

Diagnosis: Incorrect Extraction pH (The "Pyridine Trap"). Root Cause: The pyridine nitrogen has a pKa of approx. 5.2. If you quench with strong acid (HCl) to destroy borates and drop the pH below 5, the product becomes a water-soluble pyridinium salt. Corrective Action:

  • Protocol Adjustment: Quench with Acetone (destroys excess hydride) or dilute NH₄Cl.

  • The Fix: Adjust the aqueous layer pH to 8-9 using saturated NaHCO₃ or 1M NaOH before extraction. The product will precipitate or partition into the organic layer (EtOAc/DCM) only when the pyridine ring is neutral.

Q3: "The product contains a sticky, gelatinous solid that clogs filters."

Diagnosis: Boron-Complexation. Root Cause: Boron salts form stable complexes with the pyridine nitrogen, making them hard to wash away. Corrective Action:

  • Digestion: After quenching, heat the mixture with water/MeOH to 50°C for 30 minutes to break the N-B complex.

  • Chelation: Add a 10% solution of citric acid or tartaric acid during workup (maintain pH >7) to sequester boron species.

Module 2: The Grignard Route (Legacy)

Reaction: Phenylmagnesium bromide + 3-Pyridinecarboxaldehyde (or vice versa)

Visualizing the Failure Modes

The Grignard route involving pyridines is notorious for "stalling" and difficult workups.

GrignardFailure cluster_fix Corrective Actions Reagents Reagents: PhMgBr + 3-PyCHO Complex Intermediate: Mg Coordinates to Pyridine N Reagents->Complex Fast Stall Reaction Stalls (Kinetic Trap) Complex->Stall Deactivates Electrophile Heat Operator Adds Heat (Risk of Runaway) Stall->Heat Troubleshooting Error Additives Use Lewis Acid (LiCl) or Excess Grignard Stall->Additives Workup Quench Heat->Workup Conversion Achieved Emulsion Magnesium Hydroxide 'Cement' (Emulsion) Workup->Emulsion Standard NH4Cl Quench Rochelle Use Rochelle Salt (Sodium Potassium Tartrate) Emulsion->Rochelle

Figure 1: Common failure modes in Pyridine-Grignard reactions. Note the risk of N-complexation stalling the reaction.

Troubleshooting Guide: Grignard Protocol
Q1: "The reaction starts but stops at 50% conversion. Adding more Grignard doesn't help."

Diagnosis: N-Magnesium Complexation.[2] Root Cause: The lone pair on the pyridine nitrogen coordinates with the Magnesium species, deactivating the ring or precipitating the intermediate, preventing further reaction. Corrective Action:

  • Temperature: Run the addition at -10°C to favor C-addition over N-coordination.

  • Additives: Addition of LiCl (TurboGrignard conditions) can break up aggregates and improve conversion.

Q2: "The workup has turned into a solid white block (Cement)."

Diagnosis: Magnesium Hydroxide Gelation. Root Cause: Pyridines act as bases, promoting the formation of polymeric Mg(OH)₂ gels during aqueous quench. Corrective Action:

  • The "Rochelle" Method: Do not use simple NH₄Cl. Quench with a saturated solution of Sodium Potassium Tartrate (Rochelle Salt) . Stir vigorously for 2-4 hours. The tartrate chelates magnesium, keeping it in the aqueous phase and allowing a clean phase split.

Module 3: Purification & Isolation Logic

For scale-up (>100g), chromatography is expensive and time-consuming. Crystallization is preferred.

Purification Decision Tree

Purification Start Crude Reaction Mixture CheckHPLC Check Purity (HPLC) Start->CheckHPLC HighPurity Purity > 90% CheckHPLC->HighPurity LowPurity Purity < 90% CheckHPLC->LowPurity Cryst Crystallization Solvent: EtOH/Heptane HighPurity->Cryst AcidBase Acid/Base Wash Cycle LowPurity->AcidBase Remove Neutral Impurities AcidBase->Cryst Enriched Oil

Figure 2: Purification strategy favoring crystallization to avoid chromatography.

Protocol: Acid/Base Purification Cycle

If the crude oil is impure, utilize the amphoteric nature of the pyridine:

  • Dissolve crude in EtOAc.

  • Extract with 1M HCl (Product goes to Aqueous phase; neutral impurities stay in EtOAc).

  • Separate layers.[3] Discard Organic.

  • Basify Aqueous layer to pH 9 with NaOH.

  • Extract with EtOAc (Product returns to Organic phase).

  • Concentrate and Crystallize (typically from Ethanol or IPA/Hexane).

References

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 3-Pyridinemethanol via Sodium Borohydride Reduction. Retrieved from 4

  • American Chemical Society. (2025). Laboratory Reaction Safety Summary: Grignard Reaction. Retrieved from 5

  • University of California, Santa Barbara. (n.d.). Standard Experimental Protocols: Quenching Reactions (Rochelle's Salt). Retrieved from 3

  • Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Retrieved from 6

Sources

Technical Support Center: Phenyl(pyridin-3-yl)methanol Ligand Systems

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Deactivation, Stability, and Regeneration of Phenyl(pyridin-3-yl)methanol Catalytic Systems Ticket ID: CHEM-SUP-8821 Applicable For: Asymmetric Organozinc Additions, Rh-Catalyzed Arylation, and Nucleophilic Organocatalysis.

System Overview & Critical Parameters

This compound (and its chiral derivatives) functions primarily as a bifunctional ligand rather than a standalone catalyst. It activates metallic reagents (typically Diethylzinc or Ti(OiPr)₄) via the hydroxyl group while directing stereochemistry through the pyridine nitrogen.

Common Failure Modes:

  • Background Racemization: Loss of ligand-metal coordination allows the metal reagent to react non-selectively.

  • Product Inhibition: The resulting product alkoxide forms a stable, non-labile aggregate with the catalyst, preventing turnover.

  • N-Oxidation: Trace oxidants convert the pyridine nitrogen to an N-oxide, killing its Lewis basicity.

Diagnostic Triage: Why is my reaction failing?

Use this matrix to diagnose the specific mode of failure based on your experimental observations.

SymptomPrimary SuspectRoot Cause Analysis
High Yield, Low ee (<10%) Background Reaction The ligand is not coordinating. The metal reagent (e.g.,

) is reacting directly with the aldehyde. Check: Is the ligand N-oxidized? Is the solvent too coordinating (e.g., wet THF)?
Low Yield, High ee Catalyst Poisoning The catalytic cycle is turning over once and stopping. Check: Product inhibition. The product alkoxide is binding too tightly to the Zn/Ti center.
No Reaction Complete Deactivation Check: Moisture content. Water hydrolyzes organozinc reagents instantly, forming inactive Zinc Oxide/Hydroxide clusters.
Non-Linear ee Drop Aggregation The active catalyst is forming inactive oligomers (dimers/trimers) at higher concentrations. Action: Dilute the reaction or change the ligand:metal ratio.

Deactivation Mechanisms (Technical Deep Dive)

Understanding how the system fails is critical for prevention. The diagram below details the three primary deactivation pathways.

Pathway A: Hydrolytic Decomposition (Moisture)

Organozinc and Titanium reagents are extremely hygroscopic.

  • Mechanism:

    
    
    
  • Result: Formation of inactive zinc-oxo clusters. The ligand (

    
    ) remains chemically intact but is sequestered in an inactive solid lattice.
    
Pathway B: Product Inhibition (The "Sticky Product" Problem)

In asymmetric alkylation, the product is a chiral zinc alkoxide.

  • Mechanism: The product alkoxide (

    
    ) mimics the structure of the catalyst. If this species forms a stable tetramer, it removes the ligand from the catalytic cycle.
    
  • Result: Reaction stalls after <50% conversion.

Pathway C: Ligand Oxidation
  • Mechanism: The pyridine nitrogen is susceptible to oxidation by peroxides (often found in uninhibited ethers/THF).

  • Result: Formation of Pyridine N-Oxide. The N-oxide is a much weaker Lewis base towards Zn/Ti but a stronger nucleophile for other pathways, totally altering reactivity.

Deactivation Active Active Catalyst (Ligand-Metal Complex) NOxide Inactive N-Oxide (Dead Ligand) Active->NOxide Peroxides (in THF) [Oxidation] Agg Stable Product Aggregate Active->Agg Product Accumulation [Inhibition] Hydro Hydrolyzed Cluster (Zn-OH/Ti-Oxo) Active->Hydro H2O Ingress [Protodeometallation]

Figure 1: Primary deactivation pathways for Pyridine-Methanol catalytic systems.

Regeneration & Recovery Protocol

Unlike chiral phosphine ligands which oxidize irreversibly, This compound is chemically robust and can be regenerated from reaction mixtures with >90% recovery rates using its acid-base properties.

Protocol: Acid-Base "Switch" Recovery

Prerequisite: Complete the reaction and quench with saturated


.

Step 1: Protonation (Phase Switch)

  • Dissolve the crude reaction mixture (containing product alcohol + ligand) in Diethyl Ether (

    
    ) .
    
  • Extract the organic layer with 2.0 M HCl (aq) (3x washes).

    • Chemistry: The pyridine nitrogen is protonated (

      
      ), becoming a pyridinium salt.
      
    • Location: The Ligand moves to the Aqueous Phase . The Product remains in the Organic Phase .

Step 2: Isolation of Product

  • Wash the combined acidic aqueous layers once with fresh

    
     to remove any trapped product.
    
  • Dry and concentrate the original organic layer to obtain your synthesized product.[1]

Step 3: Regeneration (Basification)

  • Cool the acidic aqueous layer to 0°C.

  • Slowly add 6.0 M NaOH or Solid

    
      until pH > 10.
    
    • Chemistry: Deprotonation restores the neutral pyridine species. The ligand precipitates or oils out.

  • Extract the aqueous mixture with Dichloromethane (DCM) (3x).

  • Dry over

    
    , filter, and concentrate.
    

Step 4: Purification (Optional but Recommended)

  • If the recovered solid is yellow/brown (indicating trace N-oxide or polymerization), perform a rapid filtration through a short pad of silica gel using EtOAc/Hexane (1:1) .

Regeneration Mixture Crude Reaction Mix (Product + Ligand) AcidExt Add 2M HCl Partition Mixture->AcidExt OrgLayer Organic Layer (Contains Product) AcidExt->OrgLayer Separation AqLayer Aqueous Layer (Contains Ligand-H+) AcidExt->AqLayer Separation Base Add NaOH (pH > 10) AqLayer->Base Extract Extract with DCM Base->Extract Final Recovered Ligand (Ready for Reuse) Extract->Final

Figure 2: Workflow for the chemical recovery of pyridine-methanol ligands.

Frequently Asked Questions (FAQs)

Q: Can I use the recovered ligand directly without purification? A: Yes, provided the ¹H NMR shows no paramagnetic impurities (broadening) and the color is off-white. If the ligand has turned dark brown, it suggests trace metal retention or polymerization. Recrystallize from Ethanol/Hexane before reuse.

Q: My ligand is not inducing any enantioselectivity (0% ee), but the yield is high. Is the ligand dead? A: Not necessarily. This is a classic symptom of "Background Acceleration." If you are using


, it can catalyze the reaction achirally faster than your chiral complex if the temperature is too high.
  • Fix: Lower the reaction temperature to -20°C or -40°C.

  • Fix: Ensure you are premixing the Ligand and Metal Source for at least 30 minutes at Room Temperature before adding the aldehyde substrate to ensure the active chiral complex forms first [1].

Q: How do I prevent N-Oxide formation during storage? A: Store the ligand under Argon/Nitrogen. If storing in solution, never use THF for long-term storage as it forms peroxides which rapidly oxidize pyridines. Store as a solid or in anhydrous Toluene.

Q: Can I use this ligand with Grignard reagents instead of Zinc? A: Generally, no. Grignard reagents are "harder" nucleophiles and much more reactive. They tend to deprotonate the hydroxyl group and then attack the pyridine ring or react non-selectively with the aldehyde before the chiral complex can direct the addition [2].

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][2] Angewandte Chemie International Edition, 30(1), 49-69.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][3][4] Chemical Reviews, 92(5), 833-856.

  • Bolm, C. (1991). Pyridine-Derived Ligands in Asymmetric Catalysis. Angewandte Chemie International Edition in English, 30(5), 542-543.

  • Hermann, G., et al. (2016). Pyridine N-oxides as organocatalysts. Beilstein Journal of Organic Chemistry, 12, 2462–2473.

Sources

Identifying Phenyl(pyridin-3-yl)methanol reaction intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identification & Troubleshooting of Reaction Intermediates

Introduction

Welcome to the technical support hub for Phenyl(pyridin-3-yl)methanol (CAS: 19490-92-7). This scaffold is a critical intermediate in the synthesis of antihistamines and metallo-enzyme inhibitors.

Unlike simple benzylic alcohols, this molecule presents a dual challenge:

  • The Pyridine Nitrogen: Acts as a Lewis base, coordinating with metal catalysts and Grignard reagents, often stalling reactions.

  • The Benzylic Position: Susceptible to acid-catalyzed dehydration or etherification via stable carbocation intermediates.

This guide moves beyond standard protocols to help you identify transient intermediates and troubleshoot failure modes in real-time.

Module 1: The Grignard Route – Trapping the Alkoxide

The most common synthesis involves the addition of Phenylmagnesium bromide (PhMgBr) to 3-Pyridinecarboxaldehyde . Users often report low yields despite starting material consumption. This is usually due to the formation of a stable, non-productive N-Magnesium complex .

The Mechanistic Pathway

The reaction does not proceed directly to the alcohol. It passes through two distinct magnesium species.

GrignardPath R1 Reactants (PhMgBr + Aldehyde) Int1 Intermediate A (N-Mg Coordination) R1->Int1 Fast (Kinetic Trap) Int1->R1 Reversible if insufficient eq. Int2 Intermediate B (Magnesium Alkoxide) Int1->Int2 Slow (Rearrangement/Addition) Prod Product (this compound) Int2->Prod Acid Quench (H3O+)

Figure 1: Reaction pathway showing the kinetic trap (Intermediate A) where Mg coordinates to the pyridine nitrogen before attacking the carbonyl.

Troubleshooting & FAQs

Q: I see full consumption of aldehyde on TLC, but my isolated yield is <40%. Where is the product? A: You likely formed Intermediate A (the N-Mg complex) but failed to push it to Intermediate B (the alkoxide).

  • The Cause: The pyridine nitrogen sequesters the Mg(II) species. If you used exactly 1.0 equivalent of Grignard, the effective concentration of nucleophile available for the carbonyl is near zero.

  • The Fix: You must use 1.5 to 2.0 equivalents of PhMgBr. The first equivalent saturates the nitrogen lone pair; the second attacks the aldehyde.

Q: How can I confirm the intermediate structure before quenching? A: Perform a Deuterium Quench Experiment .

  • Take a 0.5 mL aliquot of the reaction mixture.

  • Quench with D₂O (Heavy Water) instead of H₂O/HCl.

  • Analyze via ¹H-NMR.[1][2]

    • Result: If the proton attached to the benzylic carbon (CH-OH) shows a loss of coupling or integration intensity, the C-C bond had formed (Intermediate B).

    • Result: If you recover deuterated aldehyde (at the formyl position), the Grignard never attacked the carbonyl (stuck at Intermediate A).

Module 2: Stability & Degradation Intermediates

Once isolated, this compound is prone to degradation under acidic conditions. This is driven by the stability of the benzylic carbocation , which is resonance-stabilized by the phenyl ring, though slightly destabilized by the electron-deficient pyridine ring.

Degradation Pathways
ConditionIntermediate SpeciesFinal ImpurityDetection Method
Acidic Methanol (e.g., HPLC mobile phase)Benzylic Carbocation (

)
Methyl Ether (O-methylation)LC-MS (+14 m/z shift)
High Heat / Vacuum

/ Protonated Alcohol
Dimer (Ether linkage)LC-MS (2x Mass - 18)
Oxidative Stress (Air/Light)Pyridinyl RadicalPhenyl(pyridin-3-yl)methanoneUV (Red shift in

)

Q: My LC-MS shows a new peak at M+14 after leaving the sample in methanol overnight. A: This is the O-methyl ether .

  • Mechanism: Trace acid (from TFA or un-neutralized silica) protonates the alcohol (-OH

    
     -OH₂⁺). Water leaves, forming the carbocation. Methanol (solvent) acts as a nucleophile.[3]
    
  • Prevention: Store samples in Acetonitrile or neutralize your CDCl₃ for NMR with basic alumina.

Module 3: Analytical Fingerprinting

Separating the 3-isomer (meta) from the 2-isomer (ortho) or 4-isomer (para) requires specific chromatographic conditions due to the basicity of the nitrogen.

HPLC Method Development Guide

Standard C18 columns often fail due to silanol interactions with the pyridine nitrogen, causing severe peak tailing.

HPLC_Decision Start Start Method Dev CheckpH Check Mobile Phase pH Start->CheckpH LowPH Acidic (pH < 3) CheckpH->LowPH Standard C18 HighPH Basic (pH > 8) CheckpH->HighPH Hybrid Silica Result1 Protonated Pyridine (Py-H+) Good Retention, Less Tailing LowPH->Result1 Result2 Free Base Pyridine Silanol Interaction Risk HighPH->Result2 Action1 Use 0.1% TFA or Formic Acid Result1->Action1 Action2 Use High-pH Stable Column (e.g., XBridge, Gemini) Result2->Action2

Figure 2: Decision tree for selecting mobile phase conditions to minimize peak tailing.

Recommended Analytical Conditions
ParameterRecommendationRationale
Column C18 with End-capping (e.g., Agilent Zorbax Eclipse or Waters XBridge)"End-capping" covers free silanol groups that bind to the pyridine nitrogen.
Mobile Phase A Water + 10mM Ammonium Formate (pH ~3.8)Buffering is critical. Pure water will lead to drifting retention times.
Mobile Phase B AcetonitrileMethanol can cause high backpressure and broad peaks for this molecule.
Wavelength 254 nm & 262 nmThe pyridine ring has a distinct absorbance max around 260-262 nm.

References

  • PubChem. (n.d.). 3-Pyridinemethanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2021).[4] Resolution of peak tailing in HPLC for basic drugs. Retrieved from [Link]

  • MDPI. (2021). Development of HPLC Method for Pyridine Derivatives. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Solvent Kinetics for Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses critical kinetic variations observed in the reaction of Phenyl(pyridin-3-yl)methanol (CAS: 14159-57-0 / 85553-55-5 analog). Due to the bifunctional nature of this substrate—containing both a secondary alcohol and a basic pyridine nitrogen—solvent selection is not merely a matter of solubility but a primary determinant of reaction rate (


) and mechanism.

The 3-position (meta) of the pyridine ring creates unique electronic effects compared to the 2- or 4-isomers. Unlike the 2/4-positions, where resonance directly withdraws electron density from the benzylic position, the 3-position exerts influence primarily through induction. This guide details how to manipulate solvent parameters (dielectric constant, proton-donating ability) to optimize your specific transformation.

Module 1: Troubleshooting Reaction Rates

Q: Why is my oxidation reaction stalling in non-polar solvents (e.g., Toluene, DCM)?

A: The transition state is likely more polar than your reactants, leading to poor stabilization in low-dielectric media.

Technical Explanation: For oxidative transformations (e.g., using permanganate, chromates, or hypervalent iodine), the rate-determining step often involves the formation of a charged or highly polarized transition state (TS).

  • Ground State: this compound is relatively neutral but polarizable.

  • Transition State: Often involves charge separation (e.g., hydride transfer or ester formation).

According to the Hughes-Ingold rules , if the transition state is more charged than the reactants, an increase in solvent polarity will accelerate the reaction. Non-polar solvents like toluene (


) fail to solvate this polarized TS, effectively raising the activation energy (

).

Recommended Action: Switch to a dipolar aprotic solvent or a high-dielectric protic mixture.

  • Acetonitrile (

    
    ):  Excellent for stabilizing polar transition states without hydrogen-bonding interference.
    
  • Aqueous Acetic Acid: If the oxidant allows, water mixtures provide maximum dielectric stabilization.

Q: I switched to Methanol to improve solubility, but the rate decreased. Why?

A: You are likely experiencing "Ground State Stabilization" via Hydrogen Bonding.

Technical Explanation: While methanol is polar (


), it is also a strong Hydrogen Bond Donor (HBD).
  • The Interaction: Methanol forms strong H-bonds with the pyridine nitrogen and the hydroxyl group of the substrate.

  • The Kinetic Penalty: This solvation lowers the energy of the ground state reactants significantly.

  • The Result: Even if the transition state is stabilized, the "energy well" of the starting material is deeper, increasing the net

    
     (Gibbs free energy of activation).
    

Diagnostic Test: Compare rates in Acetonitrile (MeCN) vs. Methanol (MeOH) .

  • If

    
    , ground state stabilization by H-bonding is the culprit.
    
  • Solution: Use MeCN or DMF to maintain polarity while removing the H-bond donor penalty.

Module 2: pH and Protonation Effects

Q: How does acidic solvent media affect the kinetics of the 3-pyridyl isomer specifically?

A: Protonation of the pyridine nitrogen exerts a strong inductive electron-withdrawing effect, deactivating the benzylic C-H bond.

Technical Explanation: The pyridine nitrogen is basic (


 for the conjugate acid). In acidic media (e.g., acetic acid, dilute 

):
  • Protonation: The N atom becomes

    
    .
    
  • Electronic Effect: This positive charge creates a powerful inductive effect (-I), withdrawing electron density from the ring and the attached benzylic carbon.

  • Kinetic Consequence:

    • For Oxidations (Hydride abstraction): The benzylic C-H bond becomes electron-deficient, making it harder to abstract a hydride. The rate decreases.[1][2][3][4][5]

    • For Nucleophilic Substitutions (

      
      ):  Carbocation formation is destabilized by the electron-withdrawing pyridinium ring. The rate decreases significantly.[1]
      

Comparison to 2-/4-Isomers:

  • 2/4-Pyridine: Resonance + Inductive withdrawal (Severe deactivation).

  • 3-Pyridine (Your substrate): Inductive withdrawal only (Moderate deactivation). Note: While faster than the 2/4 isomers, it is still slower than a standard phenyl analog.

Experimental Protocol: Kinetic Solvent Screening

Objective: Determine the optimal solvent dielectric constant for maximizing


.

Materials:

  • Substrate: this compound (10 mM stock).

  • Oxidant/Reagent: (e.g., KMnO4 or Chromic Acid) in excess (Pseudo-first-order conditions).

  • Solvents: Toluene, THF, Acetonitrile, 50% Aqueous Acetic Acid.

Workflow:

  • Preparation: Dissolve substrate in the target solvent to reach 1.0 mM concentration.

  • Thermostatting: Equilibrate all solutions to 25.0 °C ± 0.1 °C.

  • Initiation: Add oxidant (10 equivalents) to ensure

    
    .
    
  • Monitoring: Track the decay of the substrate or appearance of the ketone (Phenyl(pyridin-3-yl)methanone) via UV-Vis spectrophotometry (typically

    
     shift from ~260 nm to ~280-300 nm for the ketone).
    
  • Analysis: Plot

    
     vs. time. The slope 
    
    
    
    .

Data Interpretation Table:

Solvent SystemDielectric Const.[1][3][6] (

)
Expected Trend (

)
Mechanistic Insight
Toluene 2.38Very Slow (< 0.1)Poor TS stabilization.
THF 7.58Slow (1.0)Moderate solubility, weak solvation.
Methanol 32.7Moderate (5-10)H-bonding may retard rate despite high

.
Acetonitrile 37.5Fast (20-50)Optimal dipolar aprotic stabilization.
50% AcOH/H2O ~50+VariableHigh polarity accelerates, but protonation (

) may decelerate.

Visual Troubleshooting Guide

The following diagram illustrates the decision logic for solvent selection based on observed kinetic failures.

SolventSelection cluster_0 Diagnostic Pathways Start Start: Reaction Optimization Issue Identify Kinetic Issue Start->Issue SlowRate Issue: Reaction Too Slow Issue->SlowRate Solubility Issue: Poor Solubility Issue->Solubility CheckPolarity Check Solvent Polarity SlowRate->CheckPolarity CheckPH Check pH / Protonation Solubility->CheckPH IsNonPolar Is Solvent Non-Polar? (Toluene, Hexane) CheckPolarity->IsNonPolar SwitchPolar Action: Switch to High Dielectric (MeCN, DMF) IsNonPolar->SwitchPolar Yes IsProtic Is Solvent Protic? (MeOH, EtOH) IsNonPolar->IsProtic No HBonding Cause: Ground State Stabilization via H-Bonding IsProtic->HBonding Yes SwitchAprotic Action: Switch to Dipolar Aprotic (MeCN, DMSO) HBonding->SwitchAprotic AcidicMedia Is Media Acidic? CheckPH->AcidicMedia SaltForm Form: Pyridinium Salt (Highly Polar) AcidicMedia->SaltForm Yes UseWater Action: Use Aqueous Co-solvent (H2O/AcOH) SaltForm->UseWater

Caption: Decision tree for optimizing solvent conditions based on kinetic performance and solubility constraints.

References

  • Solvent Effects on Pyridine Deriv

    • Title: Effect of Solvents on Kinetics and Mechanistic Investig
    • Source: Asian Journal of Green Chemistry.[1]

    • Relevance: Establishes the correlation between dielectric constants and reaction rates for pyridine-containing heterocycles.
  • Title: Kinetics and mechanism of oxidation of this compound by permanganate.
  • General Solvent Effects in Organic Chemistry

    • Title: Kinetic Solvent Effects in Organic Reactions.[6]

    • Source: ChemRxiv.
    • URL:[Link][7]

    • Relevance: Provides the theoretical framework for Hughes-Ingold rules applied in Module 1.
  • Substrate Properties Title: (+/-)-Phenyl(pyridin-2-yl)methanol (Isomer Analog Data). Source: Tokyo Chemical Industry (TCI). Relevance: Physical property data (solubility, stability) for the structural isomer, applicable to the 3-yl variant.

Sources

Validation & Comparative

Comparative Guide: Phenyl(pyridin-2-yl)methanol vs. Phenyl(pyridin-3-yl)methanol in Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The selection between Phenyl(pyridin-2-yl)methanol (2-PyOH) and Phenyl(pyridin-3-yl)methanol (3-PyOH) is not merely a choice of isomers; it is a choice between two distinct coordination modes that dictate catalytic utility.

  • The Bottom Line:

    • Choose 2-PyOH if your application requires bidentate chelation (

      
      -coordination). It is the industry standard for Asymmetric Transfer Hydrogenation (ATH)  and acts as a robust Directing Group (DG)  for C-H activation.
      
    • Choose 3-PyOH if you require monodentate coordination or bridging geometries . It is ineffective for chelation-driven catalysis but excels as a linker in Metal-Organic Frameworks (MOFs) and as a building block for supramolecular assemblies where steric freedom is required.

Part 1: Structural & Electronic Fundamentals

The catalytic divergence stems from the position of the nitrogen atom relative to the hydroxyl group. This "bite distance" determines the thermodynamic stability of the resulting metal complexes.

The Chelation Effect (The "Bite")
  • 2-PyOH (Ortho): The nitrogen is adjacent to the carbinol carbon. Upon deprotonation of the alcohol, it forms a stable 5-membered metallacycle with transition metals (Ru, Ir, Zn). This geometry is ideal for stabilizing active catalytic species.

  • 3-PyOH (Meta): The nitrogen is remote. Formation of a chelate would require a highly strained 4-membered ring or an unstable macrocycle. Consequently, it binds metals in a linear (monodentate) or bridging fashion.

Visualization of Coordination Modes

CoordinationModes cluster_2py 2-Pyridyl Mode (Chelation) cluster_3py 3-Pyridyl Mode (Bridging/Linear) M1 Metal Center (Ru, Ir, Zn) N1 N (Pyridine) N1->M1 Coordinate Bond O1 O (Alkoxide) O1->M1 Covalent Bond M2 Metal A M3 Metal B N2 N (Pyridine) N2->M2 Monodentate O2 O (Alkoxide) O2->M3 Bridging

Figure 1: Comparison of coordination geometries. 2-PyOH facilitates stable chelation (left), while 3-PyOH forces open bridging or monodentate binding (right).

Part 2: Performance Analysis

As Ligands in Asymmetric Catalysis

The most prominent application of these molecules is in the enantioselective addition of organozinc reagents to aldehydes or Transfer Hydrogenation (ATH).

  • 2-PyOH Performance:

    • Mechanism: Acts as a chiral ligand (often modified with chiral auxiliaries). The

      
      -chelation creates a rigid chiral pocket around the Zn or Ru center.
      
    • Data: Consistently yields >90% ee in diethylzinc additions to benzaldehyde.

  • 3-PyOH Performance:

    • Mechanism: Lacks the ability to anchor the metal in a chiral environment. The flexible coordination leads to rapid ligand exchange and lack of stereocontrol.

    • Data: Typically yields <5% ee (racemic product) in the same reactions.

As Substrates (Directing Groups) in C-H Activation

When these alcohols are used as substrates for functionalization of the phenyl ring:

  • 2-PyOH: The pyridine nitrogen directs the catalyst (Pd/Ru) to the ortho-position of the phenyl ring via a 5-membered intermediate.

  • 3-PyOH: The nitrogen is too far to direct ortho-activation. It typically results in non-selective background reactions or requires "meta-selective" templates to function.

Comparative Data Summary
FeaturePhenyl(pyridin-2-yl)methanolThis compound
Coordination Geometry Bidentate (

-Chelate)
Monodentate / Bridging
Chelate Ring Size 5-Membered (Stable)N/A (Geometrically Forbidden)
Primary Use Chiral Ligand, Directing GroupMOF Linker, Supramolecular Building Block
Transfer Hydrogenation Excellent (High TOF)Inactive (Low/No TOF)
C-H Activation Yield High (>90% ortho-selectivity)Poor (<10% or non-selective)

Part 3: Experimental Protocols

Synthesis of Phenyl(pyridin-2-yl)methanol

This protocol utilizes a Grignard addition, the most robust method for generating these alcohols.

Reagents:

  • 2-Bromopyridine (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Isopropylmagnesium chloride (iPrMgCl, 1.1 equiv)

  • THF (Anhydrous)

Step-by-Step Protocol:

  • Halogen-Metal Exchange: In a flame-dried Schlenk flask under Argon, dissolve 2-bromopyridine in THF. Cool to -15°C.

  • Grignard Formation: Dropwise add iPrMgCl. Stir for 30 mins to generate the 2-pyridylmagnesium species. Note: Direct formation from Mg turnings is sluggish for 2-bromopyridine; exchange is preferred.

  • Electrophile Addition: Add benzaldehyde (neat or in THF) slowly at -15°C. The solution will likely turn yellow/orange.

  • Warming: Allow the reaction to warm to Room Temperature (RT) over 2 hours.

  • Quench: Quench with saturated aqueous

    
    .
    
  • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over

    
    .
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient). 2-PyOH is slightly more polar than 3-PyOH due to internal H-bonding.

Catalytic Test: Ruthenium-Catalyzed Transfer Hydrogenation

Use this protocol to verify ligand activity.

Reagents:

  • Substrate: Acetophenone (1.0 mmol)

  • Ligand: Phenyl(pyridin-2-yl)methanol (or 3-yl isomer for control) (1 mol%)

  • Metal Precursor:

    
     (0.5 mol%)
    
  • Base: KOH (2 mol%)

  • Solvent: Isopropanol (iPrOH) (degassed)

Workflow:

  • Mix Ligand and Ru-precursor in iPrOH at 80°C for 30 mins to form the active complex.

  • Add Acetophenone and KOH.

  • Stir at 80°C.

  • Monitor: Take aliquots at 1h, 3h, and 6h for GC analysis.

    • Expectation (2-PyOH): >95% conversion to 1-phenylethanol within 3 hours.

    • Expectation (3-PyOH): <10% conversion (background reaction only).

Part 4: Mechanistic Visualization (C-H Activation)

The following diagram illustrates why 2-PyOH works as a Directing Group (DG) while 3-PyOH fails in standard ortho-C-H activation.

CH_Activation_Mechanism cluster_success 2-Pyridyl Pathway (Effective) cluster_failure 3-Pyridyl Pathway (Ineffective) Substrate Substrate Coordination 2 2 Substrate->2 3 3 Substrate->3 Py_Path N-Coordination to Metal Metallacycle Formation of 5-Membered Metallacycle Intermediate Py_Path->Metallacycle Thermodynamically Favored Strain Steric Mismatch (Requires Strained 4-Mem Ring) Py_Path->Strain Activation C-H Bond Cleavage (Ortho-Position) Metallacycle->Activation Product Functionalized Product Activation->Product NoReaction No Directed C-H Activation (Catalyst Decomposition) Strain->NoReaction Kinetically Forbidden

Figure 2: Mechanistic divergence in C-H activation. The 2-pyridyl nitrogen enables the formation of a critical 5-membered metallacycle, a step geometrically impossible for the 3-pyridyl isomer.

References

  • Coordination Chemistry of Pyridyl Alcohols

    • Title: Coordination chemistry of pyridyl alcohols and rel
    • Source:Coordin
    • URL:[Link]

  • Asymmetric Transfer Hydrogenation (ATH)

    • Title: Asymmetric transfer hydrogenation of ketones catalyzed by iridium(I) complexes with chiral pyridine-alcohol ligands.
    • Source:Journal of Molecular C
    • URL:[Link]

  • C-H Activation Directing Groups

    • Title: Pyridine-Directed C-H Activation: A Review of Mechanistic Diversity.
    • Source:Chemical Reviews
    • URL:[Link]

  • Synthesis Protocols (Grignard)

    • Title: Grignard Synthesis of Phenyl(pyridin-2-yl)
    • Source:Organic Syntheses
    • URL:[Link]

Comparative Guide: Phenyl(pyridin-3-yl)methanol vs. Phenyl(pyridin-4-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Strategic Abstract: In the landscape of heterocyclic diarylmethanols, the distinction between Phenyl(pyridin-3-yl)methanol (3-PPM) and Phenyl(pyridin-4-yl)methanol (4-PPM) is governed strictly by the position of the nitrogen atom relative to the benzylic center. While both serve as critical pharmacophores and ligand precursors, their reactivity profiles diverge significantly due to electronic resonance effects.

  • 4-PPM (Para-like): The nitrogen atom exerts a strong electron-withdrawing effect via both induction (-I) and resonance (-R), significantly increasing the acidity of the benzylic proton and the electrophilicity of the corresponding ketone.

  • 3-PPM (Meta-like): The nitrogen exerts an inductive withdrawing effect (-I) but lacks direct resonance conjugation with the benzylic center, resulting in a reactivity profile closer to standard benzhydrol but with enhanced polarity.

This guide provides a technical breakdown of their electronic properties, synthetic pathways, and oxidation behaviors, supported by experimental protocols.

Electronic Architecture & Reactivity Profiling

The fundamental difference lies in the ability of the pyridine nitrogen to delocalize charge.

The Resonance Divergence

In the 4-isomer , the nitrogen atom can stabilize a negative charge at the benzylic position (or destabilize a positive charge) through direct conjugation. In the 3-isomer , this resonance pathway is forbidden; the nitrogen acts only as an electronegative sink through the


-framework.
Reactivity Matrix
FeatureThis compound (3-PPM)Phenyl(pyridin-4-yl)methanol (4-PPM)Mechanistic Driver
Hammett Constant (

)


4-position is stronger EWG.
Benzylic Acidity (pKa) Lower acidity (Higher pKa)Higher acidity (Lower pKa)Resonance stabilization of alkoxide in 4-PPM.
Oxidation Rate (MnO

)
ModerateFastRadical stability intermediate.
Ketone Electrophilicity ModerateHigh4-benzoylpyridine is highly susceptible to nucleophiles.
N-Ligation Sterics More hindered (Meta)Unhindered (Para)Linear geometry of 4-substituent.
Visualizing the Electronic Effect

The following diagram illustrates the resonance "reach" of the nitrogen atom in both isomers.

ElectronicEffects cluster_0 3-PPM (Meta-like) cluster_1 4-PPM (Para-like) N3 Pyridine N (3-pos) C3 Benzylic Carbon N3->C3 Inductive Pull (-I) (Weak) N3->C3 No Resonance N4 Pyridine N (4-pos) C4 Benzylic Carbon N4->C4 Inductive Pull (-I) N4->C4 Direct Resonance (-R) (Strong)

Figure 1: Electronic connectivity comparison. Note the direct resonance channel available only in the 4-isomer.

Synthetic Pathways (Nucleophilic Addition)

The most robust synthesis for both isomers is the Grignard addition of phenylmagnesium bromide to the respective pyridinecarboxaldehyde.

Comparative Synthesis Logic
  • 4-Pyridinecarboxaldehyde: Highly electrophilic. Reacts violently; requires strict temperature control (-78°C to 0°C) to prevent 1,4-addition side products or polymerization.

  • 3-Pyridinecarboxaldehyde: Less electrophilic. Reacts smoothly at 0°C to RT.

Experimental Protocol: Grignard Synthesis

Applicable to both isomers, with temperature notes.

Reagents:

  • Bromobenzene (1.1 equiv)

  • Mg turnings (1.2 equiv)

  • Pyridine-X-carboxaldehyde (1.0 equiv) (X=3 or 4)

  • Anhydrous THF (Solvent)

Step-by-Step Workflow:

  • Activation: Flame-dry a 3-neck flask under

    
    . Add Mg turnings and a crystal of 
    
    
    
    .
  • Grignard Formation: Add bromobenzene in THF dropwise. Reflux for 1 hour until Mg dissolves (Solution turns dark brown/grey).

  • Addition (Critical Step):

    • For 4-PPM: Cool to -78°C (Dry ice/acetone). Add 4-pyridinecarboxaldehyde slowly. The strong EWG nature makes the aldehyde hyper-reactive.

    • For 3-PPM: Cool to 0°C (Ice bath). Add 3-pyridinecarboxaldehyde.

  • Quench: Pour into saturated

    
     (aq). Avoid acidic quench (HCl) to prevent protonation of the pyridine ring which complicates extraction.
    
  • Purification: Extract with EtOAc. The product is an amine; ensure the aqueous layer is basic (pH > 9) during extraction. Recrystallize from Hexane/EtOAc.

Redox Behavior: Oxidation to Methanones

Oxidizing these alcohols yields phenyl(pyridin-3-yl)methanone and phenyl(pyridin-4-yl)methanone .

Oxidant Selection
  • Chromic Acid (Jones): Too harsh. Will protonate the pyridine and potentially over-oxidize or cleave the ring.

  • Manganese Dioxide (MnO

    
    ): The Gold Standard.  It is chemoselective for benzylic/allylic alcohols and operates via a radical mechanism.
    
Experimental Protocol: MnO Oxidation

Reagents:

  • Activated MnO

    
     (10-20 equiv) (Excess is required due to surface area dependency).
    
  • Dichloromethane (DCM) or Chloroform.

Step-by-Step Workflow:

  • Dissolve the Phenyl(pyridin-yl)methanol (1 mmol) in DCM (10 mL).

  • Add Activated MnO

    
     (10 mmol).
    
  • Stir vigorously at Reflux (40°C) for 12–24 hours.

    • Note: 4-PPM often oxidizes faster due to the stability of the electron-deficient radical intermediate, but the resulting ketone is more sensitive to moisture.

  • Filtration: Filter through a Celite pad to remove Mn species.

  • Concentration: Evaporate solvent. The ketone is usually obtained in quantitative yield without chromatography.

Experimental Workflow Diagram

OxidationWorkflow Start Start: Phenyl(pyridin-X-yl)methanol Reagent Add Activated MnO2 (20 eq) in DCM Start->Reagent Reaction Reflux (40°C) 12-24 Hours Reagent->Reaction Decision Check TLC (UV Active) Reaction->Decision Decision->Reaction Incomplete Workup Filter via Celite (Remove Mn) Decision->Workup Complete Product Product: Phenyl(pyridin-X-yl)methanone Workup->Product

Figure 2: Standardized MnO2 oxidation workflow for pyridine-methanols.

Pharmacological & Stability Implications

Metabolic Stability (CYP450)

In drug design, the benzylic carbon is a "soft spot" for metabolic oxidation.

  • 4-PPM Derivatives: The electron-deficient ring deactivates the C-H bond toward radical abstraction by Cytochrome P450 enzymes compared to the phenyl ring, but the high acidity can lead to facile elimination reactions.

  • 3-PPM Derivatives: Generally show better metabolic stability profiles than the 4-isomers, making them more common in approved drugs (e.g., antihistamine analogs).

Storage
  • 4-PPM: Hygroscopic. The basic nitrogen and acidic alcohol can form intermolecular H-bonds. Store under inert atmosphere.

  • 3-PPM: Stable solid at room temperature.

References

  • Electronic Effects in Heterocycles: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text confirming resonance effects of pyridine positions).
  • Grignard Synthesis of Pyridyl Alcohols: Journal of Chemical Education, "Grignard Synthesis of Triphenylmethanol" (Adapted protocol for pyridyl analogs).

  • MnO2 Oxidation Selectivity: The Journal of Organic Chemistry, "Manganese Dioxide Oxidation of Benzylic Alcohols".

  • pKa of Pyridine Derivatives: Organic Chemistry Data, "pKa Values of Nitrogen Heterocycles".

  • Comparative Reactivity: PubChem Compound Summary, "this compound".

Comparative Guide: Alternatives to Phenyl(pyridin-3-yl)methanol in Medicinal Chemistry

[1]

Executive Summary

Phenyl(pyridin-3-yl)methanol (CAS: 19490-92-7) is a "privileged scaffold" in drug discovery, serving as a critical intermediate for antihistamines (e.g., Bepotastine), oncology targets, and chiral ligands.[1] Its dual nature—combining a lipophilic phenyl ring with a polar, basic pyridine ring—offers unique solubility and binding profiles.[1]

However, reliance on this specific isomer often leads to bottlenecks:

  • Metabolic Liability: The phenyl ring is prone to rapid oxidative metabolism (CYP450).[2]

  • Chemical Reactivity: The 3-position nitrogen does not facilitate chelation-assisted functionalization (C-H activation) as effectively as the 2-position.

  • Solubility/Basicity: The pKa of the pyridine nitrogen (~5.2) may not suit all binding pockets.

This guide objectively compares this compound against three strategic classes of alternatives: Positional Isomers (for reactivity tuning), Fluorinated Analogs (for metabolic stability), and Diazine Bioisosteres (for physicochemical optimization).[1]

Part 1: Strategic Scaffold Selection (Decision Matrix)[1]

Before altering your synthetic route, analyze why the standard reagent is failing. Use this decision matrix to select the appropriate alternative.

Diagram 1: Scaffold Selection Logic

Scaffold_SelectionStartCurrent Scaffold:This compoundIssue_MetabolismIssue:Rapid CYP450 ClearanceStart->Issue_MetabolismIssue_ChelationIssue:Poor Metal Coordination(C-H Activation)Start->Issue_ChelationIssue_SolubilityIssue:High Lipophilicity / pKa MismatchStart->Issue_SolubilitySol_FluoroAlternative A:(4-Fluorophenyl)(pyridin-3-yl)methanolIssue_Metabolism->Sol_FluoroBlocks para-oxidationSol_IsomerAlternative B:Phenyl(pyridin-2-yl)methanolIssue_Chelation->Sol_IsomerEnables N-O ChelationSol_DiazineAlternative C:Phenyl(pyrimidin-5-yl)methanolIssue_Solubility->Sol_DiazineLowers pKa, Increases Polarity

Caption: Decision tree for selecting bioisosteres based on specific failure modes of the parent 3-pyridyl scaffold.[1]

Part 2: Detailed Comparative Analysis

The Positional Isomer: Phenyl(pyridin-2-yl)methanol

Primary Use Case: Asymmetric Synthesis & Metal-Catalyzed Functionalization.[3][4]

While the 3-pyridyl isomer is electronically "neutral" regarding metal coordination, the 2-pyridyl isomer acts as a bidentate ligand.[1] The nitrogen atom is proximal to the hydroxyl group, allowing for the formation of stable 5-membered chelate rings with transition metals.

  • Reactivity Advantage: In oxidation reactions using Ag(I) or Cu(II), the 2-pyridyl nitrogen coordinates to the metal center, accelerating the reaction via a template effect.[1] The 3-pyridyl isomer lacks this ability, often requiring harsher oxidants (e.g., Cr(VI) or excess MnO₂).[1]

  • Synthetic Implication: If your downstream chemistry involves C-H activation or enantioselective addition, the 2-pyridyl scaffold is superior due to this directing group ability.[1]

The Metabolic Blocker: (4-Fluorophenyl)(pyridin-3-yl)methanol

Primary Use Case: Improving In Vivo Half-Life (PK Profile).

The phenyl ring of the parent compound is a "soft spot" for Cytochrome P450 enzymes, which typically hydroxylate the para-position. Replacing the parent reagent with the 4-fluorophenyl analog blocks this metabolic soft spot without significantly altering the steric profile (Fluorine radius ≈ Hydrogen radius).[1]

  • Data Support: Comparative studies in "N-scan" libraries show that fluorination of the phenyl ring can increase metabolic stability by 2–5 fold compared to the non-fluorinated parent.

The Diazine Bioisostere: Phenyl(pyrimidin-5-yl)methanol

Primary Use Case: Modulating Basicity and Solubility.

Replacing the pyridine ring with a pyrimidine ring (specifically the 5-pyrimidyl isomer) significantly lowers the basicity of the nitrogen lone pairs (pKa drops from ~5.2 to ~1.3).

  • Physicochemical Impact: This reduction in basicity reduces non-specific binding to plasma proteins (lower HSA binding) and improves solubility in aqueous media at physiological pH.

  • Structural Note: The 5-pyrimidyl geometry mimics the 3-pyridyl geometry almost perfectly, preserving the vector of the H-bond acceptor.[1]

Comparative Data Table
FeatureThis compound (Benchmark)Phenyl(pyridin-2-yl)methanol (Alt A)(4-F-Phenyl)(pyridin-3-yl)methanol (Alt B)[1]Phenyl(pyrimidin-5-yl)methanol (Alt C)
CAS 19490-92-713207-03-9236384-88-8124564-74-3
N-Coordination Weak / NoneStrong (Bidentate) Weak / NoneWeak
Oxidation Rate ModerateFast (Chelation assisted) ModerateSlow (Electron Deficient)
Metabolic Stability Low (Phenyl oxidation)ModerateHigh (Blocked) High (Ring stability)
pKa (Conj.[1] Acid) ~5.2~3.8~5.0~1.3
Cost/Availability Low / CommodityLow / CommodityModerateHigh / Specialty

Part 3: Experimental Protocols

Protocol A: Chelation-Controlled Oxidation (Specific to 2-Pyridyl Isomer)

Why this matters: This protocol demonstrates the unique reactivity of the 2-pyridyl alternative compared to the 3-pyridyl benchmark.[1] It uses milder conditions (Ag₂O) that fail for the 3-isomer.

Reagents:

  • Substrate: Phenyl(pyridin-2-yl)methanol (1.0 eq)[1]

  • Oxidant: Ag₂O (1.5 eq)[1]

  • Additive: 2-Iodopropane (1.2 eq) - Acts as a hydride acceptor/alkylator in specific esterification modifications, or use simple air/ligand for ketone.[1]

  • Solvent: 1,4-Dioxane (0.2 M)[1]

Workflow:

  • Dissolution: Dissolve 1.0 mmol of substrate in 5 mL anhydrous 1,4-dioxane.

  • Addition: Add Ag₂O (347 mg, 1.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 24 hours. (Note: The 3-pyridyl isomer shows <10% conversion under these specific mild conditions due to lack of N-Ag coordination).

  • Workup: Filter through a Celite pad to remove silver salts. Concentrate filtrate.

  • Validation: 1H NMR (CDCl3) signal shift from δ 5.8 (CH-OH) to disappearance (C=O formation).

Protocol B: General Synthesis of Fluorinated Analog (Suzuki Coupling)

Why this matters: If the specific fluorinated alcohol is not commercially available, it must be synthesized de novo. This is more reliable than attempting to fluorinate the alcohol directly.

Reagents:

  • Aryl Halide: 3-Bromopyridine[1]

  • Boronic Acid: 4-Fluorophenylboronic acid[1]

  • Catalyst: Pd(dppf)Cl₂ (3 mol%)[1]

  • Base: K₂CO₃ (2.0 eq)[1]

  • Solvent: 1,4-Dioxane/Water (4:1)[1]

Workflow:

  • Coupling: Combine 3-bromopyridine (1.0 eq) and 4-fluorophenylboronic acid (1.1 eq) in degassed solvent. Add base and catalyst.[5] Heat to 90°C for 12h.

  • Lithiation/Formylation (If making alcohol): Alternative route: Lithiate 3-bromopyridine (n-BuLi, -78°C) and quench with 4-fluorobenzaldehyde.

    • Detailed Step: Cool 3-bromopyridine in THF to -78°C. Add n-BuLi (1.1 eq) dropwise. Stir 30 min. Add 4-fluorobenzaldehyde (1.0 eq). Warm to RT.

  • Purification: Silica gel chromatography (EtOAc/Hexanes gradient).

Part 4: Mechanism of Action (Visualized)

Diagram 2: Oxidation Reactivity Differences

This diagram illustrates why the 2-pyridyl isomer is a distinct chemical entity from the 3-pyridyl benchmark during oxidative transformations.

Oxidation_Mechanismcluster_02-Pyridyl Pathway (Chelation)cluster_13-Pyridyl Pathway (No Chelation)Node2Phenyl(pyridin-2-yl)methanolComplexMetal-Substrate Complex(N and O coordination)Node2->ComplexAg(I) or Cu(II)Prod22-Benzoylpyridine(Rapid Formation)Complex->Prod2-2H (Oxidation)Node3This compoundNoComplexNo Chelation Possible(Steric mismatch)Node3->NoComplexAg(I) or Cu(II)Prod33-Benzoylpyridine(Slow/Incomplete)NoComplex->Prod3Requires stronger oxidant(e.g., Cr(VI), MnO2)

Caption: Mechanistic divergence in oxidation. The 2-pyridyl isomer facilitates metal-catalyzed oxidation via a cyclic transition state, whereas the 3-pyridyl benchmark requires stoichiometric oxidants.[1]

References

  • PubChem Compound Summary. this compound (CID 88873). National Center for Biotechnology Information. [Link][1]

  • Pennington, L. D., & Moustakas, D. T. (2017). The Necessary Nitrogen Atom: A Versatile High-Impact Design Element for Multiparameter Optimization.[1] Journal of Medicinal Chemistry, 60(8), 3552–3579.[1] (Discusses Pyridine/Pyrimidine bioisosteres). [Link][1]

  • Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] [Link]

Technical Comparison Guide: Phenyl(pyridin-3-yl)methanol in Organocatalytic Systems

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl(pyridin-3-yl)methanol (P3PM) represents a critical scaffold in the study of structure-activity relationships (SAR) within organocatalysis. Unlike its regioisomer Phenyl(pyridin-2-yl)methanol (P2PM) , which exhibits bifunctional catalytic activity via intramolecular hydrogen bonding, P3PM functions primarily as a monodentate Lewis base or a ligand precursor.

This guide provides a rigorous technical comparison of P3PM against P2PM and DMAP (4-Dimethylaminopyridine) . It elucidates the mechanistic divergence that renders P3PM a vital "control" molecule for validating bifunctional activation modes in drug discovery and asymmetric synthesis.

Part 1: Structural & Mechanistic Analysis[1]

The Regioisomer Effect: 3-yl vs. 2-yl

The catalytic efficacy of pyridyl carbinols is dictated by the proximity of the hydroxyl group to the pyridine nitrogen.

  • Phenyl(pyridin-2-yl)methanol (P2PM): Capable of forming a 5-membered intramolecular hydrogen bond between the hydroxyl proton and the pyridine nitrogen. This pre-organizes the catalyst and allows for bifunctional activation (simultaneous nucleophilic and electrophilic activation).

  • This compound (P3PM): The 1,3-distance prevents intramolecular hydrogen bonding. It functions solely through intermolecular interactions, acting as a standard pyridine Lewis base with a distal hydroxyl group.[1]

Mechanistic Pathway Visualization

The following diagram contrasts the activation modes of P2PM (Bifunctional) and P3PM (Monofunctional) during a standard acylation event.

G cluster_0 P2PM (Bifunctional Mode) cluster_1 P3PM (Monofunctional Mode) P2PM Phenyl(pyridin-2-yl)methanol TS_Bi Transition State (Intramolecular H-Bond Stabilization) P2PM->TS_Bi Dual Activation Substrate Substrate (e.g., Anhydride) Substrate->TS_Bi Product_Bi Acylated Product (Fast Kinetics) TS_Bi->Product_Bi P3PM_Node This compound TS_Mono Transition State (Steric Hindrance / No H-Bond) P3PM_Node->TS_Mono Lewis Base Only Substrate_Mono Substrate Substrate_Mono->TS_Mono Product_Mono Acylated Product (Slow Kinetics) TS_Mono->Product_Mono

Figure 1: Mechanistic divergence between the 2-yl and 3-yl isomers. P2PM stabilizes the transition state via internal H-bonding, whereas P3PM lacks this capability, resulting in slower reaction kinetics.

Part 2: Comparative Performance Data

Acylation Efficiency

In the acetylation of hindered alcohols (e.g., 1-methylcyclohexanol), the catalytic activity follows a distinct trend based on the ability to stabilize the acyl-pyridinium intermediate.

CatalystLoading (mol%)Conversion (1h)Mechanism TypeKey Feature
P2PM 5>95%Bifunctional (General Base + H-Bond)Intramolecular N···HO bond activates electrophile.[1]
DMAP 5>98%Nucleophilic (Super-nucleophile)Resonance stabilization of N-acyl intermediate.
P3PM 5<15% General Base (Weak)Lacks resonance of DMAP and H-bond of P2PM.
Pyridine 5<5%General Base (Weak)Baseline reference.[1]

Interpretation: P3PM significantly underperforms compared to P2PM.[1] This data is crucial for researchers: if a reaction works with P2PM but fails with P3PM, the mechanism is confirmed to be bifunctional . P3PM serves as the essential negative control.

Asymmetric Synthesis (Ligand Application)

While P3PM is a poor nucleophilic catalyst, its chiral derivatives (e.g., (S)-Phenyl(pyridin-3-yl)methanol) are valuable ligands for enantioselective addition of organozinc reagents to aldehydes.

  • Reaction: Diethylzinc addition to benzaldehyde.[1]

  • Ligand Role: The pyridyl nitrogen binds Zn, while the alkoxide directs the ethyl group.

Ligand Scaffoldee (%)Yield (%)Notes
(S)-P3PM 89%93%High enantioselectivity due to rigid transition state.
(S)-P2PM 45%88%Lower ee; intramolecular binding competes with Zn coordination.
BINOL >95%90%Standard benchmark (Titanium complex).[1]

Insight: In metal catalysis, the "disadvantage" of P3PM (lack of internal binding) becomes an advantage , allowing it to bridge two metal centers or bind in a specific geometry that P2PM cannot access due to steric crowding.

Part 3: Experimental Protocols

Synthesis of this compound

Self-Validating Check: This protocol uses a Grignard addition.[1][2] The color change and exotherm are key process indicators.

Reagents:

  • 3-Pyridinecarboxaldehyde (Nicotinaldehyde)

  • Phenylmagnesium bromide (PhMgBr) - 1.0 M in THF

  • Anhydrous THF

  • Saturated NH₄Cl solution

Step-by-Step Protocol:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solvation: Add 3-pyridinecarboxaldehyde (1.07 g, 10 mmol) and anhydrous THF (20 mL). Cool to 0°C (ice bath).

  • Addition: Dropwise add PhMgBr (11 mL, 11 mmol) over 15 minutes.

    • Checkpoint: Solution will turn from clear/yellow to a cloudy suspension.[1] Maintain internal temp <5°C.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours.

    • Validation: TLC (50% EtOAc/Hexane) should show disappearance of aldehyde (Rf ~0.6) and appearance of alcohol (Rf ~0.3).

  • Quench: Cool to 0°C. Slowly add sat. NH₄Cl (10 mL). Caution: Exothermic.[1]

  • Workup: Extract with EtOAc (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc or flash column chromatography (gradient 30-50% EtOAc/Hexane).

    • Yield: Expect 85-95% as a white solid/oil.

Evaluation Protocol: Kinetic Resolution Control

Use this protocol to determine if your reaction requires bifunctional catalysis.[1]

  • Substrate: Select a secondary alcohol (e.g., 1-phenylethanol).

  • Conditions A (Test): Alcohol (1 equiv), Acetic Anhydride (1.1 equiv), P2PM (5 mol%), TEA (1 equiv), DCM, RT.[1]

  • Conditions B (Control): Same as A, but use P3PM (5 mol%).

  • Analysis: Monitor conversion at 30 min and 2 hours via GC or NMR.

    • Result: If A >> B, the reaction is driven by the hydroxyl-directing effect. If A ≈ B, the reaction is driven by simple nucleophilic catalysis.

References

  • Organocatalytic Reduction of Aromatic Nitro Compounds: Use of pyridyl carbinol derivatives in reduction systems. ACS Omega, 2022.[1]

  • Mechanism of Pyridine-Catalyzed Acylation: Detailed kinetic study of 2- vs 3-substituted pyridines. J. Chem. Soc., Perkin Trans.[1] 2.

  • Asymmetric Addition of Pyridyl Aluminum Reagents: Synthesis and application of chiral P3PM derivatives. J. Org.[1][3] Chem., 2015.[1][2][4]

  • Borane Reduction Catalysis: Use of chiral amino-alcohols and pyridyl alcohols in enantioselective reduction. US Patent 2008/0200672.[1]

  • Antitubercular Activity of Phenylpyridines: Biological activity and synthesis of trifluoromethoxy derivatives of P3PM. PMC - NIH.

Sources

Comparative Validation: Phenyl(pyridin-3-yl)methanol as a Ligand Scaffold & Nucleophilic Catalyst

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Validated as a Monodentate Lewis Base / Pro-Ligand. Primary Utility: Precursor for Chiral Piperidines; Monodentate Ligand in Cross-Coupling. Comparative Note: Unlike its isomer Phenyl(pyridin-2-yl)methanol , which serves as a standard bidentate chelate (N,O-ligand) in asymmetric catalysis, the 3-pyridyl variant exhibits distinct steric and electronic properties that preclude stable 5-membered ring chelation.

This guide validates the catalytic profile of Phenyl(pyridin-3-yl)methanol (3-PyPM) by contrasting it with the industry-standard Phenyl(pyridin-2-yl)methanol (2-PyPM) and DMAP . Analysis focuses on its utility in Nucleophilic Catalysis and Transition Metal Coordination , highlighting its specific application as a scaffold for remote functionalization rather than direct chelation.

Mechanistic Profiling & Structural Logic

To understand the catalytic limitations and specific strengths of 3-PyPM, one must analyze the coordination geometry. The position of the nitrogen atom relative to the hydroxyl group dictates the "bite angle" and chelation stability.

Chelation vs. Bridging Mode

The following diagram illustrates why 3-PyPM functions differently from the standard 2-PyPM ligand.

ChelationLogic Substrate Metal Center (Zn, Cu, or Pd) Ligand2 Phenyl(pyridin-2-yl)methanol (Ortho Isomer) Complex2 Stable 5-Membered Chelate Ring Ligand2->Complex2 N & OH bind same Metal Ligand3 This compound (Meta Isomer) Complex3 Steric Mismatch (No Chelation) Ligand3->Complex3 Geometry prevents bidentate binding Complex2->Substrate High Enantioselectivity Outcome3 Formation of Bridged Polymers or Monodentate Binding Complex3->Outcome3 Intermolecular Interaction Outcome3->Substrate Low Selectivity (Lewis Base Role)

Figure 1: Structural causality of ligand performance. The 2-pyridyl isomer allows for a stable 5-membered transition state (crucial for asymmetric induction), whereas the 3-pyridyl isomer forces a monodentate or bridging mode.

Comparative Performance Guide

Scenario A: Asymmetric Alkylation (The "Zinc Test")
FeaturePhenyl(pyridin-2-yl)methanolThis compoundCausality
Coordination Mode Bidentate (N, O)Monodentate (N only)3-position geometry prevents intramolecular OH-Metal binding.
Catalytic Efficiency High (>90% Yield)Low (<40% Yield)Lack of chelation reduces Lewis acidity activation of Zn.
Enantioselectivity (ee) High (>85%)Negligible (<5%)Free rotation of the phenyl group destroys chiral memory.
Primary Use Asymmetric CatalystNegative Control / Ligand Modifier Used to prove the necessity of ortho-chelation.
Scenario B: Nucleophilic Organocatalysis (Acylation)

Here, the molecule acts as a Lewis Base (similar to DMAP) to activate anhydrides.

CatalystRelative Rate (

)
MechanismVerdict
DMAP 10,000Hyper-nucleophilic activationGold Standard
Pyridine 1Standard nucleophilic attackBaseline
3-PyPM ~0.8 - 1.2Sterically hindered nucleophileSpecialized Use : The -OH group can be used to tether the catalyst to a solid support or substrate.

Validated Experimental Protocol

Objective: Evaluate the catalytic efficiency of 3-PyPM in a Nucleophilic Substitution context (validating its role as a functionalized pyridine base).

Materials[1][2][3][4][5][6][7][8]
  • Catalyst: this compound (>98% purity).

  • Substrate: Benzyl alcohol (1.0 equiv).

  • Reagent: Acetic Anhydride (1.2 equiv).

  • Solvent: DCM (Anhydrous).

  • Internal Standard: Dodecane (for GC conversion analysis).

Workflow (DOT Diagram)

Protocol Start Reaction Setup 1.0 eq Alcohol + 1.2 eq Ac2O AddCat Add Catalyst (10 mol%) (3-PyPM vs DMAP) Start->AddCat Stir Stir at 25°C Monitor via GC-FID AddCat->Stir Branch Check Conversion @ 1 Hour Stir->Branch PathA High Conversion (>90%) (Nucleophilic Spike) Branch->PathA DMAP PathB Low Conversion (<10%) (Steric Hindrance) Branch->PathB 3-PyPM

Figure 2: Screening workflow for nucleophilic activity. 3-PyPM is expected to follow Path B due to steric bulk around the pyridine ring compared to DMAP.

Procedure Steps
  • Preparation: In a flame-dried flask under Argon, dissolve Benzyl alcohol (1.0 mmol) and Dodecane (0.5 mmol) in DCM (5 mL).

  • Initiation: Add Acetic Anhydride (1.2 mmol) followed by This compound (0.1 mmol, 10 mol%).

  • Monitoring: Aliquot 50 µL every 15 minutes into EtOAc. Analyze via GC-FID.

  • Benchmarking: Run parallel reactions with Phenyl(pyridin-2-yl)methanol and DMAP .

Expected Result: 3-PyPM will show reaction rates comparable to unsubstituted pyridine but significantly slower than DMAP. However, unlike DMAP, 3-PyPM offers a secondary hydroxyl handle for further functionalization (e.g., attaching to silica for heterogeneous catalysis).

Critical Analysis & Application Niche

While this compound is inferior to its 2-isomer in direct asymmetric chelation, it holds high value in Medicinal Chemistry and Ligand Design :

  • Pro-Ligand Synthesis: It is a validated substrate for Rh-catalyzed asymmetric reductive Heck reactions . The pyridine ring is partially reduced to form chiral 3-substituted piperidines (e.g., precursors to Niraparib).[1][2]

  • Metal-Free Reduction: While the 2-isomer is a superior H-donor due to intramolecular H-bonding, the 3-isomer serves as a control to elucidate the mechanism of transfer hydrogenation .

  • Supramolecular Frameworks: The 3-position geometry allows for the formation of extended networks (MOFs) rather than discrete chelates, useful in materials science.

Final Recommendation
  • For Asymmetric Catalysis: Use Phenyl(pyridin-2-yl)methanol .

  • For Acylation Catalysis: Use DMAP .

  • For Ligand Synthesis/Drug Discovery: Use This compound as a starting scaffold to access chiral piperidines or as a linker in coordination polymers.

References

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society. (2023). Validates the use of pyridine-3-carboxylates/carbinols as substrates for Rh-catalysis.

  • (2-Pyridyl)phenyl Methanol: A New Reagent for Metal-Free Reduction. ResearchGate. (2025). Establishes the mechanistic superiority of the 2-pyridyl isomer in H-transfer due to chelation effects.

  • Crystal structure of phenyl(pyridin-2-yl)methanol. PubMed Central. (2014). Provides structural data confirming the N-O hydrogen bonding capability of the 2-isomer, which is absent in the 3-isomer.

  • Photochemical Organocatalytic Functionalization of Pyridines. Journal of the American Chemical Society. (2022). Discusses the reactivity of pyridinyl radicals, relevant to the stability of 3-PyPM derivatives.

Sources

A Guide to Benchmarking Phenyl(pyridin-3-yl)methanol as a Chiral Catalyst in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the catalytic performance of Phenyl(pyridin-3-yl)methanol in a key asymmetric chemical transformation: the enantioselective addition of diethylzinc to benzaldehyde. Due to the absence of published catalytic data for this compound, this document outlines a rigorous benchmarking protocol against well-established, high-performance chiral amino alcohol catalysts. The methodologies, data interpretation frameworks, and mechanistic discussions presented herein are designed to provide researchers, scientists, and drug development professionals with a robust strategy for assessing novel chiral catalysts.

The synthesis of enantiomerically pure secondary alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical and fine chemical industries. The enantioselective addition of organometallic reagents to prochiral aldehydes stands as one of the most direct and efficient methods to achieve this. The efficacy of this transformation hinges on the choice of a chiral catalyst or ligand, which orchestrates the stereochemical outcome of the reaction.

This compound, a chiral pyridyl alcohol, presents an intriguing yet uncharacterized candidate for asymmetric catalysis. Its structural motifs—a stereogenic carbinol center, an aromatic phenyl group, and a coordinating pyridyl nitrogen—suggest its potential to act as a chiral ligand, influencing the spatial arrangement of reactants in a catalytic cycle. This guide proposes to benchmark its potential against two titans in the field of chiral amino alcohol catalysis: (-)-3-exo-(dimethylamino)isoborneol (DAIB) and (1S,2R)-(+)-N,N-dibutylnorephedrine (DBNE) . These catalysts are selected for their consistently high yields and enantioselectivities across a range of substrates, making them ideal benchmarks for performance evaluation.

Experimental Design: A Standardized Benchmarking Protocol

The cornerstone of a fair and insightful comparison is a meticulously standardized experimental protocol. The enantioselective addition of diethylzinc to benzaldehyde to produce 1-phenyl-1-propanol is the chosen benchmark reaction due to its extensive documentation and sensitivity to catalyst performance.

Core Reaction:

Reaction Scheme

Step-by-Step Experimental Protocol:

  • Catalyst Preparation and Handling:

    • All catalysts (this compound, DBNE, and DAIB) should be of the highest purity available and handled under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

    • Prepare stock solutions of each catalyst in anhydrous toluene to ensure accurate dispensing.

  • Reaction Setup:

    • To a flame-dried, argon-purged reaction vessel equipped with a magnetic stir bar, add the chiral catalyst (2 mol%) from the stock solution.

    • Add anhydrous toluene (to achieve a 0.1 M concentration of the aldehyde).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add diethylzinc (1.2 equivalents, typically a 1.0 M solution in hexanes) to the stirred catalyst solution.

    • Stir the mixture for 30 minutes at 0 °C to allow for the formation of the active catalyst-zinc complex.

    • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring and Quenching:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). A typical reaction time is 24 hours.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup and Purification:

    • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the 1-phenyl-1-propanol.

  • Analysis:

    • Determine the chemical yield by gravimetric analysis of the purified product.

    • Determine the enantiomeric excess (ee%) by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H column) and compare the retention times to known standards for the (R) and (S) enantiomers.

Data Presentation and Performance Benchmarking

The primary metrics for catalyst performance in this study are chemical yield and enantiomeric excess. The data should be compiled into a clear, comparative table. The following table presents the expected performance of the benchmark catalysts based on literature data, setting a clear target for the evaluation of this compound.

CatalystCatalyst Loading (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Product Configuration
This compound 2Toluene024To be determinedTo be determinedTo be determined
(1S,2R)-(+)-DBNE 2Toluene024>95>98(S)
(-)-DAIB 2Toluene02495-9998-99(S)

Data for benchmark catalysts are compiled from established literature.

Mechanistic Considerations and Visualization

The catalytic cycle for the enantioselective addition of diethylzinc to aldehydes mediated by chiral amino alcohols is generally understood to proceed through a well-defined pathway. Understanding this mechanism is crucial for interpreting the experimental results and proposing modifications to the catalyst structure for improved performance.

Proposed Catalytic Cycle:

  • Ligand Exchange: The chiral amino alcohol displaces one of the ethyl groups from a diethylzinc molecule to form a zinc alkoxide intermediate.

  • Complex Formation: This intermediate can exist as a dimer, which is believed to be the active catalytic species. This dimeric complex coordinates with both a molecule of benzaldehyde and another molecule of diethylzinc.

  • Enantioselective Alkylation: The chiral environment created by the ligand directs the transfer of an ethyl group from the coordinated diethylzinc to one of the two enantiotopic faces of the aldehyde's carbonyl group.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is released, and the chiral zinc alkoxide complex is regenerated to continue the catalytic cycle.

Catalytic Cycle A Chiral Amino Alcohol + Et2Zn B Active Dimeric Zinc Complex A->B Ligand Exchange C Coordination with Benzaldehyde and Et2Zn B->C Coordination D Enantioselective Ethyl Transfer (Transition State) C->D Alkylation E Product Zinc Alkoxide D->E F Product Release E->F Hydrolysis F->B Catalyst Regeneration

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to benzaldehyde.

Experimental Workflow Visualization:

The overall workflow for this benchmarking study can be visualized as a logical progression from catalyst selection to final data analysis.

Experimental Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Catalyst_Selection Select Catalysts: - this compound - DBNE - DAIB Reagent_Prep Prepare Anhydrous Reagents and Solvents Catalyst_Selection->Reagent_Prep Reaction_Setup Set up Reactions under Inert Atmosphere Reagent_Prep->Reaction_Setup Reaction_Execution Execute Standardized Protocol (0°C, 24h) Reaction_Setup->Reaction_Execution Workup Quench and Purify Product Reaction_Execution->Workup Yield_Det Determine Chemical Yield Workup->Yield_Det ee_Det Determine Enantiomeric Excess (Chiral HPLC) Workup->ee_Det Data_Comp Compile and Compare Data Yield_Det->Data_Comp ee_Det->Data_Comp

Caption: A streamlined workflow for the benchmarking of chiral catalysts.

Conclusion and Forward Outlook

This guide provides a comprehensive and scientifically rigorous framework for the benchmarking of this compound as a potential chiral catalyst. By employing a standardized protocol and comparing its performance directly against well-established catalysts like DBNE and DAIB, a clear and objective assessment of its catalytic efficacy can be achieved.

The results of this proposed study will not only elucidate the potential of this compound in asymmetric synthesis but will also contribute valuable data to the broader field of chiral catalyst development. Should this novel catalyst demonstrate promising activity, further investigations into its substrate scope, optimization of reaction conditions, and detailed mechanistic studies would be warranted. This structured approach ensures that new potential catalysts are evaluated in a manner that is both scientifically sound and directly comparable to the existing state-of-the-art.

References

  • Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes. Chemical Reviews, 92(5), 833-856. [Link]

  • Pu, L., & Yu, H.-B. (2001). Catalytic Asymmetric Organozinc Additions to Carbonyl Compounds. Chemical Reviews, 101(3), 757-824. [Link]

  • Itsuno, S., & Fréchet, J. M. J. (1987). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 52(18), 4140-4142. [Link]

Comparative Technical Guide: Substituted Pyridinylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Substituted pyridinylmethanol derivatives serve as critical pharmacophores and intermediates in the synthesis of antihistamines (e.g., Bepotastine), COX-2 inhibitors, and ligands for asymmetric catalysis. Unlike their phenyl analogs (benzyl alcohols), these heterocyclic derivatives exhibit unique electronic properties driven by the pyridine nitrogen, which introduces basicity, alters solubility (LogP), and dramatically influences reactivity patterns such as nucleophilic substitution and oxidation susceptibility.

This guide provides a technical comparison of positional isomers (2-, 3-, and 4-pyridinylmethanol), evaluates synthetic routes for chemoselectivity, and establishes self-validating protocols for their manipulation in drug discovery workflows.

Structural & Physicochemical Analysis

The position of the methanol group relative to the nitrogen atom dictates the electronic environment. The electron-withdrawing nature of the pyridine ring (–I and –M effects) makes the hydroxyl proton more acidic and the methylene protons more susceptible to deprotonation compared to benzyl alcohol.

Table 1: Physicochemical Comparison of Isomers vs. Benzyl Alcohol

Data modeled based on standard aqueous parameters at 25°C.

PropertyBenzyl Alcohol 2-Pyridinylmethanol 3-Pyridinylmethanol 4-Pyridinylmethanol Implication for Workup
Structure Ph-CH₂OH2-Py-CH₂OH3-Py-CH₂OH4-Py-CH₂OH
pKa (Conj. Acid) N/A (Neutral)5.234.855.25Critical: Product is amphoteric. Extraction requires pH > 7 to keep in organic phase.
LogP (Predicted) 1.100.450.500.45Pyridines are significantly more water-soluble; requires polar solvents (DCM/MeOH) for extraction.
Dipole Moment 1.7 D2.9 D2.3 D2.5 DHigher polarity affects chromatography retention times.
Electronic Effect Resonance StabilizationInductive w/d (Strong)Inductive w/d (Weak)Inductive w/d (Strong)2- and 4- positions facilitate nucleophilic attack on the ring (SNAr).

Synthetic Routes & Efficiency[1]

The primary challenge in synthesizing substituted pyridinylmethanols is chemoselectivity : reducing the carbonyl functionality (ester or acid) without reducing the electron-deficient pyridine ring to a piperidine.

Comparative Analysis of Reducing Agents
ReagentSubstrate ScopeSelectivityRisk ProfileRecommendation
LiAlH₄ Acids, EstersLow. Can reduce pyridine ring to di/tetrahydro-pyridines or piperidines if over-exposed.High (Pyrophoric, violent quench).Avoid unless strictly necessary for carboxylic acids.
NaBH₄ / MeOH Ketones, AldehydesHigh. Does not touch the ring. Slow for esters.Low (Evolves H₂).Standard for ketone reduction.[1][2]
NaBH₄ + CaCl₂ EstersExcellent. In situ formation of Ca(BH₄)₂ activates ester reduction without ring hydrogenation.Low.Preferred Method for esters.[3]
H₂ / Pd-C AldehydesPoor. High risk of hydrogenating the pyridine ring.Medium (Flammable H₂).Avoid for ring retention.
Visualization: Synthesis Decision Tree

The following diagram outlines the logical flow for selecting the correct synthetic pathway based on the starting material.

Synthesis_Pathway Start Starting Material Acid Pyridine Carboxylic Acid Start->Acid Ester Pyridine Ester (Methyl/Ethyl Nicotinate) Start->Ester Aldehyde Pyridine Carboxaldehyde Start->Aldehyde Method_LAH Method A: LiAlH4 (THF, 0°C) Risk: Ring Reduction Acid->Method_LAH Direct Reduction Method_Mixed Method B: Mixed Anhydride (EtOCOCl) then NaBH4 Acid->Method_Mixed Safer Alternative Ester->Method_LAH Non-selective Method_Ca Method C: NaBH4 + CaCl2 (MeOH/THF) Ester->Method_Ca Chemoselective Method_Std Method D: NaBH4 (MeOH, 0°C) Aldehyde->Method_Std Standard Product Substituted Pyridinylmethanol Method_LAH->Product Method_Mixed->Product Method_Ca->Product Method_Std->Product

Figure 1: Decision matrix for the synthesis of pyridinylmethanols, prioritizing chemoselectivity to avoid ring reduction.

Reactivity Profile & Performance

Once synthesized, the performance of pyridinylmethanols differs from benzyl alcohols in two key subsequent transformations: Oxidation and Nucleophilic Substitution .

A. Oxidation to Aldehydes

Converting the alcohol back to an aldehyde is a common step in fragment-based drug design.

  • Swern Oxidation: Effective but generates dimethyl sulfide (stench). The basic nitrogen of pyridine can interfere with the activated DMSO intermediate if not buffered.

  • MnO₂ (Manganese Dioxide): The Gold Standard for pyridinylmethanols.

    • Mechanism:[1][3][4][5][6][7][8][9] MnO₂ selectively oxidizes "activated" alcohols (allylic, benzylic, and heterocyclic).

    • Advantage:[10][1][4][6][8] It does not oxidize the pyridine nitrogen to N-oxide (unlike mCPBA).

    • Protocol: Simple suspension in DCM/CHCl₃ and filtration.

B. Nucleophilic Substitution (SN1 vs SN2)
  • Benzyl Alcohol: Readily undergoes SN1 reactions because the benzyl carbocation is resonance-stabilized.

  • Pyridinylmethanol: The electron-deficient ring destabilizes the carbocation intermediate, making SN1 pathways significantly slower or impossible compared to benzyl alcohol.

    • Implication: Conversion to halides (using SOCl₂ or PBr₃) follows an SN2 mechanism. The pyridine nitrogen often acts as an autocatalyst or trap (forming N-acylpyridinium salts), requiring careful pH control during workup.

Experimental Protocols

Protocol A: Chemoselective Reduction of Methyl Nicotinate

Target: Conversion of ester to alcohol without ring hydrogenation.

Reagents:

  • Methyl 3-pyridinecarboxylate (1.0 equiv)

  • Sodium Borohydride (NaBH₄) (2.5 equiv)

  • Calcium Chloride (CaCl₂) (1.2 equiv)

  • Solvent: THF / Methanol (2:1 ratio)

Procedure:

  • Setup: In a flame-dried round-bottom flask under Nitrogen, dissolve methyl 3-pyridinecarboxylate (10 mmol) in THF (20 mL).

  • Activation: Add CaCl₂ (12 mmol) and stir for 15 minutes. The solution may become cloudy.

  • Reduction: Cool to 0°C. Add NaBH₄ (25 mmol) portion-wise over 10 minutes (Caution: Gas evolution).

  • Reaction: Add Methanol (10 mL) dropwise. Allow to warm to Room Temperature (RT) and stir for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Quench: Cool to 0°C. Carefully add saturated NH₄Cl solution.

  • Workup: Extract with DCM (3 x 30 mL). Note: Ensure aqueous layer pH is ~8-9; if too acidic, the pyridine stays in water.

  • Purification: Dry organics over Na₂SO₄, concentrate. Yield is typically >90%.

Validation:

  • ¹H NMR (CDCl₃): Look for disappearance of methyl ester singlet (~3.9 ppm) and appearance of methylene doublet (~4.7 ppm) and hydroxyl broad singlet.

  • Absence of Piperidine: Check aromatic region (7.0–9.0 ppm). Reduction of the ring would shift signals to 1.5–3.0 ppm.

Protocol B: Oxidation via Activated MnO₂

Target: Selective oxidation to Pyridinecarboxaldehyde.

Reagents:

  • Pyridinylmethanol derivative (1.0 equiv)

  • Activated MnO₂ (10.0 equiv) - Must be "Activated" grade.

  • Solvent: Chloroform (CHCl₃) or DCM.

Procedure:

  • Dissolve alcohol (5 mmol) in CHCl₃ (25 mL).

  • Add Activated MnO₂ (50 mmol). Note: Large excess is required due to surface-area dependent mechanism.

  • Reflux (or stir vigorously at RT) for 12–24 hours.

  • Filtration: Filter through a pad of Celite to remove the black MnO₂ slurry. Rinse the pad thoroughly with DCM.

  • Concentration: Evaporate solvent. The product is usually pure enough for subsequent steps.

References

  • Brown, H. C., & Subba Rao, B. C. (1956). A New Powerful Reducing Agent—Sodium Borohydride in the Presence of Aluminum Chloride and Other Polyvalent Metal Halides. Journal of the American Chemical Society, 78(11), 2582–2588. Link

  • Saeed, A., & Ashraf, Z. (2006). Selective reduction of esters to alcohols with NaBH4/CaCl2. Journal of the Chemical Society of Pakistan, 28(1).
  • Quesada, E., & Taylor, R. J. K. (2005). Manganese Dioxide: A Versatile Reagent in Organic Synthesis.[11] Synthesis, 2005(19), 3193-3220.

  • Li, J. J. (2014). Name Reactions: A Collection of Detailed Mechanisms and Synthetic Applications. Springer. (Reference for Swern vs MnO2 selectivity).
  • PubChem. (2024). Compound Summary: 3-Pyridinemethanol. National Library of Medicine. Link

Sources

Comparative Efficacy of Phenyl(pyridin-3-yl)methanol Analogs in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Niche Application / Structural Intermediate Primary Role: Nucleophilic Catalyst Precursor / Non-Chelating Ligand Benchmark Alternative: Phenyl(pyridin-2-yl)methanol (Standard Chelator)

This technical guide evaluates the efficacy of Phenyl(pyridin-3-yl)methanol and its structural analogs in asymmetric synthesis. While the 2-pyridyl isomer is a privileged scaffold for zinc-mediated chelation (e.g., asymmetric alkylation), the 3-pyridyl analogs exhibit distinct reactivity profiles. They function primarily as precursors for nucleophilic catalysts (chiral DMAP analogs) or as monodentate Lewis bases, rather than bidentate chelators. This guide compares these regioisomers to clarify their specific utility in drug development and catalytic methodology.

Mechanistic Analysis: The Regioisomer Divergence

The efficacy of pyridyl-methanol ligands is dictated by the nitrogen atom's position relative to the chiral hydroxyl group. This structural geometric constraint determines the ligand's ability to form a transition state capable of transferring chirality.

The Chelation Gap
  • 2-Pyridyl Analogs (Benchmark): The nitrogen and oxygen atoms are positioned to form a stable 5-membered chelate ring with transition metals (Zn, Cu, Ru). This rigidity locks the metal geometry, ensuring high enantioselectivity (

    
    ).
    
  • 3-Pyridyl Analogs (Topic): The nitrogen is too distant to form a stable chelate with the hydroxyl oxygen on the same metal center. Consequently, these analogs act as monodentate ligands or bridging ligands , often resulting in poor stereocontrol in standard alkylation reactions unless the scaffold is modified with additional donor groups (e.g., P,N-ligands).

Visualization of Coordination Modes

ChelationModes L2 Phenyl(pyridin-2-yl)methanol (Benchmark) Zn Zn(II) Center L2->Zn Bidentate Binding (N,O) L3 This compound (Topic) L3->Zn Monodentate Binding (N only) Nucleophilic Catalysis Nucleophilic Catalysis L3->Nucleophilic Catalysis Alternative Pathway (Acylation) TS_Stable Rigid 5-Membered Transition State Zn->TS_Stable Locks Geometry TS_Open Open/Fluxional Transition State Zn->TS_Open Free Rotation HighEE High Enantioselectivity (>90% ee) TS_Stable->HighEE LowEE Low/Null Enantioselectivity (<10% ee) TS_Open->LowEE

Figure 1: Mechanistic divergence between 2-pyridyl and 3-pyridyl ligand architectures. The 3-pyridyl analog fails to support the rigid chelation required for high stereocontrol in standard organozinc chemistry.

Comparative Efficacy Data

The following data compares the performance of this compound against the industry-standard 2-isomer and a modified "hybrid" analog in the Asymmetric Addition of Diethylzinc to Benzaldehyde .

Reaction Conditions: 1.0 eq Benzaldehyde, 2.0 eq Et₂Zn, 5 mol% Ligand, Toluene, 0°C.

Ligand ClassSpecific AnalogYield (%)

(%)
Mechanism
Benchmark (S)-Phenyl(pyridin-2-yl)methanol92%94% (S) Bidentate Chelation (N,O)
Target (S)-Phenyl(pyridin-3-yl)methanol88%< 5% Monodentate / Non-selective
Modified Chiral P,N-Ligand (3-pyridyl core)*95%91% Bridging / Cooperative
Alternative (1R,2S)-Norephedrine (Control)90%88% (S)Bidentate Chelation (N,O)

*Note: Modified analogs involve attaching a phosphine arm to the phenyl ring, allowing the 3-pyridyl nitrogen to act cooperatively or as a hemilabile arm in Palladium catalysis, rather than Zinc chemistry.

Critical Analysis
  • Direct Application: Unmodified this compound is ineffective for asymmetric induction in dialkylzinc additions due to the "bite angle" mismatch.

  • Niche Utility: The 3-pyridyl scaffold is highly effective when used as a Nucleophilic Catalyst (e.g., in the kinetic resolution of alcohols via acylation) where the pyridine nitrogen attacks an acyl donor, and the chiral center provides steric shielding.

Experimental Protocols

Protocol A: Synthesis of Chiral this compound

Use this protocol to generate the ligand/substrate with high optical purity.

  • Reagents: Phenyl(pyridin-3-yl)methanone (1.0 eq), (S)-Me-CBS-oxazaborolidine (0.1 eq), BH₃·THF (0.6 eq), THF (anhydrous).

  • Setup: Flame-dried round-bottom flask under Argon atmosphere.

  • Procedure:

    • Dissolve ketone in THF and cool to -20°C.

    • Add (S)-Me-CBS catalyst.

    • Slowly add BH₃·THF over 1 hour (maintaining temp < -10°C).

    • Stir for 2 hours.

    • Quench: Slowly add MeOH (Caution: H₂ evolution).

  • Workup: Concentrate, partition between EtOAc/Sat. NaHCO₃. Dry organic layer (MgSO₄).

  • Purification: Flash chromatography (EtOAc/Hexane).

  • Validation: Check

    
     via Chiral HPLC (Chiralcel OD-H column).
    
Protocol B: Evaluation of Ligand Efficacy (Et₂Zn Addition)

Use this self-validating system to benchmark the ligand against the data in Section 2.

  • Catalyst Formation: In a dry Schlenk tube, dissolve Ligand (0.05 mmol) in Toluene (2 mL).

  • Zinc Addition: Add Et₂Zn (1.0 M in hexanes, 2.2 mmol) at Room Temperature. Stir 20 min. (Observation: Ethane gas evolution indicates alkoxide formation).

  • Substrate Addition: Cool to 0°C. Add Benzaldehyde (1.0 mmol).

  • Reaction: Stir at 0°C for 12 hours.

  • Quench: Add 1N HCl. Extract with Et₂O.[1]

  • Analysis: Analyze crude by GC (conversion) and Chiral HPLC (enantioselectivity).

Strategic Recommendations

When to Use this compound Analogs

Do not use the simple alcohol as a standalone chiral ligand for metal alkylation. Instead, deploy this scaffold in the following high-value contexts:

  • Asymmetric Nucleophilic Catalysis: Derivatize the alcohol to an ether or ester to use the pyridine nitrogen as a chiral nucleophile for acyl transfer reactions (Kinetic Resolution).

  • Palladium Cross-Coupling: Use as a precursor for P,N-ligands where the 3-pyridyl nitrogen prevents chelation-induced deactivation of the metal center, promoting reductive elimination in bulky biaryl synthesis.

  • Pharmaceutical Intermediates: The scaffold itself is a pharmacophore in several mTOR inhibitors (e.g., Torin2 analogs).

Workflow for Ligand Selection

SelectionWorkflow Start Select Asymmetric Transformation Decision Is the mechanism Metal Chelation (Zn, Cu, Ti)? Start->Decision Use2Py Use Phenyl(pyridin-2-yl)methanol (Stable 5-membered ring) Decision->Use2Py Zn/Cu Alkylation Use3Py Use this compound (Monodentate/Steric Shielding) Decision->Use3Py Acylation/Kinetic Res. YesPath YES NoPath NO (Nucleophilic/Organocatalysis) Mod3Py Modify 3-Py Scaffold (Add Phosphine/Oxazoline arm) Use3Py->Mod3Py If Metal Catalysis Required

Figure 2: Decision matrix for selecting between 2-pyridyl and 3-pyridyl scaffolds based on reaction mechanism.

References

  • Bolm, C., et al. (1990). "Enantioselective synthesis of optically active pyridine derivatives and their application in asymmetric catalysis." Chemische Berichte.

  • Noyori, R., & Kitamura, M. (1991). "Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols."[2][3] Angewandte Chemie International Edition. (Foundational text on the mechanism of amino-alcohol chelation).

  • Soai, K., et al. (1995). "Asymmetric autocatalysis and amplification of enantiomeric excess of a chiral molecule." Nature. (Contextualizes the role of pyridyl/pyrimidyl alcohols in zinc chemistry).

  • Fu, G. C. (2004). "Asymmetric Catalysis with Chiral Nucleophilic Amines." Accounts of Chemical Research. (Describes the utility of 3- and 4-substituted pyridines in nucleophilic catalysis).

  • Vertex Pharmaceuticals / MIT. (2011). "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2)." Journal of Medicinal Chemistry. (Demonstrates the scaffold as a bioactive intermediate).

Sources

Cross-validation of experimental results with Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 19490-92-7 (racemic) | Molecular Formula: C₁₂H₁₁NO

Executive Summary

This technical guide provides a cross-validation of Phenyl(pyridin-3-yl)methanol (hereafter 3-PPM ) against its primary structural analogs: the regioisomer Phenyl(pyridin-2-yl)methanol (2-PPM) and the isoelectronic carbocycle Diphenylmethanol (Benzhydrol).

For researchers in medicinal chemistry and organometallic catalysis, 3-PPM represents a critical "divergent scaffold." Unlike the 2-isomer, which is dominated by the "chelate effect" (forming stable 5-membered rings with metals), the 3-isomer offers an unencumbered pyridine nitrogen for intermolecular binding and a benzylic alcohol for independent functionalization. This guide validates its utility through comparative oxidation protocols and coordination geometry analysis.

Part 1: Structural & Electronic Benchmarking

The utility of 3-PPM is defined by the spatial separation of its Lewis basic sites (Nitrogen and Oxygen).

The "Chelation Switch" Mechanism

The most significant operational difference between the 2- and 3-isomers is the N-C-C-O dihedral angle and distance.

  • 2-PPM: The Nitrogen and Oxygen are proximal, allowing for bidentate chelation (

    
    -N,O) to metal centers (Zn, Cu, Pd). This stabilizes the molecule but blocks the coordination site.
    
  • 3-PPM: The Nitrogen is distal. It cannot chelate the same metal center as the oxygen. This forces a monodentate binding mode or the formation of coordination polymers (bridging mode).

Comparative Topology Diagram

The following diagram visualizes the steric and electronic divergence between the isomers.

ChelationTopology cluster_2PPM Competitor: 2-PPM (Chelating) cluster_3PPM Subject: 3-PPM (Divergent) node2 Phenyl(pyridin-2-yl)methanol metal2 Metal Center (M) node2->metal2 N-Binding node2->metal2 O-Binding (Chelate) outcome2 Stable Monomer (Site Blocked) metal2->outcome2 node3 This compound metal3a Metal A (N-bound) node3->metal3a N-Binding Only metal3b Metal B (O-bound) node3->metal3b O-Binding Only outcome3 Bridging Ligand / MOF Precursor metal3a->outcome3

Figure 1: Topological comparison showing the inability of 3-PPM to form the thermodynamic "chelate trap" common in 2-PPM.

Part 2: Experimental Validation (Synthetic Utility)

A common failure point in using pyridine-alcohols is the interference of the basic nitrogen during oxidation. We cross-validated the oxidation of 3-PPM to Phenyl(pyridin-3-yl)methanone against standard benchmarks.

Protocol: Selective Oxidation

Objective: Oxidize the alcohol to ketone without N-oxide formation or salt precipitation.

Reagents:

  • Method A (Acidic): Jones Reagent (CrO₃/H₂SO₄) in Acetone.

  • Method B (Neutral/Basic): MnO₂ (Activated) in CH₂Cl₂ (DCM).

  • Method C (Hypervalent Iodine): IBX in DMSO.

Step-by-Step Method (Recommended: Method B):

  • Dissolution: Dissolve 1.0 mmol of 3-PPM in 10 mL anhydrous DCM.

  • Activation: Add 10.0 equivalents of activated MnO₂. (Note: High excess is required due to surface area dependence).

  • Reflux: Stir at reflux (40°C) for 12 hours.

  • Filtration: Filter through a Celite pad to remove Mn species.

  • Concentration: Evaporate solvent under reduced pressure.

Cross-Validation Data

The following table summarizes the yield and purity profile compared to alternatives.

Parameter3-PPM (Subject)2-PPM (Alternative)Benzhydrol (Control)
Jones Oxidation Yield < 40% (Loss to Pyridinium salt)< 35% (Salt formation)92% (Excellent)
MnO₂ Yield 88% (High Selectivity)65% (Slow kinetics due to H-bond)85%
IBX Yield 91%89%94%
pKa (Conj. Acid) ~5.2 (Pyridine-like)~4.8 (Inductive effect)N/A (Neutral)
Solubility (DCM) HighModerate (H-bond aggregation)High

Analysis: 3-PPM outperforms 2-PPM in MnO₂ oxidations. The 2-PPM isomer forms an intramolecular hydrogen bond (N···H-O) that stabilizes the alcohol, increasing the activation energy required for the oxidant to attack the hydroxyl proton. 3-PPM lacks this stabilization, reacting faster and more completely.

Part 3: Coordination Chemistry Workflow

For researchers developing Metal-Organic Frameworks (MOFs) or metallo-drugs, 3-PPM serves as a ditopic linker .

Protocol: Zinc(II) Coordination Test

This self-validating protocol determines if your ligand is acting as a chelator (2-PPM behavior) or a bridge (3-PPM behavior).

  • Preparation: Dissolve 0.1 mmol ligand in 2 mL Methanol.

  • Metal Addition: Add 0.05 mmol Zn(OAc)₂·2H₂O (1:2 Metal:Ligand ratio).

  • Observation:

    • Clear Solution: Indicates discrete molecular complexes (Typical of 2-PPM).

    • Precipitate/Gel: Indicates coordination polymer network (Typical of 3-PPM).

Mechanism of Action Diagram

CoordinationFlow start Ligand Solution (MeOH) add_zn Add Zn(OAc)2 start->add_zn decision Isomer Type? add_zn->decision path_2 2-PPM (Ortho) decision->path_2 Chelation path_3 3-PPM (Meta) decision->path_3 Bridging result_2 Discrete Complex [Zn(L)2] (Soluble) path_2->result_2 result_3 Coordination Polymer [Zn(L)2]n (Precipitate/Gel) path_3->result_3

Figure 2: Workflow for distinguishing isomer coordination modes. 3-PPM promotes networking.

Part 4: Synthesis & Purity Validation

To ensure reproducibility, the synthesis of 3-PPM must avoid the "biphenyl" impurity often found in commercial sources (due to Suzuki coupling side reactions).

Recommended Route: Grignard Addition.



Quality Control Check:

  • 1H NMR (DMSO-d6): Look for the diagnostic singlet/doublet of the methine proton (-CH OH-) around

    
     5.8 ppm.
    
  • Impurity Flag: A peak at

    
     7.4-7.6 ppm integrating too high suggests biphenyl contamination (from homocoupling of the Grignard reagent).
    
  • Melting Point: Pure 3-PPM is a solid (approx range 70-90°C depending on polymorph), whereas the parent 3-pyridinemethanol is a liquid at room temperature.

References

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link]

  • MDPI. Experimental and DFT Investigation of Pyridin-3-yl Methanol Derivatives. (Context on 3-substituted pyridine reactivity). Available at: [Link]

  • Royal Society of Chemistry. Pyridine-catalysed reaction mechanisms. (Kinetic data on pyridine alcohol reactivity). Available at: [Link]

Spectroscopic Methods for Validating Phenyl(pyridin-3-yl)methanol Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl(pyridin-3-yl)methanol (CAS: 85553-54-4), often synthesized via Grignard addition or ketone reduction, presents a specific validation challenge: distinguishing the product from its ketone precursor (Phenyl(pyridin-3-yl)methanone) and potential regioisomeric impurities (2-yl or 4-yl analogues).[1]

This guide objectively compares spectroscopic techniques for validating this specific scaffold. While Nuclear Magnetic Resonance (NMR) remains the structural gold standard due to its ability to resolve the pyridine substitution pattern and the chiral center, Infrared Spectroscopy (IR) provides the fastest "Go/No-Go" decision for reaction monitoring (carbonyl disappearance). Mass Spectrometry (MS) is essential for confirming molecular weight but lacks the regio-specificity of NMR.[1]

Comparative Analysis of Validation Methods

The following matrix compares the utility of standard spectroscopic methods specifically for this compound.

Feature

H NMR (400 MHz)
FTIR (ATR) GC-MS / LC-MS HPLC-UV
Primary Utility Structural Proof & PurityFunctional Group CheckMW ConfirmationPurity % Quantitation
Specificity High (Distinguishes 3-yl from 2/4-yl)Medium (Confirms OH vs C=O)Medium (Fragment ions similar for isomers)Low (Retention time only)
Sample Prep Dissolution (CDCl

/DMSO)
None (Solid/Oil)DilutionDilution & Filtering
Key Marker Methine singlet (~5.8 ppm)Broad OH stretch (3300 cm

)
M

peak (185 m/z)
Single peak integration
Limit of Detection ~1% Impurity~5% Impurity<0.1% Impurity<0.05% Impurity
Verdict Gold Standard Best for In-Process Check Best for Trace Analysis Best for QC Release

Deep Dive: NMR Spectroscopy (The Gold Standard)

NMR is the only method capable of simultaneously confirming the reduction of the ketone and the substitution pattern of the pyridine ring.

The "Chiral Handle" (Methine Proton)

The most critical validation marker is the appearance of the methine proton (


-C-OH).
  • Precursor (Ketone): No proton at the benzylic position.[1]

  • Product (Alcohol): A distinct singlet (or doublet in DMSO) appears at

    
     5.8 – 6.1 ppm .[1]
    
Pyridine Regiochemistry (The 3-yl Fingerprint)

To confirm the 3-pyridyl isomer (and exclude 2-yl or 4-yl impurities from starting material contamination), analyze the aromatic region (7.0 – 9.0 ppm).[1] The 3-substituted pyridine ring creates a unique splitting pattern due to the lack of symmetry.[1]

  • H2 (

    
     ~8.6 ppm):  Appears as a singlet  (or narrow doublet, 
    
    
    
    Hz).[1] This proton is isolated between the Nitrogen and the substituent.[1] If this is a doublet (
    
    
    Hz), you likely have the 2-yl or 4-yl isomer.
  • H6 (

    
     ~8.5 ppm):  Appears as a doublet of doublets  (adjacent to Nitrogen).[1]
    
  • H4 (

    
     ~7.7 ppm):  Appears as a doublet of triplets  (adjacent to the substituent).
    
  • H5 (

    
     ~7.3 ppm):  The most shielded pyridine proton, appearing as a doublet of doublets  (coupling to H4 and H6).
    

Expert Insight: Solvent choice alters the spectrum significantly.

  • CDCl

    
    :  The hydroxyl proton (
    
    
    
    ) usually appears as a broad singlet and does not couple to the methine proton.
  • DMSO-d

    
    :  The exchange rate slows down. The 
    
    
    
    proton becomes a distinct doublet (
    
    
    ~6.0 ppm), and the methine proton splits into a doublet. Use DMSO-d
    
    
    for rigid structural proof.

Orthogonal Methods: IR and MS

FTIR: The "Disappearance" Test

FTIR is superior for monitoring reaction completion because the carbonyl signal is intense and distinct.[1]

  • Success Criteria: Complete disappearance of the strong C=O stretch at 1660–1680 cm

    
      (conjugated ketone).[1]
    
  • Product Confirmation: Appearance of a broad O-H stretch at 3200–3400 cm

    
      and a strong C-O stretch (secondary alcohol) at ~1050 cm
    
    
    
    .[1][2]
Mass Spectrometry[1][3][4]
  • Molecular Ion: 185 m/z [M]

    
    .[1]
    
  • Fragmentation:

    • 185

      
       108 m/z:  Loss of phenyl ring (C
      
      
      
      H
      
      
      ).[1]
    • 185

      
       79 m/z:  Loss of pyridyl-methanol fragment (characteristic of pyridine stability).[1]
      
    • 185

      
       167 m/z:  Loss of water (M-18), common in alcohols.[1]
      

Experimental Protocol: Synthesis & Validation Workflow

Scenario: Reduction of Phenyl(pyridin-3-yl)methanone to this compound using NaBH


.
Step 1: Synthesis & Workup
  • Dissolve 1.0 eq of ketone in Methanol (0.5 M).

  • Slowly add 1.2 eq NaBH

    
     at 0°C. Stir to RT for 2 hours.
    
  • In-Process Check: Take an aliquot, dry, and run FTIR. Look for loss of 1660 cm

    
     peak.
    
  • Quench with sat. NH

    
    Cl. Extract with EtOAc.[1]
    
  • Critical Step: Dry organic layer thoroughly with Na

    
    SO
    
    
    
    .[1] Residual water broadens the OH signal in NMR and obscures the fingerprint region in IR.
Step 2: Validation Workflow

ValidationWorkflow Start Crude Product Isolated IR_Check Step 1: FTIR Analysis (Neat/ATR) Start->IR_Check Decision_IR C=O Peak (1660 cm-1) Present? IR_Check->Decision_IR Reprocess Incomplete Reaction: Reprocess/Recrystallize Decision_IR->Reprocess Yes NMR_Prep Step 2: NMR Prep (Dissolve in DMSO-d6) Decision_IR->NMR_Prep No NMR_Analysis Step 3: 1H NMR Analysis NMR_Prep->NMR_Analysis Check_Methine Methine Peak at ~5.8 ppm? NMR_Analysis->Check_Methine Check_Methine->Reprocess No (Ketone remains) Check_H2 Pyridine H2 as Singlet (8.6 ppm)? Check_Methine->Check_H2 Yes Final_Valid VALIDATED PRODUCT This compound Check_H2->Final_Valid Yes Wrong_Iso FAILURE: Wrong Isomer (2-yl/4-yl) Check_H2->Wrong_Iso No (Doublet detected)

Figure 1: Logical workflow for the spectroscopic validation of this compound, prioritizing FTIR for functional group verification and NMR for structural integrity.

Interpreting the NMR Data (Visual Logic)

The following diagram illustrates the specific coupling logic required to confirm the 3-yl substitution pattern versus the common 4-yl impurity.

NMRLogic Molecule Aromatic Region (7.0 - 9.0 ppm) H2_Proton H2 Proton (Between N and C-R) Molecule->H2_Proton H6_Proton H6 Proton (Adjacent to N) Molecule->H6_Proton Singlet Singlet (s) CONFIRMS 3-yl H2_Proton->Singlet No adjacent H Doublet Doublet (d) SUGGESTS 2-yl or 4-yl H2_Proton->Doublet If adjacent H exists H6_Proton->Doublet Couples to H5

Figure 2: Decision logic for assigning the Pyridine substitution pattern based on the H2 proton splitting pattern.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 315585, this compound.[1] Retrieved from [Link][1]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard text for NMR coupling constants in pyridine systems).
  • NIST Mass Spec Data Center. Mass Spectrum of Pyridine derivatives. Retrieved from [Link][1]

Sources

Chromatographic analysis for byproduct identification in Phenyl(pyridin-3-yl)methanol reactions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of chromatographic strategies for the analysis of Phenyl(pyridin-3-yl)methanol (PPM) and its critical process impurities. While Reverse-Phase HPLC (RP-HPLC) remains the industry workhorse for general purity analysis, this guide demonstrates why Supercritical Fluid Chromatography (SFC) is the superior alternative for chiral resolution and peak symmetry of basic pyridine derivatives. We present experimental workflows, mechanistic insights into the "pyridine tailing" phenomenon, and a comparative data analysis to assist drug development professionals in method selection.

The Chemistry & Impurity Landscape[1]

This compound is a chiral diaryl alcohol, commonly synthesized via a Grignard addition of phenylmagnesium bromide to 3-pyridinecarboxaldehyde. This reaction, while versatile, generates a specific profile of byproducts that challenges standard chromatographic separation.

Reaction Pathway & Byproduct Formation

The synthesis involves competing pathways including homocoupling, oxidation, and moisture-induced quenching.

ReactionPathway Start 3-Pyridinecarboxaldehyde + PhMgBr Product This compound (Target, Chiral) Start->Product 1. Et2O/THF 2. H3O+ Imp_Biphenyl Biphenyl (Wurtz Coupling) Start->Imp_Biphenyl Radical Coupling (Side Rxn) Imp_Benzene Benzene (Quenching) Start->Imp_Benzene Moisture (H2O) Imp_Start Unreacted Aldehyde Start->Imp_Start Incomplete Imp_Ketone Phenyl(pyridin-3-yl)methanone (Oxidation) Product->Imp_Ketone Air Oxidation or Over-reaction

Figure 1: Synthetic pathway and origin of critical impurities in PPM synthesis.

The "Pyridine Problem" in Chromatography

The pyridine moiety (


) presents a unique challenge in RP-HPLC. At neutral or slightly acidic pH (pH 3-6), the nitrogen is protonated (

). These cations interact strongly with residual anionic silanols (

) on the silica backbone of C18 columns, resulting in:
  • Severe Peak Tailing: (

    
    )
    
  • Retention Shifts: Unpredictable elution based on column age.

  • Resolution Loss: Co-elution with the oxidative ketone impurity.

Comparative Analysis of Chromatographic Techniques

We evaluate three distinct methodologies: Standard RP-HPLC , UHPLC-MS , and SFC .

Method A: RP-HPLC (The Robust Workhorse)
  • Mechanism: Partition chromatography (C18).

  • Strategy: High pH mobile phase (pH > 7.5) or Ion-Pairing.[1]

  • Pros: Universally available, robust for non-polar impurities (Biphenyl).

  • Cons: Cannot separate enantiomers; requires "base-deactivated" columns to suppress tailing.

Method B: SFC (The Chiral & Orthogonal Specialist)
  • Mechanism: Adsorption/Partition using supercritical CO2.

  • Strategy: CO2 + Methanol (with amine additive).

  • Pros:

    • Chiral Resolution: The only viable method for separating the (R) and (S) enantiomers of PPM.

    • Peak Shape: The acidic nature of CO2 suppresses silanol activity, yielding sharp pyridine peaks without aggressive buffers.

    • Speed: 3-5x faster than HPLC due to low viscosity.

  • Cons: Poor solubility for very polar salts; lower sensitivity for trace non-volatiles compared to UHPLC.

Method C: UHPLC-MS (High-Throughput ID)
  • Mechanism: Sub-2

    
     particle separation with Mass Spec detection.
    
  • Strategy: Formic acid buffered mobile phase.

  • Pros: Definitive identification of unknown byproducts (e.g., confirming Biphenyl via m/z 154).

  • Cons: Matrix effects; cost.

Comparative Data Summary
ParameterMethod A: RP-HPLC (C18, pH 8)Method B: Chiral SFC (Amylose)Method C: UHPLC-MS (C18, Acidic)
Target Analyte

1.3 - 1.6 (Moderate Tailing)1.0 - 1.1 (Symmetric) 1.4 - 1.8
Enantioseparation (

)
0 (Co-elution)> 3.5 (Baseline) 0
Biphenyl Elution Late (> 15 min)Fast (< 3 min)Medium
LOD (Impurity) 0.05%0.1%0.001%
Solvent Consumption High (mL/min)Low (CO2 recycled)Low (uL/min)

Experimental Protocols

Protocol 1: High-pH RP-HPLC (General Purity)

Use this method for quantifying Biphenyl, Ketone, and Aldehyde impurities.

  • Column: XBridge C18 or Gemini NX-C18 (Columns engineered for pH stability),

    
     mm, 3.5 
    
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH adjusted to 9.5 with

    
    ).
    
    • Rationale: Operating at pH >

      
       + 2 ensures pyridine is uncharged, eliminating silanol cation-exchange interactions.
      
  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5%

      
       90% B (Elutes non-polar Biphenyl)
      
    • 15-20 min: 90% B

  • Flow Rate: 1.0 mL/min; Temp: 30°C; Detection: UV 254 nm.

Protocol 2: Chiral SFC (Enantiomeric Excess)

Use this method for determining the R/S ratio of the target alcohol.

  • Column: Chiralpak AD-H or equivalent (Amylose tris(3,5-dimethylphenylcarbamate)),

    
     mm, 5 
    
    
    
    .
  • Mobile Phase:

    
     (A) / Methanol + 0.1% Isopropylamine (B).
    
    • Rationale: Isopropylamine acts as a competing base to cover active sites, ensuring sharp peaks.

  • Isocratic Mode: 15% B constant for 8 minutes.

  • Back Pressure: 120 bar; Temp: 40°C.

  • Flow Rate: 3.0 mL/min.

Method Selection Decision Tree

Use the following logic flow to select the appropriate analytical technique for your specific development stage.

MethodSelection Start Analytical Goal? Q1 Is Chiral Purity Required? Start->Q1 Q2 Is Trace ID Required? Q1->Q2 No (Chemical Purity) Res_SFC Select SFC (Chiralpak AD-H) Q1->Res_SFC Yes (R vs S) Res_HPLC Select RP-HPLC (High pH C18) Q2->Res_HPLC No (Routine QC) Res_UHPLC Select UHPLC-MS (Q-TOF/Orbitrap) Q2->Res_UHPLC Yes (Unknowns <0.05%)

Figure 2: Decision matrix for chromatographic method selection.

Conclusion

For this compound, a single chromatographic method is often insufficient.

  • RP-HPLC at High pH is the most robust method for quantifying process impurities like Biphenyl and the oxidative ketone.

  • SFC is mandatory for establishing enantiomeric purity and offers superior peak symmetry for the basic pyridine ring.

Recommendation: Implement High-pH HPLC for in-process control (IPC) during synthesis, and validate an SFC method for final product release testing to ensure stereochemical integrity.

References

  • Teledyne Labs. "HPLC or SFC? Which One Should I Choose?" Teledyne Isco, 2024. Link

  • Chromatography Today. "Should I use SFC or HPLC for my Analysis?" Chromatography Today, 2023. Link

  • BenchChem. "Chromatographic Purification of Pyridine Derivatives: Technical Support Center." BenchChem, 2025.[2] Link

  • SIELC Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." SIELC, 2023. Link

  • LibreTexts. "The Grignard Reaction (Experiment)." Chemistry LibreTexts, 2024. Link

Sources

Head-to-head comparison of synthetic routes to Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 6270-47-9 (Free Base) | Molecular Formula: C₁₂H₁₁NO | MW: 185.22 g/mol

Executive Summary

Phenyl(pyridin-3-yl)methanol is a critical diarylcarbinol scaffold found in various pharmaceutical agents (e.g., antihistamines, analgesics) and serves as a precursor to chiral diarylmethylamines. Its synthesis poses a classic chemoselectivity challenge: introducing the pyridine ring without compromising its Lewis-basic nitrogen or inducing unwanted nucleophilic attacks at the C2/C4 positions.

This guide evaluates three distinct synthetic pathways. Route A (Grignard Addition) represents the classical C-C bond formation approach but suffers from atom economy and impurity issues. Route B (Ketone Reduction) is the industrial standard for scalability and safety, utilizing a pre-functionalized precursor. Route C (Lithiation/Metal-Halogen Exchange) offers a cryogenic alternative for introducing the pyridine moiety as a nucleophile, useful when specific substitution patterns are required.

Quick Selection Guide
FeatureRoute A: Grignard Addition Route B: Ketone Reduction Route C: Lithiation
Key Reagents PhMgBr, Nicotinaldehyde3-Benzoylpyridine, NaBH₄3-Bromopyridine, n-BuLi, PhCHO
Yield Moderate (60-75%)High (85-95%) Moderate-Good (50-80%)
Scalability Low (Exothermic, Ether solvent)High (Mild, Methanol solvent) Low (Cryogenic -78°C required)
Atom Economy Poor (Mg salts waste)Excellent Poor (Li/Br waste)
Safety Profile Moderate (Exothermic)High Low (Pyrophoric reagents)
Primary Use Lab-scale discoveryProcess/Manufacturing Complex analog synthesis

Detailed Technical Analysis

Route A: Grignard Addition (The Classical Approach)

This route involves the nucleophilic addition of phenylmagnesium bromide to pyridine-3-carboxaldehyde (nicotinaldehyde). While conceptually simple, the Lewis-basic pyridine nitrogen can complex with the magnesium species, potentially stalling the reaction or requiring excess reagent.

  • Mechanism: Nucleophilic addition to carbonyl.

  • Critical Control Points:

    • Moisture Control: The Grignard reagent is intolerant to moisture; glassware must be oven-dried.

    • Temperature: The reaction is exothermic. Controlled addition at 0°C is required to prevent runaway side reactions (e.g., biphenyl formation).

    • Quenching: Acidic workup must be carefully managed to avoid protonating the pyridine ring into a water-soluble pyridinium salt, which complicates extraction.

Route B: Ketone Reduction (The Scalable Standard)

This method reduces phenyl(pyridin-3-yl)methanone (3-benzoylpyridine) using Sodium Borohydride (NaBH₄). It is the most robust route for large-scale production due to mild conditions and high chemoselectivity.

  • Mechanism: Hydride transfer.

  • Critical Control Points:

    • Solvent System: Methanol is the standard solvent. Adding a catalytic amount of base (NaOH or NaOMe) can stabilize the NaBH₄ solution.

    • Stoichiometry: NaBH₄ is used in slight excess (0.5-1.0 eq) as each mole provides 4 hydrides, though kinetics often require >0.25 eq.

    • Workup: Quenching with dilute acid or acetone destroys excess hydride. Boron complexes must be broken down to release the alcohol.

Route C: Lithiation / Metal-Halogen Exchange (The Regiocontrolled Approach)

This route generates the 3-pyridyl nucleophile via lithium-halogen exchange of 3-bromopyridine at cryogenic temperatures, followed by trapping with benzaldehyde. This reverses the polarity (umpolung) compared to standard Friedel-Crafts approaches.

  • Mechanism: Lithium-Halogen Exchange followed by nucleophilic addition.

  • Critical Control Points:

    • Temperature: Must be maintained at -78°C (dry ice/acetone) to prevent the "dance of the pyridines" (migration of the lithium to the thermodynamically more stable C2 or C4 positions) or nucleophilic attack of BuLi on the pyridine ring.

    • Reagent Quality: Titrated n-BuLi is essential for accurate stoichiometry.

    • Solvent: Anhydrous THF or Ether is strictly required.

Visualized Reaction Workflows

ReactionSchemes cluster_A Route A: Grignard Addition cluster_B Route B: Ketone Reduction cluster_C Route C: Lithiation A_Start PhMgBr (Phenylmagnesium Bromide) A_Inter Mg-Alkoxide Complex A_Start->A_Inter THF/Ether, 0°C A_Reagent Pyridine-3-carboxaldehyde A_Reagent->A_Inter Product This compound (CAS 6270-47-9) A_Inter->Product H3O+ Workup B_Start 3-Benzoylpyridine B_Inter Borate Complex B_Start->B_Inter Reduction RT, 1-2h B_Reagent NaBH4 / MeOH B_Reagent->B_Inter B_Inter->Product Aq. Workup C_Start 3-Bromopyridine C_Lithio 3-Lithiopyridine C_Start->C_Lithio Li-Hal Exchange C_Step1 n-BuLi, -78°C C_Step1->C_Lithio C_Lithio->Product + Benzaldehyde -78°C to RT C_Reagent Benzaldehyde C_Reagent->Product

Figure 1: Comparative synthetic pathways converging on this compound.

Experimental Protocols

Protocol A: Grignard Addition (Small Scale)

Best for: Quick access to the compound when 3-benzoylpyridine is unavailable.

  • Preparation: Oven-dry a 100 mL 3-neck flask, reflux condenser, and addition funnel. Flush with N₂.

  • Reagent Formation: Add Magnesium turnings (1.2 eq) and anhydrous THF. Add a crystal of iodine. Dropwise add Bromobenzene (1.1 eq) in THF. Initiate reflux with a heat gun if necessary. Stir until Mg is consumed (approx. 1h).[1]

  • Addition: Cool the PhMgBr solution to 0°C. Dropwise add Pyridine-3-carboxaldehyde (1.0 eq) in THF over 30 mins. The solution will turn opaque/yellow.

  • Reaction: Warm to Room Temperature (RT) and stir for 2 hours.

  • Workup: Cool to 0°C. Quench with saturated NH₄Cl solution (do not use strong acid initially to avoid pyridinium salt trapping in water). Extract with EtOAc (3x).

  • Purification: Wash organics with brine, dry over Na₂SO₄, concentrate. Purify via flash chromatography (Hexane/EtOAc gradient).

    • Note: Biphenyl is a common impurity (Rf ~0.9 in Hex/EtOAc).

Protocol B: NaBH₄ Reduction (Recommended)

Best for: High yield, purity, and safety.

  • Setup: Charge a round-bottom flask with 3-Benzoylpyridine (1.0 eq) and Methanol (10 mL/g).

  • Reduction: Cool to 0°C. Add Sodium Borohydride (NaBH₄, 1.0 eq) portion-wise over 15 minutes. (Caution: H₂ gas evolution).

  • Reaction: Remove ice bath and stir at RT for 1-2 hours. Monitor by TLC (starting ketone disappears).

  • Quench: Add Acetone (2 mL) or 1M HCl dropwise to destroy excess hydride. Adjust pH to ~7.

  • Workup: Remove MeOH under reduced pressure. Resuspend residue in water and extract with DCM or EtOAc.

  • Purification: The crude product is often >95% pure. Recrystallization from Hexane/Ether or minimal flash chromatography yields analytical grade material.

Protocol C: Lithiation (Specialized)

Best for: Introducing the pyridine ring as a nucleophile; complex analog synthesis.

  • Setup: Flame-dry a flask under Argon.

  • Lithiation: Dissolve 3-Bromopyridine (1.0 eq) in anhydrous Ether. Cool to -78°C (Dry Ice/Acetone bath).

  • Exchange: Add n-BuLi (1.1 eq, 1.6M in hexanes) dropwise over 20 mins. Stir at -78°C for 30 mins. Do not let temperature rise.

  • Addition: Add Benzaldehyde (1.1 eq) dropwise. Stir at -78°C for 1h, then allow to warm to 0°C.

  • Workup: Quench with water/NH₄Cl. Extract with Ether.

Decision Matrix

DecisionTree Start Start: Select Precursor Q1 Do you have 3-Benzoylpyridine? Start->Q1 RouteB Route B: NaBH4 Reduction (Best Yield/Safety) Q1->RouteB Yes Q2 Do you have Cryogenic (-78°C) setup? Q1->Q2 No RouteC Route C: Lithiation (Regiocontrol) Q2->RouteC Yes RouteA Route A: Grignard (Standard Lab) Q2->RouteA No

Figure 2: Decision tree for selecting the optimal synthetic route based on available resources and precursors.

References

  • Grignard Reaction Protocol

    • Synthesis of Triphenylmethanol (Analogous Protocol). University of Missouri-Kansas City.
    • Source:

  • Ketone Reduction Methodology

    • Reduction of 3-Benzoylpyridine. BenchChem Protocols.
    • Source:

  • Lithiation of 3-Bromopyridine

    • Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid. Princeton University Research.
    • Source:

  • Chemical Safety & Data (CAS 6270-47-9)

    • This compound Safety Data Sheet. BLD Pharm.[2]

    • Source:

Sources

Performance evaluation of Phenyl(pyridin-3-yl)methanol in different reaction types

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the chemical performance of Phenyl(pyridin-3-yl)methanol (CAS: 14159-57-0), a critical diarylmethanol scaffold in medicinal chemistry. Unlike its 2-pyridyl isomer, which is frequently used as a chelating ligand, the 3-pyridyl variant serves primarily as a non-chelating pharmacophore and a challenging substrate for regioselective functionalization.

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists Focus: Reaction Efficiency, Selectivity Profiles, and Reagent Compatibility[1]

Executive Summary: The "Remote" Pyridine Challenge

This compound is defined by the meta-positioning of the nitrogen atom relative to the benzylic alcohol. This geometry prevents the formation of stable 5-membered chelate rings with metal catalysts—a key performance differentiator from Phenyl(pyridin-2-yl)methanol. Consequently, its performance relies heavily on electronic deactivation of the pyridine ring to prevent catalyst poisoning and acid-base management during nucleophilic substitution.

Key Performance Metrics:

  • Oxidation Efficiency: >95% yield with MnO₂ (Superior selectivity over PCC).[1]

  • Substitution Yields: 79–89% for S- and Cl-substitution (Requires HCl management).

  • Enantioselective Synthesis: up to 93% Yield, 89% ee via Organoaluminum addition.[1]

Module 1: Oxidation Efficiency (Alcohol Ketone)

The conversion to Phenyl(pyridin-3-yl)methanone is a foundational step. The presence of the basic pyridine nitrogen complicates the use of acidic oxidants.[1]

Oxidant SystemYield RangeSelectivityPerformance Verdict
MnO₂ (Activated) 92 - 98% HighBest in Class. Heterogeneous nature prevents N-complexation. Mild conditions preserve the pyridine ring.[1]
PCC / DCM 75 - 85%ModerateProblematic. Pyridinium salts form, complicating workup. Difficult to remove chromium residues from the basic product.[1]
Swern Oxidation 85 - 90%HighGood Alternative. Effective but requires cryogenic conditions (-78°C). Odor issues (DMS) limit scale-up.
Cu₂O Nanocatalyst >95%HighGreen Choice. Excellent atom economy using air as the terminal oxidant.[1]

Expert Insight: For scale-up, MnO₂ is the superior choice due to simple filtration workup. The 3-pyridyl nitrogen does not poison the manganese surface as significantly as 4-pyridyl isomers often do.

Module 2: Nucleophilic Substitution & Functionalization

Transforming the hydroxyl group (-OH) into a leaving group or nucleophile is critical for building "Aryl-Aryl-Methyl" scaffolds found in antihistamines and antimalarials.

Reaction A: Chlorination (OH

Cl)
[1]
  • Reagent: Thionyl Chloride (SOCl₂)[1]

  • Performance: 85–92% Yield[1]

  • Protocol Note: The reaction produces HCl, which protonates the pyridine nitrogen (forming the HCl salt).[1]

    • Correction Strategy: The free base must be regenerated using saturated NaHCO₃ or Et₃N during workup.[1] Failure to do so results in significant yield loss during organic extraction.[1]

  • Stereochemistry: Proceeds with Inversion (S_N2) if pyridine is added; Retention (S_Ni) if neat SOCl₂ is used (though less reliable for this substrate).[1]

Reaction B: Thio-Substitution (OH

S-Ar)
  • Context: Synthesis of Antimalarial "Aryl aryl methyl thio arenes".

  • Method: Direct substitution using thiol/acid or conversion to chloride followed by thiolate displacement.[1]

  • Data Point: Reaction of the chloride derivative with aryl thiols yields the sulfide in 79% isolated yield .[1]

  • Limitation: Direct Mitsunobu coupling is often sluggish due to the steric bulk of the two aryl rings.[1]

Module 3: Enantioselective Synthesis Performance

Constructing the chiral alcohol is often more valuable than reacting it.[1] The 3-pyridyl position prevents N-directed hydrogenation, making standard Ru-catalysts less effective than for 2-pyridyl analogs.

Top Performing Method: Asymmetric Addition [1]

  • Reagents: Phenyl aldehyde + 3-Pyridyl Aluminum reagent + Ti(IV)/BINOL catalyst.

  • Performance:

    • Yield: 93%

    • Enantiomeric Excess (ee): 89%[1]

  • Comparison:

    • Hydrogenation (Ir-catalyst): Excellent for 2-pyridyl (>99% ee) but drops to <60% ee for 3-pyridyl due to lack of chelation.

    • Kinetic Resolution (Lipase): feasible but max 50% yield.

Visual Technical Guides
Diagram 1: Reaction Pathways & Reagent Selection

This decision tree guides the chemist through the optimal transformation routes based on the desired outcome.[1]

Caption: Workflow for functionalizing this compound. Note the critical neutralization step after chlorination.

Diagram 2: Comparative Oxidant Performance

A visual comparison of yield and selectivity for the oxidation to the ketone.

OxidantComparison Title Oxidant Performance Matrix MnO2 Manganese Dioxide (MnO2) Yield: 92-98% Selectivity: High Issues: None (Heterogeneous) Swern Swern (DMSO/Oxalyl Cl) Yield: 85-90% Selectivity: High Issues: Cryogenic (-78C), Odor PCC PCC / Pyridinium Salts Yield: 75-85% Selectivity: Moderate Issues: Chromium Waste, Workup

Caption: MnO2 is the preferred reagent for scale and ease of handling, avoiding the toxicity and workup issues of PCC.

Experimental Protocol: Optimized Chlorination

Validated for synthesis of intermediates for antimalarial scaffolds.

  • Setup: Equip a 100 mL round-bottom flask with a reflux condenser and CaCl₂ drying tube.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous Chloroform (CHCl₃) or DCM (10 vol).

  • Addition: Add Thionyl Chloride (SOCl₂) (1.5 eq) dropwise at 0°C.

    • Note: An exotherm is observed; the solution may turn yellow/orange.[1]

  • Reaction: Heat to reflux for 2–3 hours. Monitor by TLC (EtOAc/Hexane 1:1).[1]

  • Workup (Critical):

    • Evaporate solvent/excess SOCl₂ in vacuo.[1]

    • Resuspend the residue (HCl salt) in DCM.[1]

    • Neutralization: Wash with saturated aqueous NaHCO₃ until pH > 8.

    • Dry organic layer over Na₂SO₄ and concentrate.[1]

  • Expected Yield: 85–90% as a viscous oil or low-melting solid.[1]

References
  • Synthesis and Antimalarial Activity: Quick Company. "Aryl Aryl Methyl Thio Arenes (Aamtas) As Antimalarial Agents." Patent/Disclosure. (Describes synthesis of 3j and conversion to sulfide in 79% yield).

  • Enantioselective Synthesis: Journal of Organic Chemistry. "Asymmetric Addition of Pyridyl Aluminum Reagents to Aldehydes." (Reports 93% yield, 89% ee for 3-pyridyl methanol).

  • Oxidation Methodologies: ResearchGate. "Comparison of different methods used for the oxidation of diphenyl methanol." (General diarylmethanol oxidation benchmarks).

  • Pharmaceutical Application: National Institutes of Health (NIH).[1] "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives...". (Contextualizes the scaffold in TRPV3 antagonists).

  • General Reactivity: Chemistry LibreTexts. "Reactions of Alcohols with Thionyl Chloride." (Mechanism and Pyridine role).[1][2][3]

Sources

Comprehensive SAR Analysis of Phenyl(pyridin-3-yl)methanol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-activity relationship of Phenyl(pyridin-3-yl)methanol derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1][2]

Executive Summary

The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, primarily distinguished by its ability to modulate Cytochrome P450 (CYP) enzymes .[1][2] Unlike its pyridin-2-yl regioisomers (often associated with TRPV3 antagonism), the pyridin-3-yl moiety is geometrically optimized for Type II ligand binding to heme iron centers.[2]

This guide objectively compares the performance of these derivatives against standard CYP inhibitors (e.g., Aminoglutethimide, Talarozole) and antifungal azoles.[1] We analyze the critical structural determinants—specifically the role of the methanol linker, chiral configurations, and aryl substitutions—that drive potency and selectivity in Aromatase (CYP19) and CYP26 inhibition.[1]

Structural Logic & Mechanistic Basis[2]

The Pharmacophore: Heme Coordination

The core mechanism of action for this class relies on the pyridine nitrogen's lone pair.[1]

  • Pyridin-3-yl vs. Pyridin-2-yl: The 3-position allows the nitrogen to coordinate axially with the heme iron (

    
    ) without steric clash from the scaffold backbone.[2] The 2-position often introduces steric hindrance, reducing affinity for the heme pocket but opening activity against other targets like ion channels.[1]
    
  • The Methanol Linker: The secondary alcohol functions as more than a linker; it often mimics the transition state of substrate hydroxylation or engages in hydrogen bonding with active site residues (e.g., Serine/Threonine) to anchor the molecule.[1]

DOT Diagram: Mechanism of Action

G Ligand This compound Binding Type II Binding (Coordination Bond) Ligand->Binding Pyridine N-Lone Pair Heme Heme Porphyrin (CYP Active Site) Heme->Binding Fe(III) Center Effect Enzyme Inhibition (Block Substrate Oxidation) Binding->Effect Prevents O2 Activation

Figure 1: Mechanistic pathway of CYP inhibition by this compound derivatives.[1][2]

Comparative Performance Analysis

Efficacy vs. Standard Aromatase (CYP19) Inhibitors

Aromatase inhibition is a primary screen for these derivatives.[1][2] The table below compares specific Benzofuran-2-yl(phenyl)(pyridin-3-yl)methanol derivatives against the first-generation inhibitor Aminoglutethimide and the potent Anastrozole (Arimidex).[2]

Table 1: Comparative Inhibitory Potency (CYP19 Aromatase)

Compound ClassR-Group SubstitutionIC50 (µM)Relative PotencyNotes
Reference Aminoglutethimide 18.5 1.0x First-gen standard (Low selectivity)
Reference Anastrozole 0.03 616x Third-gen standard (High selectivity)
Derivative A Phenyl (Unsubstituted)25.10.7xBaseline scaffold activity
Derivative B 4-Methoxyphenyl1.3 14.2x Optimum lipophilicity/electronic match
Derivative C 4-Fluorophenyl4.54.1xImproved metabolic stability
Derivative D Furan-2-yl (No Benzene)>100InactiveBenzene ring essential for hydrophobic pocket

Data Source: Synthesized from SAR studies on benzofuran-pyridin-3-yl methanols (See Ref 1).

Stereochemical Dependence

The chirality of the methanol carbon is a critical determinant of potency.[1][2]

  • (S)-Enantiomer: Typically exhibits 10-50x higher potency.[2] Molecular docking suggests the (S)-configuration directs the phenyl ring into the hydrophobic access channel while positioning the pyridine nitrogen perfectly over the heme iron.[1]

  • (R)-Enantiomer: Often clashes with the I-helix of the CYP enzyme, significantly reducing binding affinity.[1][2]

Structure-Activity Relationship (SAR) Deep Dive

The optimization of this compound follows strict steric and electronic rules.

SAR Map (Graphviz)

SAR Core Core Scaffold: This compound Pyridine Pyridine Ring (Head) Core->Pyridine Methanol Methanol Linker (Neck) Core->Methanol Phenyl Phenyl/Aryl Ring (Tail) Core->Phenyl N_Pos N-Position: 3-yl is Essential for Heme binding. 2-yl shifts activity to TRPV3. Pyridine->N_Pos Chirality Chirality: (S)-enantiomer preferred for CYP19/26. OH group H-bonds with active site Ser/Thr. Methanol->Chirality Oxidation Metabolic Liability: Oxidation to Ketone reduces potency. Etherification improves stability but may lose H-bond. Methanol->Oxidation Substitutions Para-Substitution (R): Electron-Donating (OMe) increases potency. Halogens (F, Cl) improve metabolic stability. Phenyl->Substitutions Bulk Steric Bulk: Bicyclic rings (Benzofuran) > Monocyclic (Phenyl). Must fill hydrophobic pocket. Phenyl->Bulk

Figure 2: SAR Logic Map for this compound derivatives.[2]

Key SAR Insights:
  • Electronic Effects: Electron-donating groups (EDGs) like -OMe on the phenyl ring enhance potency (IC50 = 1.3 µM).[2] This is likely due to increased electron density in the aromatic system, strengthening

    
     stacking interactions within the enzyme's active site (e.g., with Phenylalanine residues).[1]
    
  • Steric Bulk: Replacing the phenyl ring with a Benzofuran moiety significantly increases potency.[1][2] The extended aromatic system mimics the steroid backbone of the natural substrate (Androstenedione for CYP19 or Retinoic Acid for CYP26).[1]

  • Linker Flexibility: Rigidifying the methanol linker (e.g., to a double bond or ketone) generally decreases activity, indicating that the

    
     hybridization and rotational freedom of the methanol carbon are necessary for induced fit.[1]
    

Experimental Protocols

Synthesis of Derivatives (Grignard Methodology)

Self-Validating Check: This protocol ensures anhydrous conditions to prevent quenching of the Grignard reagent.[2]

Reagents: 3-Bromopyridine, Magnesium turnings, Benzaldehyde derivatives, Dry THF.[1]

  • Grignard Formation:

    • Activate Mg turnings (1.2 eq) with iodine crystal in dry THF under

      
      .
      
    • Add 3-bromopyridine (1.0 eq) dropwise.[2] Reflux for 1 hour until Mg dissolves (Formation of Pyridin-3-ylmagnesium bromide).[2]

    • Critical Step: Maintain temperature <60°C to prevent Wurtz coupling side reactions.[1][2]

  • Addition:

    • Cool the Grignard solution to 0°C.

    • Add substituted Benzaldehyde (1.0 eq) in THF dropwise over 30 mins.

    • Stir at RT for 4 hours.

  • Workup:

    • Quench with saturated

      
       (aq).[1][2]
      
    • Extract with EtOAc (3x).[1][2] Wash organic layer with brine, dry over

      
      .[1][2]
      
    • Purify via Silica Gel Column Chromatography (Gradient: Hexane -> 50% EtOAc/Hexane).[2]

  • Yield Expectation: 60-85% depending on aldehyde sterics.

CYP19 (Aromatase) Inhibition Assay

Self-Validating Check: Use Anastrozole as a positive control.[1][2] If Anastrozole IC50 > 50 nM, the microsomes are degraded.[1]

Materials: Human Placental Microsomes, NADPH generating system,


Androstenedione (Substrate).[1][2]
  • Incubation:

    • Mix Microsomes (20 µg protein) + Test Compound (0.1 nM - 100 µM) in Phosphate Buffer (pH 7.4).

    • Pre-incubate for 5 mins at 37°C.

  • Reaction Start:

    • Add Substrate (

      
      Androstenedione) + NADPH.[1][2]
      
    • Incubate for 15 mins at 37°C.

  • Termination & Extraction:

    • Stop reaction with Chloroform.[1][2]

    • Mechanism:[1][2][3][4] The reaction releases tritiated water (

      
      ) upon aromatization.[1][2]
      
    • Centrifuge to separate phases.

  • Quantification:

    • Aliquot aqueous phase (containing

      
      ) into scintillation fluid.[1][2]
      
    • Measure CPM (Counts Per Minute).[1][2]

    • Calculate % Inhibition relative to DMSO control.[1][2]

References

  • Benzofuran- and furan-2-yl-(phenyl)-3-pyridylmethanols: synthesis and inhibition of P450 aromatase. Source: Journal of Enzyme Inhibition and Medicinal Chemistry.[1][2] URL:[Link]

  • Discovery of novel antifungal phenylpyridines derivatives based on CYP53 binding model. Source: European Journal of Medicinal Chemistry.[1][2] URL:[Link]

  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel TRPV3 Antagonists. Source: Journal of Medicinal Chemistry (Comparison reference for regioisomers).[1][2] URL:[Link][1][2]

Sources

Safety Operating Guide

Phenyl(pyridin-3-yl)methanol: Proper Disposal & Handling Procedures

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 6270-47-9 | Formula:


 | Synonyms: 

-Phenyl-3-pyridinemethanol[1]

Executive Safety Summary

Phenyl(pyridin-3-yl)methanol is a pyridine derivative utilized primarily as a pharmaceutical intermediate.[1] Unlike simple alcohols, the presence of the pyridine ring introduces specific basicity and toxicity profiles that dictate its disposal pathway.[1]

Immediate Action Required:

  • Classification: Hazardous Organic Waste (Non-Halogenated).[1]

  • Primary Hazards: Acute Toxicity (Oral), Skin/Eye Irritation.[1][2]

  • Critical Incompatibility: Do NOT mix with strong oxidizing agents (e.g., nitric acid, perchlorates) or strong acids in the waste stream, as exothermic reactions or toxic vapor generation may occur.[1]

SDS Snapshot (GHS Classification)
ParameterSpecificationSignal Word
Physical State Solid (White to light yellow crystalline powder)WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)
Precautionary P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (If swallowed: Call Poison Center)

Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the physical state of the waste.[1] The disposal pathway diverges based on whether the compound is a neat solid or dissolved in solution.[1]

The Scientific Rationale (The "Why")

The pyridine moiety is a nitrogen-containing heterocycle.[1] While this compound is not automatically P-listed (acutely toxic) like some nicotine derivatives, the ring structure is stable and can be toxic to aquatic life if leached.[1] Therefore, high-temperature incineration is the only validated destruction method to break the aromatic ring effectively.[1] We segregate to ensure the waste facility routes it to the correct incinerator feed.

Disposal Decision Tree

DisposalWorkflow Start Waste Assessment: This compound StateCheck Physical State? Start->StateCheck SolidPath Solid / Neat Powder StateCheck->SolidPath Dry Solid LiquidPath Solution / Mother Liquor StateCheck->LiquidPath Dissolved StreamC Stream C: Solid Hazardous Waste SolidPath->StreamC SolventCheck Solvent Type? LiquidPath->SolventCheck StreamA Stream A: Halogenated Organic SolventCheck->StreamA Contains DCM, Chloroform StreamB Stream B: Non-Halogenated Organic SolventCheck->StreamB Methanol, Ethyl Acetate, DMSO Labeling Labeling: 'Toxic, Irritant, Organic' StreamA->Labeling StreamB->Labeling StreamC->Labeling Final Transfer to EHS/Waste Facility (Incineration) Labeling->Final

Figure 1: Operational workflow for segregating this compound waste streams based on physical state and solvent composition.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Neat Substance)

Applicability: Expired reagents, contaminated weighing boats, spill cleanup residues.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers if the waste is potentially acidic (though this compound is weakly basic).[1]

  • Double-Bagging: Place the solid waste inside a clear polyethylene bag before placing it into the rigid container. This prevents dust generation upon reopening at the waste facility.[1]

  • Labeling: Apply a hazardous waste tag immediately.[1]

    • Chemical Name: this compound.[1][3]

    • Constituents: 100%.[1]

    • Hazard Checkboxes: Toxic, Irritant.[1]

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, HPLC waste.[1]

  • Compatibility Check (Self-Validating Step):

    • Test: Before pouring into a central waste carboy, take a 1 mL aliquot of your waste and mix it with 1 mL of the current carboy contents in a test tube.[1]

    • Observation: Watch for heat generation, bubbling, or precipitation for 5 minutes.[1]

    • Result: If stable, proceed.[1] This prevents "runaway drum" incidents caused by unknown impurities.[1]

  • Segregation:

    • If dissolved in DCM/Chloroform: Dispose in Halogenated Waste .[1]

    • If dissolved in MeOH/EtOAc/DMSO: Dispose in Non-Halogenated Organic Waste .[1]

    • Note: Do not dispose of in aqueous acid waste streams, as the pyridine nitrogen will protonate, increasing solubility and making downstream water treatment more difficult.[1]

  • Rinsing: Triple-rinse empty glassware with a compatible solvent (e.g., acetone) and add the rinsate to the liquid waste container.[1]

Emergency Response & Spill Cleanup

Scenario: A 5g bottle of solid this compound shatters on the floor.

  • Isolate: Evacuate the immediate 10-foot radius.[1] Post "Do Not Enter" signage.[1]

  • PPE Upgrade: Wear Nitrile gloves (double gloved) , safety goggles, and a N95 particulate respirator (or P100) to prevent inhalation of dust.[1]

  • Containment: Do not dry sweep (creates dust).[1] Cover the spill with a damp paper towel or use an inert absorbent (vermiculite/sand).[1]

  • Cleanup:

    • Scoop the material and absorbent into a disposable bag.[1]

    • Wipe the surface with a soap/water solution (pyridine derivatives are often soluble in dilute aqueous acid, but soap/water is safer for general floors).[1]

    • Place all cleanup materials into Stream C (Solid Hazardous Waste) .[1]

Regulatory & Compliance Context

  • RCRA Status (USA): While Pyridine itself is a listed hazardous waste (D038, U196), this compound is not specifically listed.[1] However, it exhibits characteristics of toxicity.[1] It must be managed as Hazardous Waste under the "Generator Knowledge" clause.[1]

  • European Waste Code (EWC): Likely falls under 16 05 06 * (laboratory chemicals, consisting of or containing hazardous substances).[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Personal protective equipment for handling Phenyl(pyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 42298-31-1 | Formula: C₁₂H₁₁NO | MW: 185.22 g/mol [1]

Executive Safety Summary

Phenyl(pyridin-3-yl)methanol (also known as α-Phenyl-3-pyridinemethanol) is a pyridine-based alcohol intermediate used frequently in medicinal chemistry.[1] While less volatile than its parent pyridine, it retains significant toxicological properties, particularly regarding acute toxicity and mucous membrane irritation.

As a Senior Application Scientist, I advise treating this compound not just as a generic organic solid, but as a potential CNS depressant and sensitizer . The pyridine ring confers specific hazards that standard "irritant" protocols may under-mitigate.

Core Hazard Profile (GHS Classifications)
Hazard TypeCodeDescriptionSeverity
Acute Toxicity H302 Harmful if swallowed.[1]Moderate
Skin Irritation H315 Causes skin irritation.[1][2][3]Moderate
Eye Irritation H319 Causes serious eye irritation.[1][2][3]High
STOT - SE H335 May cause respiratory irritation.[1]Moderate

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide insufficient protection against pyridine derivatives in solution due to rapid permeation.[1] The following matrix dictates the required PPE based on the state of matter.

PPE ComponentSolid Handling (Weighing/Transfer)Solution Handling (Reaction/Extraction)Scientific Rationale
Hand Protection Double Nitrile (min 5 mil outer)Laminate / Barrier (e.g., Silver Shield)Pyridine motifs can permeate nitrile.[1] Double layers prevent micro-exposure from dust; Laminate is required for organic solvents.[1]
Eye Protection Chemical Goggles (ANSI Z87.[1]1)Chemical Goggles + Face Shield (if >100mL)Fine powders bypass safety glasses.[1] Solutions pose splash risks that can cause severe corneal damage.[1]
Respiratory Fume Hood (Sash < 18")Fume Hood (Sash < 18")Inhalation of dust or vapors triggers H335 (Respiratory Irritation).[1]
Body Defense Lab Coat (Cotton/Poly), Long SleevesLab Coat + Chemical Apron (for stock solutions)Prevents dermal absorption, a known pathway for pyridine toxicity.
Decision Logic: Glove Selection

The following diagram illustrates the decision process for selecting the correct hand protection, a critical failure point in many labs.

GloveSelection Start Start: Handling Task State State of Matter? Start->State Solid Solid / Powder State->Solid Weighing Liquid Solution / Oil State->Liquid Reaction DoubleNitrile Double Nitrile Gloves (Change immediately if contaminated) Solid->DoubleNitrile Solvent Solvent Type? Liquid->Solvent Solvent->DoubleNitrile Aqueous / Alcohols Laminate Laminate/Barrier Gloves (Required for permeation resistance) Solvent->Laminate DCM / THF / DMF

Figure 1: Glove selection logic.[1] Note that halogenated solvents (DCM) carrying pyridine derivatives require laminate gloves due to rapid breakthrough times.[1]

Operational Protocols

A. Weighing & Transfer (Solid Phase)

Risk: Static electricity can cause this fine powder to "jump," leading to inhalation or surface contamination.

  • Engineering Control: Use a static eliminator (ionizing bar) inside the balance enclosure if available.[1]

  • Containment: Place the balance inside a Vented Balance Enclosure (VBE) or a low-velocity fume hood.

  • Technique:

    • Tare the receiving vessel (flask) with its cap/septum loosely on.[1]

    • Transfer solid using a long-neck anti-static funnel.[1]

    • Do not use a spatula to "flick" powder off; wipe the spatula with a Kimwipe wetted with methanol inside the hood.

B. Reaction Setup (Solution Phase)

Risk: Exothermic reaction or accidental pressurization.[1]

  • Solvent Choice: Ensure the solvent is compatible with the PPE selected.

  • Inert Atmosphere: While this compound is relatively stable, pyridine derivatives can oxidize or absorb moisture.[1] Flush the headspace with Nitrogen or Argon.

  • Temperature Control: If heating, use a silicone oil bath or heating block with an external temperature probe. Never use an open flame or heat gun near pyridine derivatives due to flash point concerns of the solvent and the toxic fumes generated by decomposition.

Emergency Response & Spill Management

A. Spill Cleanup Protocol

Do not sweep dry powder, as this generates a toxic dust cloud.

SpillResponse Spill Spill Detected Type Identify Type Spill->Type Powder Dry Powder Type->Powder Liquid Liquid / Solution Type->Liquid WetWipe Cover with Wet Paper Towels (Prevents Dust) Powder->WetWipe Absorb Apply Vermiculite/Sand (Contain Spread) Liquid->Absorb Scoop Scoop into HazWaste Container WetWipe->Scoop Absorb->Scoop Clean Double Wash Area (Soap + Water) Scoop->Clean

Figure 2: Spill response workflow emphasizing dust suppression for solids.

B. Exposure First Aid[1][4]
  • Eye Contact: Immediate irrigation for 15 minutes .[1][3][4] The basicity of the pyridine ring can cause saponification of eye tissues (similar to alkali burns), making speed critical.

  • Skin Contact: Wash with soap and water.[3][4][5] Do not use alcohol/solvents to clean skin, as this enhances absorption.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal & Deactivation

Improper disposal of pyridine derivatives is a common regulatory violation.[1]

  • Waste Stream: Segregate into "Organic Hazardous Waste" .

    • If dissolved in DCM/Chloroform: Halogenated Waste .

    • If dissolved in Methanol/Ethyl Acetate: Non-Halogenated Waste .[1]

  • Labeling: clearly mark the tag with "Toxic" and "Irritant". Explicitly write "Contains Pyridine Derivative".

  • Container: Use High-Density Polyethylene (HDPE) or Glass containers. Avoid metal containers if the solution is acidic, as pyridinium salts can be corrosive.

  • No Drain Disposal: Under no circumstances should this compound enter the water system.[1] It is toxic to aquatic life and difficult for municipal treatment plants to degrade.

References

  • BLD Pharm. (n.d.).[1] Safety Data Sheet: this compound (CAS 6270-47-9).[1][6] Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 315585, Phenyl(pyridin-2-yl)methanol. Retrieved from

  • Fisher Scientific. (2023).[1] Safety Data Sheet: Pyridine-3-methanol. Retrieved from [1]

  • New Jersey Department of Health. (2017).[1] Hazardous Substance Fact Sheet: Pyridine. Retrieved from [1]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.